5-Hydroxydecanoate sodium
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
sodium;5-hydroxydecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3.Na/c1-2-3-4-6-9(11)7-5-8-10(12)13;/h9,11H,2-8H2,1H3,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNAGNECWEKMWRM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCCC(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017457 | |
| Record name | 5-Hydroxydecanoic acid sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71186-53-3 | |
| Record name | 5-Hydroxydecanoic acid sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Hydroxydecanoate Sodium in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxydecanoate (B1195396) sodium (5-HD) is a chemical compound extensively used in biomedical research, primarily for its role as a modulator of cellular bioenergetics and ion channel function. Initially characterized as a selective inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels, its application has been pivotal in elucidating the mechanisms of ischemic preconditioning and cardioprotection. However, subsequent research has revealed a more complex pharmacological profile, including its metabolism via β-oxidation, which necessitates careful interpretation of experimental results. This guide provides an in-depth overview of the research applications of 5-HD, with a focus on its mechanism of action, quantitative effects, and the experimental protocols employed in its study.
Core Mechanism of Action
The primary and most widely studied mechanism of action of 5-Hydroxydecanoate sodium is the inhibition of ATP-sensitive potassium (KATP) channels.[1][2] These channels are crucial regulators of cellular function in various tissues, including the heart, by linking cellular metabolism to electrical activity.
Initially, 5-HD was considered a selective blocker of the mitochondrial KATP (mitoKATP) channel, as opposed to the sarcolemmal KATP (sarcKATP) channel. This purported selectivity made it an invaluable tool for dissecting the specific role of mitoKATP channels in cellular processes, particularly in the context of cardioprotection afforded by ischemic preconditioning.[3] The opening of mitoKATP channels is believed to be a key step in protecting cardiac cells from ischemia-reperfusion injury.[4][5] By blocking these channels, 5-HD was shown to abolish the protective effects of ischemic preconditioning and pharmacological agents that mimic this phenomenon.[3]
However, the understanding of 5-HD's mechanism has evolved. It is now known that 5-HD is a substrate for acyl-CoA synthetase, an enzyme located on the outer mitochondrial membrane.[6][7] This enzyme converts 5-HD into its metabolically active form, 5-hydroxydecanoyl-CoA (5-HD-CoA).[6][8] This finding is significant because 5-HD-CoA can then enter the β-oxidation pathway of fatty acids within the mitochondria.[8][9][10] This metabolic activation of 5-HD has been shown to create a bottleneck in the β-oxidation process, thereby affecting cellular energy metabolism.[8][10] This metabolic effect complicates the interpretation of studies that assume 5-HD acts solely as a specific mitoKATP channel blocker.[8]
Furthermore, some studies have indicated that 5-HD can also inhibit sarcKATP channels, albeit under specific conditions, such as in the presence of ATP.[7] This lack of absolute selectivity between mitochondrial and sarcolemmal KATP channels is an important consideration for researchers.
Key Research Applications
The principal application of this compound in research has been in the study of cardioprotection , particularly the phenomenon of ischemic preconditioning (IPC) . IPC is a process whereby brief, non-lethal episodes of ischemia and reperfusion protect the myocardium from a subsequent, more prolonged ischemic insult.[11][12][13]
In this context, 5-HD has been instrumental in demonstrating the critical role of mitoKATP channels in mediating the protective effects of IPC.[3] By administering 5-HD, researchers have been able to block the cardioprotective effects of IPC, thereby implicating the opening of mitoKATP channels as a crucial step in the signaling cascade of preconditioning.[3]
Beyond IPC, 5-HD has been used to investigate:
-
The role of mitoKATP channels in various forms of pharmacological preconditioning , where drugs mimic the effects of IPC.[6][8]
-
The involvement of these channels in cellular responses to hypoxia and oxidative stress .[1]
-
The physiological role of mitoKATP channels in response to inotropic stress .[4]
-
Its potential as an anti-arrhythmic agent , attributed to its ability to suppress potassium release from ischemic myocardium.[14][15]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound from various research studies.
| Parameter | Value | Species/Model | Experimental Context | Reference |
| IC50 for KATP channel inhibition | ~30 µM | Rat ventricular myocytes | Inhibition of sarcolemmal KATP channels in the presence of ATP | [7] |
| IC50 for KATP channel inhibition | 30 µM | Not specified | Selective ATP-sensitive K+ (KATP) channel blocker | [1][16] |
| K1/2 for mitoKATP inhibition | 45-75 µM | Rat heart and liver mitochondria | Inhibition of K+ flux in the open state induced by Mg2+, ATP, and an opener | [17] |
| Effective Concentration (in vivo) | 200 µM | Rat | Abolished the protective effect of one cycle of IPC | [3] |
| Effective Concentration (in vivo) | 500 µM | Rat | Abolished the protective effect of three cycles of IPC | [3] |
| Effective Concentration (in vivo) | 5 mg/kg (bolus) | Rabbit | Abolished the protective effect of IPC | [3] |
| Effective Concentration (in vitro) | 10⁻⁵ to 10⁻³ M | Isolated rat heart | Suppressed K+ release from ischemic myocardium | [14] |
| Effective Concentration (in vitro) | 10⁻⁴ M | Isolated guinea pig myocardial cell | Decreased the open state probability of ATP regulated K+ channel | [14] |
Experimental Protocols
Langendorff Perfusion for Ischemic Preconditioning Studies
This protocol is a standard ex vivo method used to study the effects of 5-HD on cardiac function and infarct size following ischemia-reperfusion injury.
1. Heart Isolation and Perfusion:
-
Rats or rabbits are anesthetized.
-
The heart is rapidly excised and mounted on a Langendorff apparatus.
-
The aorta is cannulated, and the heart is retrogradely perfused with Krebs-Henseleit buffer, gassed with 95% O₂ and 5% CO₂ at a constant temperature (37°C).
2. Ischemic Preconditioning (IPC) Protocol:
-
After a stabilization period, IPC is induced by one or more cycles of brief global or regional ischemia (e.g., 5 minutes) followed by a period of reperfusion (e.g., 5-10 minutes).[3]
3. 5-HD Administration:
-
This compound is dissolved in the Krebs-Henseleit buffer and added to the perfusion reservoir to achieve the desired final concentration (e.g., 200 µM).[3] It is typically administered before the IPC protocol to assess its ability to block the preconditioning effect.
4. Sustained Ischemia and Reperfusion:
-
Following the IPC protocol (with or without 5-HD), the heart is subjected to a prolonged period of regional ischemia (e.g., 30 minutes) by ligating a coronary artery.[3]
-
This is followed by a longer period of reperfusion (e.g., 120-150 minutes).[3]
5. Infarct Size Measurement:
-
At the end of the reperfusion period, the heart is sliced and incubated with triphenyltetrazolium (B181601) chloride (TTC) to delineate the infarcted (pale) from the viable (red) tissue.[3]
-
The risk zone can be determined using fluorescent microspheres.[3]
-
Infarct size is expressed as a percentage of the risk zone volume.[3]
Measurement of KATP Channel Activity in Excised Patches
This electrophysiological technique allows for the direct measurement of the effect of 5-HD on the activity of single KATP channels.
1. Cell Isolation:
-
Ventricular myocytes are isolated from rat hearts by enzymatic digestion.
2. Patch-Clamp Recording:
-
The inside-out patch-clamp configuration is used to measure single sarcKATP channel currents.[7]
-
A patch pipette is sealed onto the surface of a myocyte, and the patch of membrane is then excised.
3. Solution Application:
-
The intracellular face of the membrane patch is exposed to a bath solution.
-
Solutions with and without 5-HD, and with varying concentrations of ATP and other modulators, are perfused over the patch.[7]
4. Data Analysis:
-
The activity of the KATP channels (i.e., the probability of being in the open state) is recorded and analyzed to determine the inhibitory effect of 5-HD.[14]
Signaling Pathways and Experimental Workflows
Ischemic Preconditioning Signaling Pathway
Caption: Signaling pathway of ischemic preconditioning and the inhibitory role of 5-HD.
Experimental Workflow for Assessing 5-HD's Effect on Infarct Size
Caption: Workflow for studying 5-HD's effect on myocardial infarct size.
Metabolic Fate of 5-Hydroxydecanoate
Caption: Metabolic activation and pathway of 5-Hydroxydecanoate in the cell.
Conclusion
This compound remains a valuable pharmacological tool in research, particularly for investigating the roles of KATP channels and the mechanisms of cellular protection against ischemic injury. However, the discovery of its metabolism through β-oxidation has added a layer of complexity to its use. Researchers must consider this metabolic activity and its potential confounding effects when designing experiments and interpreting data. The continued study of 5-HD and its derivatives will undoubtedly contribute to a deeper understanding of cellular bioenergetics and the development of novel therapeutic strategies for ischemic diseases.
References
- 1. Buy Sodium 5-hydroxydecanoate | 71186-53-3 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. 5-HD abolishes ischemic preconditioning independently of monophasic action potential duration in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Mitochondrial ATP-sensitive K+ channels play a role in cardioprotection by Na+-H+ exchange inhibition against ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KATP channel-independent targets of diazoxide and 5-hydroxydecanoate in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Hydroxydecanoate and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Oxidation of 5-hydroxydecanoate, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-" by Peter J. Hanley, Stefan Dröse et al. [digitalcommons.unl.edu]
- 11. The effects of remote ischaemic preconditioning on coronary artery function in patients with stable coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Ischemic preconditioning affects phosphosites and accentuates myocardial stunning while reducing infarction size in rats [frontiersin.org]
- 13. youtube.com [youtube.com]
- 14. [Study of mechanism and effect of sodium 5-hydroxydecanoate on experimental ischemic ventricular arrhythmia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5-Hydroxydecanoate | C10H19O3- | CID 1824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. This compound | Carboxylic Acid Salts | Ambeed.com [ambeed.com]
- 17. State-dependent inhibition of the mitochondrial KATP channel by glyburide and 5-hydroxydecanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Hydroxydecanoate Sodium: A Technical Guide to its Function as a mitoKATP Channel Blocker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 5-hydroxydecanoate (B1195396) (5-HD) is a fatty acid derivative widely recognized in cellular and physiological research as a putative selective blocker of the mitochondrial ATP-sensitive potassium channel (mitoKATP). Its application has been pivotal in elucidating the roles of this channel in critical cellular processes, most notably in the phenomenon of ischemic preconditioning (IPC), where brief periods of ischemia protect tissues from subsequent prolonged ischemic insults. The ability of 5-HD to abolish the cardioprotective effects of IPC has cemented its status as a key pharmacological tool.[1][2][3]
However, the specificity of 5-HD is a subject of ongoing scientific debate. Emerging evidence indicates that its mechanism of action is more complex than initially understood, involving metabolic effects and potential interactions with other cellular targets.[4][5][6] This guide provides an in-depth technical overview of 5-HD, detailing its primary mechanism of action, its broader cellular effects, quantitative data on its activity, and the experimental protocols used to investigate its function.
Chemical and Physical Properties
The fundamental properties of 5-Hydroxydecanoate sodium are summarized below.
| Property | Value |
| CAS Number | 71186-53-3[7][8] |
| Molecular Formula | C₁₀H₁₉NaO₃[7][8] |
| Molecular Weight | 210.25 g/mol [7][8] |
| IUPAC Name | Sodium 5-hydroxydecanoate[9] |
| Synonyms | 5-HD, 5-Hydroxycapric acid sodium salt[8] |
| Appearance | White to off-white solid |
| Solubility | Soluble in aqueous solutions such as PBS[10] |
Mechanism of Action and Cellular Signaling
The actions of 5-HD are multifaceted, centered on its interaction with mitoKATP channels but also extending to cellular metabolism.
Primary Mechanism: State-Dependent mitoKATP Channel Blockade
The primary and most cited mechanism of action for 5-HD is the blockade of the mitoKATP channel, located in the inner mitochondrial membrane. This channel is believed to regulate mitochondrial matrix volume, respiration, and the generation of reactive oxygen species (ROS) by modulating potassium ion influx into the mitochondrial matrix.
The inhibitory action of 5-HD is notably state-dependent. It is most effective at blocking the channel when it is in an open state, a condition induced by ATP depletion or, more commonly in experimental settings, by pharmacological openers like diazoxide (B193173).[11] In the absence of an opener or a physiological stimulus to open the channel, 5-HD shows little to no inhibitory activity.[11] This state-dependent inhibition is a crucial aspect of its function and experimental application. The blockade of K+ influx by 5-HD prevents the mild mitochondrial depolarization and matrix swelling associated with channel opening, which are considered key upstream events in triggering cellular protection mechanisms.[12][13]
Metabolic Effects and Off-Target Actions
Significant research has revealed that 5-HD is not metabolically inert. Upon entering the cell, it serves as a substrate for acyl-CoA synthetase on the outer mitochondrial membrane, which converts it to 5-hydroxydecanoyl-CoA (5-HD-CoA).[1][4][14] This CoA derivative can then enter the mitochondrial matrix and participate in the β-oxidation pathway.[1][6]
However, the metabolism of 5-HD-CoA is inefficient compared to physiological fatty acids, creating a bottleneck in the β-oxidation cycle.[6] This can lead to:
-
Substrate and Inhibitor: 5-HD-CoA acts as both a substrate and an inhibitor of β-oxidation, reducing the mitochondrial capacity to metabolize other fatty acids.[6]
-
Inhibition of Respiration: At higher concentrations, 5-HD can partially inhibit the oxidation of various respiratory substrates, an effect independent of mitoKATP channels.[5][13]
Furthermore, while often contrasted with non-selective blockers like glibenclamide, 5-HD has been shown to inhibit sarcolemmal KATP (sarcKATP) channels under specific conditions, particularly in the presence of ATP in inside-out patch-clamp experiments.[14][15] However, in intact cells, it generally fails to block sarcKATP channels, suggesting that mitochondria are its primary target in a physiological context.[14]
Quantitative Data Summary
The following table summarizes key quantitative parameters for 5-HD activity reported in the literature. These values can vary depending on the experimental model, tissue type, and specific conditions.
| Parameter | Value | Experimental System | Notes |
| IC₅₀ (sarcKATP) | ~30 µM | Inside-out patches (rat ventricular myocytes) | Inhibition observed only in the presence of ATP.[14][15] |
| IC₅₀ (KATP Channel Blocker) | ~30 µM | General reference for KATP channels. | Often cited as a general value for its blocking activity.[10][16] |
| Kᵢ (mitoKATP) | 45-85 µM | K+ flux in isolated rat mitochondria | Inhibition of diazoxide-activated K+ flux.[12] |
| K₁/₂ (mitoKATP) | 45-75 µM | K+ flux in isolated rat heart & liver mitochondria | Inhibition of K+ flux opened by diazoxide or GTP.[11] |
| Effective Concentration | 100-500 µM | Perfused hearts (rat, rabbit) | Concentrations typically used to block ischemic preconditioning.[2][5][17] |
| Concentration for Respiration Inhibition | 300 µM - 2 mM | Isolated heart mitochondria | Partial inhibition of substrate oxidation.[13] |
Key Experimental Protocols
The study of 5-HD and mitoKATP channels relies on several core experimental techniques.
Mitochondrial Swelling Assay (Light Scattering)
This classic assay measures changes in mitochondrial matrix volume as an indirect indicator of mitoKATP channel activity.[18]
-
Principle: Opening of mitoKATP channels leads to K+ influx, followed by osmotically obliged water, causing the mitochondria to swell. This swelling decreases the 90° light scattering of a mitochondrial suspension, which can be measured spectrophotometrically.
-
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from tissue (e.g., rat heart) via differential centrifugation in an appropriate isolation buffer.
-
Assay Buffer: Suspend the isolated mitochondria in a potassium-based buffer (e.g., 120 mM KCl, 5 mM HEPES, 2 mM KH₂PO₄) containing a respiratory substrate (e.g., succinate).
-
Measurement: Place the suspension in a spectrophotometer cuvette and monitor the absorbance (an indicator of light scattering) at 520 nm.
-
Modulation:
-
Add ATP (e.g., 1 mM) to inhibit the channel, causing an increase in light scattering (matrix shrinkage).
-
Add a KATP opener like diazoxide (e.g., 30-50 µM) to reverse the ATP inhibition, leading to a decrease in light scattering (swelling).
-
To test 5-HD, add it (e.g., 100-300 µM) prior to or after diazoxide to demonstrate its ability to block or reverse the swelling.
-
-
Thallium Flux Assay
This fluorescence-based method provides a more direct measure of K+ flux, using thallium (Tl+) as a surrogate for K+.[18][19]
-
Principle: Tl+ is permeable through K+ channels and its influx into the mitochondrial matrix can be detected by a Tl+-sensitive fluorescent indicator (e.g., BTC-AM) that has been pre-loaded into the matrix.
-
Methodology:
-
Dye Loading: Incubate isolated mitochondria or permeabilized cells with the acetoxymethyl (AM) ester form of the fluorescent indicator, which allows it to cross membranes and accumulate in the matrix, where it is cleaved into its active form.
-
Assay Buffer: Resuspend the dye-loaded mitochondria in a K+- and Tl+-free buffer.
-
Measurement: Monitor the fluorescence of the suspension using a fluorometer.
-
Flux Initiation: Add a Tl+ salt (e.g., Tl₂SO₄) to the buffer to initiate influx. The rate of fluorescence increase is proportional to the rate of Tl+ influx.
-
Modulation: Test the effects of ATP, diazoxide, and 5-HD on the rate of Tl+ influx to characterize channel activity and inhibition.
-
Electrophysiological Recording of Mitoplasts
This technique provides direct evidence of channel activity at the single-channel level.
-
Principle: The patch-clamp technique is applied to mitoplasts (mitochondria with the outer membrane removed) to record the ionic currents flowing through individual mitoKATP channels.
-
Methodology:
-
Mitoplast Preparation: Prepare mitoplasts from isolated mitochondria using techniques like French press or osmotic shock.
-
Patch-Clamp: Using a glass micropipette, form a high-resistance seal with the inner mitochondrial membrane (a "gigaseal"). The inside-out patch configuration is commonly used, exposing the cytosolic face of the channel to the bath solution.
-
Recording: Record single-channel currents in a symmetrical potassium solution.
-
Modulation: Add ATP, KATP openers (diazoxide), and blockers (5-HD, glibenclamide) to the bath solution to observe their direct effects on channel open probability and conductance.[20]
-
Conclusion
This compound remains an indispensable pharmacological agent for investigating the physiological and pathophysiological roles of mitochondrial ATP-sensitive potassium channels. Its ability to antagonize the effects of ischemic preconditioning and KATP channel openers like diazoxide provides strong, albeit indirect, evidence for the involvement of mitoKATP in cellular protection.
References
- 1. β-Oxidation of 5-hydroxydecanoate, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HD abolishes ischemic preconditioning independently of monophasic action potential duration in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ischemia-selective KATP channel antagonist, 5-hydroxydecanoate, blocks ischemic preconditioning in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KATP channel-independent targets of diazoxide and 5-hydroxydecanoate in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of ischaemic preconditioning, diazoxide and 5-hydroxydecanoate on rat heart mitochondrial volume and respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Hydroxydecanoic acid sodium | 71186-53-3 | FH176036 [biosynth.com]
- 8. scbt.com [scbt.com]
- 9. 5-Hydroxydecanoate | C10H19O3- | CID 1824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. State-dependent inhibition of the mitochondrial KATP channel by glyburide and 5-hydroxydecanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitochondrial KATP channels in cell survival and death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evidence for Mitochondrial K+ Channels and Their Role in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5-Hydroxydecanoate and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound | Carboxylic Acid Salts | Ambeed.com [ambeed.com]
- 17. Effects of 5-hydroxydecanoate and ischemic preconditioning on the ischemic-reperfused heart of fed and fasted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The mitochondrial ROMK channel is a molecular component of Mitokatp - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A novel mitochondrial KATP channel assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification of an ATP-sensitive potassium channel in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Hydroxydecanoate Sodium Salt: Chemical Properties and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 5-Hydroxydecanoate (B1195396) sodium salt, a significant pharmacological tool in the study of mitochondrial function. This document details its physicochemical characteristics, synthesis, and purification, and delves into its biological mechanism of action. Experimental protocols and visual diagrams of key pathways are included to support researchers in their laboratory work.
Chemical and Physical Properties
5-Hydroxydecanoate sodium salt is the sodium salt of 5-hydroxydecanoic acid. It is a white to off-white crystalline solid.[1] Its fundamental chemical and physical properties are summarized below.
| Property | Value | References |
| Chemical Name | Sodium 5-hydroxydecanoate | [2][3] |
| Synonyms | 5-Hydroxydecanoic acid sodium salt, 5-Hydroxycapric acid sodium salt | [4] |
| CAS Number | 71186-53-3 | [4] |
| Molecular Formula | C₁₀H₁₉NaO₃ | [2][4] |
| Molecular Weight | 210.25 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [1][5] |
| Melting Point | 155 °C | [6] |
Solubility
This compound salt exhibits solubility in a range of solvents, a critical consideration for its use in various experimental settings.
| Solvent | Solubility | References |
| Water | 10 mg/mL (clear solution); up to 100 mg/mL has been reported | [7] |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL (clear solution) | |
| Ethanol (B145695) | Soluble, approximately 30 mg/mL (for decanoic acid sodium salt) | [8] |
| Dimethylformamide (DMF) | Approximately 5 mg/ml (for decanoic acid sodium salt) | [8] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Approximately 10 mg/mL (for decanoic acid sodium salt) | [8] |
Stability and Storage
Proper storage is crucial to maintain the integrity of this compound salt. It is stable under recommended conditions.
| Condition | Duration | Stability | References |
| Room Temperature | - | Stable for ≥4 years (as a solid) | [8] |
| 4°C (sealed, away from moisture) | - | Recommended for storage | [1] |
| -20°C (in solvent) | 1 month | Stable | [1] |
| -80°C (in solvent) | 6 months | Stable | [1] |
The compound should be stored in a desiccated environment.
Chemical Reactivity
The reactivity of this compound salt is primarily dictated by its two functional groups: the carboxylate and the secondary hydroxyl group.
-
Carboxylate Group : As a salt of a carboxylic acid, it can participate in typical salt reactions. Under acidic conditions, it will be protonated to form the free 5-hydroxydecanoic acid.
-
Hydroxyl Group : The secondary alcohol group can undergo oxidation to a ketone or be esterified.
Synthesis and Purification
The most common method for synthesizing this compound salt is through the neutralization of 5-hydroxydecanoic acid with a sodium base.[2] Purification is typically achieved through recrystallization.[2]
Experimental Protocol: Synthesis
This protocol describes the synthesis of this compound salt from 5-hydroxydecanoic acid.
Materials:
-
5-hydroxydecanoic acid
-
Sodium hydroxide (B78521) (NaOH) or Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethanol
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve a known quantity of 5-hydroxydecanoic acid in a minimal amount of deionized water in a beaker with a magnetic stir bar. Gentle heating may be applied to aid dissolution.
-
Neutralization: While stirring, slowly add a stoichiometric amount of aqueous sodium hydroxide or sodium bicarbonate solution to the 5-hydroxydecanoic acid solution.
-
pH Monitoring: Monitor the pH of the solution continuously. Continue adding the base dropwise until a neutral pH (approximately 7.0) is achieved and stable.[2]
-
Solvent Removal: Transfer the resulting solution to a round-bottom flask and remove the water using a rotary evaporator to obtain the crude solid this compound salt.
-
Yield: This process typically results in a high yield, often in the range of 95-98%.[2]
Experimental Protocol: Purification by Recrystallization
This protocol outlines the purification of crude this compound salt using an aqueous ethanol system.
Materials:
-
Crude this compound salt
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Preparation: Prepare a mixture of ethanol and water (e.g., 70-80% ethanol in water).
-
Dissolution: Place the crude this compound salt in an Erlenmeyer flask and add a small amount of the hot aqueous ethanol solvent. Heat the mixture gently while stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary for complete dissolution.[9]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.[9]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[9]
-
Washing: Wash the crystals with a small amount of ice-cold aqueous ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent. The purity of the final product can be assessed by techniques such as HPLC and melting point analysis.
Biological Activity and Mechanism of Action
This compound salt is a well-established inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[4] This inhibitory action forms the basis of its utility in studying cellular bioenergetics and cardioprotection.
Signaling Pathway of mitoKATP Channel Inhibition
The primary molecular target of this compound salt is the mitoKATP channel located on the inner mitochondrial membrane. Its inhibition disrupts the normal physiological functions regulated by this channel, leading to a cascade of downstream effects.
Caption: Signaling pathway of this compound salt (5-HD) action.
This compound salt directly inhibits the mitoKATP channel, leading to a decrease in potassium ion influx into the mitochondrial matrix. This can lead to hyperpolarization of the mitochondrial membrane potential. Alterations in the mitochondrial membrane potential can, in turn, affect the production of reactive oxygen species (ROS) and prevent the efflux of calcium ions, potentially leading to mitochondrial calcium overload.[2] Significant calcium overload can trigger the opening of the mitochondrial permeability transition pore (mPTP), resulting in the release of cytochrome c and the initiation of the apoptotic cascade.[6] Additionally, 5-hydroxydecanoate can act as a substrate for acyl-CoA synthetase, forming 5-hydroxydecanoyl-CoA, which may have its own downstream effects.
Experimental Workflows
The study of this compound salt's effects often involves the assessment of mitochondrial function. Below is a generalized workflow for investigating its impact on isolated mitochondria.
Workflow for Assessing the Effect on Isolated Mitochondria
This diagram outlines a typical experimental procedure to measure the impact of this compound salt on mitochondrial respiration and membrane potential.
Caption: Experimental workflow for studying 5-HD's effects on mitochondria.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Buy Sodium 5-hydroxydecanoate | 71186-53-3 [smolecule.com]
- 3. 5-HYDROXYDECANOIC ACID SODIUM SALT | 71186-53-3 [amp.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 5-Hydroxydecanoic acid sodium salt, 98% 500 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. 5-Hydroxydecanoic acid sodium | 71186-53-3 | FH176036 [biosynth.com]
- 7. 5-HYDROXYDECANOIC ACID SODIUM SALT CAS#: 71186-53-3 [m.chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. The effects of ischaemic preconditioning, diazoxide and 5-hydroxydecanoate on rat heart mitochondrial volume and respiration - PMC [pmc.ncbi.nlm.nih.gov]
5-Hydroxydecanoate Sodium: A Technical Deep Dive into its Discovery and Scientific History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 5-hydroxydecanoate (B1195396) (5-HD) has carved a significant niche in cardiovascular research, primarily as a selective inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels. Its journey from an initial investigation as an antiarrhythmic agent to a cornerstone tool in the study of ischemic preconditioning reveals a complex and evolving understanding of its mechanism of action. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted pharmacology of 5-HD. We will detail the seminal experiments that defined its role as a mitoKATP channel blocker, present key quantitative data on its efficacy, and provide comprehensive experimental protocols. Furthermore, this document will elucidate the signaling pathways influenced by 5-HD and illustrate the workflows of pivotal experimental techniques through detailed diagrams, offering a critical resource for researchers in pharmacology and drug development.
A Historical Overview: From Antiarrhythmic Potential to a Key Research Tool
The scientific history of 5-hydroxydecanoate is not one of a targeted discovery for its most well-known application but rather an evolution of scientific understanding. Initially, in the early 1990s, 5-HD was investigated for its potential antiarrhythmic properties. However, its trajectory shifted significantly with the burgeoning field of ischemic preconditioning—a phenomenon where brief periods of ischemia protect the heart from a subsequent, more prolonged ischemic insult.
A pivotal moment in the history of 5-HD came in the late 1990s with the work of Garlid and colleagues. Their research was instrumental in identifying the mitochondrial ATP-sensitive potassium (mitoKATP) channel as a key player in cardioprotection. In 1997, Garlid's group reported that 5-HD could block the protective effects of the KATP channel opener, diazoxide (B193173).[1] This was followed by a 1998 study by Jaburek, Garlid, and their team, which provided direct evidence that 5-HD inhibits K+ flux through mitoKATP channels in isolated heart and liver mitochondria.[2] These findings solidified the role of 5-HD as a selective mitoKATP channel blocker and established it as an indispensable tool for investigating the role of these channels in cellular physiology and pathophysiology, particularly in the context of myocardial ischemia.
However, the narrative of 5-HD as a perfectly selective mitoKATP channel inhibitor became more nuanced in the early 2000s. Research from the laboratories of Hanley, Daut, and others revealed that 5-HD is not an inert pharmacological blocker but is, in fact, a substrate for acyl-CoA synthetase and can be metabolized within the mitochondria via the β-oxidation pathway.[3][4] This discovery was critical, as it suggested that some of the observed effects of 5-HD might be attributable to its metabolic consequences rather than direct channel blockade, a crucial consideration for the interpretation of experimental results.
Mechanism of Action: Beyond Simple Channel Blockade
The primary and most widely cited mechanism of action for 5-hydroxydecanoate is the inhibition of the mitochondrial ATP-sensitive potassium (mitoKATP) channel. These channels are located on the inner mitochondrial membrane and are thought to play a crucial role in regulating mitochondrial function, including matrix volume and reactive oxygen species (ROS) production. By blocking these channels, 5-HD prevents the influx of potassium into the mitochondrial matrix, thereby opposing the effects of mitoKATP channel openers like diazoxide. This action has been shown to abolish the cardioprotective effects of ischemic preconditioning.
Subsequent research has unveiled a more complex pharmacological profile for 5-HD. It is now understood that 5-HD can be actively transported into the mitochondrial matrix and undergo metabolic activation to 5-hydroxydecanoyl-CoA. This intermediate can then enter the fatty acid β-oxidation pathway.[3][4] This metabolic activity of 5-HD can influence cellular energetics and may contribute to its overall biological effects, complicating its use as a purely selective mitoKATP channel blocker.
Furthermore, studies have shown that 5-HD can also inhibit sarcolemmal KATP (sarcKATP) channels, albeit with nuances. The inhibitory effect on sarcKATP channels appears to be dependent on the presence of ATP.[5][6]
Signaling Pathway of 5-Hydroxydecanoate's Actions
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the effects of 5-hydroxydecanoate.
Table 1: Inhibitory Concentrations (IC50) of 5-Hydroxydecanoate on KATP Channels
| Channel Type | Species | Tissue/Cell Line | IC50 (µM) | Reference |
| mitoKATP | Rat | Heart & Liver Mitochondria | 45-75 | Jaburek et al., 1998[2] |
| sarcKATP | Rat | Ventricular Myocytes | ~30 (in the presence of ATP) | Hanley et al., 2010[5][6] |
Table 2: Effect of 5-Hydroxydecanoate on Myocardial Infarct Size in Animal Models
| Animal Model | Experimental Condition | 5-HD Dose | Infarct Size (Control) | Infarct Size (5-HD) | Reference |
| Rabbit | Ischemic Preconditioning | 5 mg/kg | 27 ± 8% of AAR | 50 ± 6% of AAR | Thornton et al., 1998 |
| Rat | Ischemic Preconditioning | 10 mg/kg | 15 ± 2% of AAR | 45 ± 4% of AAR | Grover et al., 1995 |
| Dog | Ischemic Preconditioning | 5 mg/kg | 9 ± 2% of AAR | 39 ± 5% of AAR | Auchampach et al., 1992 |
AAR: Area at Risk
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of 5-hydroxydecanoate.
Measurement of Mitochondrial K+ Flux
This protocol is based on the methods described by Garlid and Jaburek to assess K+ flux in isolated mitochondria, often using a Tl+-sensitive fluorescent dye as a surrogate for K+.
Objective: To measure the rate of potassium ion movement across the inner mitochondrial membrane in the presence and absence of 5-HD.
Materials:
-
Isolated mitochondria (e.g., from rat heart or liver)
-
Respiration buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, pH 7.2)
-
Respiratory substrates (e.g., glutamate (B1630785) and malate)
-
Tl+-sensitive fluorescent dye (e.g., Thallium Green)
-
Valinomycin (B1682140) (a potassium ionophore)
-
Rotenone (B1679576) (Complex I inhibitor)
-
5-Hydroxydecanoate sodium salt
-
Diazoxide (mitoKATP channel opener)
-
Fluorometer
Procedure:
-
Isolate mitochondria from the tissue of interest using differential centrifugation.
-
Suspend the isolated mitochondria in the respiration buffer at a final concentration of approximately 0.5 mg/mL in a fluorometer cuvette.
-
Add the respiratory substrates to energize the mitochondria.
-
Add rotenone to prevent reverse electron transport.
-
Add the Tl+-sensitive dye to the mitochondrial suspension and allow it to load.
-
Record the baseline fluorescence.
-
To open the mitoKATP channels, add diazoxide and record the change in fluorescence, which reflects Tl+ (and thus K+) influx.
-
In a separate experiment, pre-incubate the mitochondria with 5-HD for a specified time before the addition of diazoxide.
-
Record the fluorescence change and compare the rate of Tl+ influx in the presence and absence of 5-HD.
-
At the end of each experiment, add valinomycin to induce maximal K+ permeability for calibration.
Experimental Workflow for Mitochondrial K+ Flux Measurement
Patch-Clamp Analysis of KATP Channels
This protocol outlines the inside-out patch-clamp technique used to study the direct effects of 5-HD on sarcolemmal KATP channels.
Objective: To record single-channel currents of sarcKATP channels and assess the inhibitory effect of 5-HD.
Materials:
-
Isolated cardiomyocytes
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipettes
-
Pipette (intracellular) solution (e.g., 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, pH 7.2)
-
Bath (extracellular) solution (e.g., 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, pH 7.2)
-
ATP and this compound salt
-
Data acquisition and analysis software
Procedure:
-
Isolate single cardiomyocytes from the desired species.
-
Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the pipette solution.
-
Mount the pipette on the micromanipulator and approach a single, healthy cardiomyocyte.
-
Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Excise the membrane patch by pulling the pipette away from the cell to achieve the inside-out configuration.
-
Set the holding potential (e.g., -60 mV) and record baseline single-channel activity in an ATP-free bath solution.
-
Perfuse the patch with a solution containing a low concentration of ATP to induce partial channel inhibition.
-
Apply different concentrations of 5-HD to the bath and record the changes in channel open probability and single-channel conductance.
-
Wash out the 5-HD to observe the reversibility of the inhibition.
-
Analyze the single-channel data to determine the IC50 of 5-HD.
Assessment of 5-Hydroxydecanoate β-Oxidation
This protocol is based on the work of Hanley and colleagues to determine if 5-HD is a substrate for β-oxidation.
Objective: To measure the rate of oxygen consumption by isolated mitochondria in the presence of 5-HD as a substrate.
Materials:
-
Isolated mitochondria
-
β-oxidation assay buffer (e.g., 125 mM KCl, 10 mM MOPS, 2 mM MgCl2, 2 mM KH2PO4, 1 mM EGTA, pH 7.2)
-
5-Hydroxydecanoic acid
-
L-carnitine and Coenzyme A
-
ADP
-
High-resolution respirometer (e.g., Oroboros Oxygraph)
Procedure:
-
Isolate mitochondria as previously described.
-
Calibrate the respirometer and add the β-oxidation assay buffer.
-
Add the isolated mitochondria to the chamber.
-
Add L-carnitine, coenzyme A, and malate to the chamber.
-
Add 5-hydroxydecanoic acid as the substrate.
-
Record the basal rate of oxygen consumption (State 2 respiration).
-
Add a known amount of ADP to initiate ATP synthesis and measure the active rate of oxygen consumption (State 3 respiration).
-
Calculate the respiratory control ratio (State 3/State 2) as an indicator of mitochondrial coupling and the efficiency of 5-HD as an oxidative substrate.
-
Compare the results to those obtained with a known fatty acid substrate, such as palmitoylcarnitine.
Clinical Perspective and Future Directions
Despite its extensive use in preclinical research, 5-hydroxydecanoate has not been translated into clinical use for cardioprotection. The primary reason for this is its complex pharmacology, including its metabolic effects and lack of absolute specificity for mitoKATP channels. Furthermore, the therapeutic window and potential off-target effects in a clinical setting are not well-defined.
The history of 5-HD serves as a valuable case study in drug discovery and development. It highlights the importance of thoroughly characterizing the mechanism of action of a pharmacological tool, including its potential metabolic fate and off-target effects. While 5-HD itself may not become a therapeutic agent, the knowledge gained from its use has been instrumental in advancing our understanding of the role of mitochondrial ion channels in cell survival and death.
Future research may focus on developing more specific and metabolically stable inhibitors of mitoKATP channels for therapeutic applications. The insights gained from the study of 5-HD will undoubtedly guide the design and evaluation of these next-generation compounds.
Conclusion
This compound has had a profound impact on the field of cardiovascular research. Its journey from a compound with antiarrhythmic potential to a widely used, albeit complex, tool for studying mitochondrial KATP channels and ischemic preconditioning illustrates the dynamic nature of scientific discovery. This technical guide has provided a comprehensive overview of its history, multifaceted mechanism of action, key quantitative data, and detailed experimental protocols. For researchers, a thorough understanding of the nuances of 5-HD's pharmacology is essential for the rigorous design and interpretation of experiments aimed at unraveling the intricate mechanisms of cardioprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessment of fatty acid beta oxidation in cells and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Limitation of myocardial infarct size in the rabbit by ischaemic preconditioning is abolished by sodium 5-hydroxydecanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Mitochondrial ATP-Sensitive K+ Channels in Cellular Physiology and Disease
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Mitochondrial ATP-sensitive potassium (mitoKATP) channels, located in the inner mitochondrial membrane, have emerged as critical regulators of mitochondrial function and cellular homeostasis. Their activity, primarily governed by the matrix ATP/ADP ratio, influences mitochondrial membrane potential, volume, and the generation of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the physiological and pathophysiological roles of mitoKATP channels, with a focus on their involvement in cardioprotection, neuroprotection, and cancer biology. We present a detailed examination of the molecular structure and regulation of these channels, summarize key quantitative data from seminal studies, and provide detailed experimental protocols for their investigation. Furthermore, we visualize the complex signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the intricate mechanisms governed by mitoKATP channels. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of mitochondrial physiology and leverage this knowledge for therapeutic innovation.
Introduction
Mitochondria are central to cellular bioenergetics, metabolism, and signaling. The inner mitochondrial membrane (IMM) houses the components of the electron transport chain and is the site of oxidative phosphorylation. The tightly regulated passage of ions across the IMM is crucial for maintaining the mitochondrial membrane potential (ΔΨm), a key component of the proton-motive force that drives ATP synthesis. Among the various ion channels identified in the IMM, the ATP-sensitive potassium (KATP) channel has garnered significant attention due to its profound impact on cellular function and survival.[1][2]
First discovered in the sarcolemma of cardiac myocytes, KATP channels were later identified in the inner mitochondrial membrane.[1] These channels link the metabolic state of the cell to mitochondrial function.[3] Under physiological conditions, high matrix ATP levels keep the mitoKATP channels closed. However, during periods of metabolic stress, such as ischemia, the fall in ATP and rise in ADP and GDP lead to channel opening.[4] This opening allows the influx of K+ into the mitochondrial matrix, driven by the negative membrane potential.[5]
The physiological consequences of mitoKATP channel opening are multifaceted and include:
-
Partial depolarization of the mitochondrial membrane: The influx of positively charged K+ ions leads to a modest and transient depolarization of the IMM.[6]
-
Matrix swelling: The entry of K+ is followed by the osmotic movement of water, causing the mitochondrial matrix to swell.[6][7]
-
Modulation of reactive oxygen species (ROS) production: Opening of mitoKATP channels has been shown to increase the generation of ROS, which can act as signaling molecules to activate protective pathways.[8][9]
-
Preservation of mitochondrial integrity: By regulating matrix volume and ion homeostasis, mitoKATP channels can prevent mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c.[1]
These effects collectively contribute to the well-documented cytoprotective roles of mitoKATP channels, particularly in the context of ischemia-reperfusion injury in the heart and brain.[8][10] More recently, their involvement in cancer biology and other physiological processes has also come into focus.[11][12] This guide will delve into the technical details of these roles, providing the necessary information for researchers to design and execute experiments in this exciting field.
Molecular Identity and Regulation
While the precise molecular composition of the mitoKATP channel remains a subject of ongoing research and some debate, a general consensus has emerged regarding its core components. It is believed to be a hetero-octameric complex composed of four pore-forming inward rectifier potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[13] Recent studies have also implicated the renal outer medullary potassium channel (ROMK) as a potential pore-forming subunit.[14] A mitochondria-specific component, CCDC51, has also been identified.[15]
Regulation of mitoKATP Channel Activity:
The activity of mitoKATP channels is finely tuned by a variety of intracellular signals:
-
Nucleotides: The primary regulators are matrix ATP and ADP. High ATP concentrations inhibit channel activity, while ADP and GDP promote opening.[4]
-
Pharmacological Agents: A range of synthetic compounds can modulate channel activity. Openers include diazoxide (B193173), pinacidil, and cromakalim, while blockers include 5-hydroxydecanoate (B1195396) (5-HD) and the sulfonylurea glibenclamide.[3][16]
-
Protein Kinases: Protein kinase C (PKC), particularly the ε isoform, has been shown to phosphorylate and activate mitoKATP channels, forming a crucial link in cardioprotective signaling pathways.[17]
-
Reactive Oxygen Species (ROS): ROS can directly modulate channel activity, creating a feedback loop in cellular signaling.[18]
-
pH: Changes in matrix pH can influence channel gating.[12]
-
Acyl-CoA Esters: Long-chain acyl-CoA esters have been shown to inhibit the channel.[4]
Physiological Roles of mitoKATP Channels
Cardioprotection
The most extensively studied role of mitoKATP channels is in the protection of the heart against ischemia-reperfusion (I/R) injury.[8][9] The opening of these channels is a key mechanism in ischemic preconditioning (IPC), a phenomenon where brief, non-lethal episodes of ischemia protect the myocardium from a subsequent, more prolonged ischemic insult.[19]
Mechanisms of Cardioprotection:
The cardioprotective effects of mitoKATP channel opening are attributed to several interconnected mechanisms:
-
Triggering Protective Signaling Cascades: Opening of mitoKATP channels before a major ischemic event can trigger the generation of a small burst of ROS.[8] This "signaling ROS" activates downstream kinases, including PKC, which in turn phosphorylate and activate other protective proteins.[17]
-
Preservation of Mitochondrial Function during Ischemia: During the ischemic period, mitoKATP channel opening helps to maintain mitochondrial volume and prevent excessive matrix contraction. This preserves the structural integrity of the mitochondria and the efficiency of energy transfer upon reperfusion.[9]
-
Attenuation of Mitochondrial Calcium Overload: Upon reperfusion, a major driver of cell death is the massive influx of Ca2+ into the mitochondria. The partial depolarization of the IMM caused by K+ influx through mitoKATP channels reduces the driving force for Ca2+ entry, thereby mitigating mitochondrial calcium overload.[4][6]
-
Inhibition of Mitochondrial Permeability Transition Pore (mPTP) Opening: The mPTP is a non-selective pore in the IMM that, when opened, leads to the collapse of the ΔΨm, mitochondrial swelling, and cell death. MitoKATP channel activation has been shown to inhibit the opening of the mPTP, a critical step in preventing reperfusion injury.[20]
The dual role of mitoKATP channels as both a trigger and a mediator of cardioprotection highlights their central importance in myocardial salvage.[8]
Neuroprotection
Similar to their role in the heart, mitoKATP channels are also implicated in protecting neurons from ischemic injury and other forms of cellular stress.[21][22] Activation of these channels in the brain has been shown to reduce infarct size and improve neurological outcomes in models of stroke.[10]
Mechanisms of Neuroprotection:
The neuroprotective mechanisms parallel those observed in the heart and include:
-
Preservation of Mitochondrial Membrane Potential: By modulating ion flux, mitoKATP channel openers can help to preserve the ΔΨm and prevent the collapse of the mitochondrial energy-producing machinery in neurons.[23]
-
Inhibition of Apoptosis: MitoKATP channel activation can suppress the apoptotic cascade by preventing the release of cytochrome c and the activation of caspases.[23]
-
Attenuation of Excitotoxicity: By stabilizing the mitochondrial membrane potential, mitoKATP channels may help to prevent the excessive release of glutamate, a key mediator of excitotoxic neuronal death.[23]
-
Inhibition of mPTP Opening: As in the heart, inhibition of mPTP opening is a crucial mechanism by which mitoKATP channels protect neurons from cell death following ischemia-reperfusion.[10]
Interestingly, the role of mitoKATP channels in neurodegenerative diseases like Parkinson's disease is more complex, with some studies suggesting that their inhibition, rather than activation, may be beneficial in certain contexts.[24]
Role in Cancer
The role of mitoKATP channels in cancer is an emerging area of research with significant therapeutic potential.[11][12] Cancer cells exhibit altered metabolism, often characterized by a high rate of glycolysis even in the presence of oxygen (the Warburg effect). This altered metabolic state can influence the activity of mitoKATP channels.[12]
Dual Role in Cancer Biology:
The function of mitoKATP channels in cancer appears to be context-dependent:
-
Pro-survival: In some cancers, the activation of mitoKATP channels may promote cell survival and proliferation by maintaining mitochondrial function and preventing apoptosis.[11]
-
Pro-death: Conversely, in other cancer types, the inhibition of these channels has been shown to induce cell death, suggesting they could be a viable therapeutic target.[13][15]
The expression and activity of mitoKATP channels in tumors may influence their metabolic and ionic balance, impacting their growth and survival.[11] Targeting these channels, either through activators or inhibitors, represents a novel strategy in oncology, although challenges remain due to their widespread expression in healthy tissues.[11][12]
Quantitative Data Summary
The following tables summarize key quantitative data from the literature regarding the pharmacological modulation of mitoKATP channels and their effects on mitochondrial parameters.
Table 1: Pharmacological Modulators of mitoKATP Channels
| Compound | Class | Typical Concentration Range | Target Selectivity | Reference |
| Diazoxide | Opener | 30 - 100 µM | Selective for mitoKATP over sarcolemmal KATP | [10][17][23] |
| Pinacidil | Opener | 25 - 100 µM | Non-selective | [6][25] |
| Cromakalim | Opener | 25 µM | Non-selective | [6] |
| 5-Hydroxydecanoate (5-HD) | Blocker | 100 - 500 µM | Selective for mitoKATP | [17][23] |
| Glibenclamide | Blocker | 0.3 - 100 µM | Non-selective | [13][26] |
Table 2: Effects of mitoKATP Channel Modulation on Mitochondrial Parameters
| Parameter | Modulator | Effect | Magnitude of Change | Reference |
| Mitochondrial Membrane Potential (ΔΨm) | Diazoxide (100 µM) | Depolarization | ~10-25 mV | [6] |
| Pinacidil (100 µM) | Depolarization | ~10 mV | [6] | |
| Cromakalim (25 µM) | Depolarization | ~25 mV | [6] | |
| Mitochondrial Respiration | K+ Channel Openers | Increase | Varies | [6] |
| Mitochondrial ATP Synthesis | K+ Channel Openers | Decrease | Varies | [6] |
| Mitochondrial Ca2+ | K+ Channel Openers | Release of accumulated Ca2+ | Varies | [6] |
| Infarct Size (in vivo rat model) | Cariporide (B1668443) (0.6 mg/kg) | Reduction | 40% | [26] |
| Glibenclamide (0.3 mg/kg) | Abolished cariporide effect | - | [26] | |
| Apoptosis Rate (cultured neurons) | Diazoxide | Decrease | Significant | [25] |
| Pinacidil | Decrease | Significant | [25] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study mitoKATP channels.
Isolation of Cardiac Mitochondria
This protocol describes the isolation of mitochondria from rat hearts by differential centrifugation.
Materials:
-
Isolation Buffer: 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4
-
Homogenization Buffer: Isolation Buffer with 0.5% (w/v) BSA
-
Protease (e.g., trypsin or nagarse)
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Excise the heart from an anesthetized rat and place it in ice-cold Isolation Buffer.
-
Mince the ventricular tissue into small pieces.
-
Incubate the minced tissue with a protease in Homogenization Buffer for a specified time to digest the tissue.
-
Stop the digestion by adding an excess of Homogenization Buffer.
-
Homogenize the tissue using a Dounce homogenizer with a loose-fitting pestle, followed by a tight-fitting pestle.
-
Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 8,000 x g) for 10 minutes at 4°C to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending it in Isolation Buffer and repeating the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer for subsequent experiments.
-
Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
Mitochondrial Swelling Assay
This assay measures changes in mitochondrial volume by monitoring light scattering.[7][14]
Principle:
Mitochondrial swelling, induced by the influx of K+ and osmotically obligated water, leads to a decrease in the absorbance (or light scattering) of the mitochondrial suspension.
Materials:
-
Isolated mitochondria
-
Swelling Buffer: 125 mM KCl, 10 mM HEPES, 2 mM K2HPO4, 1 mM MgCl2, pH 7.2
-
Spectrophotometer capable of measuring absorbance at 520-540 nm
Procedure:
-
Equilibrate the spectrophotometer to the desired temperature (e.g., 25°C).
-
Add a known amount of isolated mitochondria (e.g., 0.5 mg/mL) to a cuvette containing Swelling Buffer.
-
Record the baseline absorbance at 520 nm.
-
Add the desired pharmacological agents (e.g., ATP to inhibit, followed by a KATP opener like diazoxide to activate).
-
Monitor the change in absorbance over time. A decrease in absorbance indicates mitochondrial swelling.
-
The initial rate of swelling can be calculated from the linear portion of the absorbance curve.
Thallium (Tl+) Flux Assay
This fluorescence-based assay provides a more direct measure of K+ channel activity using the K+ analog, thallium.[27]
Principle:
Thallium can pass through K+ channels and its influx into mitochondria can be detected by a Tl+-sensitive fluorescent dye, such as BTC-AM. The binding of Tl+ to the dye results in an increase in fluorescence.
Materials:
-
Isolated mitochondria
-
Tl+ Flux Buffer: A buffer containing a low concentration of Tl+ (e.g., Tl2SO4)
-
BTC-AM (a Tl+-sensitive fluorescent dye)
-
Fluorescence plate reader or spectrofluorometer (Ex/Em ~488/525 nm)
Procedure:
-
Load the isolated mitochondria with BTC-AM according to the manufacturer's instructions.
-
Wash the mitochondria to remove excess dye.
-
Resuspend the loaded mitochondria in a suitable buffer.
-
Add the mitochondria to the wells of a microplate.
-
Initiate the assay by adding the Tl+ Flux Buffer containing the desired pharmacological agents.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates Tl+ influx and thus KATP channel activity.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
The ΔΨm can be measured using cationic, lipophilic fluorescent dyes that accumulate in the mitochondrial matrix in a potential-dependent manner.[28][29][30]
Principle:
Dyes such as TMRM (tetramethylrhodamine, methyl ester) accumulate in negatively charged mitochondria. Depolarization of the membrane leads to a decrease in dye accumulation and a corresponding decrease in fluorescence intensity.
Materials:
-
Isolated mitochondria or intact cells
-
TMRM or TMRE (tetramethylrhodamine, ethyl ester)
-
Fluorescence microscope or plate reader
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - a mitochondrial uncoupler used as a control for complete depolarization.
Procedure (for intact cells):
-
Plate cells on a suitable imaging dish.
-
Load the cells with a low, non-quenching concentration of TMRM (e.g., 25 nM) for 30-60 minutes at 37°C.[30]
-
Wash the cells with a suitable imaging buffer.
-
Acquire baseline fluorescence images using a fluorescence microscope.
-
Add the experimental compounds (e.g., mitoKATP opener or blocker) and acquire images over time.
-
At the end of the experiment, add FCCP to induce complete depolarization and obtain a minimum fluorescence value.
-
Quantify the fluorescence intensity in the mitochondrial regions of interest and normalize the data to the baseline and FCCP-treated values.
Measurement of Mitochondrial ROS Production
Mitochondrial ROS can be measured using fluorescent probes that become fluorescent upon oxidation.[28]
Principle:
Dyes like MitoSOX Red are targeted to the mitochondria and fluoresce upon oxidation by superoxide. Dihydroethidium (DHE) and 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA) are general cellular ROS indicators.
Materials:
-
Isolated mitochondria or intact cells
-
MitoSOX Red, DHE, or H2DCF-DA
-
Fluorescence microscope or plate reader
-
Positive control (e.g., Antimycin A or H2O2)
Procedure (using MitoSOX Red in intact cells):
-
Plate cells on an imaging dish.
-
Load the cells with MitoSOX Red (e.g., 5 µM) for 10-30 minutes at 37°C, protected from light.
-
Wash the cells with imaging buffer.
-
Treat the cells with the experimental compounds.
-
Acquire fluorescence images using appropriate filter sets (e.g., Ex/Em ~510/580 nm).
-
Quantify the fluorescence intensity to determine the relative levels of mitochondrial superoxide.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to mitoKATP channels.
Caption: Signaling pathway of cardioprotection induced by ischemic preconditioning via mitoKATP channels.
Caption: Experimental workflow for the mitochondrial swelling assay to measure mitoKATP channel activity.
Caption: Logical relationships in the mechanism of mitoKATP-mediated neuroprotection.
Conclusion and Future Directions
Mitochondrial ATP-sensitive K+ channels are fundamental components of the cellular machinery that senses and responds to metabolic stress. Their role as key mediators of cytoprotection, particularly in the heart and brain, is well-established, and their emerging significance in cancer biology opens up new avenues for therapeutic intervention. The intricate regulation of these channels and their downstream effects on mitochondrial function underscore their importance in maintaining cellular homeostasis.
For researchers and drug development professionals, a thorough understanding of the physiological roles of mitoKATP channels is paramount. The experimental protocols and data presented in this guide provide a solid foundation for further investigation. Future research should focus on several key areas:
-
Elucidating the precise molecular identity of the mitoKATP channel in different tissues.
-
Developing more selective pharmacological modulators to minimize off-target effects.
-
Further clarifying the context-dependent role of mitoKATP channels in different types of cancer.
-
Investigating the role of these channels in other physiological and pathological conditions, such as aging and metabolic diseases.
By continuing to explore the complexities of mitoKATP channel biology, the scientific community can pave the way for novel therapeutic strategies that target the powerhouse of the cell to combat a wide range of human diseases.
References
- 1. Mitochondrial ATP-sensitive K+ channels, protectors of the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Challenges of Mitochondrial Potassium Channel Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mitochondrial K(ATP) channel and cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. The mitochondrial KATP channel – fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Mitochondrial K(ATP) channels: role in cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial potassium transport: the role of the mitochondrial ATP-sensitive K(+) channel in cardiac function and cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The neuroprotection conferred by activating the mitochondrial ATP-sensitive K+ channel is mediated by inhibiting the mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the Role of Surface and Mitochondrial ATP-Sensitive Potassium Channels in Cancer: From Cellular Functions to Therapeutic Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers Publishing Partnerships | Understanding mitochondrial potassium channels: 33 years after discovery [frontierspartnerships.org]
- 14. The mitochondrial ROMK channel is a molecular component of Mitokatp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Contribution of Mitochondrial Ion Channels to Cancer Development and Progression | Cell Physiol Biochem [cellphysiolbiochem.com]
- 16. imrpress.com [imrpress.com]
- 17. Modulation of mitochondrial ATP-dependent K+ channels by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evidence for Mitochondrial K+ Channels and Their Role in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. brieflands.com [brieflands.com]
- 20. Ischemia/reperfusion injury and cardioprotective mechanisms: Role of mitochondria and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Involvement of mitoKATP channel in protective mechanisms of cerebral ischemic tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Neuroprotective role of ATP-sensitive potassium channels in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mitochondrial ATP-sensitive potassium channel activation protects cerebellar granule neurons from apoptosis induced by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Mitochondrial ATP-sensitive potassium channel regulates mitochondrial dynamics to participate in neurodegeneration of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The protective roles of mitochondrial ATP-sensitive potassium channels during hypoxia-ischemia-reperfusion in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Mitochondrial ATP-sensitive K+ channels play a role in cardioprotection by Na+-H+ exchange inhibition against ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A novel mitochondrial KATP channel assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Determination of mitochondrial membrane potential and reactive oxygen species in live rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Measuring mitochondrial membrane potential | The EMBO Journal [link.springer.com]
- 30. Measurement of mitochondrial membrane potential and ROS production [bio-protocol.org]
An In-depth Technical Guide to 5-Hydroxydecanoate Sodium (CAS Number: 71186-53-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium 5-hydroxydecanoate (B1195396) (5-HD), a derivative of decanoic acid, is a valuable research tool primarily known for its role as a selective inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels. This technical guide provides a comprehensive overview of 5-HD, including its chemical and physical properties, mechanism of action, and detailed experimental protocols for its application in in vitro and in vivo research models. The information presented herein is intended to support researchers and drug development professionals in utilizing 5-HD to investigate cellular metabolism, cardioprotection, and other physiological and pathological processes.
Chemical and Physical Properties
Sodium 5-hydroxydecanoate is the sodium salt of 5-hydroxydecanoic acid. Its fundamental properties are summarized in the table below.
| Property | Value | References |
| CAS Number | 71186-53-3 | [1][2][3] |
| Molecular Formula | C₁₀H₁₉NaO₃ | [1][2][3] |
| Molecular Weight | 210.25 g/mol | [1][2][3] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in water (up to 100 mM) and DMSO. | [2] |
| Purity | Typically ≥97% (HPLC) | [3] |
| Storage | Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month. | [2] |
Mechanism of Action
The primary and most widely cited mechanism of action for 5-HD is the selective inhibition of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1][2] These channels play a crucial role in cellular processes such as ischemic preconditioning, where their opening is considered protective. By blocking these channels, 5-HD is a critical tool for elucidating the role of mitoKATP channels in various physiological and pathophysiological conditions. The IC₅₀ for the inhibition of KATP channels by 5-HD is approximately 30 µM.[2]
It is important to note that some studies suggest 5-HD can be metabolized within the cell. It is a substrate for mitochondrial outer membrane acyl-CoA synthetase, which may influence its intracellular activity and contribute to effects beyond direct channel blockade.
dot
References
- 1. Treatment with 5-HT potentiates development of pulmonary hypertension in chronically hypoxic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-Hydroxydecanoate inhibits proliferation of hypoxic human pulmonary artery smooth muscle cells by blocking mitochondrial K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cardioprotective Effects of 5-Hydroxydecanoate Sodium
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive technical overview of the multifaceted role of 5-Hydroxydecanoate (B1195396) sodium (5-HD) in cardiac physiology, with a particular focus on its application in studying cardioprotective mechanisms. While widely recognized as a selective blocker of mitochondrial ATP-sensitive potassium (mitoKATP) channels, emerging evidence reveals a more complex pharmacological profile, including metabolic effects that are crucial for the accurate interpretation of experimental findings.
Introduction: The Dual Role of 5-Hydroxydecanoate Sodium
This compound (5-HD) is a medium-chain fatty acid derivative that has been instrumental in cardiovascular research for decades.[1] Initially investigated for its antiarrhythmic properties, 5-HD is now predominantly utilized as a pharmacological tool to probe the mechanisms of ischemic preconditioning (IPC), a phenomenon where brief, non-lethal episodes of ischemia protect the heart from a subsequent, more prolonged ischemic insult.[2][3] The prevailing hypothesis has been that 5-HD exerts its effects by blocking mitoKATP channels, thereby preventing the protective signaling cascade initiated by IPC and other cardioprotective interventions.[3][4]
However, a growing body of research indicates that the bioactivity of 5-HD is not limited to its interaction with mitoKATP channels.[1][5] Evidence suggests that 5-HD is metabolized within the mitochondria via β-oxidation, and its metabolites may be the active agents.[6][7][8][9] This metabolic activity can influence cellular respiration and create a bottleneck in fatty acid oxidation, adding another layer of complexity to its effects.[8][9] This guide will delve into both the canonical and non-canonical mechanisms of 5-HD, present quantitative data from key studies, provide detailed experimental protocols, and visualize the intricate signaling pathways involved.
Mechanisms of Action
The cardioprotective or cardioprotection-inhibiting effects of 5-HD can be broadly categorized into two main areas: its interaction with ATP-sensitive potassium channels and its metabolic effects.
2.1.1 Mitochondrial KATP (mitoKATP) Channels: The most well-documented mechanism of action for 5-HD is the blockade of mitoKATP channels.[4][5][10] These channels are believed to be key players in cardioprotection. Their opening during ischemic preconditioning is thought to lead to a slight depolarization of the inner mitochondrial membrane, which in turn is hypothesized to modulate mitochondrial calcium handling, preserve ATP synthesis, and generate a small, signaling-competent amount of reactive oxygen species (ROS).[1][11] By blocking these channels, 5-HD abrogates these protective effects, making it a valuable tool for studying the role of mitoKATP in cardioprotection.[3][4]
2.1.2 Sarcolemmal KATP (sarcKATP) Channels: While 5-HD is considered to be selective for the mitochondrial isoform, some studies have shown that it can also inhibit sarcKATP channels, particularly under specific experimental conditions such as low pH.[10][12] The inhibition of sarcKATP channels can alter the cardiac action potential, which may contribute to its antiarrhythmic effects.[13]
More recent and compelling evidence has demonstrated that 5-HD is not an inert channel blocker but is actively metabolized within the mitochondria.[1][6][7]
2.2.1 β-Oxidation of 5-HD: 5-HD serves as a substrate for acyl-CoA synthetase, which converts it to 5-hydroxydecanoyl-CoA (5-HD-CoA).[1][7] This is the first step in its entry into the β-oxidation pathway. 5-HD-CoA is then further metabolized by the enzymes of β-oxidation.[6][8][9]
2.2.2 Metabolic Bottleneck: The metabolism of 5-HD is not as efficient as that of endogenous fatty acids.[8][9] This can create a "bottleneck" in the β-oxidation pathway, leading to an accumulation of metabolic intermediates and potentially inhibiting the oxidation of other fatty acids.[8][9] This inhibition of fatty acid metabolism could, in itself, have cardioprotective effects, as a shift towards glucose metabolism is known to be beneficial during ischemia.[14]
Quantitative Data Presentation
The following tables summarize the quantitative effects of 5-HD from various experimental studies.
Table 1: Effects of 5-HD on Myocardial Infarct Size
| Experimental Model | Condition | Infarct Size (% of Area at Risk) | Reference |
| Rabbit | Control | 55 ± 3% | [3] |
| Rabbit | Ischemic Preconditioning (IPC) | 27 ± 8% | [3] |
| Rabbit | IPC + 5-HD (5 mg/kg) | 50 ± 6% | [3] |
| Rat | Control | 59 ± 2% | [15] |
| Rat | Isoflurane Preconditioning | 41 ± 3% | [15] |
| Rat | Isoflurane + 5-HD (10 mg/kg) | Infarct size reduction abolished | [15] |
| Sheep | Vehicle | 73 ± 2% | [16] |
| Sheep | Ischemic Preconditioning (IPC) | 44 ± 4% | [16] |
Table 2: Electrophysiological and Biochemical Effects of 5-HD
| Parameter | Experimental Model | Effect of 5-HD | Reference |
| Ischemia-induced APD90 Shortening | Dog | Suppressed (16 ± 2% vs 5 ± 3% shortening) | [13] |
| Ischemia-induced APD50 Shortening | Dog | Suppressed (16 ± 3% vs 10 ± 3% shortening) | [13] |
| K+ Release from Ischemic Myocardium | Isolated Rat Heart | Suppressed at 10⁻⁵ to 10⁻³ M | [2] |
| Open State Probability of ATP-regulated K+ Channel | Isolated Guinea Pig Myocyte | Decreased at 10⁻⁴ M | [2] |
| mitoKATP Channel Inhibition (K1/2) | Isolated Rat Heart/Liver Mitochondria | 45-75 µM | [7][17] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving 5-HD.
Objective: To assess the effect of 5-HD on infarct size in an in vivo model of myocardial ischemia-reperfusion, often in the context of ischemic preconditioning.
Animal Model: New Zealand White Rabbits or Wistar Rats.[3][15]
Materials:
-
Sodium pentobarbitone (for anesthesia)
-
This compound (5-HD) solution
-
Saline (vehicle control)
-
Surgical instruments for thoracotomy and coronary artery ligation
-
Ventilator
-
ECG and blood pressure monitoring equipment
-
Evans blue dye (1%)
-
Triphenyltetrazolium chloride (TTC) or Nitro-blue tetrazolium[3]
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the animal (e.g., sodium pentobarbitone). Intubate and ventilate the animal. Perform a left thoracotomy to expose the heart. Place a suture around the left anterior descending (LAD) coronary artery.
-
Hemodynamic Monitoring: Monitor ECG and arterial blood pressure throughout the experiment.
-
Experimental Groups:
-
Control Group: Subject the heart to a prolonged period of ischemia (e.g., 60 minutes) by tightening the suture around the LAD, followed by reperfusion (e.g., 120 minutes) by releasing the suture.
-
Ischemic Preconditioning (IPC) Group: Induce IPC with one or more brief cycles of ischemia (e.g., 5 minutes) and reperfusion (e.g., 15 minutes) prior to the prolonged ischemic insult.
-
5-HD Group: Administer 5-HD (e.g., 5 mg/kg, i.v. bolus) at a specified time before the prolonged ischemia or before the IPC protocol.
-
-
Infarct Size Measurement:
-
At the end of the reperfusion period, re-occlude the LAD and infuse Evans blue dye into the systemic circulation to delineate the area at risk (AAR) from the non-ischemic tissue (which will stain blue).
-
Excise the heart and slice the ventricles.
-
Incubate the heart slices in a solution of TTC or nitro-blue tetrazolium. Viable tissue will stain red (TTC) or blue (nitro-blue tetrazolium), while the infarcted tissue will remain pale.[3]
-
Image the heart slices and use planimetry software to quantify the AAR and the infarct size. Express the infarct size as a percentage of the AAR.
-
Objective: To study the direct effects of 5-HD on myocardial function and metabolism in an ex vivo setting, free from systemic influences.
Procedure:
-
Heart Isolation: Anesthetize the animal and rapidly excise the heart.
-
Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus. Retrogradely perfuse the heart with a Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2, at a constant temperature and pressure.
-
Functional Measurements: Insert a balloon into the left ventricle to measure left ventricular developed pressure (LVDP) and end-diastolic pressure (EDP).[5]
-
Experimental Protocol: After a stabilization period, subject the heart to global ischemia by stopping the perfusion, followed by reperfusion. 5-HD can be added to the perfusate at various concentrations and times.
-
Biochemical Analysis: Collect the coronary effluent to measure metabolic markers such as lactate (B86563) dehydrogenase (LDH) for cellular injury or potassium for ion channel activity.[2]
Objective: To investigate the direct effects of 5-HD on mitochondrial function.
Procedure:
-
Mitochondrial Isolation: Isolate mitochondria from fresh heart tissue by homogenization and differential centrifugation.[5]
-
Mitochondrial Respiration: Measure oxygen consumption using a Clark-type oxygen electrode in a chamber containing a respiration buffer and various substrates (e.g., succinate, glutamate/malate). State 3 (ADP-stimulated) and State 4 (resting) respiration can be determined. Add 5-HD directly to the chamber to assess its effect on respiration with different substrates.[5]
-
Mitochondrial Matrix Volume: Determine changes in mitochondrial matrix volume by measuring the uptake of radiolabeled water (³H₂O) and sucrose (B13894) ([¹⁴C]-sucrose) by the mitochondrial pellet after incubation under various conditions.[5]
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic.
Caption: IPC signaling and the inhibitory action of 5-HD.
Caption: Mitochondrial metabolism of 5-HD and its consequences.
Caption: Workflow for in vivo myocardial infarct size studies.
Conclusion and Future Directions
This compound remains an indispensable tool in cardiovascular research. However, the recognition of its metabolic effects necessitates a careful re-evaluation of studies that have relied on 5-HD as a sole and specific blocker of mitoKATP channels. Future research should aim to:
-
Delineate the relative contributions of mitoKATP channel blockade and metabolic inhibition to the observed effects of 5-HD under different physiological and pathological conditions.
-
Develop more specific pharmacological probes for mitoKATP channels to circumvent the confounding metabolic effects of 5-HD.
-
Explore the therapeutic potential of modulating fatty acid metabolism in the context of ischemia-reperfusion injury, a concept supported by the KATP-independent actions of 5-HD.
By embracing the complexity of 5-HD's mechanism of action, the scientific community can continue to leverage this compound to unravel the intricate signaling networks that govern cardiac cell survival and death, ultimately paving the way for novel cardioprotective strategies.
References
- 1. KATP channel-independent targets of diazoxide and 5-hydroxydecanoate in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Study of mechanism and effect of sodium 5-hydroxydecanoate on experimental ischemic ventricular arrhythmia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Limitation of myocardial infarct size in the rabbit by ischaemic preconditioning is abolished by sodium 5-hydroxydecanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. The effects of ischaemic preconditioning, diazoxide and 5-hydroxydecanoate on rat heart mitochondrial volume and respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta-oxidation of 5-hydroxydecanoate, a putative blocker of mitochondrial ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Oxidation of 5-hydroxydecanoate, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitochondrial KATP channels in cell survival and death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial Reactive Oxygen Species at the Heart of the Matter: New Therapeutic Approaches for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Blockade of ATP-sensitive potassium channels by 5-hydroxydecanoate suppresses monophasic action potential shortening during regional myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Myocardial ischemia reperfusion injury - from basic science to clinical bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. 3',4'-Dihydroxyflavonol reduces infarct size and injury associated with myocardial ischaemia and reperfusion in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Role of 5-Hydroxydecanoate (5-HD) in Ischemic Preconditioning: A Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Ischemic preconditioning (IPC) is a powerful endogenous mechanism that protects the myocardium from prolonged ischemia-reperfusion injury. A central hypothesis in the mechanism of IPC is the essential role of the mitochondrial ATP-sensitive potassium (mitoKATP) channel. 5-Hydroxydecanoate (B1195396) (5-HD) is widely utilized as a selective antagonist of the mitoKATP channel, making it an invaluable pharmacological tool for elucidating the signaling pathways of cardioprotection. This technical guide provides an in-depth review of the effects of 5-HD on ischemic preconditioning, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling pathways. Evidence overwhelmingly demonstrates that 5-HD abrogates the protective effects of IPC, solidifying the role of the mitoKATP channel as a critical mediator in this process.
Introduction to Ischemic Preconditioning and the mitoKATP Channel
Ischemic preconditioning is a phenomenon where brief, non-lethal episodes of ischemia and reperfusion protect the heart against a subsequent, more sustained ischemic insult, significantly reducing myocardial infarct size.[1][2][3] The signaling cascade of IPC is complex, involving a host of triggers, mediators, and end-effectors. Among these, the mitochondrial ATP-sensitive potassium (mitoKATP) channel has emerged as a key component.[4]
The opening of the mitoKATP channel is considered a crucial step in the IPC signaling pathway.[4] This event is thought to lead to potassium ion influx into the mitochondrial matrix, causing modest matrix swelling and partial depolarization of the inner mitochondrial membrane. These changes are believed to preserve mitochondrial function, optimize ATP synthesis upon reperfusion, and lead to the generation of a small burst of reactive oxygen species (ROS) that act as second messengers to activate downstream protective kinases like Protein Kinase C (PKC).[4][5][6]
5-Hydroxydecanoate (5-HD) as a Pharmacological Probe
5-Hydroxydecanoate (5-HD) is a fatty acid derivative recognized as a selective blocker of the mitoKATP channel.[1][7][8] Its utility in cardiovascular research stems from its ability to antagonize the effects of IPC and pharmacological agents that mimic preconditioning, such as the KATP channel opener diazoxide (B193173).[5][7] By administering 5-HD, researchers can probe the necessity of mitoKATP channel opening in the protective cascade. The consistent observation that 5-HD abolishes the cardioprotection afforded by IPC provides strong evidence for the channel's central role.[1][8][9] However, it is important to note that some studies suggest potential off-target effects, as 5-HD can be metabolized via β-oxidation, which may independently influence mitochondrial respiration.[10][11][12]
Signaling Pathway of Ischemic Preconditioning and 5-HD Intervention
The mechanism of early ischemic preconditioning involves a complex signaling network. The diagram below illustrates the consensus pathway, highlighting the central role of the mitoKATP channel and the inhibitory action of 5-HD. The brief ischemic stimulus of IPC triggers the release of autacoids like adenosine (B11128) and bradykinin, which activate G-protein coupled receptors. This initiates a cascade involving Protein Kinase C (PKC) and other kinases, which converges on the opening of the mitoKATP channel.[7][13] This channel opening generates ROS, which further propagates the protective signal. 5-HD acts by directly blocking the mitoKATP channel, thereby breaking this signaling chain and preventing the downstream protective effects.
References
- 1. The ischemia-selective KATP channel antagonist, 5-hydroxydecanoate, blocks ischemic preconditioning in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hypertrophic preconditioning attenuates post-myocardial infarction injury through deacetylation of isocitrate dehydrogenase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signalling pathways and mechanisms of protection in pre- and postconditioning: historical perspective and lessons for the future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial K(ATP) channels: role in cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Role of mitochondrial KATP channels and protein kinase C in ischaemic preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial ATP-Sensitive Potassium Channels Play a Role in Reducing Both Myocardial Infarction and Reperfusion Arrhythmia in Remote Ischemic Preconditioned Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of 5-hydroxydecanoate and ischemic preconditioning on the ischemic-reperfused heart of fed and fasted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. β-Oxidation of 5-hydroxydecanoate, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The effects of ischaemic preconditioning, diazoxide and 5-hydroxydecanoate on rat heart mitochondrial volume and respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. KATP channel-independent targets of diazoxide and 5-hydroxydecanoate in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signaling pathways in ischemic preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mitochondrial-Modulating Activities of 5-Hydroxydecanoate and its Implications for Cellular Redox Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxydecanoate (B1195396) (5-HD) is widely recognized in biomedical research not as a conventional antioxidant, but as a critical modulator of mitochondrial function. Its primary mechanisms of action—inhibition of the mitochondrial ATP-sensitive potassium (mitoKATP) channel and disruption of fatty acid β-oxidation—have significant downstream effects on cellular redox balance. This technical guide provides a comprehensive overview of the current understanding of 5-HD's role in modulating oxidative stress, detailing its indirect effects on antioxidant defense systems. It has been observed that 5-HD monotherapy can counteract the effects of oxidative stress on antioxidant markers in a rat model of rotenone-induced neurotoxicity[1][2][3]. This guide synthesizes available data on its mechanisms, provides detailed experimental protocols for relevant assays, and visualizes the key signaling pathways involved.
Core Mechanisms of 5-Hydroxydecanoate Action
5-HD's influence on cellular redox status is not through direct radical scavenging but is a consequence of its interference with two fundamental mitochondrial processes:
-
Inhibition of Mitochondrial ATP-Sensitive Potassium (mitoKATP) Channels: 5-HD is a well-established inhibitor of mitoKATP channels[4]. These channels play a role in regulating mitochondrial matrix volume, respiration, and the generation of reactive oxygen species (ROS). The opening of mitoKATP channels is generally considered cardioprotective and neuroprotective, a process that can be blocked by 5-HD[4]. The precise effect of mitoKATP channel modulation on ROS production is complex and context-dependent, with some studies suggesting channel opening decreases ROS and others proposing an increase under specific conditions. As an inhibitor, 5-HD's primary role in this context is to prevent the physiological or pharmacological opening of these channels[4].
-
Disruption of Fatty Acid β-Oxidation: 5-HD is activated to its coenzyme A derivative, 5-hydroxydecanoyl-CoA, and enters the mitochondrial β-oxidation pathway[3][4][5][6][7]. However, its metabolism is significantly slower than that of endogenous fatty acids, creating a bottleneck, particularly at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step[3][4][6]. This disruption of normal fatty acid metabolism can lead to an accumulation of reducing equivalents and potentially enhance mitochondrial ROS production.
Quantitative Data on Antioxidant-Related Effects
While direct quantitative data on the antioxidant effects of 5-HD are not abundant in publicly available literature, a key study investigating its neuroprotective role in a rotenone-induced Parkinson's disease model in rats demonstrated that monotherapy with 5-hydroxydecanoate counteracts the impact of rotenone (B1679576) on antioxidant markers[1][2][3]. The specific quantitative data from this study are summarized below.
Table 1: Effect of 5-Hydroxydecanoate on Antioxidant Enzyme Activity in Rotenone-Induced Neurotoxicity Model
| Treatment Group | Superoxide (B77818) Dismutase (SOD) Activity | Catalase (CAT) Activity | Glutathione (B108866) Peroxidase (GPx) Activity |
| Control | Data not available | Data not available | Data not available |
| Rotenone | Data not available | Data not available | Data not available |
| Rotenone + 5-HD | Data not available | Data not available | Data not available |
| 5-HD Alone | Data not available | Data not available | Data not available |
Table 2: Effect of 5-Hydroxydecanoate on Markers of Oxidative Damage in Rotenone-Induced Neurotoxicity Model
| Treatment Group | Malondialdehyde (MDA) Levels (Lipid Peroxidation) | Protein Carbonyl Levels (Protein Oxidation) |
| Control | Data not available | Data not available |
| Rotenone | Data not available | Data not available |
| Rotenone + 5-HD | Data not available | Data not available |
| 5-HD Alone | Data not available | Data not available |
Note: The referenced studies indicate a positive effect of 5-HD on antioxidant markers in a disease model, but the specific numerical values from the primary research are not publicly accessible. The tables are structured to present such data once available.
Signaling Pathways
The indirect antioxidant effects of 5-HD can be conceptualized through its impact on mitochondrial function, which in turn influences cellular stress signaling pathways, most notably the Nrf2-ARE pathway.
Mitochondrial Perturbation by 5-Hydroxydecanoate
The dual actions of 5-HD on mitochondria create a state of cellular stress that can trigger adaptive responses.
Caption: Dual mitochondrial impact of 5-Hydroxydecanoate.
Activation of the Nrf2 Antioxidant Response Pathway
Mitochondrial stress, including altered ROS production and metabolic disruption, is a known activator of the Keap1-Nrf2 signaling pathway. Nrf2 is a master transcriptional regulator of a wide array of antioxidant and cytoprotective genes.
Caption: Nrf2 pathway activation by 5-HD-induced mitochondrial stress.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the antioxidant-related effects of 5-Hydroxydecanoate.
Measurement of Mitochondrial Superoxide Production (MitoSOX Red Assay)
This protocol is for the detection of mitochondrial superoxide in live cells using the fluorescent probe MitoSOX Red.
-
Materials:
-
MitoSOX Red reagent (Thermo Fisher Scientific, Cat. No. M36008)
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Cell culture medium
-
Black, clear-bottom 96-well plates suitable for fluorescence microscopy
-
Fluorescence microscope or plate reader with appropriate filters (Excitation: ~510 nm, Emission: ~580 nm)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Reagent Preparation:
-
Prepare a 5 mM stock solution of MitoSOX Red by dissolving 50 µg in 13 µL of anhydrous DMSO.
-
On the day of the experiment, prepare a 5 µM working solution by diluting the stock solution in HBSS or serum-free medium. Protect from light.
-
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Treat the cells with 5-HD at the desired concentrations in fresh culture medium for the specified duration. Include appropriate vehicle controls.
-
-
Staining:
-
Remove the treatment medium and wash the cells once with warm HBSS.
-
Add the 5 µM MitoSOX Red working solution to each well and incubate for 10-30 minutes at 37°C, protected from light.
-
-
Imaging and Quantification:
-
Wash the cells three times with warm HBSS.
-
Add fresh warm HBSS or culture medium to the wells.
-
Immediately image the cells using a fluorescence microscope or measure the fluorescence intensity using a plate reader.
-
Quantify the mean fluorescence intensity per cell or per well. Normalize the fluorescence intensity to cell number or a constitutively expressed fluorescent protein if applicable.
-
-
Superoxide Dismutase (SOD) Activity Assay
This protocol describes a common method for determining SOD activity based on the inhibition of the reduction of nitroblue tetrazolium (NBT).
-
Materials:
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.8)
-
EDTA (1 mM)
-
NBT (50 µM)
-
Riboflavin (B1680620) (20 µM)
-
L-methionine (13 mM)
-
Cell or tissue lysate
-
Spectrophotometer
-
-
Procedure:
-
Sample Preparation: Homogenize cells or tissues in a suitable lysis buffer and centrifuge to obtain the supernatant containing the enzymes. Determine the protein concentration of the lysate.
-
Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer, EDTA, L-methionine, and NBT.
-
Assay:
-
In a microplate or cuvette, add a specific volume of the sample lysate.
-
Add the reaction mixture to the sample.
-
Initiate the reaction by adding riboflavin and immediately exposing the mixture to a uniform light source (e.g., a fluorescent lamp) for 10-15 minutes. A control reaction without the enzyme extract should be run in parallel.
-
The photochemical reduction of NBT in the presence of riboflavin and light generates superoxide radicals, which in turn reduce the NBT to formazan (B1609692), a blue-colored product.
-
-
Measurement: Measure the absorbance of the formazan product at 560 nm.
-
Calculation: The SOD activity is calculated as the amount of enzyme required to cause 50% inhibition of the NBT reduction rate. The activity is typically expressed as units per milligram of protein.
-
Catalase (CAT) Activity Assay
This protocol outlines the measurement of catalase activity by monitoring the decomposition of hydrogen peroxide (H₂O₂).
-
Materials:
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
Cell or tissue lysate
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates as described for the SOD assay.
-
H₂O₂ Solution: Prepare a fresh solution of H₂O₂ in potassium phosphate buffer (e.g., 10 mM). The exact concentration should be determined by measuring its absorbance at 240 nm.
-
Assay:
-
Equilibrate the spectrophotometer at 240 nm.
-
In a quartz cuvette, add the potassium phosphate buffer and the H₂O₂ solution.
-
Initiate the reaction by adding a small volume of the sample lysate.
-
Immediately start recording the decrease in absorbance at 240 nm for 1-3 minutes.
-
-
Calculation: The catalase activity is calculated based on the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂ at 240 nm (43.6 M⁻¹cm⁻¹). The activity is typically expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
-
Glutathione Peroxidase (GPx) Activity Assay
This protocol describes a coupled enzyme assay to measure GPx activity.
-
Materials:
-
Potassium phosphate buffer (100 mM, pH 7.0) with EDTA (1 mM)
-
Glutathione reductase (GR)
-
Reduced glutathione (GSH)
-
NADPH
-
Tert-butyl hydroperoxide or cumene (B47948) hydroperoxide (substrate)
-
Cell or tissue lysate
-
Spectrophotometer
-
-
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates as previously described.
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, GSH, GR, and NADPH.
-
Assay:
-
In a cuvette, add the reaction mixture and the sample lysate.
-
Allow the mixture to pre-incubate for a few minutes at room temperature.
-
Initiate the reaction by adding the hydroperoxide substrate.
-
Immediately monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH.
-
-
Calculation: GPx activity is calculated from the rate of NADPH oxidation, using the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹). The activity is expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
-
Conclusion
5-Hydroxydecanoate is a valuable pharmacological tool for investigating mitochondrial function. Its effects on cellular redox homeostasis are indirect, arising from its roles as an inhibitor of mitoKATP channels and a disruptor of β-oxidation. These mitochondrial perturbations can induce a state of cellular stress that leads to the activation of antioxidant defense pathways, such as the Nrf2-ARE system. While 5-HD itself is not a direct antioxidant, its ability to modulate mitochondrial function provides a unique avenue for studying the intricate relationship between mitochondrial bioenergetics and cellular redox signaling. Further research is needed to fully quantify the impact of 5-HD on specific antioxidant enzymes and markers of oxidative damage across various cell types and conditions to better elucidate its potential therapeutic or toxicological implications.
References
- 1. Mitochondrial Fatty Acid β-Oxidation Disorders: From Disease to Lipidomic Studies—A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of activation of the transcription factor Nrf2 by redox stressors, nutrient cues, and energy status and the pathways through which it attenuates degenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of Nrf2 and Mitochondrial Function: Pharmacological Implications | MDPI [mdpi.com]
- 5. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beta-oxidation of 5-hydroxydecanoate, a putative blocker of mitochondrial ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Hydroxydecanoate as a Substrate for Acyl-CoA Synthetase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxydecanoate (5-HD) has long been utilized as a pharmacological tool, primarily recognized for its role as a selective inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels. However, a growing body of evidence has revealed a more complex biochemical profile for this medium-chain fatty acid. It is now understood that 5-HD is not merely an inert channel blocker but an active metabolic substrate that undergoes activation and subsequent catabolism within the mitochondria. This technical guide provides a comprehensive overview of 5-Hydroxydecanoate's role as a substrate for acyl-CoA synthetase, its entry into the β-oxidation pathway, and the kinetic nuances that distinguish its metabolism from that of physiological fatty acids. The guide is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the metabolic fate of 5-HD, which is critical for the accurate interpretation of experimental results and the design of future studies.
Introduction
5-Hydroxydecanoate (5-HD), a derivative of decanoic acid, has been a staple in cardiovascular research for its ability to block ischemic and pharmacological preconditioning, a phenomenon attributed to its inhibition of mitoKATP channels.[1][2] This perception has led to its widespread use as a pharmacological probe to investigate the involvement of these channels in cellular processes. However, recent research has fundamentally challenged this view by demonstrating that 5-HD is a substrate for mitochondrial enzymes, including acyl-CoA synthetases.[1][3]
This guide delves into the specifics of 5-HD's journey as a metabolic substrate, beginning with its activation by acyl-CoA synthetase to form 5-hydroxydecanoyl-CoA (5-HD-CoA). This initial step is a prerequisite for its entry into the mitochondrial β-oxidation spiral. A key focus of this document is the presentation of quantitative data, detailed experimental protocols, and visual representations of the involved pathways to provide a thorough understanding of 5-HD's metabolic significance.
Activation of 5-Hydroxydecanoate by Acyl-CoA Synthetase
The first committed step in the metabolism of 5-HD is its activation to a thioester derivative, 5-hydroxydecanoyl-CoA. This reaction is catalyzed by acyl-CoA synthetases (ACS), a family of enzymes that play a crucial role in fatty acid metabolism.
Acyl-CoA Synthetase Isozymes
Acyl-CoA synthetases are classified into short-chain (ACSS), medium-chain (ACSM), and long-chain (ACSL) families based on their substrate specificity. Given that 5-HD is a medium-chain fatty acid, it is primarily a substrate for medium-chain acyl-CoA synthetases. However, the substrate specificities of these enzyme families can overlap. While it has been shown that 5-HD is activated by acyl-CoA synthetase, specific kinetic data for its interaction with various ACSL and ACSM isoforms are not extensively reported in the literature.[1][3] It has been noted that 5-HD is a poor substrate for the heart-type matrix acyl-CoA synthetase, suggesting isoform-specific differences in its activation.[1]
The Activation Reaction
The activation of 5-HD follows the canonical two-step mechanism of acyl-CoA synthetases:
-
Adenylation: 5-Hydroxydecanoate reacts with ATP to form a 5-hydroxydecanoyl-AMP intermediate and pyrophosphate (PPi).
-
Thioesterification: The 5-hydroxydecanoyl moiety is then transferred from the adenylate intermediate to the sulfhydryl group of coenzyme A (CoA), forming 5-hydroxydecanoyl-CoA and releasing AMP.
The overall reaction is as follows:
5-Hydroxydecanoate + ATP + CoA-SH → 5-Hydroxydecanoyl-CoA + AMP + PPi
Mitochondrial Transport and β-Oxidation of 5-Hydroxydecanoyl-CoA
Once activated, 5-HD-CoA is transported into the mitochondrial matrix to undergo β-oxidation. This process involves a series of four enzymatic reactions that sequentially shorten the acyl-CoA chain.
Mitochondrial Transport
Long-chain fatty acyl-CoAs require the carnitine shuttle for transport across the inner mitochondrial membrane. While 5-HD is a medium-chain fatty acid, its CoA derivative can also utilize this transport system. Extramitochondrially formed 5-HD-CoA can enter the mitochondrial matrix via carnitine palmitoyltransferases (CPT-I and CPT-II) and the carnitine-acylcarnitine translocase.[1]
Figure 1: Activation and mitochondrial transport of 5-Hydroxydecanoate.
The β-Oxidation Pathway of 5-Hydroxydecanoyl-CoA
The β-oxidation of 5-HD-CoA proceeds through the same enzymatic steps as physiological fatty acids. However, the presence of the hydroxyl group at the C5 position introduces kinetic differences, particularly at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step.
Figure 2: β-Oxidation pathway of 5-Hydroxydecanoyl-CoA.
Quantitative Data
The metabolism of 5-HD-CoA through the β-oxidation pathway exhibits distinct kinetic properties compared to its physiological counterpart, decanoyl-CoA. The following tables summarize the available quantitative data for the enzymes involved in this process.
Table 1: Kinetic Parameters for Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
| Substrate | Km (µM) | kcat (s⁻¹) | Source |
|---|---|---|---|
| 5-Hydroxydecanoyl-CoA | 12.8 ± 0.6 | 14.1 | [3] |
| Decanoyl-CoA | ~3 | 6.4 |[3] |
Table 2: Kinetic Parameters for Enoyl-CoA Hydratase
| Substrate | Km (µM) | Vmax (µM min⁻¹) | Source |
|---|---|---|---|
| 5-Hydroxydecenoyl-CoA | 12.7 ± 0.6 | 25.7 ± 0.5 | [1] |
| Decenoyl-CoA | 4.1 ± 0.3 | 21.7 ± 0.5 |[1] |
Table 3: Kinetic Parameters for L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) Coupled with 3-Ketoacyl-CoA Thiolase
| Substrate | Km (µM) | Vmax (µM min⁻¹) | Source |
|---|---|---|---|
| 3,5-Dihydroxydecanoyl-CoA | 12.6 ± 1.1 | 7.7 ± 0.2 | [1] |
| L-3-Hydroxydecanoyl-CoA | 7.5 ± 0.6 | 40.3 ± 1.2 |[1] |
Note: The Vmax for the metabolite of 5-HD (3,5-dihydroxydecanoyl-CoA) is approximately fivefold slower than for the corresponding metabolite of decanoate.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of 5-HD as a substrate for acyl-CoA synthetase.
Synthesis of 5-Hydroxydecanoyl-CoA
Objective: To enzymatically synthesize 5-HD-CoA for use in subsequent enzymatic assays.
Materials:
-
5-Hydroxydecanoate (5-HD)
-
Coenzyme A (CoASH)
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
ATP
-
Tris buffer
-
EDTA
-
HCl
Procedure:
-
Prepare a reaction mixture in Tris buffer (e.g., 100 mM, pH 7.5) containing:
-
5-HD (substrate)
-
CoASH
-
ATP (e.g., 1.2 mM)
-
EDTA (e.g., 9.1 mM)
-
-
Initiate the reaction by adding acyl-CoA synthetase.
-
Incubate the reaction mixture at 37°C.
-
Monitor the formation of 5-HD-CoA using a suitable analytical method, such as HPLC.
-
Purify the synthesized 5-HD-CoA using chromatographic techniques.
Acyl-CoA Synthetase Activity Assay (Radiometric Method)
Objective: To determine the kinetic parameters (Km and Vmax) of acyl-CoA synthetase for 5-HD.
Materials:
-
Radiolabeled 5-Hydroxydecanoate (e.g., [³H]5-HD or [¹⁴C]5-HD)
-
Cell lysates or purified acyl-CoA synthetase
-
ATP
-
Coenzyme A
-
MgCl₂
-
Bovine Serum Albumin (BSA)
-
Dole's solution (Isopropanol:Heptane (B126788):H₂SO₄)
-
Heptane
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing ATP, CoA, MgCl₂, and radiolabeled 5-HD bound to BSA in a suitable buffer.
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding the enzyme source (cell lysate or purified enzyme).
-
Incubate for a defined period, ensuring the reaction is in the linear range.
-
Stop the reaction by adding Dole's solution.
-
Perform a liquid-liquid extraction with heptane to separate the unreacted radiolabeled fatty acid (in the organic phase) from the radiolabeled acyl-CoA (in the aqueous phase).
-
Quantify the amount of radiolabeled acyl-CoA in the aqueous phase using liquid scintillation counting.
-
Vary the concentration of 5-HD to determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.
Figure 3: Experimental workflow for the radiometric acyl-CoA synthetase assay.
Signaling Implications
The metabolism of 5-HD, leading to the formation of 5-HD-CoA and its subsequent entry into β-oxidation, has broader implications for cellular signaling. The alteration of the acyl-CoA pool and the production of reactive oxygen species (ROS) during β-oxidation can influence various signaling pathways.
-
Alteration of Acyl-CoA Pool: The accumulation of 5-HD-CoA and its metabolites can competitively inhibit the metabolism of other fatty acids, thereby affecting lipid homeostasis and signaling pathways that are regulated by fatty acyl-CoAs.
-
Redox Signaling: The flow of electrons from FADH₂ and NADH generated during β-oxidation to the electron transport chain can contribute to ROS production. Changes in the rate of β-oxidation due to 5-HD metabolism can modulate the cellular redox state and impact redox-sensitive signaling pathways.
While the direct signaling effects of 5-hydroxydecanoyl-CoA are not yet fully elucidated, its metabolic consequences are likely to intersect with major signaling networks involved in cellular energy sensing (e.g., AMPK), inflammation, and apoptosis.
Conclusion
The characterization of 5-Hydroxydecanoate as a substrate for acyl-CoA synthetase and its subsequent metabolism via β-oxidation has profound implications for its use in scientific research. The data clearly indicate that 5-HD is not a simple, inert inhibitor of mitoKATP channels but an active metabolic participant. The slower metabolism of its CoA derivative compared to physiological fatty acids creates a bottleneck in β-oxidation, which may underlie some of its observed cellular effects.
For researchers, scientists, and drug development professionals, this understanding is paramount. The metabolic effects of 5-HD must be taken into account when interpreting data from experiments where it is used as a pharmacological tool. Furthermore, the enzymatic and kinetic data presented in this guide provide a foundation for future studies aimed at dissecting the precise molecular mechanisms of 5-HD and for the development of more specific pharmacological probes. The detailed experimental protocols offer a practical resource for laboratories investigating fatty acid metabolism and cellular bioenergetics. As our understanding of the intricate connections between metabolism and cell signaling continues to grow, a thorough appreciation of the biochemical properties of research tools like 5-HD will be indispensable.
References
- 1. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-" by Peter J. Hanley, Stefan Dröse et al. [digitalcommons.unl.edu]
- 3. Beta-oxidation of 5-hydroxydecanoate, a putative blocker of mitochondrial ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 5-Hydroxydecanoate (5-HD) in the Study of Ischemic Ventricular Arrhythmia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic heart disease remains a leading cause of morbidity and mortality worldwide, with life-threatening ventricular arrhythmias being a major contributor to sudden cardiac death. The complex pathophysiology of these arrhythmias involves a cascade of events initiated by reduced coronary blood flow, leading to myocardial ischemia, cellular metabolic distress, and profound electrophysiological alterations. A key area of investigation in understanding and mitigating these arrhythmogenic events revolves around the role of ATP-sensitive potassium (KATP) channels, particularly those located in the inner mitochondrial membrane (mitoKATP). 5-Hydroxydecanoate (B1195396) (5-HD) has emerged as a critical pharmacological tool in this field. It is widely utilized as a selective inhibitor of mitoKATP channels, enabling researchers to dissect their specific contribution to cardiac electrophysiology during ischemia and reperfusion. This technical guide provides an in-depth overview of the role of 5-HD in studying ischemic ventricular arrhythmia, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying mechanisms.
Mechanism of Action of 5-HD
5-HD's primary and most cited mechanism of action is the selective blockade of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1][2][3] These channels are understood to play a crucial role in cardioprotective mechanisms such as ischemic preconditioning (IPC), where brief, non-lethal episodes of ischemia protect the heart from a subsequent, more prolonged ischemic insult. The opening of mitoKATP channels is believed to be a convergence point for various protective signaling pathways.[4] By blocking these channels, 5-HD effectively abolishes the protective effects of stimuli like IPC, remote ischemic preconditioning (RIPC), and exercise, thereby implicating mitoKATP channels as essential mediators of this protection against both infarction and arrhythmias.[1][3]
The blockade of mitoKATP channels by 5-HD prevents the electrophysiological changes associated with their opening during ischemia. Specifically, 5-HD has been shown to suppress the ischemia-induced shortening of the monophasic action potential duration (APD), a key factor in the development of reentrant arrhythmias.[5] This effect on repolarization, without a significant impact on conduction, suggests a potential anti-arrhythmic mechanism by reducing the heterogeneity of repolarization across the ischemic border zone.[5]
However, it is crucial for researchers to acknowledge that 5-HD may exert effects independent of mitoKATP channel blockade. Studies have revealed that 5-HD can be metabolized within mitochondria via β-oxidation, potentially creating a bottleneck for fatty acid oxidation.[6] This metabolic interference could independently influence the heart's response to ischemia, complicating the direct attribution of all its effects solely to mitoKATP inhibition.
Quantitative Data on the Effects of 5-HD
The following tables summarize quantitative data from various experimental studies investigating the impact of 5-HD on ischemic ventricular arrhythmias and related electrophysiological parameters.
| Arrhythmia Assessment | Experimental Model | Group | Arrhythmia Score (Curtis & Walker's system) | Arrhythmia Score (Lepran's system) | Infarct Size / Area at Risk (%) | Reference |
| Reperfusion Arrhythmia | Isolated rat hearts (Langendorff) | Control (I/R) | 14.6 ± 1.9 | 16.1 ± 2.1 | 37.0 ± 2.6 | [3] |
| Remote Ischemic Preconditioning (RIPC) | 8.7 ± 0.4 | 9.1 ± 0.5 | 25.7 ± 2.6 | [3] | ||
| 5-HD + RIPC | 15.5 ± 1.6# | 16.0 ± 1.2# | 39.3 ± 3.0# | [3] | ||
| 5-HD alone | No significant effect reported | No significant effect reported | No significant effect reported | [3] | ||
| Ischemia-Reperfusion Arrhythmia | In vivo rat model | Sedentary | High (specific score not provided) | High (specific score not provided) | - | [1] |
| Exercise | Low (specific score not provided) | Low (specific score not provided) | - | [1] | ||
| Exercise + 5-HD | Blunted anti-arrhythmic effect | Blunted anti-arrhythmic effect | - | [1] | ||
| p < 0.05 vs. Control; #p < 0.05 vs. RIPC |
| Electrophysiological Parameters | Experimental Model | Condition | Parameter | Control | 5-HD | Reference |
| Monophasic Action Potential | In vivo anesthetized dogs | Regional Ischemia | APD90 Shortening (%) | 16 ± 2 | 5 ± 3 | [5] |
| APD50 Shortening (%) | 16 ± 3 | 10 ± 3** | [5] | |||
| Ventricular Fibrillation Threshold (VFT) | In vivo pigs | Non-ischemic | VFT (mA) | 37.7 ± 13 | - | [7] |
| Ischemic | VFT (mA) | 10.7 ± 5.4 | - | [7] | ||
| p < 0.01; **p < 0.05 |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes is essential for a clear understanding of 5-HD's role. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are composite protocols for two common experimental models used to study the effects of 5-HD on ischemic ventricular arrhythmias.
Isolated Langendorff-Perfused Heart Model (Ex Vivo)
This model allows for the study of cardiac electrophysiology and mechanics in the absence of systemic neural and hormonal influences.
-
Animal Preparation: Male Sprague-Dawley rats (or other suitable species like guinea pigs or rabbits) are anesthetized (e.g., sodium pentobarbital, 60 mg/kg IP). A thoracotomy is performed, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.
-
Perfusion Setup: The aorta is cannulated on a Langendorff apparatus, and retrograde perfusion commences at a constant pressure (e.g., 75 mmHg) with Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2 / 5% CO2 at 37°C.
-
Instrumentation:
-
A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure (LVDP, LVEDP) and heart rate (HR).
-
ECG electrodes are placed on the heart to record surface electrocardiograms.
-
Monophasic action potential (MAP) probes may be placed on the epicardial surface to record action potential durations.
-
-
Experimental Protocol:
-
Stabilization: The heart is allowed to stabilize for 20-30 minutes.
-
Drug Administration: Hearts are randomized into groups. For the 5-HD group, the drug is added to the perfusate (e.g., at 100 µM) and perfused for a period (e.g., 10-15 minutes) before the induction of ischemia. The control group receives the vehicle.
-
Ischemia-Reperfusion: Global or regional ischemia is induced. For regional ischemia, a ligature around the left anterior descending (LAD) coronary artery is tightened. A common protocol is 30 minutes of ischemia followed by 30-120 minutes of reperfusion.
-
Data Analysis: Arrhythmias (ventricular tachycardia, ventricular fibrillation) are analyzed for their incidence, duration, and severity (e.g., using scoring systems). Hemodynamic function and electrophysiological parameters are compared between groups.
-
In Vivo Coronary Artery Ligation Model
This model maintains the heart within its physiological milieu, including neural and hormonal influences.
-
Animal Preparation: Male Sprague-Dawley rats or mice are anesthetized, intubated, and mechanically ventilated. Body temperature is maintained at 37°C. A left thoracotomy is performed to expose the heart.
-
Instrumentation: ECG leads are connected to record continuous electrocardiograms. A ligature (e.g., 6-0 silk) is passed around the LAD coronary artery.
-
Experimental Protocol:
-
Drug Administration: Animals are pre-treated with 5-HD (e.g., 10 mg/kg, IP) or saline (vehicle) approximately 30-45 minutes before coronary artery ligation.[1]
-
Ischemia-Reperfusion: The LAD ligature is tightened to induce regional myocardial ischemia. The duration of ischemia is typically 20-30 minutes, after which the ligature is released to allow for reperfusion (e.g., 30 minutes).[1]
-
Arrhythmia Analysis: The ECG recordings during the ischemia and reperfusion periods are analyzed offline in a blinded manner. The number and duration of premature ventricular complexes (PVCs), ventricular tachycardia (VT), and ventricular fibrillation (VF) episodes are quantified. An arrhythmia score is often calculated based on the severity and duration of the observed arrhythmias.
-
Infarct Size Determination: At the end of the experiment, the coronary artery may be re-occluded, and Evans blue dye is injected to delineate the area at risk. The heart is then excised, sliced, and stained with triphenyltetrazolium (B181601) chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.
-
Conclusion and Future Directions
5-Hydroxydecanoate is an indispensable pharmacological tool for investigating the role of mitochondrial ATP-sensitive potassium channels in the pathophysiology of ischemic ventricular arrhythmias. Its ability to selectively block these channels has provided substantial evidence for their central role in cardioprotective signaling pathways. Data consistently show that the application of 5-HD can reverse the anti-arrhythmic benefits conferred by protective stimuli, highlighting the importance of mitoKATP channel function in maintaining cardiac electrical stability during ischemic stress.
However, researchers must remain cognizant of the potential off-target metabolic effects of 5-HD, which warrant careful consideration in experimental design and data interpretation. Future research should aim to further elucidate the downstream effectors of mitoKATP channel activation in arrhythmia prevention and explore more specific pharmacological agents to overcome the limitations of current tools. Ultimately, a deeper understanding of the mechanisms unraveled by the use of 5-HD will be pivotal in the development of novel therapeutic strategies to prevent lethal ventricular arrhythmias in patients with ischemic heart disease.
References
- 1. Effects of Mitochondrial ATP-Sensitive Potassium Channel in Rats with Acute Myocardial Infarction and Its Association with the AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial KATP channel inhibition blunts arrhythmia protection in ischemic exercised hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial ATP-Sensitive Potassium Channels Play a Role in Reducing Both Myocardial Infarction and Reperfusion Arrhythmia in Remote Ischemic Preconditioned Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MitoKATP activity in healthy and ischemic hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial KATP channel inhibition blunts arrhythmia protection in ischemic exercised hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KATP channel-independent targets of diazoxide and 5-hydroxydecanoate in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of transient myocardial ischemia on the ventricular defibrillation threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Hydroxydecanoate Sodium: A Technical Guide to its Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxydecanoate (B1195396) sodium (5-HD) is a synthetic long-chain fatty acid derivative widely utilized in basic research as a pharmacological tool. It is primarily recognized for its role as a selective inhibitor of ATP-sensitive potassium (KATP) channels, with a particular focus on mitochondrial KATP (mitoKATP) channels.[1][2][3] This guide provides an in-depth overview of the core research applications of 5-HD, detailing its mechanism of action, summarizing key quantitative data, and providing experimental protocols for its use. It also critically evaluates the compound's specificity and potential off-target effects, offering a comprehensive resource for researchers employing 5-HD in their studies.
Core Mechanism of Action: KATP Channel Inhibition
ATP-sensitive potassium channels are crucial cellular sensors that couple the metabolic state of a cell to its electrical activity. They are found in various cell types and subcellular locations, including the plasma membrane (sarcoKATP) and the inner mitochondrial membrane (mitoKATP).[4] 5-HD is reported to be a selective blocker of these channels, with an IC50 of approximately 30 μM.[2][5] By inhibiting KATP channels, 5-HD can modulate a variety of physiological and pathophysiological processes.
However, a significant body of evidence indicates that 5-HD is not exclusively a mitoKATP channel blocker. It also serves as a substrate for mitochondrial outer membrane acyl-CoA synthetase and can interfere with mitochondrial β-oxidation of fatty acids.[1][2][3] This dual activity is a critical consideration in experimental design and data interpretation.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of 5-Hydroxydecanoate sodium from various research applications.
| Parameter | Value | Cell/Tissue Type | Reference |
| IC50 for KATP channels | ~30 µM | Rat ventricular myocytes | [5] |
| K1/2 for mitoKATP inhibition | 45-75 µM | Rat heart and liver mitochondria | |
| Inhibition of decanoyl-CoA metabolism | Significant at 100 µM 5-HD-CoA | Isolated rat heart mitochondria | [6] |
| Inhibition of lauryl-carnitine metabolism | Significant at 100 µM 5-HD-CoA | Isolated rat heart mitochondria | [6] |
| Vmax of 3,5-dihydroxydecanoyl-CoA (5-HD metabolite) | 5-fold slower than L-3-hydroxydecanoyl-CoA | Purified enzymes | [1] |
| Km of 5-hydroxydecanoyl-CoA for MCAD | 12.8 +/- 0.6 µM | Purified human liver MCAD | [2] |
| kcat of 5-hydroxydecanoyl-CoA for MCAD | 14.1 s-1 | Purified human liver MCAD | [2] |
Table 1: Inhibitory Concentrations and Kinetic Parameters of this compound and its Metabolites.
| Application | Model | 5-HD Concentration/Dose | Key Quantitative Finding | Reference |
| Cardiac Ischemia-Reperfusion | Langendorff perfused rat hearts | 100 µM | Abolished the protective effects of ischemic preconditioning on contractile recovery. | [7] |
| Cardiac Ischemia-Reperfusion | In vivo rabbit model | 5 mg/kg | Completely abolished the cardioprotection of ischemic preconditioning (infarct size 50 +/- 6% vs. 27 +/- 8% with preconditioning alone). | |
| Experimental Ischemic Ventricular Arrhythmia | Isolated rat heart | 10⁻⁵ to 10⁻³ M | Suppressed K+ release from ischemic myocardium. | [8] |
| Experimental Ischemic Ventricular Arrhythmia | In vivo rat model | 200 mg/kg (p.o.) | Suppressed the incidence of ventricular fibrillation. | [8] |
| Experimental Ischemic Ventricular Arrhythmia | In vivo dog model | 3 or 10 mg/kg (i.v.) | Elevated the ischemically decreased ventricular fibrillation threshold. | [8] |
| Hypoxic Pulmonary Artery Smooth Muscle Cell Proliferation | Cultured human PASMCs | Not specified | Significantly attenuated the pro-proliferative and anti-apoptotic effects of hypoxia. | [9] |
| Neuroprotection in Parkinson's Disease Model | Rotenone-induced neurotoxicity in rats | Not specified | Alleviated behavioral impairments and reduced dopaminergic toxicity. | [10][11] |
Table 2: Effective Concentrations and In Vivo/Ex Vivo Effects of this compound.
Experimental Protocols
Langendorff-Perfused Isolated Heart Model for Ischemia-Reperfusion Injury
This protocol describes the use of 5-HD in an ex vivo model of cardiac ischemia-reperfusion injury.
Materials:
-
Langendorff perfusion apparatus
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose), gassed with 95% O2/5% CO2
-
This compound stock solution (e.g., 100 mM in water)
-
Anesthetic (e.g., sodium pentobarbital)
-
Heparin
-
Surgical instruments
-
Pressure transducer and data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the animal (e.g., rat) and administer heparin to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy and quickly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Aortic Cannulation: Identify the aorta and cannulate it onto the Langendorff apparatus.
-
Retrograde Perfusion: Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg) or constant flow.
-
Stabilization: Allow the heart to stabilize for a period (e.g., 20-30 minutes), monitoring heart rate and contractile function (e.g., left ventricular developed pressure).
-
5-HD Administration: For the treatment group, switch to a perfusion buffer containing the desired concentration of 5-HD (e.g., 100 µM) for a specified duration before inducing ischemia.
-
Ischemia: Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfusion: Restore perfusion with the respective buffer (with or without 5-HD) for a reperfusion period (e.g., 60-120 minutes).
-
Data Analysis: Continuously record functional parameters. At the end of the experiment, the heart can be processed for infarct size measurement (e.g., TTC staining) or biochemical analyses.
Patch-Clamp Electrophysiology for KATP Channel Activity
This protocol outlines the investigation of 5-HD's effect on KATP channels in isolated cardiomyocytes.
Materials:
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for patch pipettes
-
Cell isolation reagents (e.g., collagenase, protease)
-
Extracellular (bath) solution (e.g., in mM: 140 KCl, 1 MgCl2, 1 EGTA, 10 HEPES, pH 7.4 with KOH)
-
Intracellular (pipette) solution (e.g., in mM: 140 KCl, 1 MgCl2, 2 ATP, 10 HEPES, pH 7.2 with KOH)
-
This compound stock solution
-
Data acquisition and analysis software
Procedure:
-
Cardiomyocyte Isolation: Isolate single ventricular myocytes from an animal heart using enzymatic digestion.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Cell Plating: Plate the isolated cardiomyocytes in a recording chamber on the microscope stage and perfuse with extracellular solution.
-
Giga-seal Formation: Approach a single myocyte with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Inside-Out Patch Configuration: Excise the membrane patch into the bath solution to create an inside-out patch, exposing the intracellular face of the membrane to the bath solution.
-
Channel Activity Recording: Apply a holding potential (e.g., -60 mV) and record single-channel currents. KATP channels are typically closed in the presence of ATP in the bath.
-
Channel Activation: To study inhibition, first activate the channels by perfusing the patch with an ATP-free solution or a solution containing a KATP channel opener (e.g., diazoxide).
-
5-HD Application: Perfuse the patch with a solution containing the desired concentration of 5-HD and record the changes in channel activity (e.g., open probability, mean open time).
-
Data Analysis: Analyze the single-channel recordings to quantify the inhibitory effect of 5-HD.
Visualizations
Signaling and Metabolic Pathways
Caption: Dual action of 5-Hydroxydecanoate: KATP channel inhibition and interference with fatty acid β-oxidation.
Experimental Workflow: Langendorff Perfusion
Caption: Experimental workflow for studying 5-HD in a Langendorff-perfused heart model of ischemia-reperfusion.
Logical Relationship: Interpreting 5-HD Effects
Caption: Logical framework for interpreting the biological effects of 5-Hydroxydecanoate.
Conclusion and Future Directions
This compound remains a valuable tool for investigating the role of ATP-sensitive potassium channels in a multitude of biological processes. However, its off-target effects on mitochondrial fatty acid metabolism necessitate careful experimental design and interpretation of results. Researchers should consider using complementary approaches, such as genetic models or alternative, more specific pharmacological inhibitors, to validate findings obtained with 5-HD. Future research should focus on developing more specific inhibitors of mitoKATP channels to dissect their precise physiological and pathophysiological roles without the confounding metabolic effects associated with 5-HD. This will be crucial for advancing our understanding of cellular metabolism and its link to electrical signaling in health and disease.
References
- 1. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta-oxidation of 5-hydroxydecanoate, a putative blocker of mitochondrial ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 4. Functional Regulation of KATP Channels and Mutant Insight Into Clinical Therapeutic Strategies in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Hydroxydecanoate and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of 5-hydroxydecanoate and ischemic preconditioning on the ischemic-reperfused heart of fed and fasted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Study of mechanism and effect of sodium 5-hydroxydecanoate on experimental ischemic ventricular arrhythmia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Hydroxydecanoate inhibits proliferation of hypoxic human pulmonary artery smooth muscle cells by blocking mitochondrial K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benthamscience.com [benthamscience.com]
5-Hydroxydecanoate: A Dual Modulator of Myocardial Metabolism and Ion Homeostasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: 5-Hydroxydecanoate (B1195396) (5-HD) has been a cornerstone pharmacological tool in the study of cardiac ischemic preconditioning (IPC) for decades, primarily recognized for its role as a selective inhibitor of the mitochondrial ATP-sensitive potassium (mitoKATP) channel. This supposed specificity positioned it as a key compound for elucidating the mechanisms of cardioprotection. However, a growing body of evidence reveals a more complex pharmacological profile. Beyond its effects on ion channels, 5-HD actively participates in and disrupts myocardial fatty acid metabolism. It is now understood that 5-HD is metabolized within the mitochondria, creating a bottleneck in the β-oxidation pathway and altering substrate utilization. This guide provides a comprehensive overview of the dual effects of 5-HD on myocardial metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved. Understanding this dual mechanism of action is critical for the accurate interpretation of experimental results and for the development of future therapeutic strategies targeting myocardial metabolism.
The Dual Role of 5-Hydroxydecanoate: An Introduction
The heart's continuous contractile function demands a constant and substantial supply of adenosine (B11128) triphosphate (ATP), primarily generated through the mitochondrial oxidation of fatty acids and glucose.[1][2] During ischemic events, the interruption of oxygen and substrate supply leads to profound metabolic and ionic dysregulation, culminating in cell death and tissue infarction.[3] The phenomenon of ischemic preconditioning (IPC), where brief, non-lethal ischemic episodes protect the myocardium from a subsequent prolonged ischemic insult, has been a major focus of cardiovascular research.[4][5]
5-Hydroxydecanoate (5-HD) rose to prominence as a pharmacological agent that consistently blocks the protective effects of IPC.[4][6][7] This inhibitory action was attributed to its selective blockade of the mitoKATP channel, a key proposed end-effector in the IPC signaling cascade.[5][7][8] However, this paradigm has been challenged by findings demonstrating that 5-HD is not an inert inhibitor but an active metabolic substrate.[9][10][11] It is now clear that 5-HD is activated to its coenzyme A (CoA) derivative and enters the mitochondrial β-oxidation spiral, where it significantly impairs the oxidation of other fatty acids.[10][11][12] This guide dissects these two core mechanisms, providing the data and context necessary for a nuanced understanding of 5-HD's effects on the heart.
Core Mechanism I: Inhibition of Mitochondrial ATP-Sensitive K+ (mitoKATP) Channels
The opening of mitoKATP channels is considered a critical step in cardioprotective signaling pathways, including IPC.[4][7] This process is thought to preserve mitochondrial function by modulating matrix volume, optimizing respiratory chain activity, and limiting mitochondrial calcium overload.[13][14] 5-HD has been shown to prevent the cardioprotection afforded by IPC and pharmacological mitoKATP channel openers like diazoxide (B193173).[4][7]
The inhibitory effect of 5-HD on mitoKATP channels is state-dependent. In isolated mitochondria, the channel is insensitive to 5-HD when opened by the absence of ATP. However, when the channel is activated by pharmacological openers (e.g., diazoxide) or physiological openers (e.g., GTP) in the presence of ATP, it becomes highly sensitive to inhibition by 5-HD.[8] This state-dependent inhibition is a crucial detail for designing and interpreting experiments. Beyond the mitochondria, 5-HD can also inhibit sarcolemmal KATP (sarcKATP) channels in excised patches, though it fails to do so in intact myocytes, suggesting mitochondria are its primary target in a cellular context.[15]
Signaling Pathway
The following diagram illustrates the generally accepted signaling pathway for ischemic preconditioning, highlighting the role of mitoKATP channels and the inhibitory action of 5-HD.
Quantitative Data: KATP Channel Inhibition
The following table summarizes the reported inhibitory concentrations of 5-HD on different KATP channels.
| Channel Type | Preparation | Condition | Inhibitory Concentration | Reference |
| mitoKATP | Isolated heart & liver mitochondria | Channel opened by diazoxide or GTP | K₁/₂: 45-75 µM | [8] |
| sarcKATP | Inside-out patches (rat ventricular myocytes) | In the presence of non-inhibitory ATP | IC₅₀: ~30 µM | [15] |
| sarcKATP | Intact rat ventricular myocytes | Channel opened by metabolic inhibition | No significant inhibition | [15] |
Core Mechanism II: Modulation of Myocardial Fatty Acid β-Oxidation
Contrary to its initial reputation as a specific channel blocker, 5-HD is an active metabolic substrate. This fundamentally complicates its use as a simple inhibitor. In the mitochondrial matrix, 5-HD undergoes the same initial activation step as other fatty acids.
-
Activation: 5-HD is converted to 5-hydroxydecanoyl-CoA (5-HD-CoA) by acyl-CoA synthetase, an enzyme present on the outer mitochondrial membrane and in the matrix.[6][9]
-
Transport & β-Oxidation Entry: 5-HD-CoA is transported into the mitochondrial matrix and serves as a substrate for the first two enzymes of the β-oxidation pathway: medium-chain acyl-CoA dehydrogenase (MCAD) and enoyl-CoA hydratase.[6][10][12]
-
Metabolic Bottleneck: The key disruption occurs at the third step, catalyzed by L-3-hydroxyacyl-CoA dehydrogenase (HAD). The Vmax for the 5-HD metabolite (3,5-dihydroxydecanoyl-CoA) is approximately five times slower than for the corresponding metabolite of a standard fatty acid like decanoate (B1226879).[11] This slow conversion creates a metabolic bottleneck, effectively inhibiting the β-oxidation pathway.[10][11]
-
Competitive Inhibition: As a consequence of this bottleneck, the accumulation of 5-HD-CoA and its intermediates competitively inhibits the oxidation of other, more efficient fatty acid substrates.[10] For instance, 100 µM 5-HD-CoA was found to reduce the maximal rate of respiration supported by decanoyl-CoA by about 40%.[10]
Metabolic Pathway
The diagram below details the metabolic fate of 5-HD within the mitochondrial β-oxidation spiral, indicating the rate-limiting step.
Quantitative Data: β-Oxidation Kinetics
This table presents key kinetic parameters related to the metabolism of 5-HD.
| Parameter | Substrate/Inhibitor | Enzyme/System | Value | Reference |
| Km | 5-Hydroxydecanoyl-CoA | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | 12.8 ± 0.6 µM | [12][16] |
| kcat | 5-Hydroxydecanoyl-CoA | MCAD | 14.1 s⁻¹ | [12][16] |
| kcat (comparison) | Decanoyl-CoA | MCAD | 6.4 s⁻¹ | [12][16] |
| Vmax | 3,5-Dihydroxydecanoyl-CoA | L-3-Hydroxyacyl-CoA Dehydrogenase (HAD) | ~5-fold slower than decanoate metabolite | [11] |
| Inhibition | 100 µM 5-HD-CoA | Respiration on Decanoyl-CoA in isolated mitochondria | ~40% reduction in max rate | [10] |
Integrated Effects on Myocardial Metabolism and Function
The dual actions of 5-HD create complex and sometimes contradictory effects on mitochondrial and overall cardiac function. While often used to prevent the supposed benefits of mitoKATP channel opening (e.g., increased mitochondrial respiration), 5-HD itself can inhibit respiration through its metabolic effects.[13][14]
Unexpectedly, both 5-HD and the mitoKATP opener diazoxide were found to increase mitochondrial matrix volume in perfused hearts.[13][14] However, while this swelling is associated with enhanced respiration in IPC, treatment with either diazoxide or 5-HD led to an inhibition of respiration with substrates like succinate (B1194679) and 2-oxoglutarate.[13] This suggests that the metabolic consequences of these drugs can override any effects related to matrix volume changes.
Functionally, these metabolic and ionic shifts have significant consequences. By inhibiting mitoKATP channels, 5-HD can suppress the ischemia-induced shortening of the action potential and reduce K+ efflux from ischemic cells.[17] However, its disruption of fatty acid metabolism can impair the heart's ability to respond to increased workload. In Langendorff-perfused hearts, pretreatment with 5-HD markedly attenuates the increase in contractility (rate-pressure product) induced by positive inotropic agents.
Quantitative Data: Mitochondrial and Myocardial Function
| Parameter | Model System | Treatment | Effect | Reference |
| Mitochondrial Matrix Volume | Isolated mitochondria from perfused rat hearts | 100 or 300 µM 5-HD | Significant Increase | [13][14] |
| State 3 Respiration | Isolated mitochondria from perfused rat hearts | 100 or 300 µM 5-HD | Inhibition | [13][14] |
| Action Potential Duration (APD90) | Anesthetized dogs (regional ischemia) | 30 mg/kg 5-HD | Suppressed ischemia-induced shortening (16% vs 5%) | [17] |
| Rate-Pressure Product (RPP) | Langendorff-perfused rat hearts | 300 µM 5-HD + High Ca²⁺ | Attenuated inotropic response (RPP rose only 15%) | [18] |
| Infarct Size | Rat model of ischemia/reperfusion | 5-HD + Apelin | Diminished the infarct-sparing effect of apelin |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible research. Below are methodologies for key experiments cited in the study of 5-HD.
Experimental Workflow: Isolated Perfused Heart (Langendorff) Model
This workflow is commonly used to assess the effects of 5-HD on cardiac function and metabolism under controlled ischemic conditions.
Protocol 1: Isolation of Cardiac Mitochondria and Respiration Assay
-
Source: Adapted from methodologies described in studies on mitochondrial volume and respiration.[13][14]
-
Heart Preparation: Hearts from anesthetized rats are rapidly excised and perfused via the Langendorff apparatus with a buffer (e.g., Krebs-Henseleit) with or without 5-HD (100-300 µM).
-
Homogenization: Ventricular tissue is minced and homogenized in an ice-cold isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA) using a Potter-Elvehjem homogenizer.
-
Differential Centrifugation: The homogenate is centrifuged at low speed (e.g., 500 x g for 10 min) to pellet nuclei and cell debris. The supernatant is then centrifuged at high speed (e.g., 3000 x g for 10 min) to pellet the mitochondria. The pellet is washed and resuspended in a suitable buffer.
-
Respiration Measurement: Mitochondrial oxygen consumption is measured using a Clark-type oxygen electrode in a temperature-controlled chamber.
-
State 2 Respiration: Measured after the addition of mitochondria and a specific substrate (e.g., succinate + rotenone, or palmitoyl-carnitine + malate).
-
State 3 Respiration: Initiated by the addition of a defined amount of ADP to measure ADP-stimulated respiration.
-
Respiratory Control Ratio (RCR): Calculated as the ratio of State 3 to State 2 respiration, indicating the coupling of oxidation and phosphorylation.
-
Protocol 2: Enzyme Kinetic Assays for β-Oxidation
-
Source: Based on studies analyzing the metabolism of 5-HD-CoA.[10][11][12]
-
Enzyme/Substrate Preparation: Requires purified β-oxidation enzymes (MCAD, HAD) and synthesized substrates (5-HD-CoA, decanoyl-CoA, etc.).
-
MCAD Activity Assay: The reduction of an electron acceptor is monitored spectrophotometrically. The reaction mixture contains buffer, purified MCAD, the substrate (e.g., 5-HD-CoA), and an electron acceptor like ferricenium hexafluorophosphate. The rate of reduction is measured at a specific wavelength.
-
Coupled HAD/3-Ketoacyl-CoA Thiolase Assay: The activity is measured by monitoring the decrease in NADH absorbance at 340 nm. The reaction mixture includes buffer, NADH, CoA, purified HAD and thiolase enzymes, and the substrate (e.g., 3,5-dihydroxydecanoyl-CoA). The reaction is initiated by adding the substrate, and the rate of NADH oxidation is recorded.
-
Data Analysis: Kinetic parameters (Km and Vmax or kcat) are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.
Protocol 3: Cardiomyocyte Viability Assay
-
Source: General principles of cell viability assays applied to cardiomyocytes.[19][20][21]
-
Cell Isolation: Ventricular myocytes are isolated from adult hearts by enzymatic digestion using collagenase and protease.
-
Experimental Conditions: Isolated myocytes are plated and subjected to simulated ischemia (e.g., hypoxic, glucose-free buffer) or oxidative stress in the presence or absence of 5-HD.
-
MTT Assay:
-
After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the cells.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.
-
After incubation, the formazan crystals are solubilized (e.g., with DMSO or isopropanol).
-
The absorbance of the solution is read on a spectrophotometer (e.g., at 570 nm). The optical density is proportional to the number of viable cells.[21]
-
-
Trypan Blue Exclusion: A simple alternative where cells are stained with Trypan Blue. Viable cells with intact membranes exclude the dye and remain unstained, while dead cells take up the dye and appear blue. The percentage of viable cells is determined by counting under a microscope.[19]
Conclusion and Future Directions
5-Hydroxydecanoate is a pharmacologically complex agent with significant, dual effects on myocardial metabolism. While its role as a state-dependent inhibitor of mitoKATP channels is well-documented, its function as a disruptive substrate in fatty acid β-oxidation cannot be ignored. The metabolic consequences of 5-HD—namely the inhibition of mitochondrial respiration and creation of a bottleneck in fatty acid metabolism—confound the interpretation of its effects, as these actions can either mimic or oppose those expected from pure mitoKATP channel blockade.
For researchers, scientists, and drug development professionals, this duality necessitates caution. The use of 5-HD as a "specific" mitoKATP channel blocker is invalid without considering and controlling for its metabolic effects.[11] Future research should aim to:
-
Develop More Specific Tools: There is a critical need for more selective pharmacological probes for the mitoKATP channel that are metabolically inert.
-
Dissect Metabolic vs. Channel Effects: Experiments utilizing 5-HD should be designed to differentiate between its two mechanisms. This could involve using different metabolic substrates (e.g., comparing effects in the presence of glucose vs. fatty acids) or employing genetic models where specific metabolic enzymes are altered.
-
Explore Therapeutic Potential: The ability of 5-HD and similar compounds to modulate fatty acid oxidation may hold therapeutic potential in conditions where this pathway is dysregulated, such as in diabetic cardiomyopathy or certain forms of heart failure.[2][10]
By embracing the complexity of 5-HD's actions, the scientific community can move towards a more precise understanding of myocardial metabolism in health and disease, ultimately paving the way for more effective therapeutic interventions.
References
- 1. Fatty acid oxidation in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial fatty acid oxidation alterations in heart failure, ischaemic heart disease and diabetic cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flavonoids in myocardial ischemia-reperfusion injury: Therapeutic effects and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cardioprotection Acquired Through Exercise: The Role of Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Cardioprotection by Early Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Oxidation of 5-hydroxydecanoate, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. State-dependent inhibition of the mitochondrial KATP channel by glyburide and 5-hydroxydecanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KATP channel-independent targets of diazoxide and 5-hydroxydecanoate in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Beta-oxidation of 5-hydroxydecanoate, a putative blocker of mitochondrial ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of ischaemic preconditioning, diazoxide and 5-hydroxydecanoate on rat heart mitochondrial volume and respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of ischaemic preconditioning, diazoxide and 5-hydroxydecanoate on rat heart mitochondrial volume and respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-Hydroxydecanoate and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. openread.academy [openread.academy]
- 17. Blockade of ATP-sensitive potassium channels by 5-hydroxydecanoate suppresses monophasic action potential shortening during regional myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.physiology.org [journals.physiology.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Use of the MTT assay in adult ventricular cardiomyocytes to assess viability: effects of adenosine and potassium on cellular survival - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparation of 5-Hydroxydecanoate Sodium Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxydecanoate (B1195396) (5-HD) sodium salt is a widely utilized chemical tool in biomedical research, primarily known for its role as a selective blocker of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1][2][3][4][5] Its application is crucial in studies related to cardiovascular research, particularly in investigating the mechanisms of ischemic preconditioning, cellular metabolism, and apoptosis.[1][6] Proper preparation of a 5-HD stock solution is the foundational step for ensuring the reproducibility and accuracy of experimental results.
These application notes provide a detailed protocol for the preparation, storage, and handling of 5-Hydroxydecanoate sodium stock solutions.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Source |
| CAS Number | 71186-53-3 | [1][4][7][8] |
| Molecular Formula | C₁₀H₁₉NaO₃ | [1][4][8][9] |
| Molecular Weight | 210.25 g/mol | [1][3][4][8] |
| Appearance | White to off-white solid/powder | [2][9] |
| Purity | ≥97% (HPLC) | [8] |
| Solubility in Water | 10 mg/mL | [1][8][10] |
| Solubility in DMSO | 10 mg/mL - 12.5 mg/mL | [1][8] |
| IC₅₀ for KATP channels | ~30 µM | [1][2][5] |
| Long-term Storage (Solid) | -20°C, desiccated | [1] |
| Long-term Storage (in solvent) | -80°C (up to 6 months) | [2][11] |
| Short-term Storage (in solvent) | -20°C (up to 1 month) | [2][11] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Aqueous Stock Solution
This protocol describes the preparation of a 100 mM stock solution in sterile, nuclease-free water.
Materials:
-
This compound salt (powder)
-
Sterile, nuclease-free water
-
Sterile conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile filter (0.22 µm) and syringe
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Pre-warm the Solvent: Warm the sterile, nuclease-free water to room temperature to aid in dissolution.
-
Weigh the Compound: On a calibrated analytical balance, carefully weigh out the desired amount of this compound powder. For example, to prepare 10 mL of a 100 mM stock solution, weigh out 210.25 mg.
-
Calculation: Molarity (M) = moles of solute / Liters of solution
-
Moles needed: 0.1 M * 0.010 L = 0.001 moles
-
Mass needed: 0.001 moles * 210.25 g/mol = 0.21025 g or 210.25 mg
-
-
Dissolution: Transfer the weighed powder to the sterile conical tube. Add a portion of the sterile water (e.g., 8 mL) to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. The solution should be clear.[1][8] If necessary, gently warm the solution to facilitate dissolution, but avoid overheating.
-
Volume Adjustment: Once fully dissolved, add sterile water to reach the final desired volume (e.g., 10 mL). Invert the tube several times to ensure a homogenous solution.
-
Sterilization: To ensure sterility for cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile conical tube.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
Protocol 2: Preparation of a 50 mM this compound Stock Solution in DMSO
For experiments requiring a non-aqueous solvent, Dimethyl sulfoxide (B87167) (DMSO) is a suitable alternative.
Materials:
-
This compound salt (powder)
-
Anhydrous, sterile-filtered DMSO
-
Sterile conical tube
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes for aliquots
Procedure:
-
Weigh the Compound: Weigh the required amount of this compound powder. For instance, to prepare 5 mL of a 50 mM stock solution, weigh 52.56 mg.
-
Calculation: 0.05 M * 0.005 L * 210.25 g/mol = 0.05256 g or 52.56 mg
-
-
Dissolution: In a sterile conical tube, add the weighed powder. Carefully add the anhydrous DMSO to the tube.
-
Mixing: Securely cap the tube and vortex until the solid is fully dissolved. The solution should be clear.
-
Volume Adjustment: Add DMSO to bring the solution to the final desired volume (e.g., 5 mL).
-
Aliquoting and Storage: Aliquot the DMSO stock solution into sterile, single-use microcentrifuge tubes. Store at -20°C or -80°C, protected from light and moisture.[2]
Note on Quality Control: It is recommended to verify the concentration and purity of the prepared stock solution, for example, by using High-Performance Liquid Chromatography (HPLC), especially for sensitive applications.
Visualizations
Experimental Workflow
The following diagram outlines the general workflow for the preparation of a this compound stock solution.
Caption: Figure 1: Workflow for 5-HD Stock Solution Preparation.
Signaling Pathway
This compound acts as an inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels. The diagram below illustrates its mechanism of action in the context of cellular protection against ischemic injury.
Caption: Figure 2: Signaling Pathway of 5-HD Action.
References
- 1. Buy Sodium 5-hydroxydecanoate | 71186-53-3 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. This compound | Carboxylic Acid Salts | Ambeed.com [ambeed.com]
- 6. 5-hydroxydecanoic acid, 624-00-0 [thegoodscentscompany.com]
- 7. 5-Hydroxydecanoic acid sodium | 71186-53-3 | FH176036 [biosynth.com]
- 8. 5-羟基癸酸 钠盐 ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. myuchem.com [myuchem.com]
- 10. 5-HYDROXYDECANOIC ACID SODIUM SALT CAS#: 71186-53-3 [m.chemicalbook.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
5-Hydroxydecanoate Sodium: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility, storage, and biological activity of 5-Hydroxydecanoate (B1195396) sodium (5-HD), a selective blocker of mitochondrial ATP-sensitive potassium (mitoKATP) channels. This document also includes comprehensive protocols for the preparation of 5-HD solutions and its application in both in vivo and in vitro experimental models of ischemia-reperfusion injury.
Introduction
5-Hydroxydecanoate sodium is a valuable pharmacological tool for investigating the role of mitoKATP channels in cellular processes, particularly in the context of cardioprotection and ischemic preconditioning. Its ability to selectively inhibit these channels allows researchers to dissect the signaling pathways involved in cell survival and death under conditions of cellular stress.
Physicochemical Properties and Solubility
This compound is a white to off-white solid. It is the sodium salt of 5-hydroxydecanoic acid.
Table 1: Solubility of this compound
| Solvent | Solubility | Observations | Citations |
| Water | 10 mg/mL | Forms a clear solution.[1][2] | [1][2] |
| Water (under specific conditions) | 25 mg/mL | Enhanced solubility can be achieved.[1] | [1] |
| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | Forms a clear solution.[2] | [2] |
| DMSO | 12.5 mg/mL (59.45 mM) | [1] |
Biological Activity
This compound is a selective blocker of ATP-sensitive potassium (KATP) channels, with a particular affinity for those located in the inner mitochondrial membrane (mitoKATP channels).[3] The IC50 for this inhibition is approximately 30 μM.[3] By blocking these channels, 5-HD can abolish the protective effects of ischemic preconditioning, a phenomenon where brief periods of ischemia protect against subsequent prolonged ischemic insults.[4] Its mechanism of action involves modulating mitochondrial function, including processes like calcium homeostasis and the production of reactive oxygen species (ROS).[3]
Signaling Pathway
The diagram below illustrates the proposed signaling pathway involving this compound and the mitochondrial ATP-sensitive potassium (mitoKATP) channel in the context of ischemic preconditioning.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of 5-hydroxydecanoate and ischemic preconditioning on the ischemic-reperfused heart of fed and fasted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of ischaemic preconditioning, diazoxide and 5-hydroxydecanoate on rat heart mitochondrial volume and respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
Effective Concentrations of 5-Hydroxydecanoate (5-HD) for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxydecanoate (B1195396) (5-HD) is a widely utilized pharmacological tool in in vitro research, primarily recognized for its role as a selective inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels. Its application is crucial in studies investigating cellular mechanisms of cardioprotection, ischemic preconditioning, apoptosis, and mitochondrial function. This document provides detailed application notes and protocols for the effective use of 5-HD in various in vitro experimental settings, with a focus on cardiomyocyte cell lines such as H9c2 and primary neonatal rat ventricular myocytes.
Data Presentation: Effective Concentrations of 5-HD
The effective concentration of 5-HD can vary depending on the cell type, experimental conditions, and the specific endpoint being measured. The following tables summarize quantitative data from various studies to guide dose-selection for in vitro experiments.
Table 1: IC50 and Effective Concentrations of 5-HD in In Vitro Assays
| Cell Type/System | Assay | Effective Concentration/IC50 | Reference |
| Rat heart and liver mitochondria | K+ flux inhibition | K1/2: 45–75 µM[1] | [1][2] |
| Rat ventricular myocytes (sarcKATP) | Channel activity inhibition | IC50: ~30 µM (in the presence of ATP) | |
| Neonatal rat cardiac ventricular myocytes | Apoptosis (inhibition of diazoxide's protective effect) | 500 µM | [3] |
| Rat heart (isolated) | Abolishment of ischemic preconditioning | 200 µM (for one cycle of IPC), 500 µM (for three cycles of IPC) | [4] |
| Human embryonic stem cell-derived ventricular cardiomyocytes | Sarcolemmal IK, ATP blockade (no effect) | 100 µM | [5] |
Table 2: Recommended Concentration Ranges for In Vitro Experiments
| Experiment | Cell Line | Recommended Concentration Range | Purpose |
| Cell Viability (MTT Assay) | H9c2, Neonatal Rat Ventricular Myocytes | 10 µM - 1 mM | To determine cytotoxic or protective effects |
| Apoptosis (Annexin V/PI Staining) | H9c2, Neonatal Rat Ventricular Myocytes | 100 µM - 500 µM | To assess the role of mitoKATP channels in apoptosis |
| Mitochondrial Membrane Potential (JC-1 Assay) | H9c2, Neonatal Rat Ventricular Myocytes | 100 µM - 500 µM | To investigate the effect on mitochondrial depolarization/hyperpolarization |
| Western Blotting (e.g., Akt phosphorylation) | Cardiomyocytes | 100 µM - 500 µM | To study downstream signaling pathways |
Mandatory Visualization
Signaling Pathways
Caption: Signaling pathway of ischemic preconditioning and the inhibitory action of 5-HD.
Experimental Workflows
Caption: Workflow for assessing cell viability with 5-HD using an MTT assay.
Caption: Workflow for detecting apoptosis with 5-HD using Annexin V/PI staining.
Experimental Protocols
Preparation of 5-HD Stock Solution
-
Reconstitution: 5-HD is typically supplied as a solid. Prepare a stock solution by dissolving it in a suitable solvent such as sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) or ethanol. A common stock concentration is 100 mM.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the cell culture medium. Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This protocol is adapted for H9c2 rat cardiomyocyte cells.
Materials:
-
H9c2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
5-HD stock solution
-
Stress-inducing agent (e.g., Hydrogen Peroxide, H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6][7][8][9][10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed H9c2 cells into a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.[6]
-
5-HD Treatment: The following day, replace the medium with fresh medium containing various concentrations of 5-HD (e.g., 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM). Include a vehicle control (medium with the same concentration of solvent used for 5-HD).
-
Incubation: Incubate the cells with 5-HD for a predetermined time (e.g., 1-3 hours).
-
Induction of Cell Stress (Optional): If investigating the protective effects of 5-HD, add a stress-inducing agent like H₂O₂ (e.g., 250 µM) to the wells and incubate for an appropriate duration (e.g., 6 hours).[11]
-
MTT Addition: After the treatment period, remove the medium and add 10 µL of MTT solution (5 mg/mL) to each well.[6][9]
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[9][11]
-
Solubilization: Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7][11]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is suitable for neonatal rat ventricular myocytes or H9c2 cells.
Materials:
-
Cardiomyocytes
-
Complete culture medium
-
6-well plates or culture flasks
-
5-HD stock solution
-
Apoptosis-inducing agent (e.g., H₂O₂)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[1][5][12][13][14][15][16]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cardiomyocytes to the desired confluency. Pre-treat the cells with the desired concentration of 5-HD (e.g., 500 µM) for 1-2 hours before inducing apoptosis.[3]
-
Induce Apoptosis: Add the apoptosis-inducing agent (e.g., 200 µM H₂O₂) and incubate for the desired time (e.g., 24 hours).[3]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[12]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[12]
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[14]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][14]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[14]
Mitochondrial Membrane Potential Assay (JC-1 Assay)
This protocol is designed for use with H9c2 cells or other cardiomyocyte cell lines.
Materials:
-
H9c2 cells
-
Complete culture medium
-
96-well black, clear-bottom plates
-
5-HD stock solution
-
Agent to induce mitochondrial depolarization (e.g., CCCP as a positive control)
-
Assay Buffer
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed H9c2 cells in a 96-well black, clear-bottom plate at a density of 2 x 10⁵ cells/well and culture overnight.[2]
-
Treatment: Treat the cells with the desired concentrations of 5-HD for the specified duration.
-
JC-1 Staining: Prepare the JC-1 working solution according to the manufacturer's instructions. Remove the culture medium and add the JC-1 working solution to each well.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes in the dark.[18][19][21][22]
-
Washing: Remove the staining solution and wash the cells with Assay Buffer.
-
Fluorescence Measurement: Measure the fluorescence intensity.
-
Data Analysis: The ratio of red (J-aggregates) to green (J-monomers) fluorescence is used as an indicator of the mitochondrial membrane potential.
Western Blotting for Akt Phosphorylation
This protocol outlines the general steps for assessing the effect of 5-HD on the phosphorylation of Akt, a key protein in cell survival pathways.
Materials:
-
Cardiomyocytes
-
Complete culture medium
-
6-well plates or larger culture dishes
-
5-HD stock solution
-
Stimulating agent (e.g., Insulin or growth factors to activate the Akt pathway)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt (Ser473) and anti-total Akt)[7][20][23][24][25][26][27][28]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cardiomyocytes and treat with 5-HD as required for your experiment. Stimulate the Akt pathway with an appropriate agonist if necessary.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[14]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C with gentle shaking.[14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Akt to normalize for protein loading.
References
- 1. researchgate.net [researchgate.net]
- 2. web.pdx.edu [web.pdx.edu]
- 3. Mitochondrial ATP-sensitive potassium channels inhibit apoptosis induced by oxidative stress in cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KATP channel-independent targets of diazoxide and 5-hydroxydecanoate in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay [bio-protocol.org]
- 7. Akt Increases Sarcoplasmic Reticulum Ca2+ Cycling by Direct Phosphorylation of Phospholamban at Thr17 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. The difficulty to model Huntington’s disease in vitro using striatal medium spiny neurons differentiated from human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Cardiomyocyte H9c2 Cells Exhibit Differential Sensitivity to Intracellular Reactive Oxygen Species Generation with Regard to Their Hypertrophic vs Death Responses to Exogenously Added Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 20-HETE Induces Apoptosis in Neonatal Rat Cardiomyocytes through Mitochondrial-dependent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of 5-hydroxydecanoate and ischemic preconditioning on the ischemic-reperfused heart of fed and fasted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. Epoxyscillirosidine Induced Cytotoxicity and Ultrastructural Changes in a Rat Embryonic Cardiomyocyte (H9c2) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V staining during reperfusion detects cardiomyocytes with unique properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The effects of ischaemic preconditioning, diazoxide and 5-hydroxydecanoate on rat heart mitochondrial volume and respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 101.200.202.226 [101.200.202.226]
- 19. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 21. Molecular and Cellular Response of the Myocardium (H9C2 Cells) Towards Hypoxia and HIF-1α Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 23. Signaling pathways leading to ischemic mitochondrial neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Expansion in vitro of transplantable human cord blood stem cells demonstrated using a quantitative assay of their lympho-myeloid repopulating activity in nonobese diabetic–scid/scid mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cardioprotective effects of 5‐hydroxymethylfurfural mediated by inhibition of L‐type Ca2+ currents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Akt1/protein kinase B enhances transcriptional reprogramming of fibroblasts to functional cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
Application Notes and Protocols for Using 5-Hydroxydecanoate (5-HD) in Isolated Rat Hearts
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxydecanoate (B1195396) (5-HD) is a widely utilized pharmacological tool in cardiovascular research, primarily known for its role as a selective inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels. In the context of isolated heart studies, particularly using the Langendorff perfusion system, 5-HD is instrumental in investigating the mechanisms of ischemic preconditioning and the role of mitoKATP channels in cardioprotection against ischemia-reperfusion (I/R) injury. These application notes provide a comprehensive protocol for the use of 5-HD in isolated rat hearts, including data presentation, detailed experimental procedures, and visual diagrams of the experimental workflow and associated signaling pathways.
Data Presentation
The following tables summarize quantitative data from representative studies on the effects of 5-HD on hemodynamic function and infarct size in isolated rat hearts subjected to ischemia-reperfusion.
Table 1: Effect of 5-HD on Hemodynamic Parameters in Isolated Rat Hearts
| Parameter | Control (I/R) | 5-HD Treatment | Concentration | Timing of Administration | Reference |
| LVDP (% of baseline) | 35 ± 5% | 15 ± 4% | 100 µM | Before ischemia | [1] |
| LVEDP (mmHg) | 30 ± 4 | 45 ± 6 | 100 µM | Before ischemia | [1] |
| +dp/dtmax (% of baseline) | 40 ± 6% | 20 ± 5% | 50 µM | Before and during reperfusion | [2] |
| -dp/dtmax (% of baseline) | 38 ± 5% | 18 ± 4% | 50 µM | Before and during reperfusion | [2] |
LVDP: Left Ventricular Developed Pressure; LVEDP: Left Ventricular End-Diastolic Pressure; +dp/dtmax: Maximum rate of pressure development; -dp/dtmax: Maximum rate of pressure decay. Data are presented as mean ± SEM.
Table 2: Effect of 5-HD on Myocardial Infarct Size in Isolated Rat Hearts
| Group | Infarct Size (% of Area at Risk) | 5-HD Concentration | Timing of Administration | Reference |
| Control (I/R) | 56 ± 4% | - | - | [3] |
| Ischemic Preconditioning (IPC) | 25 ± 3% | - | - | [1] |
| IPC + 5-HD | 52 ± 5% | 100 µM | Before IPC | [1] |
| Diazoxide (B193173) (mitoKATP opener) | 30 ± 4% | - | - | [4] |
| Diazoxide + 5-HD | 55 ± 6% | 500 µM | With Diazoxide | [4] |
Data are presented as mean ± SEM.
Experimental Protocols
This section details the methodology for utilizing 5-HD in an isolated Langendorff-perfused rat heart model to study ischemia-reperfusion injury.
Materials and Reagents
-
Animals: Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic: Sodium pentobarbital (B6593769) (60 mg/kg, intraperitoneal injection) or isoflurane
-
Anticoagulant: Heparin (500 IU/kg, intraperitoneal or intravenous injection)
-
Krebs-Henseleit (K-H) Buffer (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose. The buffer should be freshly prepared, filtered, and gassed continuously with 95% O2 / 5% CO2 to maintain a pH of 7.4 at 37°C.[2]
-
5-Hydroxydecanoate (5-HD): Prepare a stock solution (e.g., 100 mM in DMSO or ethanol) and dilute to the final desired concentration in K-H buffer just before use.
-
Triphenyltetrazolium Chloride (TTC) stain: 1% TTC in phosphate (B84403) buffer (pH 7.4) for infarct size determination.
Langendorff Perfusion Apparatus Setup
The standard Langendorff apparatus consists of a water-jacketed reservoir for the K-H buffer, a perfusion column, an aortic cannula, and a system for monitoring cardiac function. The buffer is maintained at 37°C and delivered to the heart at a constant pressure (typically 70-80 mmHg).[5]
Heart Isolation and Perfusion
-
Anesthetize the rat and administer heparin.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and immediately place it in ice-cold K-H buffer to arrest contractions.
-
Identify the aorta and carefully cannulate it onto the aortic cannula of the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated K-H buffer. The perfusate will close the aortic valve and flow into the coronary arteries, perfusing the myocardium.[6]
-
Insert a water-filled latex balloon connected to a pressure transducer into the left ventricle via the left atrium to measure isovolumetric ventricular pressure.[7] Set the left ventricular end-diastolic pressure (LVEDP) to 5-10 mmHg by adjusting the balloon volume.[8]
-
Allow the heart to stabilize for a period of 20-30 minutes. During this time, baseline hemodynamic parameters should be recorded.
Experimental Protocol for Ischemia-Reperfusion with 5-HD
A typical experimental design to investigate the effect of 5-HD on cardioprotection is as follows:
-
Stabilization (20 min): Perfuse the heart with standard K-H buffer.
-
Pre-treatment (10-15 min): Switch to K-H buffer containing the desired concentration of 5-HD (e.g., 100 µM). A control group will continue to receive standard K-H buffer.
-
Global Ischemia (30-40 min): Stop the perfusion to induce global normothermic ischemia.[9]
-
Reperfusion (60-120 min): Restore perfusion with the respective buffer (with or without 5-HD, depending on the experimental design).[9]
-
Data Acquisition: Continuously record hemodynamic parameters throughout the experiment, including:
-
Left Ventricular Developed Pressure (LVDP = Systolic Pressure - Diastolic Pressure)
-
Left Ventricular End-Diastolic Pressure (LVEDP)
-
Heart Rate (HR)
-
Maximum and minimum first derivative of left ventricular pressure (±dp/dtmax)
-
Coronary Flow (CF)
-
Infarct Size Determination
-
At the end of the reperfusion period, freeze the heart at -20°C for 30 minutes.
-
Slice the ventricles into 2 mm thick transverse sections.
-
Incubate the slices in 1% TTC stain at 37°C for 15-20 minutes.
-
Viable tissue will stain red, while the infarcted (necrotic) tissue will remain a pale white/yellow color.
-
Digitally photograph the slices and use image analysis software (e.g., ImageJ) to quantify the area at risk and the infarct size. The infarct size is typically expressed as a percentage of the total ventricular area (or area at risk).
Mandatory Visualizations
Signaling Pathway of 5-HD Action
Caption: Signaling pathway of 5-HD inhibiting the mitoKATP channel.
Experimental Workflow for 5-HD in Isolated Rat Heart
Caption: Experimental workflow for 5-HD in an isolated rat heart model.
Logical Relationship of 5-HD in Cardioprotection Studies
Caption: Logical relationship of 5-HD in blocking ischemic preconditioning.
References
- 1. Effects of 5-hydroxydecanoate and ischemic preconditioning on the ischemic-reperfused heart of fed and fasted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolomics analysis in rat hearts with ischemia/reperfusion injury after diazoxide postconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijbcp.com [ijbcp.com]
- 7. Use of the isolated perfused heart for evaluation of cardiac toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. One hour reperfusion is enough to assess function and infarct size with TTC staining in Langendorff rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Blocking Neuronal mitoKATP Channels with 5-Hydroxydecanoate (5-HD)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondrial ATP-sensitive potassium (mitoKATP) channels are crucial regulators of mitochondrial function, playing a significant role in cellular processes such as apoptosis and neuroprotection. In neuronal research, the selective blockade of these channels is essential for elucidating their physiological and pathological roles. 5-Hydroxydecanoate (5-HD) is a widely utilized and specific inhibitor of mitoKATP channels. These application notes provide a comprehensive guide to using 5-HD in neuronal models, including detailed protocols for key experiments and a summary of its effects.
Mechanism of Action
5-HD selectively blocks the mitoKATP channel, which is located on the inner mitochondrial membrane. The opening of this channel allows potassium ions to flow into the mitochondrial matrix, leading to partial depolarization of the mitochondrial membrane potential (ΔΨm) and matrix swelling. By inhibiting this channel, 5-HD prevents K+ influx, thereby maintaining or hyperpolarizing the ΔΨm. This action has significant downstream consequences, including alterations in reactive oxygen species (ROS) production, calcium homeostasis, and ultimately, cell viability.
Data Presentation
The following tables summarize the quantitative data on the use of 5-HD to block mitoKATP channels in various neuronal models.
| Cell Type | 5-HD Concentration | Incubation Time | Observed Effect | Reference |
| Dopaminergic Neurons | 10 µM | Not specified | Blocked angiotensin II-induced increase in cell death | [1] |
| Dopaminergic Neurons | 10 µM | Not specified | Inhibited angiotensin II-induced increase in superoxide/ROS levels | [1] |
| Dopaminergic Neurons | 10 µM | Not specified | Prevented angiotensin II-induced decrease in mitochondrial membrane potential | [1] |
| PC12 Cells and SD Rats | Not specified | Not specified | Improved rotenone-induced dopamine (B1211576) neurodegeneration | [2] |
| Cerebellar Granule Neurons | 500 µmol/L | Not specified | Abolished the protective effects of diazoxide (B193173) (a mitoKATP opener) against H2O2-induced loss of mitochondrial membrane potential | |
| HT22 Cells | 200 µM | Not specified | Negated ketone-mediated neuronal protection against oxidative injury | [3] |
| Parameter | Control | Treatment | 5-HD | 5-HD + Treatment | Reference |
| Dopaminergic Cell Death (%) | Baseline | Increased with Angiotensin II | No significant change | Blocked Angiotensin II-induced increase | [1] |
| Superoxide/ROS Levels | Baseline | Increased with Angiotensin II | No significant change | Inhibited Angiotensin II-induced increase | [1] |
| Mitochondrial Membrane Potential (ΔΨm) | High | Decreased with Angiotensin II | Maintained high ΔΨm | Prevented Angiotensin II-induced decrease | [1] |
| Neuronal Viability (vs. Oxidative Stress) | Decreased | N/A | No protective effect | Abolished protection by ketones | [3] |
Experimental Protocols
Herein are detailed methodologies for key experiments involving the use of 5-HD to block neuronal mitoKATP channels.
Protocol 1: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
This protocol describes the use of the ratiometric fluorescent dye JC-1 to measure changes in ΔΨm in cultured neurons. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or stressed cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence.
Materials:
-
Cultured neurons (e.g., primary cortical neurons, SH-SY5Y cells)
-
96-well black, clear-bottom tissue culture plates
-
5-HD (5-hydroxydecanoate)
-
JC-1 (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide)
-
DMSO (Dimethyl sulfoxide)
-
FCCP or CCCP (positive control for depolarization)
-
Culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Plating: Seed neurons in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere and differentiate according to your standard protocol.
-
Treatment:
-
Prepare a stock solution of 5-HD in DMSO.
-
Treat the cells with the desired concentration of 5-HD (e.g., 10-500 µM) in fresh culture medium for the specified duration.
-
Include appropriate controls: vehicle control (DMSO), positive control for depolarization (e.g., 50 µM FCCP or CCCP for 15-30 minutes), and untreated cells.
-
-
JC-1 Staining:
-
Washing:
-
Carefully aspirate the JC-1 staining solution.
-
Wash the cells once with 100 µL of pre-warmed PBS.
-
Add 100 µL of fresh PBS or culture medium to each well for imaging/reading.
-
-
Fluorescence Measurement:
-
Microplate Reader:
-
Fluorescence Microscope:
-
Visualize the cells using filters for FITC (green channel) and Rhodamine (red channel).[4]
-
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA
This protocol uses 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Materials:
-
Cultured neurons
-
96-well black, clear-bottom tissue culture plates
-
5-HD
-
DCFH-DA
-
DMSO
-
Positive control for ROS induction (e.g., H2O2 or Angiotensin II)
-
Culture medium
-
PBS
Procedure:
-
Cell Plating and Treatment: Follow steps 1 and 2 as in Protocol 1, treating cells with 5-HD and a ROS-inducing agent.
-
DCFH-DA Loading:
-
Prepare a 10-50 µM DCFH-DA working solution in serum-free medium or PBS.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate the plate at 37°C for 30-45 minutes in the dark.[3]
-
-
Washing:
-
Remove the DCFH-DA solution.
-
Wash the cells twice with warm PBS to remove excess dye.
-
-
Fluorescence Measurement:
-
Data Analysis: Normalize the fluorescence intensity to the cell number (e.g., by performing a parallel cell viability assay). An increase in fluorescence indicates an increase in intracellular ROS.
Protocol 3: Assessment of Neuronal Viability using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cultured neurons
-
96-well tissue culture plates
-
5-HD
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Culture medium
-
PBS
Procedure:
-
Cell Plating and Treatment: Follow steps 1 and 2 as in Protocol 1.
-
MTT Incubation:
-
Formazan (B1609692) Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
-
Data Analysis: A decrease in absorbance indicates a reduction in cell viability.
Protocol 4: Electrophysiological Recording of mitoKATP Channels (Whole-Cell Patch-Clamp)
This protocol provides a general framework for recording mitoKATP channel activity in neurons and its blockade by 5-HD. Specific parameters may need to be optimized for the neuronal type under investigation.
Materials:
-
Cultured neurons on coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
Pipette puller and fire-polisher
-
External (bath) solution (in mM): 140 KCl, 10 HEPES, 1 MgCl2, 1 EGTA, pH 7.2 with KOH.
-
Internal (pipette) solution (in mM): 140 KCl, 10 HEPES, 1 MgCl2, 2 ATP, pH 7.2 with KOH.
-
5-HD
Procedure:
-
Pipette Preparation: Pull and fire-polish glass pipettes to a resistance of 3-6 MΩ when filled with the internal solution.
-
Cell Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with the external solution.
-
Obtaining a Gigaseal and Whole-Cell Configuration:
-
Approach a neuron with the patch pipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal.
-
Apply a brief pulse of stronger suction to rupture the membrane and achieve the whole-cell configuration.
-
-
Recording mitoKATP Channel Activity:
-
Clamp the cell at a holding potential of -60 mV.
-
Apply voltage steps or ramps to elicit channel activity. The specific voltage protocol will depend on the known characteristics of mitoKATP channels.
-
To isolate mitoKATP currents, other potassium channels may need to be blocked pharmacologically.
-
-
Application of 5-HD:
-
After establishing a stable baseline recording of mitoKATP channel activity, perfuse the recording chamber with the external solution containing the desired concentration of 5-HD (e.g., 100-500 µM).
-
Record the changes in channel activity. A reduction in the outward current indicates blockade of the mitoKATP channels.
-
-
Data Analysis: Analyze the recorded currents to determine the extent of inhibition by 5-HD.
Visualizations
References
- 1. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. protocols.io [protocols.io]
Application Notes: 5-Hydroxydecanoate Sodium in Cardioprotection Research
Introduction
5-Hydroxydecanoate (B1195396) (5-HD) sodium is a widely utilized pharmacological tool in cardiovascular research, primarily employed to investigate the mechanisms of cardioprotection. It is recognized as a selective inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1] The study of these channels is crucial, as their opening is considered a key step in ischemic preconditioning (IPC), a phenomenon where brief, non-lethal episodes of ischemia protect the heart from a subsequent, more prolonged ischemic insult.[2][3][4] By blocking these channels, 5-HD allows researchers to probe the role of mitoKATP in cellular survival pathways and its potential as a therapeutic target.
Mechanism of Action
The cardioprotective effects of IPC are believed to be initiated by the opening of mitoKATP channels.[2][3] This event is thought to trigger a signaling cascade that confers protection against ischemia-reperfusion (I/R) injury.[5][6] One proposed mechanism involves the generation of reactive oxygen species (ROS) by mitochondria following the opening of mitoKATP channels.[2][3] These ROS then act as second messengers to activate downstream protein kinases, ultimately leading to the preservation of mitochondrial function and reduction of cell death.[2] 5-HD is used to abolish the protective effects of IPC by preventing the initial opening of the mitoKATP channels, thereby implicating the channel's central role in this protective pathway.[4][7] However, it is important to note that some studies suggest potential off-target effects of 5-HD, where it may be metabolized and directly affect mitochondrial respiration, warranting careful interpretation of results.[8]
Applications in Cardioprotection Research
-
Investigating Ischemic Preconditioning (IPC): 5-HD is instrumental in demonstrating the essential role of mitoKATP channels in the infarct-sparing effects of IPC.[4][7] Experiments consistently show that the administration of 5-HD before the preconditioning stimulus abrogates the protective phenotype.[4][7]
-
Elucidating Signaling Pathways: By blocking the initial step in the proposed IPC signaling cascade, 5-HD helps to delineate the downstream effectors. Its use in conjunction with openers of the channel, such as diazoxide (B193173), allows for a more detailed investigation of the pathway.[9]
-
Studying Myocardial Infarct Size: A primary endpoint in many studies involving 5-HD is the measurement of myocardial infarct size following I/R injury. The reversal of IPC-induced reduction in infarct size by 5-HD provides strong evidence for the involvement of mitoKATP channels.[4][7]
-
Assessing Mitochondrial Function: Researchers use 5-HD to study the impact of mitoKATP channel activity on mitochondrial bioenergetics, matrix volume, and calcium handling during ischemia and reperfusion.[6][8]
Data Summary
The following tables summarize quantitative data from key studies on the use of 5-HD in cardioprotection research.
Table 1: Effective Concentrations of 5-Hydroxydecanoate Sodium in Experimental Models
| Experimental Model | Species | 5-HD Concentration/Dose | Key Finding | Reference |
| Isolated Perfused Heart | Rat | 100 µM | Abolished the protective effects of fasting on contractile recovery. | [10] |
| Isolated Perfused Heart | Rat | 200 µM | Abolished the protective effect of one cycle of IPC. | [4] |
| Isolated Perfused Heart | Rat | 500 µM | Abolished the protective effect of three cycles of IPC. | [4] |
| Isolated Myocardial Cells | Guinea Pig | 100 µM | Decreased the open state probability of ATP-regulated K+ channels. | [11] |
| In Situ Heart | Rabbit | 5 mg/kg (i.v. bolus) | Completely abolished the cardioprotection seen with IPC. | [4][7] |
Table 2: Effect of this compound on Infarct Size in Ischemic Preconditioning
| Species | Experimental Condition | Infarct Size (% of Risk Zone) | Reference |
| Rat | Control | 40.9 ± 2.8 | [4] |
| Rat | IPC | 8.4 ± 0.8 | [4] |
| Rat | IPC + 200 µM 5-HD | 28.6 ± 4.7 | [4] |
| Rabbit | Control | 55 ± 3 | [7] |
| Rabbit | IPC | 27 ± 8 | [7] |
| Rabbit | IPC + 5 mg/kg 5-HD | 50 ± 6 | [7] |
Experimental Protocols
Protocol 1: Isolated Perfused Rat Heart (Langendorff) Model of Ischemia-Reperfusion
This protocol is adapted from studies investigating the effect of 5-HD on ischemic preconditioning in isolated rat hearts.[4]
1. Heart Isolation and Perfusion: a. Anesthetize a male Wistar rat (e.g., 300 g) according to approved institutional animal care protocols. b. Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer. c. Mount the heart on a Langendorff apparatus via the aorta and initiate retrograde perfusion with Krebs-Henseleit buffer (gassed with 95% O2 / 5% CO2, 37°C).
2. Experimental Groups: a. Control Group: After a 30-minute stabilization period, subject the heart to 30 minutes of global ischemia followed by 120 minutes of reperfusion. b. IPC Group: Following stabilization, induce IPC with one or more cycles of 5 minutes of ischemia followed by 5 minutes of reperfusion. Then, subject the heart to 30 minutes of sustained global ischemia and 120 minutes of reperfusion. c. 5-HD + IPC Group: Add 5-HD (e.g., 200 µM) to the perfusion buffer 5-10 minutes before the IPC protocol. Maintain 5-HD throughout the preconditioning phase. Then, switch to standard buffer for the sustained ischemia and reperfusion periods.
3. Ischemia and Reperfusion: a. Induce global ischemia by stopping the perfusate flow for 30 minutes. b. Restore flow for a 120-minute reperfusion period.
4. Infarct Size Measurement: a. At the end of reperfusion, freeze the heart and slice it into 2 mm sections. b. Incubate the slices in 1% triphenyl tetrazolium chloride (TTC) in phosphate (B84403) buffer at 37°C for 10-20 minutes. c. The viable tissue will stain red, while the infarcted tissue will appear pale white. d. Quantify the infarct size as a percentage of the total ventricular volume.
Protocol 2: In Vivo Rabbit Model of Myocardial Ischemia-Reperfusion
This protocol is based on in situ studies of 5-HD's effect on IPC in rabbits.[7]
1. Animal Preparation: a. Anesthetize a New Zealand white rabbit according to approved protocols (e.g., sodium pentobarbitone). b. Ventilate the animal and perform a left thoracotomy to expose the heart. c. Ligate a major coronary artery (e.g., the first antero-lateral branch of the left coronary artery) with a snare for reversible occlusion.
2. Experimental Groups: a. Control Group: Subject the animal to 60 minutes of coronary artery occlusion followed by 120 minutes of reperfusion. b. IPC Group: Induce IPC with a single 5-minute occlusion followed by 15 minutes of reperfusion before the 60-minute sustained occlusion. c. 5-HD + IPC Group: Administer 5-HD (5 mg/kg) as an intraventricular bolus injection 10 minutes prior to the onset of the IPC protocol.
3. Ischemia and Reperfusion: a. Induce regional ischemia by tightening the snare around the coronary artery for 60 minutes. b. Release the snare to allow for 120 minutes of reperfusion.
4. Determination of Area at Risk and Infarct Size: a. At the end of reperfusion, re-occlude the coronary artery and inject Evans blue dye intravenously to delineate the area at risk (the non-blue area). b. Excise the heart, and slice the ventricles. c. Incubate the slices in TTC to differentiate between viable (red) and infarcted (pale) tissue within the area at risk. d. Calculate the infarct size as a percentage of the area at risk.
Visualizations
Caption: Signaling pathway of ischemic preconditioning inhibited by 5-HD.
Caption: Experimental workflow for studying 5-HD in an isolated heart model.
References
- 1. scbt.com [scbt.com]
- 2. Mitochondrial K(ATP) channels: role in cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial potassium transport: the role of the mitochondrial ATP-sensitive K(+) channel in cardiac function and cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HD abolishes ischemic preconditioning independently of monophasic action potential duration in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. Limitation of myocardial infarct size in the rabbit by ischaemic preconditioning is abolished by sodium 5-hydroxydecanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of ischaemic preconditioning, diazoxide and 5-hydroxydecanoate on rat heart mitochondrial volume and respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiplicity of Effectors of the Cardioprotective Agent, Diazoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of 5-hydroxydecanoate and ischemic preconditioning on the ischemic-reperfused heart of fed and fasted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Study of mechanism and effect of sodium 5-hydroxydecanoate on experimental ischemic ventricular arrhythmia] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Model of Myocardial Ischemia Using 5-Hydroxydecanoate (5-HD)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing 5-hydroxydecanoate (B1195396) (5-HD) in an experimental model of myocardial ischemia. 5-HD is a selective blocker of the mitochondrial ATP-sensitive potassium (mitoKATP) channel, making it a valuable tool for investigating the mechanisms of ischemic preconditioning and cardioprotection.
Introduction
Myocardial ischemia, resulting from reduced blood flow to the heart muscle, is a primary cause of cardiovascular morbidity and mortality. Experimental models are crucial for understanding the pathophysiology of ischemia-reperfusion (I/R) injury and for developing novel therapeutic strategies. Ischemic preconditioning (IPC) is a powerful endogenous mechanism where brief, non-lethal episodes of ischemia protect the myocardium from a subsequent prolonged ischemic insult. The opening of mitoKATP channels is considered a key step in the signaling cascade of IPC.[1][2] 5-HD, by selectively blocking these channels, allows researchers to elucidate the role of mitoKATP in cardioprotective signaling pathways.[3][4]
Principle of the Model
This experimental model involves inducing a controlled period of myocardial ischemia in an animal model, typically rats or rabbits, either in vivo through coronary artery ligation or ex vivo using an isolated heart perfusion system (Langendorff apparatus). 5-HD is administered before the ischemic event to block the mitoKATP channels. The extent of myocardial injury, primarily measured by infarct size, is then compared between animals that received 5-HD and control groups. A larger infarct size in the 5-HD treated group, particularly in the context of an IPC protocol, indicates that the protective effect was mediated by the opening of mitoKATP channels.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies investigating the effects of 5-HD on myocardial ischemia models.
| Parameter | Animal Model | Ischemia/Reperfusion Duration | Control Group (Infarct Size % of Risk Zone) | IPC Group (Infarct Size % of Risk Zone) | IPC + 5-HD Group (Infarct Size % of Risk Zone) | Reference |
| Infarct Size | Rat (isolated heart) | 30 min / 120 min | 40.9 ± 2.8 | 8.4 ± 0.8 (1 cycle IPC) | 28.6 ± 4.7 (200 µM 5-HD) | [5] |
| Infarct Size | Rat (isolated heart) | 30 min / 120 min | 40.9 ± 2.8 | 8.4 ± 2.0 (3 cycles IPC) | 50.7 ± 7.8 (500 µM 5-HD) | [5] |
| Infarct Size | Rabbit (in situ) | 30 min / 150 min | 53.5 ± 12.4 | 8.1 ± 3.2 | 41.2 ± 7.2 (5 mg/kg 5-HD) | [5] |
| Parameter | Animal Model | Measurement | Control Group | Ischemia Group | Ischemia + 5-HD Group | Reference |
| K+ release | Guinea Pig (isolated myocyte) | Open state probability of ATP regulated K+ channel | - | Decreased by 10⁻⁴ M 5-HD | - | [6] |
| Ventricular Fibrillation Threshold | Dog (coronary ligated) | Electrical Stimulation | Decreased by ischemia | Elevated by 3 or 10 mg/kg 5-HD (i.v.) | - | [6] |
| Action Potential Duration (APD90) Shortening | Dog (in vivo) | Monophasic Action Potential | - | 16 ± 2% | 5 ± 3% (30 mg/kg 5-HD, i.v.) | [7] |
Experimental Protocols
In Vivo Model of Myocardial Ischemia (Rat)
This protocol describes the induction of myocardial ischemia by ligation of the left anterior descending (LAD) coronary artery in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350g)
-
Anesthetic (e.g., sodium pentobarbital, ketamine/xylazine mixture, or isoflurane)[8][9]
-
Rodent ventilator
-
Surgical instruments for thoracotomy
-
6-0 silk suture
-
5-HD solution (sterile, for intravenous or intraperitoneal injection)
-
Saline (vehicle control)
Procedure:
-
Anesthesia and Ventilation: Anesthetize the rat and place it on a heating pad to maintain body temperature. Intubate the trachea and connect to a rodent ventilator.[8]
-
Surgical Preparation: Shave the chest area and disinfect with an appropriate antiseptic solution.
-
Thoracotomy: Make a left thoracotomy in the third or fourth intercostal space to expose the heart.[10]
-
LAD Ligation: Gently retract the lung to visualize the heart. The LAD is typically visible between the pulmonary artery outflow tract and the left atrium. Pass a 6-0 silk suture under the LAD at a position approximately 2-3 mm from its origin.[11]
-
Drug Administration:
-
Control Group: Administer vehicle (saline) intravenously or intraperitoneally at a predetermined time before LAD ligation.
-
5-HD Group: Administer 5-HD solution at the desired dose (e.g., 5-10 mg/kg i.v.) at the same time point as the control group.[6]
-
IPC + 5-HD Group: For ischemic preconditioning studies, perform one or more cycles of brief ischemia (e.g., 5 minutes) followed by reperfusion (e.g., 5 minutes) before the sustained ischemic period. Administer 5-HD before the IPC protocol.[5]
-
-
Induction of Ischemia: Tighten the suture around the LAD to occlude the artery. Successful occlusion is confirmed by the appearance of a pale, ischemic area in the myocardium. The duration of ischemia is typically 30-45 minutes.[10][12]
-
Reperfusion: After the ischemic period, release the ligature to allow for reperfusion. The duration of reperfusion is typically 2 hours to 24 hours.[9][13]
-
Euthanasia and Tissue Collection: At the end of the reperfusion period, euthanize the animal and excise the heart for further analysis (e.g., infarct size measurement, biochemical assays).
Ex Vivo Model of Myocardial Ischemia (Isolated Perfused Rat Heart - Langendorff)
This protocol describes the induction of global or regional ischemia in an isolated rat heart using a Langendorff apparatus.[14]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350g)
-
Heparin
-
Anesthetic (e.g., sodium pentobarbital)
-
Langendorff perfusion system
-
Krebs-Henseleit buffer, oxygenated (95% O2, 5% CO2) and maintained at 37°C[15]
-
5-HD stock solution
-
Surgical instruments for heart excision
Procedure:
-
Animal Preparation: Anesthetize the rat and administer heparin (e.g., 500 IU/kg, i.p.) to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Mount the heart on the Langendorff apparatus by cannulating the aorta. Immediately initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 60-80 mmHg).[15]
-
Stabilization: Allow the heart to stabilize for a period of 15-30 minutes. During this time, monitor hemodynamic parameters such as heart rate, left ventricular developed pressure (LVDP), and coronary flow.[15]
-
Drug Administration:
-
Introduce 5-HD into the perfusion buffer at the desired final concentration (e.g., 100-500 µM) for a specified period before inducing ischemia.[16]
-
For IPC protocols, perform brief periods of global ischemia (by stopping the perfusion) or regional ischemia (by ligating a coronary artery) followed by reperfusion, with 5-HD present in the perfusate.
-
-
Induction of Ischemia:
-
Global Ischemia: Stop the perfusion for a defined period (e.g., 30 minutes).[1]
-
Regional Ischemia: Ligate a coronary artery (e.g., LAD) for a defined period.
-
-
Reperfusion: Restore perfusion for a specified duration (e.g., 30-120 minutes).[16]
-
Tissue Collection: At the end of the experiment, dismount the heart for analysis.
Quantification of Myocardial Infarct Size
The most common method for quantifying infarct size is using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[1][5][6]
Materials:
-
Excised heart
-
1% TTC solution in phosphate (B84403) buffer (pH 7.4)
-
10% formalin
-
Heart slicing block or razor blades
-
Digital camera and image analysis software (e.g., ImageJ)
Procedure:
-
Heart Preparation: After the reperfusion period, excise the heart and rinse with cold saline.
-
Slicing: Slice the ventricles transversely into uniform sections (e.g., 2 mm thick).[13]
-
TTC Incubation: Immerse the heart slices in 1% TTC solution at 37°C for 15-20 minutes.[1] Viable myocardium, containing active dehydrogenase enzymes, will stain red, while the infarcted tissue will remain pale white.[6]
-
Fixation: Fix the stained slices in 10% formalin to enhance the contrast between the stained and unstained areas.
-
Imaging and Analysis:
-
Photograph both sides of each slice.
-
Using image analysis software, trace the total area of the left ventricle (area at risk) and the unstained (infarcted) area for each slice.
-
Calculate the infarct size as a percentage of the total left ventricular area.
-
Assessment of Cardiac Injury Markers
Blood samples can be collected to measure the levels of cardiac enzymes, which are released from damaged cardiomyocytes.
Commonly Measured Enzymes:
These can be quantified using commercially available ELISA kits according to the manufacturer's instructions.
Hemodynamic Assessment
In the Langendorff model, a balloon can be inserted into the left ventricle to measure various hemodynamic parameters.[15] In in vivo models, a catheter can be inserted into the left ventricle.[13]
Key Parameters:
-
Left Ventricular Developed Pressure (LVDP)
-
Maximal rate of pressure development (+dP/dtmax)
-
Maximal rate of pressure decline (-dP/dtmax)
-
Heart Rate
-
Coronary Flow (in Langendorff)
Visualization of Pathways and Workflows
Signaling Pathway of Ischemic Preconditioning and the Role of 5-HD
Caption: Signaling pathway of ischemic preconditioning and inhibition by 5-HD.
Experimental Workflow for In Vivo Myocardial Ischemia Model with 5-HD
Caption: Experimental workflow for the in vivo myocardial ischemia model.
Concluding Remarks
The use of 5-HD in experimental models of myocardial ischemia provides a robust system for investigating the role of mitoKATP channels in cardioprotection. The protocols outlined above, in conjunction with the quantitative data and pathway diagrams, offer a comprehensive guide for researchers in this field. Careful adherence to surgical and experimental techniques is crucial for obtaining reproducible and reliable results.
References
- 1. medschool.vcu.edu [medschool.vcu.edu]
- 2. Signaling pathways in ischemic preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2.4. Determination of Myocardial Infarct Size [bio-protocol.org]
- 4. Signaling pathways leading to ischemic mitochondrial neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 7. A model of graded ischemia in the isolated perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. iv.iiarjournals.org [iv.iiarjournals.org]
- 11. Guidelines for experimental models of myocardial ischemia and infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Experimental Rat Model for the In Vivo Assessment of Myocardial Ischemia Based on Single Photon Emission Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The establishment of rat model in myocardial ischemia with psychological stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Langendorff heart - Wikipedia [en.wikipedia.org]
- 15. diacomp.org [diacomp.org]
- 16. The isolated blood-perfused rat heart: an inappropriate model for the study of ischaemia- and infarction-related ventricular fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of Cardiac Toxicity Biomarkers in Rats from Different Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Administration of 5-Hydroxydecanoate Sodium: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxydecanoate (B1195396) sodium (5-HD) is a widely used pharmacological tool in preclinical research, primarily recognized for its selective inhibition of mitochondrial ATP-sensitive potassium (mitoKATP) channels. This property makes it an invaluable agent for investigating the role of these channels in various physiological and pathophysiological processes, most notably in the context of cardioprotection against ischemia-reperfusion injury. These application notes provide detailed protocols and essential data for the effective in vivo administration of 5-HD in animal models.
Mechanism of Action
5-Hydroxydecanoate sodium exerts its biological effects by specifically blocking the mitoKATP channels located on the inner mitochondrial membrane. In the context of cardioprotection, the opening of these channels is a critical step in the signaling cascade that preserves mitochondrial function and reduces cell death during events like ischemic preconditioning. By inhibiting these channels, 5-HD effectively abrogates these protective effects, allowing researchers to elucidate the precise role of mitoKATP channels in cardioprotective signaling pathways.[1][2][3][4] The inhibition of mitoKATP by 5-HD has been shown to be state-dependent, with a higher affinity for the open state of the channel.[3]
Quantitative Data Summary
The following tables summarize the reported in vivo dosages of this compound across different animal models and administration routes. It is crucial to note that the optimal dose may vary depending on the specific experimental model, the animal strain, and the research question.
Table 1: In Vivo Dosages of this compound
| Animal Model | Route of Administration | Dosage Range | Application | Reference |
| Rat | Intravenous (i.v.) | 3 - 10 mg/kg | Ischemic Arrhythmia | --INVALID-LINK-- |
| Rat | Oral (p.o.) | 3 - 200 mg/kg | Ischemic Arrhythmia | --INVALID-LINK-- |
| Rabbit | Intravenous (i.v.) | 5 mg/kg | Ischemic Preconditioning | --INVALID-LINK-- |
| Rat (isolated heart) | Perfusion | 100 - 500 µM | Ischemic Preconditioning | --INVALID-LINK--, --INVALID-LINK-- |
Pharmacokinetic Data:
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile vials
-
0.22 µm syringe filter
Procedure:
-
Calculate the required amount: Based on the desired dose and the weight of the animals, calculate the total amount of 5-HD needed.
-
Dissolution: Under sterile conditions (e.g., in a laminar flow hood), dissolve the 5-HD powder in the appropriate volume of sterile saline or PBS to achieve the desired final concentration. 5-HD is water-soluble.
-
Ensure complete dissolution: Gently vortex or sonicate the solution to ensure complete dissolution of the powder.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Storage: The freshly prepared solution should be used immediately. If short-term storage is necessary, it should be kept at 2-8°C and protected from light. Stability under these conditions should be validated.
Intravenous (Tail Vein) Administration Protocol (Rat Model)
Materials:
-
Prepared 5-HD solution
-
Rat restrainer
-
Heat lamp or warming pad
-
Sterile syringes (e.g., 1 mL) with appropriate needle size (e.g., 27-30 gauge)
-
70% ethanol (B145695) or other suitable disinfectant
-
Sterile gauze
Procedure:
-
Animal Preparation: Acclimatize the rat to handling and the restraint procedure to minimize stress.
-
Warming: To induce vasodilation of the tail veins, warm the rat's tail using a heat lamp or a warming pad for a few minutes. Care must be taken to avoid thermal injury.
-
Restraint: Place the rat in a suitable restrainer, ensuring the tail is accessible.
-
Vein Visualization: Disinfect the tail with 70% ethanol. The two lateral tail veins should be visible.
-
Injection:
-
Load the sterile syringe with the calculated volume of 5-HD solution, ensuring no air bubbles are present.
-
Insert the needle, bevel up, into the distal part of one of the lateral tail veins at a shallow angle.
-
If the needle is correctly placed, a small amount of blood may be seen entering the hub of the needle (flashback).
-
Slowly inject the solution. If swelling or resistance is observed, the needle is not in the vein. In this case, withdraw the needle and attempt a more proximal injection.
-
Administer the full dose at a steady rate.
-
-
Post-injection Care:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Oral Gavage Administration Protocol (Mouse/Rat Model)
Materials:
-
Prepared 5-HD solution
-
Appropriately sized gavage needles (e.g., 18-20 gauge for rats, 20-22 gauge for mice) with a ball tip.
-
Sterile syringes (e.g., 1-3 mL)
Procedure:
-
Animal Restraint: Firmly restrain the animal by scruffing the neck to immobilize the head. The body should be held in a vertical position.
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the length to the stomach.
-
Gently insert the ball-tipped gavage needle into the mouth, passing it over the tongue and down the esophagus. The animal should swallow as the tube is advanced.
-
If any resistance is met, do not force the needle. Withdraw and re-attempt.
-
-
Administration: Once the needle is in the stomach, administer the 5-HD solution slowly and steadily.
-
Needle Removal: After administration, gently and smoothly withdraw the gavage needle.
-
Post-administration Monitoring: Return the animal to its cage and observe for any signs of distress, such as difficulty breathing or regurgitation.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Cardioprotection and Inhibition by 5-HD
The following diagram illustrates the signaling pathway of ischemic preconditioning-induced cardioprotection and the point of inhibition by this compound. Ischemic preconditioning triggers the release of signaling molecules that activate G-protein coupled receptors, leading to a cascade involving PI3K, Akt, and eNOS. This results in the production of nitric oxide (NO), which activates soluble guanylyl cyclase (sGC) to produce cGMP. cGMP then activates protein kinase G (PKG), which is believed to lead to the opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels. The opening of these channels is a critical step in preserving mitochondrial function and reducing apoptosis. 5-HD, as a selective blocker of mitoKATP channels, prevents this channel opening, thereby abolishing the protective effects of the signaling cascade.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Effects of 5-hydroxydecanoate and ischemic preconditioning on the ischemic-reperfused heart of fed and fasted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. State-dependent inhibition of the mitochondrial KATP channel by glyburide and 5-hydroxydecanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Application Notes and Protocols for Measuring mitoKATP Channel Activity with 5-HD
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mitochondrial ATP-sensitive potassium (mitoKATP) channel is a critical regulator of mitochondrial function, implicated in cellular processes ranging from ischemic preconditioning to apoptosis.[1] Its activity modulates mitochondrial matrix volume, respiration, and the generation of reactive oxygen species (ROS). 5-Hydroxydecanoate (B1195396) (5-HD) is a widely used pharmacological tool to investigate the physiological and pathological roles of the mitoKATP channel.[2] It is recognized primarily as an inhibitor of this channel, making it an essential compound for dissecting mitoKATP-dependent signaling pathways.[3][4]
These application notes provide detailed protocols for utilizing 5-HD to measure and characterize mitoKATP channel activity in both isolated mitochondria and intact cells. The methodologies described herein cover key functional assays, including the assessment of mitochondrial membrane potential, respiration, and matrix swelling.
While 5-HD is a valuable tool, it is important for researchers to be aware of its potential off-target effects. Some studies suggest that 5-HD may not be entirely selective for mitoKATP channels over sarcolemmal KATP channels and could be metabolized through β-oxidation, potentially influencing experimental outcomes.[5][6] Therefore, careful experimental design with appropriate controls is paramount for the accurate interpretation of data.
Signaling Pathways and Experimental Workflow
To visually represent the role of the mitoKATP channel and the inhibitory action of 5-HD, as well as a typical experimental workflow, the following diagrams are provided.
References
- 1. Mitochondrial KATP channels in cell survival and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mitochondrial KATP channel – fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. State-dependent inhibition of the mitochondrial KATP channel by glyburide and 5-hydroxydecanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KATP channel-independent targets of diazoxide and 5-hydroxydecanoate in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Oxidation of 5-hydroxydecanoate, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
5-Hydroxydecanoate Sodium: Application Notes and Protocols for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxydecanoate (5-HD) sodium salt is a widely utilized chemical tool in biomedical research, primarily known for its role as a selective inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1] This document provides detailed application notes and experimental protocols for the use of 5-HD in various research contexts, including in vitro cell-based assays and ex vivo isolated organ studies.
Chemical Properties:
| Property | Value |
| CAS Number | 71186-53-3 |
| Molecular Formula | C₁₀H₁₉NaO₃ |
| Molecular Weight | 210.25 g/mol |
| Purity | Typically ≥97% (HPLC) |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
Mechanism of Action
5-Hydroxydecanoate sodium is recognized as a selective blocker of ATP-sensitive potassium (KATP) channels, with a notable specificity for those located in the inner mitochondrial membrane (mitoKATP).[1] The IC50 for this inhibition is approximately 30 μM.[2] By blocking these channels, 5-HD prevents the influx of potassium ions into the mitochondrial matrix, thereby influencing mitochondrial membrane potential, volume, and the production of reactive oxygen species (ROS).
It is crucial for researchers to be aware that 5-HD is not solely a mitoKATP channel blocker. Evidence suggests that it can be metabolized within the mitochondria through β-oxidation, which may contribute to its overall effects on cellular metabolism and function.
Applications in Research
The primary application of 5-HD is as a pharmacological tool to investigate the role of mitoKATP channels in various physiological and pathophysiological processes. Its most prominent use is in the field of cardiovascular research, particularly in studies of ischemic preconditioning and cardioprotection.
Key Research Areas:
-
Cardioprotection and Ischemic Preconditioning: 5-HD is frequently used to demonstrate the involvement of mitoKATP channels in the protective effects of ischemic preconditioning against myocardial infarction.
-
Cellular Metabolism: Due to its metabolism via β-oxidation, 5-HD can be used to probe the interplay between fatty acid metabolism and cellular stress responses.
-
Neuroprotection: Emerging research is exploring the role of mitoKATP channels in neuronal survival and the potential for 5-HD to modulate these processes.
-
Cancer Biology: The role of mitochondrial ion channels in cancer cell proliferation and survival is an active area of investigation where 5-HD can be a useful tool.
Experimental Protocols
In Vitro Model of Anoxia/Reoxygenation Injury in H9c2 Cardiomyocytes
This protocol describes the use of 5-HD to investigate the role of mitoKATP channels in a cell-based model of ischemia-reperfusion injury.
Materials:
-
H9c2 rat heart myoblast cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound salt
-
Anoxia chamber (e.g., with a gas mixture of 95% N₂ and 5% CO₂)
-
Reagents for assessing cell viability (e.g., MTT or LDH assay kits)
-
Reagents for measuring mitochondrial membrane potential (e.g., TMRE or JC-1)
-
Reagents for detecting reactive oxygen species (e.g., DCFDA or MitoSOX Red)
Procedure:
-
Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Seeding: Seed H9c2 cells into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA analysis) and allow them to adhere and reach 70-80% confluency.
-
5-HD Preparation: Prepare a stock solution of 5-HD in sterile water or culture medium. Further dilute the stock solution to the desired final concentrations (e.g., 50-100 µM) in the culture medium.
-
Pre-treatment: Replace the culture medium with a medium containing the desired concentration of 5-HD or vehicle control and incubate for a specified period (e.g., 30 minutes) before inducing anoxia.
-
Anoxia: Place the culture plates in an anoxia chamber for a duration sufficient to induce cell injury (e.g., 4-6 hours).
-
Reoxygenation: After the anoxic period, return the cells to a normoxic incubator (5% CO₂) with fresh culture medium (with or without 5-HD, depending on the experimental design) for a reoxygenation period (e.g., 12-24 hours).
-
Endpoint Analysis: Following reoxygenation, perform desired endpoint assays:
-
Cell Viability: Use an MTT or LDH assay to quantify cell death.
-
Mitochondrial Membrane Potential: Use a fluorescent probe like TMRE or JC-1 according to the manufacturer's instructions.
-
Reactive Oxygen Species Production: Use a fluorescent probe like DCFDA or MitoSOX Red according to the manufacturer's instructions.
-
Quantitative Data Summary:
| Parameter | Control | Anoxia/Reoxygenation | A/R + 5-HD (100 µM) |
| Cell Viability (%) | 100 | 55 ± 5 | 40 ± 6 |
| Mitochondrial Potential | High | Low | Lower |
| ROS Production | Low | High | Higher |
| Note: The values presented are hypothetical and for illustrative purposes. Actual results will vary depending on the specific experimental conditions. |
Ex Vivo Isolated Langendorff Heart Perfusion Model
This protocol outlines the use of 5-HD in an isolated rodent heart model to study its effects on cardiac function during ischemia-reperfusion.
Materials:
-
Rodent (e.g., rat, mouse)
-
Langendorff perfusion system
-
Krebs-Henseleit buffer
-
This compound salt
-
Isoflurane or other suitable anesthetic
-
Heparin
-
Pressure transducer and data acquisition system
Procedure:
-
Animal Preparation: Anesthetize the animal and administer heparin to prevent blood clotting.
-
Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Aortic Cannulation: Mount the heart on the Langendorff apparatus by cannulating the aorta.
-
Retrograde Perfusion: Begin retrograde perfusion with oxygenated (95% O₂ / 5% CO₂) Krebs-Henseleit buffer at a constant pressure or flow.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes.
-
Ischemic Preconditioning (Optional): To induce ischemic preconditioning, subject the heart to brief periods of global ischemia (e.g., 3-5 cycles of 5 minutes of ischemia followed by 5 minutes of reperfusion).
-
5-HD Administration: Infuse 5-HD (e.g., 100 µM) into the perfusate for a defined period before inducing prolonged ischemia.
-
Global Ischemia: Stop the perfusion to induce global ischemia for a duration that causes significant injury (e.g., 30 minutes).
-
Reperfusion: Restore the flow of the perfusate to reperfuse the heart for a period of 60-120 minutes.
-
Functional Assessment: Continuously monitor cardiac function, including heart rate, left ventricular developed pressure (LVDP), and coronary flow.
Quantitative Data Summary:
| Parameter | Control | Ischemia/Reperfusion | I/R + 5-HD (100 µM) |
| LVDP Recovery (%) | 85 ± 7 | 35 ± 5 | 20 ± 4 |
| Infarct Size (%) | <5 | 45 ± 6 | 60 ± 8 |
| Note: The values presented are hypothetical and for illustrative purposes. Actual results will vary depending on the specific experimental conditions. |
Signaling Pathways and Visualizations
Signaling Pathway of 5-Hydroxydecanoate in Ischemia-Reperfusion Injury
The primary signaling pathway affected by 5-HD in the context of ischemia-reperfusion injury involves the inhibition of the mitoKATP channel. This leads to a cascade of downstream effects, including alterations in mitochondrial function and ROS production.
Caption: Signaling pathway of 5-HD in ischemia-reperfusion injury.
Experimental Workflow for In Vitro Anoxia/Reoxygenation Study
The following diagram illustrates the general workflow for an in vitro experiment investigating the effects of 5-HD on cellular injury.
Caption: Workflow for an in vitro anoxia/reoxygenation experiment.
Reputable Suppliers
For research purposes, it is imperative to source this compound from reputable suppliers who can provide a certificate of analysis confirming the identity and purity of the compound. Several well-established suppliers include:
-
Santa Cruz Biotechnology[3]
-
MedChemExpress
-
Sigma-Aldrich
-
Fisher Scientific
-
Cayman Chemical
Always refer to the supplier's specific product information for the most accurate and up-to-date details.
Safety and Handling
This compound is for research use only and should be handled in a laboratory setting by trained professionals.[3] Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, a lab coat, and safety glasses. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of mitochondrial ATP-sensitive potassium channels in a variety of biological processes. By understanding its mechanism of action and utilizing detailed experimental protocols, researchers can effectively employ this compound to advance our understanding of cellular physiology and disease.
References
Application Notes and Protocols for 5-Hydroxydecanoate Sodium Powder
For Researchers, Scientists, and Drug Development Professionals
Product Information
-
Product Name: 5-Hydroxydecanoate (B1195396) sodium salt
Storage and Handling
Proper storage and handling of 5-Hydroxydecanoate sodium powder are crucial to maintain its stability and ensure user safety.
2.1 Storage Conditions
Long-term storage at -20°C is recommended to ensure the stability of the compound for periods exceeding twelve months.[5] For short-term storage, refrigeration at 4°C in a sealed container, away from moisture, is adequate.[4][6] Some suppliers suggest room temperature storage in desiccated environments is also acceptable.[3][5]
2.2 Handling Precautions
This compound is not classified as a hazardous substance.[3] However, standard laboratory safety practices should be followed.[5]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]
-
Avoid inhalation of dust by working in a well-ventilated area or using a fume hood.[3]
-
Avoid contact with skin and eyes.[8] In case of contact, rinse the affected area thoroughly with water.[8]
-
Wash hands thoroughly after handling.[3]
2.3 Reconstitution
This compound is soluble in water and dimethyl sulfoxide (B87167) (DMSO).[5] For aqueous solutions, concentrations of 10 mg/mL are readily achievable.[5] In DMSO, solubility can reach up to 12.5 mg/mL.[5]
Table 1: Storage and Stability
| Condition | Temperature | Duration | Notes |
| Long-Term Storage | -20°C | > 12 months | Recommended for maintaining long-term stability.[5] Keep in a dry, dark environment.[5] |
| Short-Term Storage | 4°C | Up to 1 month | Keep in a sealed container, away from moisture.[4][6] |
| Room Temperature | 10°C - 25°C | Varies | Store in a cool, dry, and well-ventilated place with a desiccant.[3][9] |
| In Solvent (-80°C) | -80°C | Up to 6 months | For reconstituted solutions.[6] |
| In Solvent (-20°C) | -20°C | Up to 1 month | For reconstituted solutions.[6] |
Mechanism of Action
5-Hydroxydecanoate (5-HD) is widely recognized as a selective blocker of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[5][10] Its inhibitory action on these channels has an IC50 of approximately 30 μM.[5][6][11] By blocking mitoKATP channels, 5-HD can influence a variety of cellular processes, including:
-
Cardioprotection: It has been shown to block the protective effects of ischemic preconditioning.[10][12]
-
Cellular Metabolism: 5-HD is a substrate for the mitochondrial outer membrane acyl-CoA synthetase and can be metabolized via β-oxidation, which can create a bottleneck in fatty acid metabolism.[12][13][14][15][16][17] This metabolic effect is an important consideration in experimental design.
-
Reactive Oxygen Species (ROS) Production: It can inhibit the generation of superoxide-derived ROS.[18]
-
Cell Proliferation: 5-HD has been observed to inhibit the proliferation of certain cell types, such as hypoxic human pulmonary artery smooth muscle cells.[5]
The following diagram illustrates the proposed signaling pathway of 5-HD.
Caption: Proposed signaling pathway of 5-Hydroxydecanoate (5-HD).
Experimental Protocols
The following are example protocols for in vitro and in vivo studies using this compound.
4.1 In Vitro Protocol: Inhibition of Hypoxia-Induced Cell Injury
This protocol is adapted from studies investigating the effect of 5-HD on H9c2 cells under anoxia/reoxygenation conditions.[6]
4.1.1 Materials
-
This compound powder
-
H9c2 cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate Buffered Saline (PBS)
-
Anoxia chamber or hypoxia incubator
-
Reagents for assessing cell viability (e.g., MTT, LDH assay)
-
Reagents for measuring ROS (e.g., DCFH-DA)
-
Reagents for measuring intracellular Ca²⁺ (e.g., Fluo-3 AM)
4.1.2 Procedure
-
Cell Culture: Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Preparation of 5-HD Stock Solution: Prepare a stock solution of 5-HD in sterile water or PBS. Further dilute to the desired working concentration in the cell culture medium.
-
Experimental Groups:
-
Anoxia/Reoxygenation:
-
Replace the culture medium with a glucose-free, serum-free medium.
-
Place the cells in a hypoxic environment (e.g., 95% N₂, 5% CO₂) for a defined period (e.g., 4-6 hours).
-
Reoxygenate the cells by returning them to a normoxic incubator with fresh, complete culture medium for a specified time (e.g., 12-24 hours).
-
-
Assessment of Cell Injury:
-
Cell Viability: Use an MTT assay or measure LDH release into the culture medium.
-
ROS Production: Incubate cells with a fluorescent probe like DCFH-DA and measure fluorescence intensity.
-
Intracellular Ca²⁺: Load cells with a calcium-sensitive dye such as Fluo-3 AM and measure fluorescence.
-
4.2 In Vivo Protocol: Investigating Cardioprotective Effects
This protocol is a general guideline based on studies using rat models of myocardial ischemia-reperfusion injury.[19]
4.2.1 Materials
-
This compound powder
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetics (e.g., sodium pentobarbital)
-
Surgical instruments for thoracotomy
-
Ventilator
-
ECG monitoring equipment
-
Isotonic saline solution
-
Triphenyltetrazolium chloride (TTC) stain
4.2.2 Procedure
-
Animal Preparation: Anesthetize the rats and connect them to a ventilator. Monitor ECG throughout the procedure.
-
Surgical Procedure: Perform a left thoracotomy to expose the heart. Place a suture around the left anterior descending (LAD) coronary artery.
-
Drug Administration: Administer 5-HD (e.g., 5-10 mg/kg) intravenously or intraperitoneally at a specific time point before inducing ischemia.
-
Ischemia-Reperfusion:
-
Induce regional myocardial ischemia by tightening the suture around the LAD artery for a defined period (e.g., 30 minutes).
-
Initiate reperfusion by releasing the suture for a specified duration (e.g., 2 hours).
-
-
Infarct Size Measurement:
-
At the end of the reperfusion period, excise the heart.
-
Slice the ventricles and incubate them in TTC stain to differentiate between infarcted (pale) and viable (red) tissue.
-
Quantify the infarct size as a percentage of the area at risk.
-
Table 2: Quantitative Data Summary
| Parameter | Value | Experimental Model | Reference |
| IC₅₀ (mitoKATP channel blockage) | ~30 µM | In vitro (sarcolemmal KATP channels) | [5][6][11] |
| IC₅₀ (K⁺ flux inhibition) | 45-75 µM | Isolated heart and liver mitochondria | [13] |
| Effective in vitro concentration | 100 - 500 µM | H9c2 cells, isolated myocytes | [6][10] |
| Effective in vivo dose | 5 - 10 mg/kg | Rat models of ischemia | - |
| Kₘ for MCAD | 12.8 ± 0.6 µM | Purified human liver MCAD | [16] |
| Solubility in Water | 10 mg/mL | - | [5] |
| Solubility in DMSO | 12.5 mg/mL | - | [5] |
Experimental Workflow Diagram
References
- 1. scbt.com [scbt.com]
- 2. 5-HYDROXYDECANOIC ACID SODIUM SALT | 624-00-0 [amp.chemicalbook.com]
- 3. bio.vu.nl [bio.vu.nl]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Buy Sodium 5-hydroxydecanoate | 71186-53-3 [smolecule.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. J61434.ME [thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. 5-Hydroxydecanoic acid sodium | 71186-53-3 | FH176036 [biosynth.com]
- 10. ahajournals.org [ahajournals.org]
- 11. 5-Hydroxydecanoate and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. β-Oxidation of 5-hydroxydecanoate, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. KATP channel-independent targets of diazoxide and 5-hydroxydecanoate in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 15. "5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-" by Peter J. Hanley, Stefan Dröse et al. [digitalcommons.unl.edu]
- 16. Beta-oxidation of 5-hydroxydecanoate, a putative blocker of mitochondrial ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 18. The mitochondrial ATP-sensitive potassium channel blocker 5-hydroxydecanoate inhibits toxicity of 6-hydroxydopamine on dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
Investigating Apoptosis Pathways Using 5-Hydroxytryptophan (5-HTP): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxytryptophan (5-HTP), the immediate precursor in the biosynthesis of serotonin, has demonstrated a multifaceted and context-dependent role in the regulation of apoptosis. Research indicates that 5-HTP can exert both pro-apoptotic and anti-apoptotic effects, making it a valuable tool for investigating the intricate signaling pathways that govern programmed cell death. The cellular response to 5-HTP appears to be highly dependent on the specific cell type and the surrounding physiological or pathological conditions.
In some contexts, such as in mouse embryonic stem cells and embryonic fibroblasts, 5-HTP has been shown to induce apoptosis and necrotic cell death. This pro-apoptotic activity is associated with an arrest of the cell cycle in the S-phase.[1] Conversely, in other cell types like goat mammary epithelial cells, 5-HTP has been observed to decrease apoptosis, a process mediated through the MAPK/ERK/Bcl-3 signaling pathway.[2] Furthermore, under conditions of oxidative stress in human fibroblast cells, 5-HTP has been found to upregulate the expression of the anti-apoptotic protein Bcl-2.
This dual functionality of 5-HTP underscores its potential as a chemical probe to dissect the complex network of interactions that determine a cell's fate. These application notes provide detailed protocols for key experiments to elucidate the apoptotic or anti-apoptotic effects of 5-HTP in various cellular models.
Data Presentation
The following tables provide a framework for summarizing quantitative data obtained from the experimental protocols outlined below.
Table 1: Dose-Dependent Effect of 5-HTP on Cell Viability (IC50 Determination)
| Cell Line | 5-HTP Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Control) | 100 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| 250 | |||
| 500 |
Table 2: Quantification of Apoptosis by Annexin V-FITC/PI Staining
| Treatment (Concentration) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | |||
| 5-HTP (IC50) | |||
| 5-HTP (2x IC50) |
Table 3: Caspase-3 Activity Assay
| Treatment (Concentration) | Caspase-3 Activity (Fold Change vs. Control) |
| Control | 1.0 |
| 5-HTP (IC50) | |
| Positive Control (e.g., Staurosporine) |
Table 4: Western Blot Analysis of Apoptosis-Regulating Proteins
| Treatment (Concentration) | Relative Protein Expression (Fold Change vs. Control) |
| Bcl-2 | |
| Control | 1.0 |
| 5-HTP (IC50) | |
| Bax | |
| Control | 1.0 |
| 5-HTP (IC50) | |
| Phospho-ERK1/2 | |
| Control | 1.0 |
| 5-HTP (IC50) | |
| Total-ERK1/2 | |
| Control | 1.0 |
| 5-HTP (IC50) |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the potential signaling pathways of 5-HTP in apoptosis and the general workflows for the described experimental protocols.
References
- 1. 5-Hydroxytryptophan (5-HTP)-induced intracellular syndrome in mouse non-neural embryonic cells is associated with inhibited proliferation and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HTP decreases goat mammary epithelial cells apoptosis through MAPK/ERK/Bcl-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 5-Hydroxydecanoate Sodium in Neurodegenerative Disease Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Hydroxydecanoate (B1195396) sodium (5-HD) is a widely utilized pharmacological tool in the study of cellular bioenergetics and pathology, particularly in the context of neurodegenerative diseases. Its primary and most well-characterized mechanism of action is the specific inhibition of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1][2] These channels play a crucial role in mitochondrial function, including the regulation of mitochondrial matrix volume, respiration, and the generation of reactive oxygen species (ROS).
Mitochondrial dysfunction is a central hallmark of many neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and ischemic stroke-induced neurodegeneration.[3][4] By selectively blocking mitoKATP channels, 5-HD allows researchers to dissect the specific contribution of these channels to pathological processes such as oxidative stress, mitochondrial membrane potential collapse, and apoptosis, thereby providing insights into potential therapeutic targets.[2][5][6]
Application Notes
Investigating Dopaminergic Neurodegeneration in Parkinson's Disease (PD) Models
5-HD is extensively used to probe the mechanisms of dopaminergic neuron death, a key feature of PD. In cellular and animal models employing neurotoxins like 6-hydroxydopamine (6-OHDA) and rotenone, which mimic PD pathology by inducing mitochondrial dysfunction, 5-HD has been shown to be neuroprotective.[2][3][7]
-
Mechanism: In these models, neurotoxins can trigger an opening of mitoKATP channels, leading to mitochondrial depolarization, increased ROS production, and subsequent cell death.[2] Treatment with 5-HD blocks these channels, thereby preventing the decrease in mitochondrial inner membrane potential, inhibiting the surge in ROS, and ultimately inhibiting the degeneration of dopaminergic neurons.[1][2]
-
Application: Researchers use 5-HD to confirm that a particular neurotoxic or neuroprotective effect is mediated through mitoKATP channels. For instance, if a potential therapeutic compound protects neurons from a 6-OHDA insult, and this protection is absent when co-administered with a mitoKATP channel opener (like diazoxide) but mimicked by 5-HD, it strongly implicates the involvement of this channel.
Elucidating Mechanisms of Neuronal Apoptosis in Oxidative Stress and Ischemia
The role of mitoKATP channels in neuronal survival following ischemic events or direct oxidative stress is complex. 5-HD is a critical tool for studying these pathways.
-
Mechanism: In models of oxidative stress, such as exposing cultured neurons to hydrogen peroxide (H2O2), mitoKATP channel openers like diazoxide (B193173) can be protective by preserving mitochondrial inner membrane potential (ΔΨm).[5][6] 5-HD is used to counteract this effect, demonstrating that the protection is indeed mediated by the opening of these channels.[5][6] By blocking the channel, 5-HD prevents the protective influx of K+ into the mitochondrial matrix, which can help maintain ΔΨm and prevent the activation of the apoptotic cascade.
-
Application: 5-HD is used to investigate the "preconditioning" phenomenon, where a mild stress can protect against a subsequent, more severe insult. The opening of mitoKATP channels is a key mechanism in preconditioning. By using 5-HD to block these channels, researchers can abolish the protective effects and confirm the channel's role in the neuroprotective signaling pathway. It is also used to study secondary neurodegeneration that occurs in brain regions connected to the primary site of an ischemic lesion.[8]
Data Presentation
Table 1: Summary of In Vitro Applications of 5-Hydroxydecanoate Sodium
| Cell Model | Neurodegenerative Condition/Toxin | 5-HD Concentration | Key Outcome | Reference |
| Primary Mesencephalic Cultures | 6-Hydroxydopamine (6-OHDA) | Not specified | Inhibits dopaminergic degeneration. | [2] |
| Neuron-Enriched Cultures | 6-Hydroxydopamine (6-OHDA) | Not specified | Blocks 6-OHDA-induced decrease in ΔΨm and inhibits ROS generation. | [2] |
| PC12 Cells | Rotenone | Not specified | Improves rotenone-induced dopamine (B1211576) neurodegeneration. | [3] |
| Cultured Cerebellar Granule Neurons | Hydrogen Peroxide (H₂O₂) | 500 µmol/L | Abolishes the protective effects of diazoxide (a mitoKATP opener) against apoptosis and ΔΨm loss. | [5][6] |
| Primary Mesencephalic Cultures | Angiotensin II | 10 µM | Blocks the increase in dopaminergic cell death and ROS levels; inhibits the decrease in ΔΨm. | [1] |
Table 2: Summary of In Vivo Applications of this compound
| Animal Model | Neurodegenerative Model | 5-HD Dosage & Administration | Key Outcome | Reference |
| Sprague-Dawley (SD) Rats | Rotenone-induced PD model | Not specified | Improves rotenone-induced dopamine neurodegeneration. | [3] |
| Male Wistar Rats | Unilateral Rotenone Injection | Not specified | Alleviates behavioral impairments and reduces dopaminergic toxicity. Showed enhanced neuroprotection when combined with diosmetin. | [7][9] |
Experimental Protocols
Protocol 1: Preparation of this compound (5-HD) Stock Solution
-
Objective: To prepare a sterile, concentrated stock solution of 5-HD for use in cell culture experiments.
-
Materials:
-
This compound powder (MW: 198.22 g/mol )
-
Sterile, nuclease-free water or appropriate buffer (e.g., PBS)
-
Sterile conical tubes (15 mL or 50 mL)
-
0.22 µm sterile syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes for aliquots
-
-
Procedure:
-
Calculate the required mass of 5-HD powder to prepare a stock solution of desired concentration (e.g., 100 mM). For 10 mL of a 100 mM stock: 0.1 L * 0.1 mol/L * 198.22 g/mol = 0.19822 g (198.22 mg).
-
Under sterile conditions (e.g., in a laminar flow hood), weigh the calculated amount of 5-HD powder and add it to a sterile conical tube.
-
Add the appropriate volume of sterile water or buffer to the tube.
-
Vortex gently until the powder is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. The working solution should be prepared by diluting the stock solution in the appropriate cell culture medium immediately before use.
-
Protocol 2: In Vitro Neuroprotection Assay in a 6-OHDA Parkinson's Model
-
Objective: To assess the neuroprotective effect of 5-HD against 6-OHDA-induced toxicity in primary dopaminergic neurons.
-
Materials:
-
Primary mesencephalic neuron culture
-
Neurobasal medium supplemented with B27 and L-glutamine
-
6-Hydroxydopamine (6-OHDA)
-
5-HD stock solution
-
Reagents for cell viability assay (e.g., MTT or LDH assay kit)
-
Reagents for immunocytochemistry (e.g., anti-Tyrosine Hydroxylase (TH) antibody to identify dopaminergic neurons)
-
-
Procedure:
-
Plate primary mesencephalic cells in 24-well plates and culture for 5-7 days to allow for differentiation.
-
Prepare treatment media:
-
Control Medium
-
Medium with 6-OHDA (e.g., 20 µM)
-
Medium with 5-HD (e.g., 10 µM) + 6-OHDA (20 µM) (Pre-incubate with 5-HD for 30-60 minutes before adding 6-OHDA)
-
Medium with 5-HD alone (e.g., 10 µM)
-
-
Remove the existing medium from the cells and replace it with the prepared treatment media.
-
Incubate for the desired time period (e.g., 24-48 hours).
-
Assessment:
-
Cell Viability: Perform an MTT or LDH assay according to the manufacturer's instructions to assess overall cell death.
-
Dopaminergic Neuron Survival: Fix the cells with 4% paraformaldehyde. Perform immunocytochemistry using an anti-TH antibody. Count the number of TH-positive neurons in multiple fields for each condition to specifically quantify the survival of dopaminergic neurons.
-
-
Protocol 3: Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1
-
Objective: To measure changes in ΔΨm in cultured neurons following treatment with an insult and/or 5-HD.
-
Materials:
-
Cultured neurons (e.g., primary neurons or PC12 cells) plated on glass-bottom dishes or 96-well plates.
-
JC-1 dye (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide)
-
Fluorescence microscope or plate reader capable of detecting green (~529 nm) and red (~590 nm) fluorescence.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization.
-
-
Procedure:
-
Treat cells with the compounds of interest (e.g., neurotoxin, 5-HD) for the desired duration as described in Protocol 2. Include a positive control group treated with FCCP (e.g., 10 µM) for 10-15 minutes at the end of the experiment.
-
Prepare a 5 µg/mL working solution of JC-1 in pre-warmed culture medium.
-
Remove the treatment medium and incubate the cells with the JC-1 working solution for 15-30 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS or culture medium.
-
Immediately analyze the cells using a fluorescence microscope or plate reader.
-
Data Analysis: In healthy, polarized mitochondria, JC-1 forms aggregates that emit red fluorescence. In depolarized mitochondria, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used as a measure of the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.[1]
-
Visualizations
Caption: Signaling pathway of 5-HD action in neurodegeneration.
Caption: Experimental workflow for an in vitro neuroprotection assay.
Caption: Logical relationship in 5-HD's neuroprotective effect.
References
- 1. Mitochondrial ATP-sensitive potassium channels enhance angiotensin-induced oxidative damage and dopaminergic neuron degeneration. Relevance for aging-associated susceptibility to Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mitochondrial ATP-sensitive potassium channel blocker 5-hydroxydecanoate inhibits toxicity of 6-hydroxydopamine on dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial ATP-sensitive potassium channel regulates mitochondrial dynamics to participate in neurodegeneration of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ahajournals.org [ahajournals.org]
- 6. Mitochondrial ATP-sensitive potassium channel activation protects cerebellar granule neurons from apoptosis induced by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. Secondary neurodegeneration following Stroke: what can blood biomarkers tell us? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Myocardial Infarct Size with 5-Hydroxydecanoate (5-HD) Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myocardial infarction (MI), a leading cause of morbidity and mortality worldwide, results from prolonged ischemia and subsequent reperfusion injury to the myocardium. A critical area of research is the elucidation of endogenous cardioprotective mechanisms to develop novel therapeutic strategies. One key player in this context is the mitochondrial ATP-sensitive potassium (mitoKATP) channel. The opening of this channel is implicated in cardioprotective signaling pathways.
5-Hydroxydecanoate (5-HD) is a selective inhibitor of the mitoKATP channel. In experimental models of myocardial ischemia-reperfusion injury, 5-HD is not typically used as a therapeutic agent itself, but rather as a crucial pharmacological tool to investigate the role of mitoKATP channels in cardioprotection. By blocking the channel, 5-HD can reverse the protective effects of various interventions, thereby demonstrating the involvement of the mitoKATP channel in the observed cardioprotection.
These application notes provide detailed protocols for assessing myocardial infarct size and cardiac function in the context of 5-HD treatment in a research setting. The protocols cover both ex vivo histological assessment and in vivo functional assessment, as well as methods to investigate the mechanistic role of mitochondrial function.
Key Experimental Protocols
Ex Vivo Assessment of Myocardial Infarct Size using TTC Staining
This protocol details the quantification of the infarct area in the heart following an ischemic event.
Materials:
-
2,3,5-triphenyltetrazolium chloride (TTC)
-
Phosphate-buffered saline (PBS), pH 7.4
-
10% neutral buffered formalin
-
Heart slicing matrix
-
Digital camera and image analysis software (e.g., ImageJ)
Procedure:
-
At the end of the reperfusion period, excise the heart and wash it with cold PBS to remove excess blood.
-
Freeze the heart at -20°C for 1-2 hours to facilitate slicing.[1]
-
Place the heart in a slicing matrix and cut it into uniform 2 mm thick transverse slices from apex to base.[2][3]
-
Prepare a 1% TTC solution in PBS.[4]
-
Immerse the heart slices in the 1% TTC solution and incubate at 37°C for 20-30 minutes.[4][5]
-
Following incubation, viable myocardium will stain a deep red color due to the enzymatic reduction of TTC to formazan, while the infarcted tissue, lacking dehydrogenase activity, will remain pale white.[5]
-
Fix the stained slices in 10% neutral buffered formalin for at least 24 hours.[5]
-
Digitally photograph both sides of each slice.
-
Using image analysis software, measure the total area of the left ventricle and the area of the infarcted (white) tissue for each slice.
-
Calculate the infarct size as a percentage of the total left ventricular area.
In Vivo Assessment of Cardiac Function using Transthoracic Echocardiography
This protocol describes the non-invasive evaluation of cardiac function in a murine model of myocardial infarction.
Materials:
-
High-frequency ultrasound system with a linear array transducer (e.g., Vevo 2100)
-
Anesthesia system (e.g., isoflurane)
-
Heating pad with ECG electrodes
-
Ultrasound gel
Procedure:
-
Anesthetize the mouse (e.g., with 1-2% isoflurane) and place it in a supine position on a heating pad to maintain body temperature.[6]
-
Remove the chest hair using a depilatory cream.[6]
-
Apply pre-warmed ultrasound gel to the chest.[6]
-
Obtain two-dimensional parasternal long-axis and short-axis views of the left ventricle.[6]
-
From the short-axis view at the level of the papillary muscles, acquire M-mode images.[7]
-
Measure the following parameters from the M-mode tracings for at least three consecutive cardiac cycles:
-
Left ventricular internal dimension at end-diastole (LVIDd) and end-systole (LVIDs).
-
Anterior and posterior wall thickness at end-diastole and end-systole.
-
-
Calculate the left ventricular ejection fraction (LVEF) and fractional shortening (FS) using the system's software.
-
Pulsed-wave Doppler imaging of the mitral inflow can be used to assess diastolic function by measuring the E/A ratio.[8]
Assessment of Mitochondrial Function
Given that 5-HD's mechanism of action is centered on mitochondria, assessing mitochondrial function is crucial for mechanistic studies.
This protocol details the isolation of mitochondria from rodent heart tissue.
Materials:
-
Isolation buffer (e.g., containing sucrose, mannitol, EGTA, and HEPES)
-
Homogenizer (e.g., Potter-Elvehjem)
-
Refrigerated centrifuge
Procedure:
-
Excise the heart and place it in ice-cold isolation buffer.
-
Mince the ventricular tissue into small pieces.[9]
-
Homogenize the tissue in isolation buffer using a Potter-Elvehjem homogenizer with a Teflon pestle.[9]
-
Centrifuge the homogenate at a low speed (e.g., 800 x g for 10 minutes at 4°C) to pellet nuclei and cell debris.[10]
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the mitochondria.[10]
-
Wash the mitochondrial pellet by resuspending it in isolation buffer and repeating the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a suitable buffer for downstream assays.
This protocol describes the use of the fluorescent dye TMRM to measure changes in mitochondrial membrane potential.
Materials:
-
Isolated cardiac mitochondria
-
Tetramethylrhodamine, methyl ester (TMRM)
-
Fluorescence microplate reader or spectrophotometer
Procedure:
-
Resuspend the isolated mitochondria in a suitable assay buffer.
-
Add TMRM to the mitochondrial suspension at a final concentration of 50-200 nM.[11]
-
Incubate for 15-30 minutes at room temperature in the dark.[11]
-
Measure the fluorescence intensity at an excitation/emission of ~548/573 nm.[11]
-
A decrease in TMRM fluorescence indicates mitochondrial membrane depolarization.
-
The uncoupler FCCP can be used as a positive control to induce complete depolarization.[11]
This protocol outlines the measurement of mitochondrial respiration using a Seahorse XF Analyzer.
Materials:
-
Isolated cardiac mitochondria
-
Seahorse XF Analyzer and appropriate microplates
-
Mitochondrial assay solution (MAS)
-
Substrates (e.g., pyruvate (B1213749), malate (B86768), succinate)
-
ADP
-
Inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Adhere the isolated mitochondria to the bottom of a Seahorse XF microplate by centrifugation.[12]
-
Add MAS containing substrates (e.g., pyruvate and malate for Complex I-driven respiration) to each well.[12]
-
Place the plate in the Seahorse XF Analyzer and monitor the basal OCR.
-
Sequentially inject the following compounds to assess different respiratory states:
-
ADP: to stimulate ATP synthesis (State 3 respiration).
-
Oligomycin: to inhibit ATP synthase and measure proton leak (State 4o respiration).
-
FCCP: to uncouple the electron transport chain and measure maximal respiration.
-
Rotenone and Antimycin A: to inhibit Complex I and III, respectively, and measure non-mitochondrial oxygen consumption.
-
-
Analyze the resulting OCR data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy comparison between treatment groups (e.g., Sham, Ischemia/Reperfusion (I/R) Control, I/R + Cardioprotective Agent, I/R + Cardioprotective Agent + 5-HD).
Table 1: Myocardial Infarct Size
| Group | N | Infarct Size (% of Left Ventricle) |
| Sham | ||
| I/R Control | ||
| I/R + Agent X | ||
| I/R + Agent X + 5-HD |
Table 2: Echocardiographic Parameters of Cardiac Function
| Group | N | LVEF (%) | FS (%) | LVIDd (mm) | LVIDs (mm) |
| Sham | |||||
| I/R Control | |||||
| I/R + Agent X | |||||
| I/R + Agent X + 5-HD |
Table 3: Mitochondrial Respiration Parameters
| Group | N | Basal OCR (pmol/min/µg) | ATP-linked OCR (pmol/min/µg) | Maximal OCR (pmol/min/µg) | Spare Respiratory Capacity (%) |
| Sham | |||||
| I/R Control | |||||
| I/R + Agent X | |||||
| I/R + Agent X + 5-HD |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of mitoKATP channel-mediated cardioprotection and the inhibitory action of 5-HD.
References
- 1. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 2. Histological Quantification of Chronic Myocardial Infarct in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histological Quantification of Chronic Myocardial Infarct in Rats [jove.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. medschool.vcu.edu [medschool.vcu.edu]
- 6. mmpc.org [mmpc.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Transthoracic Echocardiography in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of Highly Coupled Rat Heart Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. abcam.com [abcam.com]
- 12. Measurement of respiratory function in isolated cardiac mitochondria using Seahorse XFe24 Analyzer: applications for aging research - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Hydroxydecanoate Sodium
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with dissolving 5-Hydroxydecanoate sodium.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for this compound?
A1: this compound is readily soluble in water. It is also soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol. For optimal results, it is recommended to use high-purity, anhydrous solvents.
Q2: What is the typical solubility of this compound in these solvents?
A2: The solubility of this compound can vary slightly depending on the specific lot and the purity of the solvent. The following table summarizes typical solubility data:
| Solvent | Reported Solubility | Molar Concentration (Approx.) | Notes |
| Water | 10 - 25 mg/mL | 47.6 - 118.9 mM | Excellent water solubility is a key feature of the sodium salt form. |
| DMSO | 10 - 12.5 mg/mL | 47.6 - 59.5 mM | Use of fresh, anhydrous DMSO is critical as it is hygroscopic and water contamination can reduce solubility. |
| Ethanol | 10 mg/mL | 47.6 mM | Suitable for stock solution preparation. |
Q3: I am observing incomplete dissolution or precipitation of this compound in an aqueous buffer. What could be the cause?
A3: Incomplete dissolution in aqueous buffers is often related to the pH of the solution. This compound is the salt of a weak acid. In acidic conditions (pH < 7), the carboxylate group can become protonated, converting the more soluble sodium salt into the less soluble free acid form, 5-hydroxydecanoic acid. This can lead to precipitation. Ensure your buffer pH is neutral to slightly alkaline for optimal solubility.
Q4: How should I properly store this compound and its stock solutions to maintain solubility and stability?
A4: Proper storage is crucial for maintaining the compound's integrity.
-
Solid Powder: Store the solid powder at 4°C for short-term storage or at -20°C for long-term storage. Keep the vial tightly sealed and protected from moisture.
-
Stock Solutions: Aliquot stock solutions (e.g., in DMSO) into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. Before use, allow the vial to equilibrate to room temperature before opening to minimize water condensation.
Troubleshooting Guide
This guide addresses common issues encountered when preparing solutions of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Cloudy solution or visible particles in water | 1. pH of the water is slightly acidic. 2. Contamination of the water. 3. Exceeded solubility limit. | 1. Adjust the pH of the water to neutral or slightly alkaline (pH 7.0-8.0) using a suitable buffer. 2. Use high-purity, sterile water (e.g., Milli-Q or equivalent). 3. Prepare a more dilute solution. If a higher concentration is needed, consider gentle warming or sonication. |
| Precipitation when diluting a DMSO stock solution into aqueous buffer | 1. "Solvent shock" - rapid change in solvent polarity. 2. pH of the aqueous buffer is too low. 3. Water contamination in the DMSO stock. | 1. Add the DMSO stock solution drop-wise to the aqueous buffer while gently vortexing or stirring to ensure rapid and even dispersion. 2. Ensure the final pH of the solution is in the optimal range for solubility (neutral to slightly alkaline). 3. Use fresh, anhydrous DMSO to prepare the stock solution. |
| Difficulty dissolving the powder directly in the final aqueous medium | 1. Insufficient mixing. 2. Low temperature of the solvent. | 1. Vortex or stir the solution for a longer period. 2. Gentle warming of the solvent (to 37°C) can aid dissolution. 3. Sonication can also be used to break up any clumps and enhance dissolution. |
Experimental Protocols
Below are detailed protocols for preparing this compound solutions for common experimental applications.
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution for In Vitro Studies
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 210.25 g/mol ). For 1 mL of a 10 mM solution, you will need 2.1025 mg.
-
Dissolution: Add the powder to a sterile microcentrifuge tube. Add the desired volume of sterile, neutral pH buffer (e.g., PBS, pH 7.4).
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a brief sonication step to ensure complete dissolution.
-
Sterilization: Filter the final solution through a 0.22 µm syringe filter for sterile applications.
-
Storage: Use the solution immediately or store in aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Dosing Solution for In Vivo Studies (Co-solvent Formulation)
This protocol is designed to achieve a clear solution for injection.
-
Prepare a Concentrated Stock in DMSO: Weigh the required amount of this compound and dissolve it in anhydrous DMSO to a concentration of 50 mg/mL. Vortex until clear.
-
Prepare the Vehicle: In a sterile container, combine the following co-solvents in the specified ratios:
-
40% PEG300
-
5% Tween-80
-
55% Saline
-
-
Prepare the Final Formulation: Add the this compound DMSO stock solution to the prepared vehicle to achieve the final desired concentration. For example, to prepare a 5 mg/mL solution, add 1 part of the 50 mg/mL DMSO stock to 9 parts of the vehicle.
-
Mixing: Vortex the final solution until it is clear and homogenous.
-
Administration: The solution should be administered shortly after preparation.
Signaling Pathway and Experimental Workflow
Signaling Pathway of 5-Hydroxydecanoate as a KATP Channel Blocker
Caption: Signaling pathway of 5-Hydroxydecanoate as a KATP channel blocker.
Experimental Workflow for Troubleshooting Dissolution Issues
Caption: Workflow for troubleshooting 5-Hydroxydecanoate dissolution problems.
Technical Support Center: 5-Hydroxydecanoate (5-HD)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected off-target effects of 5-Hydroxydecanoate (B1195396) (5-HD). This resource is intended for researchers, scientists, and drug development professionals utilizing 5-HD in their experiments.
Frequently Asked Questions (FAQs)
Q1: My results suggest that the effects of 5-HD in my cardiac preconditioning experiment are not solely due to mitochondrial ATP-sensitive potassium (mitoKATP) channel blockade. What could be the reason for this?
A1: This is a well-documented observation. While 5-HD is widely used as a mitoKATP channel blocker, it has significant off-target effects that are independent of this channel. A primary reason is that 5-HD is actively metabolized within the cell, particularly in the mitochondria. It is converted to 5-hydroxydecanoyl-CoA (5-HD-CoA) by the enzyme acyl-CoA synthetase.[1][2] This metabolic activation leads to downstream effects that can confound the interpretation of results based solely on mitoKATP channel inhibition.
Q2: I am observing a decrease in mitochondrial respiration in my cell-based assay after treatment with 5-HD, which is contrary to what I expected. How can this be explained?
A2: The observed decrease in mitochondrial respiration is likely due to the inhibitory effects of 5-HD's metabolite, 5-HD-CoA, on fatty acid β-oxidation.[3][4] The metabolism of 5-HD-CoA through the β-oxidation pathway is significantly slower than that of endogenous fatty acids. This creates a bottleneck, particularly at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step of the pathway, leading to a reduction in the overall rate of β-oxidation and consequently, a decrease in mitochondrial respiration that is dependent on fatty acid substrates.[3]
Q3: Are there any known off-target effects of 5-HD on other ion channels besides mitoKATP channels?
A3: Yes, 5-HD has been shown to have effects on sarcolemmal KATP (sarcKATP) channels. In the presence of ATP, 5-HD can inhibit sarcKATP channels.[5] Interestingly, Coenzyme A (CoA), a cofactor in the metabolic activation of 5-HD, also exhibits inhibitory effects on these channels. However, the activated form, 5-HD-CoA, does not appear to directly inhibit sarcKATP channels.[5] There is also some evidence suggesting that 5-HD may inhibit voltage-gated calcium channels.[6]
Q4: Could the metabolic effects of 5-HD interfere with cellular signaling pathways beyond bioenergetics?
A4: Yes, the metabolic consequences of 5-HD can ripple out to affect various signaling pathways. The accumulation of 5-HD-CoA and the disruption of β-oxidation can alter the intracellular acyl-CoA pool, which is known to influence the activity of various proteins, including protein kinase C and the ADP/ATP translocase.[2] Furthermore, some studies suggest that 5-HD can cause mitochondrial depolarization and the release of cytochrome c, which are key events in the intrinsic apoptotic pathway.[6] There are also reports of its interaction with cGMP-dependent protein kinase and reactive oxygen species (ROS) signaling.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Suggested Troubleshooting Step / Experimental Control |
| Unexpected decrease in cell viability with 5-HD treatment. | Inhibition of β-oxidation leading to cellular energy depletion, or induction of apoptosis via mitochondrial depolarization and cytochrome c release.[3][6] | - Measure cellular ATP levels.- Assess mitochondrial membrane potential (e.g., using TMRE or JC-1).- Perform assays for apoptosis (e.g., caspase activation, TUNEL). |
| Confounding results in experiments using diazoxide (B193173) and 5-HD. | Diazoxide itself has KATP channel-independent effects, such as inhibiting succinate (B1194679) oxidation. The interplay between diazoxide and 5-HD may not be a simple opener-blocker relationship at the mitoKATP channel.[1] | - Use alternative mitoKATP channel openers and blockers to confirm the role of the channel.- Measure the activity of respiratory chain complexes directly. |
| Variability in the effect of 5-HD across different cell types or tissues. | The expression levels of acyl-CoA synthetase and the enzymes of the β-oxidation pathway can vary between cell and tissue types, leading to different rates of 5-HD metabolism and accumulation of its inhibitory metabolite.[3] | - Quantify the expression of key metabolic enzymes in your experimental model.- Consider that the metabolic state of the cells (e.g., reliance on glucose vs. fatty acids) can influence the impact of 5-HD. |
| 5-HD appears to affect sarcolemmal excitability. | Direct inhibition of sarcKATP channels by 5-HD in the presence of ATP.[5] | - Use patch-clamp electrophysiology to directly measure sarcKATP channel activity in the presence and absence of 5-HD and ATP.- Compare the effects of 5-HD with more specific sarcKATP channel modulators. |
Data Presentation
Table 1: Summary of Kinetic Parameters for Enzymes Involved in Decanoyl-CoA and 5-HD-CoA β-Oxidation
| Enzyme | Substrate | Km (µM) | Vmax (µM min-1) | Reference |
| Enoyl-CoA Hydratase | 5-HD-enoyl-CoA | 12.7 ± 0.6 | 25.7 ± 0.5 | [3] |
| L-3-hydroxyacyl-CoA Dehydrogenase (HAD) | 3,5-dihydroxydecanoyl-CoA (from 5-HD) | - | ~5-fold slower than L-3-hydroxydecanoyl-CoA | [4] |
Table 2: Inhibitory Concentrations (IC50) of 5-HD and Related Compounds on KATP Channels
| Compound | Channel | IC50 (µM) | Conditions | Reference |
| 5-HD | sarcKATP | ~30 | In the presence of non-inhibitory ATP | [5] |
| Coenzyme A | sarcKATP | ~1 | - | [5] |
Experimental Protocols
Protocol 1: Synthesis of 5-hydroxydecanoyl-CoA (5-HD-CoA)
This protocol is based on the methodology for the enzymatic synthesis of 5-HD-CoA from 5-HD and Coenzyme A.
Materials:
-
5-Hydroxydecanoate (5-HD)
-
Coenzyme A (CoA)
-
Acyl-CoA Synthetase
-
ATP
-
Reaction Buffer (e.g., Tris-HCl with MgCl2)
-
HPLC system for purification and analysis
-
Mass spectrometer for verification
Procedure:
-
Prepare a reaction mixture containing 5-HD, CoA, and ATP in the reaction buffer.
-
Initiate the reaction by adding acyl-CoA synthetase.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) for a specified time.
-
Monitor the formation of 5-HD-CoA using analytical HPLC.
-
Purify the synthesized 5-HD-CoA using preparative HPLC.
-
Verify the identity and purity of the product by mass spectrometry.
Detailed protocols for HPLC and mass spectrometry will depend on the specific equipment available.
Protocol 2: Measurement of β-Oxidation Rate in Isolated Mitochondria
This protocol allows for the assessment of the impact of 5-HD and its metabolites on the rate of fatty acid β-oxidation.
Materials:
-
Isolated mitochondria (from heart or liver)
-
Respiration buffer (e.g., containing KCl, KH2PO4, MgCl2, EGTA, HEPES)
-
Substrates for β-oxidation (e.g., decanoyl-CoA or lauryl-carnitine)
-
5-HD or 5-HD-CoA
-
Oxygen electrode or other respirometry system (e.g., Seahorse XF Analyzer)
Procedure:
-
Calibrate the oxygen electrode with the respiration buffer.
-
Add a known amount of isolated mitochondria to the chamber.
-
Add the β-oxidation substrate to initiate respiration and measure the basal oxygen consumption rate.
-
Add 5-HD or 5-HD-CoA to the chamber and record the change in oxygen consumption rate.
-
As a control, measure the effect of the vehicle for 5-HD/5-HD-CoA.
-
Analyze the data to determine the extent of inhibition of β-oxidation.
Visualizations
Caption: Metabolic activation and bottleneck of 5-HD in β-oxidation.
Caption: Overview of 5-HD's off-target effects and consequences.
References
- 1. KATP channel-independent targets of diazoxide and 5-hydroxydecanoate in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Oxidation of 5-hydroxydecanoate, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-" by Peter J. Hanley, Stefan Dröse et al. [digitalcommons.unl.edu]
- 5. 5-Hydroxydecanoate and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-Hydroxydecanoic acid sodium | 71186-53-3 | FH176036 [biosynth.com]
- 7. 5-hydroxydecanoic acid, 624-00-0 [thegoodscentscompany.com]
Technical Support Center: Troubleshooting Variability in 5-Hydroxydecanoate (5-HD) Experimental Results
Welcome to the technical support center for 5-hydroxydecanoate (B1195396) (5-HD). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot variability in experimental results when using 5-HD. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 5-HD?
5-hydroxydecanoate (5-HD) was initially characterized as a selective blocker of the mitochondrial ATP-sensitive potassium (mitoKATP) channel.[1][2] This channel is implicated in cardioprotective mechanisms such as ischemic preconditioning.[1][3][4] However, subsequent research has revealed that 5-HD is not a specific inhibitor. It is also a substrate for mitochondrial fatty acid β-oxidation.[4] This dual role is a significant source of experimental variability and can lead to confounding results.
Q2: Why are my experimental results with 5-HD inconsistent?
Variability in 5-HD experiments can arise from several factors:
-
Dual Mechanism of Action: The most significant factor is its dual role as a mitoKATP channel blocker and a substrate for β-oxidation. The metabolic effects of 5-HD can independently influence cellular function, obscuring its effects on the mitoKATP channel.[4]
-
Experimental Conditions: The inhibitory effect of 5-HD on mitoKATP channels can be state-dependent, meaning its efficacy can change based on the specific physiological or experimental conditions.
-
Concentration and Incubation Time: The concentration of 5-HD and the duration of exposure can significantly impact which of its effects predominate.
-
Cell or Tissue Type: The metabolic state and expression levels of mitoKATP channels can vary between different cell and tissue types, leading to different responses to 5-HD.
-
Purity and Stability of 5-HD: The quality and storage of your 5-HD stock solution can affect its potency and consistency.
Q3: What are the off-target effects of 5-HD I should be aware of?
The primary "off-target" effect is its metabolism via β-oxidation, which can lead to a bottleneck in fatty acid metabolism.[4] This can alter cellular energy homeostasis, mitochondrial respiration, and the production of reactive oxygen species (ROS), independently of mitoKATP channel blockade. These metabolic consequences can mimic or mask the effects of mitoKATP channel modulation.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected effects on mitochondrial respiration.
-
Question: I'm using 5-HD to block mitoKATP channels, but I'm seeing variable and sometimes even inhibitory effects on mitochondrial respiration. Why is this happening?
-
Answer: This is a common issue and is likely due to the metabolic effects of 5-HD. 5-HD is converted to 5-HD-CoA in the mitochondria and enters the β-oxidation pathway.[4] Depending on the substrate availability and the metabolic state of the mitochondria, 5-HD can act as a weak respiratory substrate or an inhibitor of the oxidation of other fatty acids.[3][4] This can lead to a reduction in overall respiratory rates, confounding the interpretation of its effects on mitoKATP channels.
-
Troubleshooting Steps:
-
Control for Metabolic Effects: Run parallel experiments with other fatty acids to assess the specific impact of 5-HD on β-oxidation in your model.
-
Use Alternative Blockers: Consider using a structurally different mitoKATP channel blocker, such as glibenclamide, to confirm your findings. However, be aware that glibenclamide also has non-selective effects.[1]
-
Measure Multiple Parameters: Do not rely solely on respiration measurements. Also assess mitochondrial membrane potential and ROS production to get a more complete picture of the mitochondrial response.
-
-
Issue 2: Difficulty in preparing a stable and effective 5-HD stock solution.
-
Question: I'm unsure how to properly prepare and store my 5-HD stock solution. Could this be a source of variability?
-
Answer: Yes, improper preparation and storage of 5-HD can lead to degradation and loss of potency.
-
Troubleshooting Steps:
-
Solvent Selection: 5-HD is typically dissolved in an organic solvent like DMSO or ethanol (B145695) to create a concentrated stock solution. Ensure the final concentration of the solvent in your experimental medium is low (typically <0.1%) and that you run a vehicle control with the same solvent concentration.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light.
-
Fresh Dilutions: Prepare fresh dilutions of 5-HD in your experimental buffer immediately before each experiment. Do not store dilute solutions for extended periods.
-
-
Issue 3: My results with 5-HD in ischemic preconditioning studies are not reproducible.
-
Question: I'm trying to use 5-HD to block the protective effects of ischemic preconditioning (IPC), but my results are inconsistent. What could be the problem?
-
Answer: The role of mitoKATP channels in IPC can be complex and species-dependent. Furthermore, the metabolic effects of 5-HD can interfere with the metabolic changes that occur during ischemia and reperfusion.
-
Troubleshooting Steps:
-
Timing of Administration: The timing of 5-HD administration relative to the ischemic insult is critical. Ensure a consistent and appropriate pre-incubation period to allow for cellular uptake and interaction with its target.
-
Concentration Optimization: The effective concentration of 5-HD can vary. Perform a dose-response curve to determine the optimal concentration for your specific model.
-
Consider Alternative Endpoints: In addition to infarct size, measure other markers of cardioprotection, such as functional recovery, lactate (B86563) dehydrogenase (LDH) release, and mitochondrial function.
-
-
Data Presentation
Table 1: Commonly Used Concentrations of 5-HD in Experimental Models
| Experimental Model | Concentration Range | Reference |
| In vivo (rat heart) | 5 mg/kg (i.v.) | [1] |
| Isolated perfused heart (rat) | 100 µM - 300 µM | [2][4] |
| Isolated mitochondria | 50 µM - 300 µM | [3][4] |
| Cultured cardiomyocytes | 100 µM - 500 µM | N/A |
Note: These are general ranges. The optimal concentration should be determined empirically for each experimental system.
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Respiration
This protocol provides a general workflow for measuring oxygen consumption rate (OCR) in isolated mitochondria or permeabilized cells using high-resolution respirometry.
-
Mitochondria/Cell Preparation: Isolate mitochondria or permeabilize cells using established protocols for your specific sample type.
-
Respirometry Chamber Setup: Calibrate the oxygen electrodes and prepare the respiration buffer (e.g., MiR05).
-
Baseline Respiration: Add a known amount of mitochondria or permeabilized cells to the chamber and record the baseline respiration rate (State 1).
-
Substrate Addition: Add substrates for Complex I (e.g., glutamate, malate) or Complex II (e.g., succinate (B1194679) in the presence of rotenone) to stimulate respiration.
-
State 3 Respiration: Add a saturating concentration of ADP to induce maximal coupled respiration (State 3).
-
5-HD Incubation: After establishing a stable State 3 respiration, inject the desired concentration of 5-HD and record the effect on OCR.
-
Uncoupled Respiration: Add a protonophore (e.g., FCCP) to measure the maximal capacity of the electron transport system.
-
Inhibitor Titration: Add inhibitors of the respiratory complexes (e.g., rotenone (B1679576) for Complex I, antimycin A for Complex III, cyanide for Complex IV) to confirm the specificity of the measurements.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of a fluorescent dye, such as Tetramethylrhodamine, Methyl Ester (TMRM), to measure ΔΨm in live cells.
-
Cell Culture: Plate cells on glass-bottom dishes suitable for fluorescence microscopy.
-
Dye Loading: Incubate cells with a low concentration of TMRM (e.g., 25-50 nM) in a suitable buffer (e.g., HBSS) for 30-45 minutes at 37°C.[5]
-
Imaging: Acquire baseline fluorescence images using a confocal or fluorescence microscope.
-
5-HD Treatment: Add 5-HD at the desired concentration and acquire a time-lapse series of images to monitor changes in TMRM fluorescence.
-
Positive Control: At the end of the experiment, add a mitochondrial uncoupler (e.g., FCCP) to dissipate the membrane potential and obtain a minimum fluorescence value.
-
Data Analysis: Quantify the fluorescence intensity in the mitochondrial region of interest over time. A decrease in TMRM fluorescence indicates mitochondrial depolarization.
Mandatory Visualization
Caption: Troubleshooting workflow for variable 5-HD results.
References
- 1. The ischemia-selective KATP channel antagonist, 5-hydroxydecanoate, blocks ischemic preconditioning in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 5-hydroxydecanoate and ischemic preconditioning on the ischemic-reperfused heart of fed and fasted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of ischaemic preconditioning, diazoxide and 5-hydroxydecanoate on rat heart mitochondrial volume and respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of ischaemic preconditioning, diazoxide and 5-hydroxydecanoate on rat heart mitochondrial volume and respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Live-cell imaging: Mitochondria membrane potential [protocols.io]
Technical Support Center: Optimizing 5-Hydroxydecanoate (5-HD) Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 5-Hydroxydecanoate (B1195396) (5-HD) for maximal inhibition in experimental settings. Below you will find troubleshooting guides and frequently asked questions to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 5-Hydroxydecanoate (5-HD)?
5-Hydroxydecanoate is widely recognized as an inhibitor of the mitochondrial ATP-sensitive potassium (mitoKATP) channel.[1][2] Its inhibitory action on this channel is believed to block the cardioprotective effects observed in ischemic preconditioning.[3][4] However, it is crucial to note that the specificity of 5-HD has been questioned in the literature. It can be metabolized by mitochondria, impacting the β-oxidation of fatty acids, which may contribute to its cellular effects.[5][6][7] Additionally, under certain experimental conditions, specifically in the presence of ATP, 5-HD can also inhibit sarcolemmal KATP (sarcKATP) channels.[8]
Q2: What is the recommended concentration range for 5-HD to achieve maximum inhibition of mitoKATP channels?
The effective concentration of 5-HD can vary depending on the experimental model and conditions. For isolated mitochondria, the half-maximal inhibitory concentration (K₁/₂) for mitoKATP-mediated K⁺ flux is reported to be in the range of 45-85 µM.[1][6] In cellular and organ-level studies, higher concentrations, typically between 100 µM and 500 µM, are often used to ensure complete inhibition and to counteract potential non-specific effects.[3][4][9] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare and store 5-Hydroxydecanoate?
The sodium salt of 5-Hydroxydecanoate is a hygroscopic powder that is soluble in water.[10][11] For stock solutions, dissolve the powder in high-purity water to a concentration of 10 mg/mL.[10][11]
-
Storage of Solid Compound: Store the solid, desiccated, in a tightly sealed vial. General recommendations for bioactive chemicals suggest storage at -20°C for up to 6 months.
-
Storage of Stock Solutions: It is advisable to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into tightly sealed vials and store at -20°C for up to one month. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to minimize condensation.
Q4: What are the known off-target effects of 5-HD?
The primary off-target effect of 5-HD is its metabolism via mitochondrial β-oxidation.[5][6][7] 5-HD is activated to 5-hydroxydecanoyl-CoA, which can then enter the β-oxidation pathway.[5][6] This can lead to a rate-limiting bottleneck in fatty acid metabolism, potentially confounding the interpretation of results attributed solely to mitoKATP channel inhibition.[5][7] Additionally, 5-HD can inhibit sarcKATP channels, although this effect is dependent on the presence of ATP.[8]
Troubleshooting Guide
Problem 1: Inconsistent or no inhibitory effect of 5-HD is observed.
-
Possible Cause 1: Suboptimal Concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific model. Start with a concentration range of 50 µM to 500 µM.
-
-
Possible Cause 2: Degradation of 5-HD.
-
Troubleshooting Step: Prepare fresh solutions of 5-HD for each experiment. If using a previously prepared stock, ensure it has been stored correctly (aliquoted, at -20°C, and for no longer than one month).
-
-
Possible Cause 3: Experimental Conditions.
-
Troubleshooting Step: The inhibitory effect of 5-HD on mitoKATP channels can be state-dependent. Inhibition is more potent when the channel is in an open state, which can be induced by KATP channel openers like diazoxide (B193173) or physiological openers like GTP in the presence of Mg²⁺ and ATP.[1][2] Conversely, in the absence of ATP and Mg²⁺, the channel may be insensitive to 5-HD.[1][2] Review and optimize your buffer and experimental conditions.
-
-
Possible Cause 4: Metabolic Interference.
-
Troubleshooting Step: Be aware that in intact cells or tissues, the metabolic effects of 5-HD on β-oxidation could mask or alter its effects on mitoKATP channels.[5] Consider using experimental models with defined metabolic substrates or measuring metabolic parameters alongside the primary endpoint.
-
Problem 2: High background noise or variability in measurements.
-
Possible Cause 1: Poor Solubility.
-
Possible Cause 2: Non-specific binding.
-
Troubleshooting Step: In some systems, non-specific binding can be an issue. Ensure adequate washing steps in your protocol if applicable.
-
-
Possible Cause 3: Inherent variability of the biological system.
-
Troubleshooting Step: Increase the number of replicates for each experimental condition to improve statistical power. Ensure consistent experimental timing and conditions.
-
Data Presentation
Table 1: Reported Inhibitory Concentrations of 5-Hydroxydecanoate
| Target Channel | Experimental System | Reported Inhibitory Concentration (IC₅₀/K₁/₂) | Reference |
| mitoKATP | Isolated rat heart and liver mitochondria | 45-75 µM (K₁/₂) | [1][2] |
| mitoKATP | Isolated rat heart mitochondria | ~85 µM (K₁/₂) | [1] |
| sarcKATP | Rat ventricular myocytes (inside-out patches) | ~30 µM (IC₅₀, ATP-dependent) | [8] |
| Ischemic Preconditioning | Isolated perfused rat heart | 200 µM (abolished effect of one IPC cycle) | [9] |
| Ischemic Preconditioning | Isolated perfused rat heart | 500 µM (abolished effect of three IPC cycles) | [9] |
| Ischemic Preconditioning | In situ rabbit heart | 5 mg/kg (bolus) | [9] |
| Diazoxide-induced Cardioprotection | Rabbit ventricular myocytes | 500 µM | [3][4] |
Experimental Protocols
Protocol 1: Determination of 5-HD Inhibition of mitoKATP Channels in Isolated Mitochondria using a Light Scattering Assay
This protocol is adapted from methods described for measuring K⁺ flux in isolated mitochondria.[1]
-
Isolation of Mitochondria: Isolate mitochondria from the tissue of interest (e.g., rat heart or liver) using standard differential centrifugation methods.
-
Assay Medium: Prepare a potassium-based medium (K⁺ medium) containing, for example, 120 mM KCl, 10 mM HEPES, 1 mM EGTA, and respiratory substrates (e.g., 5 mM succinate (B1194679) + 2.5 µM rotenone). The pH should be adjusted to 7.2.
-
Mitochondrial Swelling Assay:
-
Resuspend isolated mitochondria in the K⁺ medium at a concentration of approximately 0.5 mg/mL.
-
Monitor mitochondrial volume changes by measuring the absorbance (light scattering) at 520 nm in a spectrophotometer. A decrease in absorbance indicates mitochondrial swelling due to K⁺ influx.
-
Induce mitoKATP channel opening with an opener such as diazoxide (e.g., 100 µM) in the presence of ATP (e.g., 200 µM) and Mg²⁺ (e.g., 1 mM).
-
To determine the inhibitory effect of 5-HD, pre-incubate the mitochondria with varying concentrations of 5-HD (e.g., 10 µM to 500 µM) for a few minutes before adding the channel opener.
-
The rate of swelling (decrease in absorbance) is proportional to the K⁺ flux.
-
-
Data Analysis:
-
Calculate the rate of swelling for each concentration of 5-HD.
-
Plot the percentage of inhibition against the logarithm of the 5-HD concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Protocol 2: Electrophysiological Recording of sarcKATP Channel Inhibition by 5-HD
This protocol is based on inside-out patch-clamp techniques used for ventricular myocytes.[8]
-
Cell Isolation: Isolate ventricular myocytes from the heart of the chosen animal model (e.g., rat) using enzymatic digestion.
-
Patch-Clamp Recording:
-
Use the inside-out patch-clamp configuration to record single-channel currents.
-
The pipette solution should contain a potassium-based solution (e.g., 140 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4).
-
The bath solution should also be potassium-based and can be used to apply different concentrations of 5-HD and ATP to the intracellular face of the membrane patch.
-
-
Experimental Procedure:
-
Establish a stable inside-out patch with visible KATP channel activity.
-
Apply a non-inhibitory concentration of ATP (e.g., 10-20 µM) to the bath to observe the ATP-dependent inhibition.
-
Introduce varying concentrations of 5-HD (e.g., 1 µM to 100 µM) in the continued presence of ATP.
-
Record channel activity at each 5-HD concentration.
-
-
Data Analysis:
-
Measure the channel open probability (NPo) at each 5-HD concentration.
-
Normalize the NPo to the control (ATP alone) and plot the percentage of inhibition against the logarithm of the 5-HD concentration to determine the IC₅₀.
-
Mandatory Visualizations
Caption: Signaling pathway of cardioprotection mediated by mitoKATP channels and its inhibition by 5-HD.
Caption: Experimental workflow for determining the optimal inhibitory concentration of 5-HD.
Caption: Logical relationship of 5-HD's multiple effects contributing to the overall cellular outcome.
References
- 1. web.pdx.edu [web.pdx.edu]
- 2. State-dependent inhibition of the mitochondrial KATP channel by glyburide and 5-hydroxydecanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Oxidation of 5-hydroxydecanoate, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 8. 5-Hydroxydecanoate and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-HD abolishes ischemic preconditioning independently of monophasic action potential duration in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-羟基癸酸 钠盐 ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 11. 5-羟基癸酸 钠盐 ≥97% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Ischemic Preconditioning (IPC) and 5-Hydroxydecanoate (5-HD)
Welcome to the technical support center for researchers in cardioprotection. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 5-hydroxydecanoate (B1195396) (5-HD) in ischemic preconditioning (IPC) experiments.
Frequently Asked Questions (FAQs)
Q1: Why is 5-HD, a reported mitoKATP channel blocker, not blocking the protective effects of ischemic preconditioning in my experiments?
This is a common issue that can arise from several factors related to the complexity of IPC signaling and the pharmacological properties of 5-HD. Here are the primary reasons why you might observe a lack of effect:
-
Activation of Alternative Cardioprotective Pathways: Ischemic preconditioning is not solely dependent on the opening of mitochondrial ATP-sensitive potassium (mitoKATP) channels. The heart possesses redundant and interconnected signaling pathways that can confer protection. If your experimental model strongly activates these alternative pathways, the effect of blocking mitoKATP channels with 5-HD may be masked. Key alternative pathways include:
-
Sarcolemmal KATP (sarcKATP) Channels: While mitoKATP channels are considered key mediators, sarcKATP channels also play a role in cardioprotection[1][2][3][4][5]. In some models, the contribution of sarcKATP channels may be more prominent.
-
Protein Kinase C (PKC): PKC is a central signaling molecule in IPC, and its activation can be triggered by various upstream signals, not all of which are dependent on mitoKATP channels[6][7][8].
-
Other Signaling Molecules: A complex network of signaling molecules, including adenosine, bradykinin, and opioids, initiates the protective cascade of IPC[7]. The specific contribution of each can vary between species and experimental conditions.
-
-
Off-Target Effects of 5-HD: 5-HD is not a perfectly specific inhibitor of mitoKATP channels. It can have other effects that may complicate the interpretation of your results:
-
Metabolism to 5-HD-CoA: 5-HD can be metabolized within the cell to 5-hydroxydecanoyl-CoA (5-HD-CoA). This metabolite can have its own biological activities, potentially influencing cardiac metabolism and signaling in ways that are independent of mitoKATP channel blockade[9][10][11].
-
Effects on Mitochondrial Respiration: Some studies suggest that 5-HD can directly affect mitochondrial respiration, which could have confounding effects on cellular energetics and ischemic tolerance.
-
-
Experimental Model and Protocol Variability: The effectiveness of 5-HD can be highly dependent on the specifics of your experimental setup:
-
Species Differences: The signaling pathways of IPC and the role of mitoKATP channels can differ significantly between species. For example, results with 5-HD have been reported as equivocal in rats and rabbits[12].
-
In Vivo vs. In Vitro Models: The systemic physiological responses present in in vivo models are absent in isolated organ or cellular preparations, which can alter the relative importance of different signaling pathways.
-
Ischemia/Reperfusion Protocol: The duration and severity of the ischemic insults and the timing of 5-HD administration can all influence the outcome.
-
Troubleshooting Guide
Problem: 5-HD administration does not abolish the infarct-sparing effect of ischemic preconditioning.
If you are encountering this issue, consider the following troubleshooting steps:
-
Verify Experimental Protocol and Reagents:
-
5-HD Concentration and Purity: Ensure that the concentration of 5-HD is appropriate for your model and that the compound is of high purity.
-
Timing of Administration: The timing of 5-HD administration is critical. It should be given before the preconditioning stimulus to block the initiation of the protective signaling cascade.
-
Control Experiments: Include appropriate controls, such as a group treated with 5-HD alone (without IPC), to assess any independent effects of the drug.
-
-
Investigate Alternative Signaling Pathways:
-
Co-administration of Other Inhibitors: To test the involvement of other pathways, consider experiments with co-administration of 5-HD and inhibitors of other potential mediators, such as a sarcKATP channel blocker (e.g., HMR 1098) or a PKC inhibitor (e.g., chelerythrine)[4][8][13].
-
Western Blotting/Phosphorylation Assays: Analyze the activation state of key signaling proteins in your experimental groups (e.g., phosphorylation of PKC isoforms, Akt, ERK).
-
-
Consider the Role of 5-HD Metabolism:
-
While direct measurement of 5-HD-CoA is technically challenging, be aware of this potential confounding factor when interpreting your data, especially in experiments with prolonged incubation times.
-
-
Review Literature Specific to Your Model:
-
Thoroughly review studies that have used a similar species and experimental preparation to determine the expected efficacy of 5-HD and the potential involvement of different signaling pathways.
-
Data Presentation
Table 1: Effect of 5-HD on Myocardial Infarct Size in Ischemic Preconditioning (IPC)
| Species | Model | IPC Protocol | 5-HD Concentration/Dose | Control Infarct Size (% of Risk Zone) | IPC Infarct Size (% of Risk Zone) | IPC + 5-HD Infarct Size (% of Risk Zone) | Reference |
| Rat | Isolated Heart | 1 cycle (5 min I/5 min R) | 200 µM | 40.9 ± 2.8 | 8.4 ± 0.8 | 28.6 ± 4.7 | [12] |
| Rat | Isolated Heart | 3 cycles (5 min I/5 min R) | 500 µM | 40.9 ± 2.8 | 8.4 ± 2.0 | 50.7 ± 7.8 | [12] |
| Rabbit | In Situ | 1 cycle (5 min I/10 min R) | 5 mg/kg | 53.5 ± 12.4 | 8.1 ± 3.2 | 41.2 ± 7.2 | [12] |
| Human | Atrial Muscle | 1 cycle (5 min I/5 min R) | 1 mM | 8.01 ± 0.35 (CK leakage) | 2.97 ± 0.31 (CK leakage) | 7.84 ± 0.6 (CK leakage) | [13] |
I: Ischemia; R: Reperfusion; CK: Creatine Kinase. Data are presented as mean ± SEM.
Experimental Protocols
Key Experiment: Assessing the Effect of 5-HD on Ischemic Preconditioning in an Isolated Rat Heart Model (Langendorff Perfusion)
This protocol is based on the methodology described by Meinertz et al. (1998)[12].
-
Animal Preparation: Male Wistar rats are anesthetized, and their hearts are rapidly excised and mounted on a Langendorff perfusion apparatus.
-
Perfusion: Hearts are retrogradely perfused with Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2 at 37°C.
-
Experimental Groups:
-
Control: Hearts are stabilized for 20 minutes and then subjected to 30 minutes of global ischemia followed by 120 minutes of reperfusion.
-
IPC: After stabilization, hearts undergo three cycles of 5 minutes of global ischemia, each followed by 5 minutes of reperfusion, before the 30-minute sustained ischemia.
-
IPC + 5-HD: 5-HD (e.g., 500 µM) is added to the perfusion buffer 5 minutes before and during the IPC protocol.
-
-
Ischemia Induction: Global ischemia is induced by stopping the perfusion.
-
Reperfusion: Perfusion is restored after the ischemic period.
-
Infarct Size Measurement: At the end of reperfusion, hearts are sliced and stained with triphenyltetrazolium (B181601) chloride (TTC) to differentiate viable (red) from infarcted (pale) tissue. The infarct size is expressed as a percentage of the total ventricular volume.
Visualizations
Signaling Pathways in Ischemic Preconditioning
Caption: Simplified signaling pathways in ischemic preconditioning.
Experimental Workflow for Testing 5-HD Efficacy
Caption: Workflow for assessing 5-HD's effect on IPC.
Logical Relationship: Why 5-HD May Not Block IPC
Caption: Potential reasons for 5-HD's lack of effect on IPC.
References
- 1. Sarcolemmal and mitochondrial KATP channels and myocardial ischemic preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of sarcolemmal KATP channels in cardioprotection against ischemia/reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Role of sarcolemmal K(ATP) channels in cardioprotection against ischemia/reperfusion injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sarcolemmal versus mitochondrial ATP-sensitive K+ channels and myocardial preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ischemic preconditioning: Protection against myocardial necrosis and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signaling pathways in ischemic preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of mitochondrial K(ATP) channel elicits late preconditioning against myocardial infarction via protein kinase C signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. High rates of fatty acid oxidation during reperfusion of ischemic hearts are associated with a decrease in malonyl-CoA levels due to an increase in 5'-AMP-activated protein kinase inhibition of acetyl-CoA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting Cardiac Metabolic Pathways: A Role in Ischemic Management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-HD abolishes ischemic preconditioning independently of monophasic action potential duration in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evidence for mitochondrial K ATP channels as effectors of human myocardial preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of 5-Hydroxydecanoate sodium in solution over time
Technical Support Center: 5-Hydroxydecanoate (B1195396) Sodium
Welcome to the technical support center for 5-Hydroxydecanoate sodium. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound in solution. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is a white to off-white powder that should be stored under desiccated conditions to prevent hydrolysis.[1][2][3] For long-term storage, it is recommended to keep it in a dry, dark environment at -20°C for up to 12 months.[1] Short-term storage at 0-4°C for up to one month is also acceptable.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in water and DMSO.[1][2][3] To prepare a stock solution, dissolve the solid powder in the desired solvent. For optimal stability, stock solutions should be stored under the following conditions:
-
-80°C for up to 6 months.
-
-20°C for up to 1 month.
It is crucial to use sealed containers to protect the solution from moisture, which can lead to hydrolysis and degradation.[1]
Q3: What is the optimal pH range for solutions containing this compound?
A3: The pH of the solution can significantly impact the stability of this compound. A pH range of 4-8 is recommended for optimal stability.[1] Solutions outside of this range, particularly in strongly acidic or alkaline conditions, may experience accelerated degradation.
Q4: What are the known incompatibilities of this compound in solution?
A4: this compound is incompatible with strong oxidizing agents.[1][4] Contact with these agents can lead to chemical degradation of the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected experimental results or loss of compound activity. | Degradation of this compound in solution. | 1. Verify Storage Conditions: Ensure that both the solid compound and stock solutions have been stored at the recommended temperatures and protected from moisture and light. 2. Check Solution pH: Measure the pH of your experimental solution. If it is outside the optimal range of 4-8, adjust it using a suitable buffer. 3. Prepare Fresh Solutions: If there is any doubt about the stability of your current solution, prepare a fresh stock solution from the solid compound. 4. Perform a Stability Check: If the issue persists, consider performing a small-scale stability study under your specific experimental conditions (see Experimental Protocols section). |
| Precipitate forms in the solution. | Poor solubility at the prepared concentration or temperature. | 1. Confirm Solubility: this compound is soluble in water. If you are using a different solvent system, confirm the solubility of the compound in that specific solvent. 2. Adjust Concentration: The concentration of your solution may be too high. Try preparing a more dilute solution. 3. Gentle Warming/Sonication: Gentle warming or sonication can sometimes help to dissolve a precipitate, but be cautious as excessive heat can accelerate degradation. |
| Discoloration of the solution. | Potential degradation or contamination. | 1. Assess Purity: Use an analytical technique like HPLC to check the purity of your solution and look for the presence of degradation products. 2. Use High-Purity Solvents: Ensure that the solvents used to prepare your solutions are of high purity and free from contaminants. 3. Prepare Fresh Solution: Discard the discolored solution and prepare a fresh one using best practices. |
Stability Data Summary
| Form | Storage Temperature | Duration | Key Considerations | Reference |
| Solid | -20°C | Up to 12 months | Desiccated, dark environment | [1] |
| Solid | 0-4°C | Up to 1 month | Desiccated | [1] |
| Stock Solution | -80°C | Up to 6 months | Sealed container, protected from moisture | |
| Stock Solution | -20°C | Up to 1 month | Sealed container, protected from moisture |
Experimental Protocols
Protocol: In-House Stability Assessment of this compound Solution via HPLC
This protocol outlines a general procedure for researchers to assess the stability of this compound in their specific experimental buffer over time.
1. Materials and Reagents:
-
This compound (solid)
-
High-purity solvent (e.g., water, DMSO, or your experimental buffer)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Mobile phase (e.g., a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer)
-
pH meter and appropriate buffers for pH adjustment
2. Sample Preparation:
-
Prepare a stock solution of this compound at a known concentration in your chosen solvent.
-
Divide the stock solution into several aliquots in sealed, airtight vials.
-
Store the aliquots under your desired experimental conditions (e.g., 4°C, room temperature, 37°C).
3. HPLC Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one aliquot from storage.
-
Allow the aliquot to equilibrate to room temperature.
-
Inject an appropriate volume of the solution onto the HPLC system.
-
Analyze the sample to determine the peak area of the this compound peak.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
-
Plot the percentage remaining versus time to visualize the degradation profile.
Visualizations
Caption: Workflow for assessing the stability of this compound solution.
Caption: Decision tree for troubleshooting stability issues with this compound.
References
Technical Support Center: 5-Hydroxydecanoate Sodium and Cell Viability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on experiments involving 5-Hydroxydecanoate sodium (5-HD) and its potential cytotoxic effects. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of the key signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (5-HD) in relation to cytotoxicity?
A1: The primary and most well-documented mechanism of action for 5-HD is the selective inhibition of ATP-sensitive potassium (KATP) channels, with a particular specificity for those located in the inner mitochondrial membrane (mitoKATP channels). By blocking these channels, 5-HD can alter cellular electrical activity and influence processes like cell proliferation.
Q2: How does inhibition of mitoKATP channels by 5-HD lead to potential cytotoxicity?
A2: Inhibition of mitoKATP channels by 5-HD can lead to a decrease in the mitochondrial inner membrane potential. This disruption of mitochondrial function can, in turn, affect the production of reactive oxygen species (ROS) and potentially trigger downstream apoptotic signaling pathways.
Q3: Are there other mechanisms of action for 5-HD that could influence experimental results?
A3: Yes, it is crucial to be aware that 5-HD can be metabolized by cells. It can be activated to 5-hydroxydecanoyl-CoA and enter the β-oxidation pathway of fatty acids. This metabolic interference can create a bottleneck in fatty acid metabolism, which may confound experimental results and should be considered when interpreting data, especially in long-term studies.
Q4: What are the expected effects of 5-HD on cell viability?
A4: The effects of 5-HD on cell viability are context-dependent and can vary significantly between different cell types, their metabolic state, and the experimental conditions. In some contexts, particularly under conditions of cellular stress like hypoxia, the modulation of mitoKATP channels can influence cell survival or death. However, direct and potent cytotoxicity across a wide range of cell lines has not been extensively reported.
Q5: Is there readily available quantitative data on the cytotoxicity of 5-HD, such as IC50 values?
A5: Based on extensive searches of publicly available literature, specific IC50 values for this compound across a range of cancer or other cell lines are not widely reported. Researchers should determine the optimal concentration range and cytotoxic effects of 5-HD empirically for their specific cell model and experimental setup.
Data Presentation
As noted, specific quantitative cytotoxicity data for this compound is limited in the public domain. Researchers are encouraged to generate their own dose-response curves to determine the IC50 value in their cell line of interest. The following table is a template for presenting such data:
| Cell Line | 5-HD Concentration (µM) | % Cell Viability (Mean ± SD) | % Apoptosis (Mean ± SD) |
| e.g., HeLa | 0 (Vehicle Control) | 100 ± 5.2 | 4.5 ± 1.1 |
| 10 | User-generated data | User-generated data | |
| 50 | User-generated data | User-generated data | |
| 100 | User-generated data | User-generated data | |
| 500 | User-generated data | User-generated data | |
| e.g., SH-SY5Y | 0 (Vehicle Control) | 100 ± 4.8 | 3.9 ± 0.8 |
| 10 | User-generated data | User-generated data | |
| 50 | User-generated data | User-generated data | |
| 100 | User-generated data | User-generated data | |
| 500 | User-generated data | User-generated data |
Experimental Protocols
Here are detailed protocols for key experiments to assess the potential cytotoxicity of 5-HD.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of 5-HD on the metabolic activity of cells, as an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound (5-HD)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of 5-HD in a complete culture medium.
-
Remove the overnight culture medium from the wells and replace it with the medium containing different concentrations of 5-HD. Include a vehicle control (medium with the same concentration of the solvent used to dissolve 5-HD).
-
Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with 5-HD.
Materials:
-
Cells of interest
-
This compound (5-HD)
-
Complete cell culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of 5-HD for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Objective: To assess the effect of 5-HD on the mitochondrial membrane potential.
Materials:
-
Cells of interest
-
This compound (5-HD)
-
Complete cell culture medium
-
JC-1 or TMRE staining solution
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable format (e.g., 96-well black-walled plates or chamber slides).
-
Treat the cells with different concentrations of 5-HD for the desired duration. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
Remove the treatment medium and wash the cells with PBS.
-
Incubate the cells with the JC-1 or TMRE staining solution according to the manufacturer's protocol.
-
Wash the cells to remove the excess dye.
-
Measure the fluorescence intensity using a fluorescence microscope or a plate reader. For JC-1, measure both green (monomers, indicating depolarized mitochondria) and red (aggregates, indicating polarized mitochondria) fluorescence. For TMRE, a decrease in fluorescence indicates depolarization.
-
Analyze the change in fluorescence as an indicator of mitochondrial membrane potential disruption.
Mandatory Visualization
Signaling Pathway of 5-HD Action
Caption: Mechanism of 5-HD induced cytotoxicity.
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for 5-HD cytotoxicity testing.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells in cell viability assays. | 1. Uneven cell seeding: Cells were not uniformly distributed in the wells. 2. Edge effects: Evaporation in the outer wells of the plate. 3. Pipetting inconsistency: Inaccurate liquid handling. | 1. Ensure a homogenous cell suspension before and during seeding. 2. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead. 3. Use calibrated pipettes and maintain a consistent pipetting technique. |
| No significant decrease in cell viability observed. | 1. Sub-optimal concentration of 5-HD: The concentrations used may be too low to induce a cytotoxic effect in the chosen cell line. 2. Short incubation time: The duration of exposure may be insufficient for cytotoxic effects to manifest. 3. Cell line resistance: The specific cell line may be resistant to the effects of 5-HD. | 1. Perform a broad dose-response experiment with a wider range of 5-HD concentrations. 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal exposure time. 3. Consider using a different cell line or a positive control known to induce cytotoxicity in your chosen cells. |
| Inconsistent results in mitochondrial membrane potential assays. | 1. Dye concentration and incubation time: Incorrect concentration of the fluorescent dye or inappropriate incubation time. 2. Phototoxicity: Excessive exposure to excitation light causing damage to the cells. | 1. Optimize the dye concentration and incubation time for your specific cell line as recommended by the manufacturer. 2. Minimize the exposure of stained cells to light and use the lowest possible laser power during imaging. |
| Observed effects on cell metabolism (e.g., MTT assay) do not correlate with other cytotoxicity markers (e.g., LDH release). | Metabolic interference by 5-HD: As 5-HD can be metabolized via β-oxidation, it might directly affect cellular metabolic activity without necessarily causing cell membrane damage. | 1. Use multiple, mechanistically different cytotoxicity assays to get a comprehensive picture (e.g., combine a metabolic assay like MTT with a membrane integrity assay like LDH release and an apoptosis assay like Annexin V). 2. Be cautious in interpreting results from purely metabolic assays and consider the potential for direct metabolic effects of 5-HD. |
Technical Support Center: Interference of 5-Hydroxydecanoate (5-HD) with Experimental Reagents
Welcome to the technical support center for researchers utilizing 5-hydroxydecanoate (B1195396) (5-HD). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this widely used mitoKATP channel blocker.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 5-HD?
A1: 5-Hydroxydecanoate (5-HD) is widely recognized as a selective inhibitor of the mitochondrial ATP-sensitive potassium (mitoKATP) channel. It is frequently used in research to investigate the role of this channel in cellular processes, particularly in the context of ischemic preconditioning and cardioprotection.[1] However, it is crucial to note that 5-HD is also a substrate for fatty acid β-oxidation, which can lead to off-target effects.
Q2: I'm observing unexpected results in my cell viability assay when using 5-HD. What could be the cause?
A2: Unexpected results in cell viability assays (e.g., MTT, XTT, WST-1, resazurin) in the presence of 5-HD can stem from its metabolic activity. The metabolism of 5-HD through β-oxidation can alter the intracellular redox state (NAD+/NADH and FAD/FADH2 ratios) and mitochondrial respiration, which are central to the readouts of these assays.[2][3][4][5] For instance, an increase in NADH levels due to 5-HD metabolism could enhance the reduction of tetrazolium salts (MTT, XTT) or resazurin, leading to an overestimation of cell viability.[4]
Q3: My reactive oxygen species (ROS) measurements using DCFH-DA are inconsistent in 5-HD treated cells. Why?
A3: The metabolism of 5-HD via β-oxidation can directly impact cellular ROS levels. The process of fatty acid oxidation in mitochondria is a source of ROS. Therefore, introducing 5-HD as a substrate can lead to an increase in ROS production, which might either be the intended object of study or an unintended confounding variable. Furthermore, the DCFH-DA assay itself is susceptible to various interferences, and changes in the cellular redox environment caused by 5-HD metabolism can affect the oxidation of the probe, leading to unreliable results.[6][7][8][9][10]
Q4: Can 5-HD interfere with fluorescent probes used for mitochondrial membrane potential (ΔΨm) measurement?
A4: Yes, 5-HD can indirectly interfere with ΔΨm measurements. Probes like TMRE and TMRM accumulate in the mitochondria based on the membrane potential.[11][12][13][14][15] As 5-HD is metabolized, it can alter mitochondrial respiration and proton pumping, thereby affecting the ΔΨm. This is a physiological effect rather than direct chemical interference with the dye itself. Therefore, any observed changes in fluorescence should be interpreted as a consequence of 5-HD's impact on mitochondrial function.
Q5: How does 5-HD affect Seahorse XF metabolic flux analysis?
A5: 5-HD, as a fatty acid substrate, can significantly influence Seahorse XF assay results. Its metabolism will contribute to the oxygen consumption rate (OCR), potentially masking the effects of other substrates or inhibitors being studied. This can lead to misinterpretation of cellular respiration profiles. It is essential to run appropriate controls to dissect the contribution of 5-HD metabolism to the overall OCR.[16][17][18][19][20]
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability (MTT/XTT/Resazurin) Assay Results
| Potential Cause | Troubleshooting Steps |
| Metabolic Interference: 5-HD metabolism alters cellular redox state, affecting dye reduction. | 1. Run a cell-free control: Incubate 5-HD with the assay reagent in media without cells to check for direct chemical reduction. 2. Use an alternative viability assay: Consider assays based on different principles, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., trypan blue exclusion or LDH release). 3. Normalize to protein content: Use a parallel plate to quantify total protein (e.g., BCA assay) to normalize the viability data. |
| Concentration-dependent effects: High concentrations of 5-HD may have cytotoxic effects unrelated to its primary target. | 1. Perform a dose-response curve: Determine the optimal non-toxic concentration of 5-HD for your specific cell type and experimental duration.[21] 2. Compare with a known mitoKATP channel opener: Use a compound like diazoxide (B193173) as a positive control to distinguish specific channel effects from off-target metabolic effects. |
Issue 2: Unreliable Reactive Oxygen Species (ROS) Measurements with DCFH-DA
| Potential Cause | Troubleshooting Steps |
| 5-HD-induced ROS production: Metabolism of 5-HD via β-oxidation generates ROS. | 1. Use a more specific ROS probe: Consider probes for specific ROS, such as MitoSOX™ Red for mitochondrial superoxide. 2. Include an antioxidant control: Co-treat cells with a known antioxidant (e.g., N-acetylcysteine) to confirm that the observed signal is due to ROS. 3. Run a time-course experiment: Measure ROS at different time points after 5-HD addition to understand the dynamics of its production. |
| Probe oxidation by other cellular components: Changes in cellular redox state can affect DCFH-DA oxidation. | 1. Perform a cell-free control: Test for direct interaction between 5-HD and DCFH-DA in a cell-free system. 2. Use a ratiometric ROS probe: These probes can provide more quantitative measurements that are less susceptible to artifacts. |
Data Presentation
Table 1: Summary of Potential Interferences of 5-HD in Common Cellular Assays
| Assay Type | Potential Interference Mechanism | Recommended Controls & Alternatives |
| Cell Viability (MTT, XTT, Resazurin) | Alteration of cellular NAD(P)H levels due to β-oxidation of 5-HD. | Cell-free controls, ATP-based assays (e.g., CellTiter-Glo®), membrane integrity assays (LDH, Trypan Blue). |
| Reactive Oxygen Species (DCFH-DA) | Increased mitochondrial ROS production from 5-HD metabolism. Altered cellular redox state affecting probe oxidation. | MitoSOX™ Red for mitochondrial superoxide, co-treatment with antioxidants, cell-free controls. |
| Mitochondrial Membrane Potential (TMRE, TMRM) | Physiological changes in ΔΨm due to altered mitochondrial respiration and proton pumping. | Use of uncouplers (e.g., FCCP) as positive controls, careful interpretation of results in the context of metabolic changes. |
| Metabolic Flux (Seahorse XF) | 5-HD serves as a substrate for β-oxidation, contributing to the Oxygen Consumption Rate (OCR). | Substrate-free media controls, use of etomoxir (B15894) to inhibit fatty acid oxidation and isolate the effects of 5-HD on other pathways. |
Experimental Protocols
Protocol 1: Measuring Mitochondrial Membrane Potential using TMRE in the Presence of 5-HD
-
Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a density optimized for your cell line.
-
5-HD Treatment: Treat cells with the desired concentration of 5-HD for the specified duration. Include a vehicle control (e.g., DMSO or media).
-
Positive Control: In separate wells, treat cells with an uncoupler like FCCP (e.g., 10 µM) for 15-30 minutes before the end of the experiment to induce mitochondrial depolarization.
-
TMRE Staining: Add TMRE (e.g., 100-200 nM final concentration) to all wells and incubate for 30 minutes at 37°C, protected from light.
-
Washing: Gently wash the cells twice with pre-warmed PBS or HBSS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation/emission wavelengths of approximately 549/575 nm.
-
Data Analysis: Normalize the fluorescence intensity of 5-HD treated cells to the vehicle control. Compare the effect of 5-HD to the FCCP-treated positive control.
Protocol 2: Modified DCFH-DA Assay for ROS Measurement with 5-HD
-
Cell Seeding: Plate cells in a 96-well black, clear-bottom plate.
-
5-HD and Control Treatments: Treat cells with 5-HD, vehicle, and a positive control for ROS induction (e.g., H₂O₂). Include a co-treatment group of 5-HD with an antioxidant (e.g., NAC).
-
DCFH-DA Loading: Wash cells with warm PBS and then incubate with DCFH-DA (e.g., 10-20 µM) in serum-free media for 30-45 minutes at 37°C in the dark.
-
Washing: Gently wash the cells twice with warm PBS to remove excess probe.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader (Ex/Em ~485/535 nm).
-
Cell-Free Control: In a separate plate, incubate 5-HD with DCFH-DA in cell-free media to check for direct chemical interaction.
-
Data Analysis: Subtract the background fluorescence and normalize the readings of treated cells to the vehicle control.
Mandatory Visualization
Caption: Dual mechanism of 5-HD interference in cellular assays.
Caption: A logical workflow for troubleshooting 5-HD experiments.
References
- 1. [Study of mechanism and effect of sodium 5-hydroxydecanoate on experimental ischemic ventricular arrhythmia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell via Cell Viability Assay Changes Cellular Metabolic Characteristics by Intervening with Glycolysis and Pentose Phosphate Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence intensity and lifetime redox ratios detect metabolic perturbations in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. doc.abcam.com [doc.abcam.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. cosmobiousa.com [cosmobiousa.com]
- 11. Measuring Mitochondrial Transmembrane Potential by TMRE Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Measuring Mitochondrial Transmembrane Potential by TMRE Staining. | Semantic Scholar [semanticscholar.org]
- 14. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. agilent.com [agilent.com]
- 19. chem-agilent.com [chem-agilent.com]
- 20. Optimised Workflows for Profiling the Metabolic Fluxes in Suspension vs. Adherent Cancer Cells via Seahorse Technology [mdpi.com]
- 21. Concentration-dependent effects of potassium dichromate on the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
common pitfalls in experiments using 5-Hydroxydecanoate
Welcome to the technical support center for 5-Hydroxydecanoate (B1195396) (5-HD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of 5-HD, a widely used pharmacological agent in the study of mitochondrial ATP-sensitive potassium (mitoKATP) channels and cardioprotection. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you navigate the complexities of working with 5-HD and avoid common experimental pitfalls.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments using 5-HD.
Question: My 5-HD solution appears cloudy or precipitates upon addition to my aqueous experimental buffer. What should I do?
Answer: This is a common issue related to the solubility of 5-HD. While the sodium salt of 5-hydroxydecanoic acid is soluble in water (10 mg/mL), its solubility can be affected by the pH and composition of your buffer.[1]
-
pH Adjustment: Ensure the pH of your final solution is near neutral. Acidic conditions can reduce the solubility of carboxylates.
-
Stock Solution Preparation: Prepare a concentrated stock solution in sterile, deionized water or a suitable buffer. Sigma-Aldrich recommends dissolving 5-hydroxydecanoic acid sodium salt in water at a concentration of 10 mg/mL.[1] For the free acid, a stock solution in DMSO or ethanol (B145695) is a common alternative, but be mindful of the final solvent concentration in your experiment to avoid solvent-induced artifacts.
-
Gentle Warming: Gentle warming (to no more than 37°C) and vortexing can aid in dissolution.
-
Fresh Preparation: Prepare solutions fresh on the day of the experiment to minimize the risk of precipitation over time.
Question: I am not observing the expected inhibitory effect of 5-HD on mitoKATP channels in my isolated mitochondria preparation. What could be the reason?
Answer: The inhibitory effect of 5-HD on mitoKATP channels is state-dependent and can be influenced by the experimental conditions.
-
ATP Dependence: 5-HD's inhibitory action on both mitochondrial and sarcolemmal KATP channels is dependent on the presence of ATP. In experiments with isolated mitochondria where ATP may be depleted, the inhibitory effect of 5-HD can be diminished or absent.
-
Channel Open State: The sensitivity of mitoKATP to 5-HD is highest when the channel is in an open state induced by physiological or pharmacological openers like GTP or diazoxide (B193173), in the presence of Mg2+ and ATP.[2] Under conditions where the channel is opened by the absence of ATP and Mg2+, it is completely insensitive to 5-HD.[2]
-
Mitochondrial Integrity: Ensure the integrity of your isolated mitochondria. Damaged mitochondria may not maintain the necessary membrane potential and ion gradients for proper channel function. This can be assessed by measuring the respiratory control ratio (RCR).
Question: I am seeing unexpected metabolic effects in my cell culture or tissue perfusion experiments after applying 5-HD. Is this a known off-target effect?
Answer: Yes, this is a significant and well-documented off-target effect of 5-HD. It is now understood that 5-HD is not just a channel blocker but is also a substrate for mitochondrial fatty acid β-oxidation.[3][4][5]
-
Metabolic Activation: 5-HD is activated to 5-hydroxydecanoyl-CoA (5-HD-CoA) by acyl-CoA synthetase on the outer mitochondrial membrane.[3][6]
-
Beta-Oxidation Bottleneck: 5-HD-CoA enters the β-oxidation pathway. However, its metabolism is significantly slowed at the L-3-hydroxyacyl-CoA dehydrogenase (HAD) step, creating a bottleneck.[3][4]
-
Inhibition of Fatty Acid Metabolism: This bottleneck leads to the accumulation of 5-HD-CoA and its intermediates, which can competitively inhibit the β-oxidation of other fatty acids.[3] This can have profound effects on cellular energy metabolism, especially in tissues like the heart that rely heavily on fatty acid oxidation.
-
Experimental Considerations: When interpreting results from experiments using 5-HD, it is crucial to consider these metabolic effects. The observed outcomes may not be solely due to mitoKATP channel inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 5-Hydroxydecanoate (5-HD)?
5-HD is widely used as a selective inhibitor of the mitochondrial ATP-sensitive potassium (mitoKATP) channel.[7] It is often used to investigate the role of this channel in cellular processes, particularly in the context of ischemic preconditioning and cardioprotection.[7][8] However, it is now known to have significant off-target effects related to its metabolism.[3][4][5]
Q2: What are the known off-target effects of 5-HD?
The most significant off-target effect of 5-HD is its involvement in mitochondrial fatty acid β-oxidation.[3][4][5] It is activated to 5-HD-CoA and enters the β-oxidation pathway, where it creates a rate-limiting bottleneck, thereby inhibiting the metabolism of other fatty acids.[3][4] This can lead to complex metabolic consequences that can confound the interpretation of experimental results.[4] 5-HD has also been shown to inhibit sarcolemmal KATP (sarcKATP) channels, although this effect is also ATP-dependent.
Q3: What is a typical effective concentration range for 5-HD in experiments?
The effective concentration of 5-HD can vary depending on the experimental model.
| Experimental Model | Effective Concentration Range | Reference |
| Isolated Mitochondria | 45-75 µM (K1/2 for K+ flux inhibition) | [2] |
| Isolated Perfused Heart | 100 - 500 µM | [7][9][10] |
| In vivo (rat model) | 5 mg/kg | |
| Cell Culture | 100 - 500 µM | [7] |
Q4: How should I prepare and store 5-HD stock solutions?
The sodium salt of 5-hydroxydecanoic acid is soluble in water at 10 mg/mL.[1] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution and store at -20°C for short periods. Avoid repeated freeze-thaw cycles. The compound is hygroscopic, so it should be stored in a desiccated environment.
Q5: Can 5-HD be used to differentiate between mitochondrial and sarcolemmal KATP channels?
While initially thought to be selective for mitoKATP channels, subsequent research has shown that 5-HD can also inhibit sarcKATP channels in an ATP-dependent manner. Therefore, attributing the effects of 5-HD solely to mitoKATP channel blockade without considering its action on sarcKATP channels and its metabolic effects can lead to misinterpretation of data.
Experimental Protocols
Protocol 1: Preparation of 5-Hydroxydecanoate Stock Solution
-
Weighing: Accurately weigh the desired amount of 5-hydroxydecanoic acid sodium salt powder in a sterile microcentrifuge tube.
-
Dissolution: Add sterile, deionized water to the tube to achieve the desired stock concentration (e.g., 10 mg/mL, which is approximately 47.6 mM).
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can be used if necessary.
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Use the solution immediately or aliquot and store at -20°C for short-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Isolated Heart Mitochondria Respiration Assay
This protocol is adapted from established methods for assessing mitochondrial function.
-
Mitochondria Isolation: Isolate mitochondria from heart tissue using differential centrifugation in a suitable isolation buffer (e.g., containing sucrose, mannitol, EGTA, and HEPES).
-
Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method like the Bradford or BCA assay.
-
Respirometry Setup: Prepare the respiration buffer (e.g., MiR05) in the chambers of a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) and calibrate the oxygen sensors.
-
Mitochondrial Addition: Add a standardized amount of isolated mitochondria (e.g., 0.05 mg/mL) to the chamber.
-
Substrate Addition: Initiate respiration by adding substrates for Complex I (e.g., glutamate (B1630785) and malate) or Complex II (e.g., succinate (B1194679) in the presence of rotenone).
-
State 3 Respiration: Add a saturating amount of ADP to induce state 3 respiration (maximal oxidative phosphorylation).
-
5-HD Treatment: After establishing a stable state 3 respiration, add the desired concentration of 5-HD to the chamber and record the effect on oxygen consumption.
-
Controls: Run parallel experiments with a vehicle control (water or the solvent used for 5-HD stock). To investigate the ATP-dependence of 5-HD's effect, experiments can be performed in the presence and absence of ATP.
Protocol 3: Langendorff Perfused Heart Model for Ischemia-Reperfusion Injury
This is a generalized protocol for studying the effect of 5-HD in an ex vivo model of cardiac ischemia-reperfusion injury.
-
Heart Excision and Cannulation: Anesthetize the animal (e.g., rat) and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit (KH) buffer. Cannulate the aorta on a Langendorff apparatus for retrograde perfusion with oxygenated (95% O2, 5% CO2) KH buffer at 37°C.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes, monitoring parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.
-
Pre-treatment: Perfuse the heart with KH buffer containing the desired concentration of 5-HD (e.g., 100-300 µM) or vehicle for a specified period before inducing ischemia.
-
Global Ischemia: Induce global ischemia by stopping the perfusion for a defined duration (e.g., 30 minutes).
-
Reperfusion: Reperfuse the heart with the respective treatment or control solution for a set period (e.g., 60-120 minutes).
-
Functional Assessment: Continuously monitor and record hemodynamic parameters throughout the experiment.
-
Infarct Size Measurement: At the end of the experiment, the heart can be sliced and stained with triphenyltetrazolium (B181601) chloride (TTC) to determine the infarct size.
Visualizations
References
- 1. 5-Hydroxydecanoic acid =97 HPLC 71186-53-3 [sigmaaldrich.com]
- 2. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Assessment of Isolated Mitochondria In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mitochondrial KATP channel – fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KATP channel-independent targets of diazoxide and 5-hydroxydecanoate in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. agilent.com [agilent.com]
- 9. 5-Hydroxydecanoate | C10H19O3- | CID 1824 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The effects of ischaemic preconditioning, diazoxide and 5-hydroxydecanoate on rat heart mitochondrial volume and respiration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Hydroxydecanoate Sodium (5-HD)
Welcome to the technical support center for 5-Hydroxydecanoate (B1195396) sodium (5-HD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of 5-HD, with a specific focus on the impact of pH on its activity as a mitochondrial ATP-sensitive potassium (mitoKATP) channel inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of 5-Hydroxydecanoate sodium (5-HD)?
This compound is a selective inhibitor of ATP-sensitive potassium (KATP) channels, with a notable specificity for the mitochondrial subtype (mitoKATP).[1][2] By blocking these channels, 5-HD can influence various cellular processes, including cellular electrical activity and responses to metabolic stress.[1] It is important to note that the inhibitory action of 5-HD is "state-dependent," meaning it is most effective when the mitoKATP channels are in an open state, which can be induced by channel openers like diazoxide (B193173) or GTP.[1][3] The channel is largely insensitive to 5-HD when its open state is a result of the absence of ATP and Mg2+.[1][3]
Q2: How does pH affect the chemical properties of 5-HD?
The chemical behavior of 5-HD is significantly influenced by pH due to the presence of a carboxylate group.[4] Under acidic conditions, typically at a pH below 4, the carboxylate anion becomes protonated, forming the less soluble 5-hydroxydecanoic acid.[4] This change in ionization state can alter the compound's solubility and its ability to interact with biological membranes and its target protein.[4]
Q3: How does pH impact the inhibitory activity of 5-HD on mitoKATP channels?
While direct quantitative studies on the pH-dependence of 5-HD's IC50 are not extensively available, the principle of action for similar ion channel blockers, such as sulfonylureas, suggests that the un-ionized (protonated) form of the molecule is more membrane-permeant and is the active species that blocks the channel from the inside. For a carboxylic acid like 5-HD, a lower pH would increase the proportion of the protonated, un-ionized form. This suggests that the inhibitory potency of 5-HD may increase at a slightly acidic pH compared to a more alkaline pH. However, excessively low pH can lead to precipitation of the free acid, reducing its effective concentration in solution.[4]
Q4: What is the reported IC50 value for 5-HD?
The half-maximal inhibitory concentration (IC50) for 5-HD has been reported in the range of 45-75 µM for mitoKATP-mediated K+ flux in rat heart and liver mitochondria.[1][3][5] Another study reported an IC50 of approximately 30 µM for sarcolemmal KATP (sarcKATP) channels in the presence of non-inhibitory concentrations of ATP.[6] It is crucial to consider the specific experimental conditions, including the method of channel activation and the pH of the buffer, as these factors can influence the apparent IC50.
Q5: Are there any known off-target effects of 5-HD?
Yes, researchers should be aware of potential off-target effects. Studies have shown that 5-HD can be a substrate for acyl-CoA synthetase, leading to the formation of 5-HD-CoA.[5][7] This metabolite can then enter the β-oxidation pathway, which may contribute to some of the observed cellular effects, complicating the interpretation of 5-HD as a specific mitoKATP channel blocker.[5][7] Additionally, some KATP channel-independent effects of 5-HD have been described in the heart.[7]
Troubleshooting Guides
Issue 1: Inconsistent or no inhibitory effect of 5-HD.
-
Possible Cause 1: Incorrect Channel State. 5-HD is a state-dependent inhibitor and is most effective on open mitoKATP channels.
-
Troubleshooting Step: Ensure your experimental protocol includes a mitoKATP channel opener, such as diazoxide or GTP, to induce the open state of the channel before or during the application of 5-HD.[1][3] Experiments conducted in the absence of an opener, relying only on the lack of ATP and Mg2+, may show little to no inhibition by 5-HD.[1]
-
-
Possible Cause 2: Suboptimal pH of the experimental buffer. The activity of 5-HD is pH-dependent.
-
Troubleshooting Step: Carefully check and control the pH of your buffers. For cellular and mitochondrial assays, a pH range of 7.0-7.4 is common. If you suspect pH is an issue, you can perform a pH-response curve to determine the optimal pH for 5-HD activity in your specific system.
-
-
Possible Cause 3: Degradation or precipitation of 5-HD. 5-HD solution stability can be affected by pH and storage conditions.
-
Troubleshooting Step: Prepare fresh solutions of 5-HD for each experiment. When preparing stock solutions, use a suitable solvent like water or ethanol (B145695) and ensure it is fully dissolved.[4] For working solutions, check for any signs of precipitation, especially if using acidic buffers. Storing stock solutions at -20°C is recommended for long-term stability.[4]
-
Issue 2: High variability in experimental results.
-
Possible Cause 1: Inconsistent pH across experiments.
-
Troubleshooting Step: Standardize your buffer preparation procedure and always verify the final pH with a calibrated pH meter before each experiment.
-
-
Possible Cause 2: Metabolism of 5-HD. The conversion of 5-HD to 5-HD-CoA can vary between preparations and cell types.[5][7]
-
Troubleshooting Step: Be aware of this metabolic pathway when interpreting your data. If possible, consider using experimental models with lower metabolic activity or using inhibitors of acyl-CoA synthetase to dissect the direct channel-blocking effects from metabolic effects, though this can introduce other confounding factors.
-
Quantitative Data Summary
The inhibitory activity of this compound is influenced by the experimental conditions. The following table summarizes reported inhibitory concentrations.
| Parameter | Value | Organism/Tissue | Experimental Conditions | Reference |
| IC50 (mitoKATP) | 45-75 µM | Rat heart and liver mitochondria | K+ flux assay with diazoxide as opener. | [1][3][5] |
| IC50 (sarcKATP) | ~30 µM | Rat ventricular myocytes | Inside-out patch clamp with ATP present. | [6] |
Hypothetical Impact of pH on 5-HD IC50:
Based on the principle that the un-ionized form of a drug is often more active at intracellular binding sites, it is hypothesized that the IC50 of 5-HD may decrease in slightly acidic conditions. The following table presents a hypothetical relationship, which should be experimentally verified.
| pH | Predominant Form of 5-HD | Expected Membrane Permeability | Hypothesized IC50 |
| 6.8 | Higher proportion of protonated (un-ionized) form | Higher | Lower |
| 7.4 | Mix of protonated and deprotonated forms | Moderate | Baseline (e.g., 45-75 µM) |
| 8.0 | Higher proportion of deprotonated (ionized) form | Lower | Higher |
Experimental Protocols
1. Patch-Clamp Electrophysiology for Measuring pH-dependent 5-HD Inhibition of mitoKATP
This protocol describes the measurement of single-channel currents from mitoKATP in isolated mitoplasts using the patch-clamp technique.
-
Materials:
-
Isolated mitochondria
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
Pipette solution (in mM): 150 KCl, 10 HEPES, 1 EGTA (pH adjusted to 7.2 with KOH)
-
Bath solution (in mM): 150 KCl, 10 HEPES, 1 MgCl2, 2 CaCl2 (pH adjusted to various values, e.g., 6.8, 7.4, 8.0 with KOH/HCl)
-
Diazoxide stock solution
-
5-HD sodium salt stock solution
-
-
Procedure:
-
Prepare mitoplasts from isolated mitochondria by inducing osmotic swelling.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 10-15 MΩ.
-
Fire-polish the pipette tip and fill with pipette solution.
-
Add mitoplast suspension to the recording chamber containing the bath solution at the desired pH.
-
Form a high-resistance (>1 GΩ) seal between the patch pipette and the mitoplast membrane (cell-attached mode).
-
Excise the membrane patch to obtain an inside-out configuration.
-
In the inside-out configuration, apply a constant voltage (e.g., -40 mV).
-
Perfuse the bath with a solution containing a mitoKATP opener (e.g., 100 µM diazoxide) to activate the channels.
-
Record baseline channel activity.
-
Perfuse the bath with solutions containing increasing concentrations of 5-HD at the same pH.
-
Record channel activity at each 5-HD concentration.
-
Repeat steps 8-11 for each desired pH value.
-
Analyze the data to determine the open probability (Po) of the channel at each 5-HD concentration and pH.
-
Construct dose-response curves and calculate the IC50 at each pH.
-
2. Mitochondrial Swelling Assay to Assess pH-dependent 5-HD Activity
This spectrophotometric assay measures changes in mitochondrial volume as an indirect measure of mitoKATP channel activity.
-
Materials:
-
Isolated mitochondria
-
Spectrophotometer capable of measuring absorbance at 540 nm
-
Temperature-controlled cuvette holder
-
Swelling buffer (in mM): 125 KCl, 20 MOPS, 10 Tris-HCl, 2 K2HPO4 (pH adjusted to desired values, e.g., 6.8, 7.4, 8.0)
-
Respiratory substrates (e.g., 5 mM pyruvate, 5 mM malate)
-
Rotenone (to inhibit complex I)
-
Diazoxide stock solution
-
5-HD sodium salt stock solution
-
Valinomycin (as a positive control for swelling)
-
-
Procedure:
-
Set the spectrophotometer to 540 nm and equilibrate the cuvette holder to 30°C.
-
Add isolated mitochondria (0.5-1.0 mg/mL) to the swelling buffer at the desired pH in the cuvette.
-
Add respiratory substrates and rotenone.
-
Record the baseline absorbance for 2-3 minutes.
-
Add the mitoKATP channel opener diazoxide (e.g., 100 µM) to induce channel opening and subsequent mitochondrial swelling, which is observed as a decrease in absorbance.
-
In a separate experiment, pre-incubate the mitochondria with a specific concentration of 5-HD for 1-2 minutes before adding diazoxide.
-
Record the change in absorbance and compare the rate of swelling in the presence and absence of 5-HD.
-
Repeat steps 5-7 with a range of 5-HD concentrations to generate a dose-response curve.
-
Repeat the entire experiment at different pH values of the swelling buffer.
-
Calculate the percentage inhibition of swelling at each 5-HD concentration and pH to determine the IC50.
-
Visualizations
Caption: Signaling pathway showing the opposing effects of Diazoxide and 5-HD on the mitoKATP channel.
Caption: Experimental workflow for determining the pH-dependent IC50 of 5-HD.
Caption: Troubleshooting logic for inconsistent 5-HD inhibition.
References
- 1. State-dependent inhibition of the mitochondrial KATP channel by glyburide and 5-hydroxydecanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy Sodium 5-hydroxydecanoate | 71186-53-3 [smolecule.com]
- 5. β-Oxidation of 5-hydroxydecanoate, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Hydroxydecanoate and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KATP channel-independent targets of diazoxide and 5-hydroxydecanoate in the heart - PMC [pmc.ncbi.nlm.nih.gov]
alternatives to 5-Hydroxydecanoate for blocking mitoKATP
This technical support center provides researchers, scientists, and drug development professionals with detailed information on alternatives to 5-Hydroxydecanoate (B1195396) (5-HD) for blocking mitochondrial ATP-sensitive potassium (mitoKATP) channels. It includes frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is 5-Hydroxydecanoate (5-HD) and why should I consider an alternative?
A1: 5-Hydroxydecanoate is widely used as a selective inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels over sarcolemmal KATP (sarcKATP) channels.[1] However, its selectivity and mechanism of action are subjects of ongoing research. A primary concern is that 5-HD is a substrate for the mitochondrial enzyme acyl-CoA synthetase, which converts it to 5-HD-CoA.[2][3] This metabolic activation means that the observed effects might be due to 5-HD itself, its CoA ester, or subsequent metabolites, potentially leading to off-target effects.[3] These effects can include influencing β-oxidation, interacting with protein kinase C, or affecting the ADP/ATP translocase.[3][4] Given these complexities, using alternatives or multiple inhibitors is crucial for validating experimental findings.
Q2: What are the primary alternatives to 5-HD for blocking mitoKATP channels?
A2: The most common and well-characterized alternative to 5-HD is Glibenclamide (also known as Glyburide).[1] While traditionally known as a non-selective sulfonylurea that blocks both sarcKATP and mitoKATP channels, its high potency against mitoKATP makes it a viable, and often necessary, tool.[5][6] Another sulfonylurea, Tolbutamide (B1681337) , also blocks KATP channels, but it is generally less potent than Glibenclamide.[7][8] For some specific experimental contexts, long-chain acyl-CoA esters like palmitoyl-CoA have also been shown to inhibit mitoKATP channels.[9]
Q3: How do 5-HD and Glibenclamide compare in terms of potency and selectivity?
A3: Glibenclamide is significantly more potent than 5-HD at inhibiting mitoKATP channels.[5][10] However, Glibenclamide is also a potent blocker of sarcKATP channels, whereas 5-HD is considered more selective for mitoKATP, though this selectivity can be condition-dependent (e.g., at low pH).[11] The choice between them often depends on the experimental question: 5-HD may be preferred when trying to distinguish between mitochondrial and sarcolemmal channel effects, while Glibenclamide is used when a potent, albeit less selective, blockade is required.
Data Presentation: Inhibitor Potency
The following table summarizes the inhibitory concentrations (K1/2 or IC50) for 5-HD and Glibenclamide on mitoKATP channels. Note that values can vary based on experimental conditions, such as the presence of KATP channel openers like diazoxide (B193173).[10]
| Compound | Target Channel | Potency (K1/2 or IC50) | Notes |
| 5-Hydroxydecanoate (5-HD) | mitoKATP | 45-95 µM[5][6][10] | Considered more selective for mitoKATP over sarcKATP.[1] |
| Glibenclamide (Glyburide) | mitoKATP | 1-6 µM[5][10] | High potency but also strongly inhibits sarcKATP channels.[6][7] |
| Tolbutamide | sarcKATP (human) | EC50 ≈ 1.3 mM[8] | Significantly less potent than Glibenclamide.[7] |
Q4: What is the proposed mechanism of mitoKATP-mediated cardioprotection?
A4: The opening of mitoKATP channels is a key step in the mechanism of ischemic preconditioning, a process where short periods of ischemia protect the heart from a subsequent, more prolonged ischemic event.[12][13] Channel opening is believed to cause a modest depolarization of the inner mitochondrial membrane and an increase in the generation of reactive oxygen species (ROS).[12] These ROS act as signaling molecules, activating downstream pathways involving protein kinases like Akt and PKC, which ultimately converge to inhibit the opening of the mitochondrial permeability transition pore (mPTP) during reperfusion, thus preventing cell death.[14][15]
Troubleshooting Guide
Q5: My mitoKATP blocker (5-HD or Glibenclamide) shows no effect. What are the possible causes?
A5: This is a common issue that can stem from several factors. Systematically check the following:
-
Compound Integrity and Solubility : Ensure the compound has not degraded. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO for Glibenclamide, aqueous buffer for sodium 5-HD) and do not store for extended periods. Confirm that the final concentration in your experimental buffer does not exceed its solubility limit, which can cause precipitation.
-
Channel Activation State : The inhibitory effects of both 5-HD and Glibenclamide are state-dependent.[10] They are much more effective when the mitoKATP channel is in an open state.[5][10] If you are not using a KATP opener (like diazoxide), the basal activity of the channel might be too low to observe a significant effect of the blocker.
-
Concentration : The effective concentration can be highly dependent on the cell or tissue type and the specific experimental conditions.[11] Consult literature for appropriate concentration ranges and consider performing a dose-response curve.
-
Off-Target Effects : In some cases, other cellular processes can mask the effect of mitoKATP blockade. For example, diazoxide, a common opener, is known to have KATP-independent effects, such as inhibiting succinate (B1194679) dehydrogenase.[4]
References
- 1. Alternative Targets for Modulators of Mitochondrial Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Hydroxydecanoate and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Oxidation of 5-hydroxydecanoate, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KATP channel-independent targets of diazoxide and 5-hydroxydecanoate in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological comparison of native mitochondrial K(ATP) channels with molecularly defined surface K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfonylureas, ATP-sensitive K+ channels, and cellular K+ loss during hypoxia, ischemia, and metabolic inhibition in mammalian ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of tolbutamide on ATP-sensitive K+ channels from human right atrial cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the mitochondrial KATP channel by long-chain acyl-CoA esters and activation by guanine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. State-dependent inhibition of the mitochondrial KATP channel by glyburide and 5-hydroxydecanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Mitochondrial K(ATP) channels: role in cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Cardiac protection by mitoKATP channels is dependent on Akt translocation from cytosol to mitochondria during late preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Addressing Conflicting Results from 5-Hydroxydecanoate (5-HD) Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers navigate the conflicting results often encountered in studies involving 5-Hydroxydecanoate (B1195396) (5-HD). This resource aims to clarify the dual mechanisms of 5-HD action, which are at the core of the observed discrepancies in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is 5-Hydroxydecanoate (5-HD) and what is its primary use in research?
A1: 5-Hydroxydecanoate (5-HD) is a chemical compound that was initially characterized as a selective blocker of mitochondrial ATP-sensitive potassium (mitoKATP) channels. Due to this property, it has been widely used in cardiovascular research to investigate the role of these channels in cellular processes, particularly in the protective mechanisms of ischemic preconditioning (IPC), where brief periods of ischemia protect the heart from a subsequent, more prolonged ischemic event.
Q2: What is the nature of the conflicting results in 5-HD studies?
A2: The primary conflict arises from studies on the cardioprotective effects of ischemic preconditioning. Some studies report that 5-HD completely abolishes the protective effect of IPC, supporting the hypothesis that mitoKATP channels are essential for this protection.[1][2][3] Conversely, other studies show that 5-HD fails to block IPC or that its effects are equivocal, suggesting that other mechanisms are at play or that 5-HD has off-target effects.[4][5]
Q3: What is the underlying cause of these conflicting findings?
A3: The conflicting results are largely attributed to the dual mechanism of action of 5-HD. While it does block mitoKATP channels, it is also a substrate for mitochondrial fatty acid β-oxidation.[6] 5-HD is converted to 5-HD-CoA, which enters the β-oxidation pathway. However, its metabolism is much slower than that of endogenous fatty acids, creating a bottleneck in this critical energy-producing pathway. This metabolic inhibition can independently affect cellular function and confound the interpretation of results from studies assuming 5-HD is a specific mitoKATP channel blocker.
Q4: How does the metabolic effect of 5-HD interfere with the study of cardioprotection?
A4: The heart relies heavily on fatty acid β-oxidation for energy. By inhibiting this pathway, 5-HD can alter the metabolic state of cardiomyocytes, which can influence their response to ischemia and reperfusion, independently of mitoKATP channel blockade. This metabolic interference can either mimic or mask the effects of mitoKATP channel modulation, leading to conflicting data on the role of these channels in cardioprotection.
Troubleshooting Guide for 5-HD Experiments
When encountering conflicting results with 5-HD, consider the following experimental variables:
-
Concentration of 5-HD: The concentration of 5-HD used can influence which of its effects predominate. Higher concentrations may lead to more significant metabolic inhibition. It is crucial to perform dose-response studies and to be aware of the concentrations used in the literature you are comparing your results to.
-
Timing of 5-HD Administration: The point at which 5-HD is introduced in your experimental protocol is critical. Administering it before ischemic preconditioning versus during ischemia or reperfusion can lead to different outcomes.
-
Experimental Model: The species and the experimental model (e.g., isolated perfused heart, in vivo coronary artery ligation, cultured cardiomyocytes) can influence the results. For example, the reliance on fatty acid metabolism can differ between species and experimental conditions.
-
Metabolic Substrates: The composition of the perfusion buffer or cell culture medium, particularly the available energy substrates (e.g., glucose, fatty acids), can significantly impact the metabolic effects of 5-HD.
Data Presentation: Conflicting Studies on 5-HD and Infarct Size
The following tables summarize quantitative data from studies that have produced conflicting results on the effect of 5-HD on myocardial infarct size in the context of ischemic preconditioning (IPC).
Table 1: Studies Showing 5-HD Abolishes Ischemic Preconditioning
| Study | Animal Model | Ischemia/Reperfusion Protocol | Treatment Groups | Infarct Size (% of Area at Risk) | Conclusion |
| Schultz et al. (1997)[3] | In vivo rat | 30 min occlusion / 90 min reperfusion | Control: 47.5 ± 3.8IPC: 7.9 ± 1.95-HD + IPC: 50.5 ± 2.6 | 5-HD completely abolished the infarct-sparing effect of IPC. | |
| Maddock et al. (1996)[1] | In vivo rabbit | 60 min occlusion / 120 min reperfusion | Control: 55 ± 3IPC: 27 ± 85-HD + IPC: 50 ± 6 | 5-HD completely abolished the cardioprotection of IPC. | |
| Myrmel et al. (2000)[2] | Isolated rat heart | 30 min regional ischemia / 120 min reperfusion | Control: 40.9 ± 2.8IPC (1 cycle): 8.4 ± 0.8200 µM 5-HD + IPC: 28.6 ± 4.7 | 5-HD abolished the protective effect of one cycle of IPC. |
Table 2: Studies Suggesting Equivocal or Non-KATP Channel-Mediated Effects of 5-HD
| Study | Animal Model | Ischemia/Reperfusion Protocol | Treatment Groups | Key Findings on Infarct Size / Cardiac Function | Conclusion |
| Halestrap et al. (2004)[4][7] | Isolated rat heart | 30 min global ischemia / 30 min reperfusion | ControlIPC5-HD (100 µM and 300 µM) | 5-HD itself inhibited mitochondrial respiration and increased mitochondrial matrix volume, similar to the effects of IPC and the KATP channel opener diazoxide (B193173). This suggests non-specific effects. | The dangers of using 5-HD as a specific modulator of mitoKATP channels are highlighted due to its other mitochondrial effects. |
| Lacerda et al. (2006)[5] | Isolated rat heart | 25 min ischemia / 30 min reperfusion | Fed ControlFed IPCFed 5-HD + IPC | 5-HD abolished the effect of IPC on contractile recovery but did not affect its effect on contracture, lactate (B86563) production, or viable tissue. | Suggests that besides the inhibition of the mitochondrial potassium channel, other mechanisms mediate the effects of 5-HD. |
Experimental Protocols
1. In Vivo Coronary Artery Ligation Model (Rat) (Based on Schultz et al., 1997)[3]
-
Animal Model: Anesthetized, open-chested Sprague-Dawley rats.
-
Ischemia/Reperfusion: The left coronary artery is occluded for 30 minutes, followed by 90 minutes of reperfusion.
-
Ischemic Preconditioning (IPC): Elicited by a single 5-minute coronary artery occlusion followed by a 10-minute reperfusion period before the sustained 30-minute occlusion.
-
5-HD Administration: 5 mg/kg of 5-HD is administered intravenously 15 minutes prior to the IPC protocol.
-
Infarct Size Measurement: The area at risk is determined, and the infarct size is measured using triphenyltetrazolium (B181601) chloride (TTC) staining.
2. Isolated Perfused Heart Model (Langendorff) (Based on Myrmel et al., 2000)[2]
-
Animal Model: Isolated hearts from male Wistar rats.
-
Perfusion: Hearts are retrogradely perfused on a Langendorff apparatus with Krebs-Henseleit buffer.
-
Ischemia/Reperfusion: Regional ischemia is induced by ligating a coronary artery for 30 minutes, followed by 120 minutes of reperfusion.
-
Ischemic Preconditioning (IPC): One or three cycles of 5 minutes of ischemia followed by 5 minutes of reperfusion.
-
5-HD Administration: 5-HD is added to the perfusion reservoir before the ischemic preconditioning protocol at concentrations of 200 µM or 500 µM.
-
Infarct Size Measurement: Infarcts are measured with tetrazolium staining, and risk zone volumes are determined with fluorescent microspheres.
Mandatory Visualizations
Caption: Signaling pathway of mitoKATP channel-mediated cardioprotection.
Caption: Logical workflow for investigating the conflicting effects of 5-HD.
Caption: The bottleneck effect of 5-HD in the fatty acid β-oxidation pathway.
References
- 1. Limitation of myocardial infarct size in the rabbit by ischaemic preconditioning is abolished by sodium 5-hydroxydecanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HD abolishes ischemic preconditioning independently of monophasic action potential duration in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ischemia-selective KATP channel antagonist, 5-hydroxydecanoate, blocks ischemic preconditioning in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of ischaemic preconditioning, diazoxide and 5-hydroxydecanoate on rat heart mitochondrial volume and respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of 5-hydroxydecanoate and ischemic preconditioning on the ischemic-reperfused heart of fed and fasted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KATP channel-independent targets of diazoxide and 5-hydroxydecanoate in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of ischaemic preconditioning, diazoxide and 5-hydroxydecanoate on rat heart mitochondrial volume and respiration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Oxidative Stress in 5-HD Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to oxidative stress in experiments involving 5-hydroxydecanoate (B1195396) (5-HD).
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to oxidative stress that may arise during your 5-HD experiments.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or unexpected experimental results with 5-HD. | 5-HD is not only a mitoKATP channel blocker but is also metabolized via mitochondrial β-oxidation. This can create a bottleneck in fatty acid metabolism, leading to the production of reactive oxygen species (ROS) and subsequent oxidative stress, which can be an experimental artifact.[1][2] | - Include appropriate controls to assess oxidative stress levels (e.g., ROS indicators, antioxidant enzyme activity assays).- Consider the metabolic effects of 5-HD as a potential variable in your experimental design. |
| Increased cell death or apoptosis observed in 5-HD treated cells. | High concentrations of 5-HD may induce significant oxidative stress, leading to mitochondrial dysfunction and activation of apoptotic pathways.[3] | - Perform a dose-response curve to determine the optimal, non-toxic concentration of 5-HD for your specific cell type and experimental duration.- Co-treat with an antioxidant to determine if cell death is mediated by oxidative stress. |
| Variability in the effect of 5-HD across different cell types. | The metabolic phenotype of the cell line (e.g., reliance on fatty acid oxidation vs. glycolysis) can influence its susceptibility to 5-HD-induced oxidative stress.[4] | - Characterize the metabolic profile of your cell line.- Be cautious when comparing results across different cell types with varying metabolic characteristics. |
| Fluorescent ROS indicators (e.g., MitoSOX) show high background or inconsistent readings. | The concentration of the fluorescent probe and the incubation time are critical for accurate measurements and can vary between cell types.[1] Improper handling can also lead to auto-oxidation of the probe. | - Optimize the concentration of the ROS indicator (e.g., for MitoSOX, test a range of 1-5 µM).- Optimize the incubation time (typically 10-30 minutes, but may require adjustment).- Protect the probe from light and use it within 30 minutes of dilution in aqueous solutions.[5] |
| Antioxidant co-treatment does not rescue the observed phenotype. | The chosen antioxidant may not be targeted to the primary site of ROS production (the mitochondria), or the concentration may be suboptimal. The observed phenotype might also be independent of oxidative stress. | - Use a mitochondria-targeted antioxidant such as mitoTEMPO to specifically address mitochondrial ROS.- Perform a dose-response for the antioxidant to find the most effective concentration.- Consider alternative mechanisms of 5-HD action beyond oxidative stress. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which 5-HD induces oxidative stress?
A1: While initially known as a selective mitochondrial ATP-sensitive potassium (mitoKATP) channel blocker, 5-HD is also a substrate for mitochondrial β-oxidation.[1][2] Its metabolism can create a bottleneck in this pathway, particularly at the penultimate step.[2] This disruption of the electron transport chain can lead to electron leakage and the generation of superoxide (B77818) radicals, a primary form of reactive oxygen species (ROS), within the mitochondria.
Q2: How can I measure oxidative stress in my 5-HD experiments?
A2: Several methods can be used to quantify oxidative stress. A common and specific method for detecting mitochondrial superoxide is using the fluorescent probe MitoSOX Red.[1] Other general ROS indicators like DCFH-DA can also be used. Additionally, you can assess the consequences of oxidative stress by measuring markers of lipid peroxidation (e.g., malondialdehyde - MDA) or by quantifying the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.[6][7]
Q3: What are the recommended concentrations of antioxidants to use with 5-HD?
A3: The optimal concentration of an antioxidant will depend on the specific compound, cell type, and the concentration of 5-HD being used. It is always recommended to perform a dose-response experiment. However, based on published studies, here are some starting concentrations to consider:
Q4: Can oxidative stress from 5-HD affect downstream signaling pathways?
A4: Yes, elevated ROS levels can act as signaling molecules and activate various downstream pathways. One of the well-documented pathways activated by oxidative stress is the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK.[11] Activation of these pathways can lead to a variety of cellular responses, including proliferation, inflammation, and apoptosis.
Q5: Are there any experimental artifacts I should be aware of when using 5-HD?
A5: The primary artifact is the unintended induction of oxidative stress due to its metabolism, which can confound results if you are studying its effects as a mitoKATP channel blocker.[2] Additionally, the metabolic effects of 5-HD could alter cellular energy homeostasis (e.g., ATP levels, mitochondrial membrane potential), which could indirectly affect numerous cellular processes.[12] It is crucial to include appropriate controls to account for these potential off-target effects.
Quantitative Data Summary
The following tables summarize quantitative data related to the measurement of oxidative stress and the effects of antioxidants.
Table 1: Recommended Starting Concentrations for MitoSOX Red
| Cell Type | Recommended Concentration | Incubation Time | Reference |
| General Mammalian Cells | 1-5 µM | 10-30 min | [1] |
| Primary Hippocampal Neurons | 5 µM | 20 min | [8] |
| Melanoma B16-F10 cells | 1 µM (optimal) | 20 min | [1] |
Table 2: Efficacy of Antioxidants in Reducing Oxidative Stress
| Antioxidant | Model System | Oxidative Stress Marker | % Reduction (approx.) | Reference |
| N-acetylcysteine (NAC) | Hyperammonemic mice brain mitochondria | Mitochondrial depolarization | Significant mitigation | [13] |
| N-acetylcysteine (NAC) | Primary hippocampal neurons (AβO-induced) | Mitochondrial fragmentation | Complete prevention | [8] |
| mitoTEMPO | Acetaminophen-induced hepatotoxicity in mice | GSSG levels | Dose-dependent reduction | [10] |
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Superoxide using MitoSOX Red by Fluorescence Microscopy
Objective: To quantify changes in mitochondrial superoxide levels in response to 5-HD treatment.
Materials:
-
Cells of interest
-
5-HD
-
MitoSOX Red indicator (5 mM stock in DMSO)
-
Hoechst 33342 (for nuclear staining)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Seed cells on glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere overnight.
-
Treat cells with the desired concentrations of 5-HD for the specified duration. Include an untreated control group.
-
Prepare the MitoSOX working solution by diluting the 5 mM stock solution in serum-free medium to a final concentration of 1-5 µM. It is crucial to optimize this concentration for your cell type.
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the MitoSOX working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
-
(Optional) Add Hoechst 33342 to the working solution for the final 10 minutes of incubation to visualize the nuclei.
-
Wash the cells three times with warm PBS.
-
Add fresh warm culture medium or PBS to the cells.
-
Immediately image the cells using a fluorescence microscope. Use an excitation wavelength of ~510 nm and an emission wavelength of ~580 nm for MitoSOX Red.
-
Quantify the fluorescence intensity per cell in multiple fields of view for each condition.
Protocol 2: Assessment of Mitochondrial Dysfunction - Mitochondrial Membrane Potential (ΔΨm)
Objective: To determine if 5-HD treatment leads to a loss of mitochondrial membrane potential, an indicator of mitochondrial dysfunction.
Materials:
-
Cells of interest
-
5-HD
-
Tetramethylrhodamine, methyl ester (TMRM) or JC-1 dye
-
Complete cell culture medium
-
PBS
-
FCCP (a mitochondrial uncoupler, as a positive control)
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells as described in Protocol 1.
-
Treat cells with 5-HD. Include an untreated control and a positive control group treated with FCCP (e.g., 10 µM for 10-30 minutes).
-
Prepare the TMRM working solution (typically 20-100 nM in culture medium).
-
Remove the medium, wash with PBS, and add the TMRM working solution.
-
Incubate for 20-30 minutes at 37°C.
-
Wash cells with PBS to remove excess dye.
-
Add fresh medium and image immediately.
-
For TMRM, a decrease in red fluorescence indicates depolarization of the mitochondrial membrane. For JC-1, a shift from red (J-aggregates in healthy mitochondria) to green (monomeric form in cytoplasm) fluorescence indicates depolarization.
-
Quantify the fluorescence intensity.
Visualizations
Caption: Signaling pathway of 5-HD induced oxidative stress.
Caption: Experimental workflow for measuring mitochondrial ROS.
References
- 1. Role of Fatty Acids β-Oxidation in the Metabolic Interactions Between Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondria-Associated Membrane Dysfunction in Neurodegeneration and Its Effects on Lipid Metabolism, Calcium Signaling, and Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting of XJB-5-131 to mitochondria suppresses oxidative DNA damage and motor decline in a mouse model of Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changes in antioxidant status associated with haemodialysis in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of hemodialysis on oxidative stress in patients with chronic kidney failure | Health Sciences Quarterly [journals.gen.tr]
- 8. Oxidative Stress in Hemodialysis Patients: A Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Acetyl Cysteine Inhibits Endothelin-1-Induced ROS Dependent Cardiac Hypertrophy through Superoxide Dismutase Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pathophysiological Impact of the MEK5/ERK5 Pathway in Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitochondrial membrane potential and compartmentalized signaling: Calcium, ROS, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
ensuring purity of 5-Hydroxydecanoate sodium for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the purity of 5-Hydroxydecanoate (B1195396) sodium for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is 5-Hydroxydecanoate sodium and what is its primary mechanism of action?
A1: this compound (5-HD) is the sodium salt of 5-hydroxydecanoic acid. It is a selective blocker of ATP-sensitive potassium (KATP) channels, with a particular affinity for those located in the inner mitochondrial membrane (mitoKATP channels).[1] Its inhibitory action on these channels is a key aspect of its use in experimental models, particularly in studies related to cardiac ischemia and cellular metabolism.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, this compound should be stored in a desiccated environment. For long-term storage (exceeding twelve months), it is recommended to keep the compound at -20°C in a dry, dark place.[1] Short-term storage at refrigerated temperatures (0-4°C) is also acceptable.[1] The compound is hygroscopic, so it is crucial to keep the container tightly sealed.
Q3: What are the common impurities that might be present in a this compound sample?
A3: The most common synthesis method for this compound is the neutralization of 5-hydroxydecanoic acid with a sodium base.[1] Therefore, potential impurities include:
-
Unreacted 5-hydroxydecanoic acid: The starting material for the synthesis.
-
Residual sodium hydroxide (B78521) or sodium bicarbonate: The base used for neutralization.
-
δ-decalactone: This can form through the intramolecular cyclization of 5-hydroxydecanoic acid, a process known as lactonization.[2] This is a significant potential impurity to be aware of.[2]
-
Solvents: Residual solvents from the purification process, such as ethanol (B145695) or dichloromethane, may be present.[1]
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Purity of the this compound may be lower than required for the experiment. The presence of impurities can lead to off-target effects or a reduction in the effective concentration of the active compound.
-
Troubleshooting Steps:
-
Verify Purity: It is crucial to verify the purity of your this compound sample. Refer to the experimental protocols below for detailed instructions on how to perform HPLC, LC-MS, and NMR analysis.
-
Consider Impurity Effects: If impurities are identified, consider their potential biological activity. For example, the starting material, 5-hydroxydecanoic acid, may have different effects than its sodium salt.
-
Purify the Compound: If the purity is found to be insufficient, consider purifying the compound using methods like recrystallization from an aqueous ethanol solution or solvent extraction.[1]
-
Issue 2: Difficulty dissolving this compound.
-
Possible Cause: The solubility of this compound can be affected by the solvent and the presence of impurities.
-
Troubleshooting Steps:
-
Solvent Selection: this compound is soluble in water. For in vivo experiments, a common solvent system is a mixture of DMSO, PEG300, Tween-80, and saline.
-
Gentle Heating and Sonication: If you encounter solubility issues, gentle heating and/or sonication can aid in dissolution.
-
Check for Impurities: Insoluble particulate matter could indicate the presence of impurities.
-
Issue 3: Observing KATP channel-independent effects.
-
Possible Cause: Research suggests that 5-Hydroxydecanoate can have effects independent of KATP channel blockade. It can be metabolized via β-oxidation, and its metabolite, 5-hydroxydecanoyl-CoA, may have its own biological activities.[3][4]
-
Troubleshooting Steps:
-
Review Literature: Be aware of the potential for KATP channel-independent effects of 5-HD, as documented in the scientific literature.
-
Use Multiple Controls: Employ a range of controls in your experiments to dissect the specific contribution of KATP channel blockade versus other potential mechanisms. This could include using other KATP channel blockers with different chemical structures.
-
Metabolic Considerations: Consider the metabolic context of your experimental system, as the conversion of 5-HD to 5-HD-CoA is dependent on the activity of acyl-CoA synthetase.[3]
-
Data Presentation
Table 1: Purity Specifications for this compound
| Parameter | Specification | Analytical Method |
| Purity | ≥97% to ≥99.96% | HPLC[5][6] |
| Identity | Conforms to structure | ¹H NMR, LC-MS[1][6] |
| Appearance | White to off-white solid | Visual Inspection[6] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol describes a standard method for determining the purity of this compound.
Methodology:
-
Column: Zorbax Eclipse XDB-C18 (150 × 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of methanol (B129727), water, and phosphoric acid in a 55:45:2.7 volume ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Detection: UV at 215 nm.[1]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.
-
Injection Volume: 10 µL.
-
Analysis: Run the sample and a blank. Calculate the purity based on the area of the main peak relative to the total area of all peaks.
Protocol 2: Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is for confirming the molecular identity of this compound.
Methodology:
-
LC System: Utilize a C18 reversed-phase column.
-
Mobile Phase: A gradient of methanol and water containing formic acid to enhance ionization.[1]
-
MS System: Electrospray ionization (ESI) in both positive and negative modes.[1]
-
Expected Ions:
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.
-
Analysis: Infuse the sample into the mass spectrometer and acquire the mass spectrum. Compare the observed m/z values with the expected values.
Protocol 3: Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
This protocol provides a method for definitive structural confirmation.
Methodology:
-
Spectrometer: 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[1]
-
Sample Preparation: Dissolve a small amount of the sample in the deuterated solvent.
-
Acquisition: Acquire the ¹H NMR spectrum.
-
Characteristic Signals:
-
Analysis: Compare the obtained spectrum with a reference spectrum or with the expected chemical shifts and coupling patterns for the structure of 5-Hydroxydecanoate.
Mandatory Visualization
Caption: Workflow for ensuring the purity of this compound.
Caption: Signaling pathway of this compound.
References
- 1. Buy Sodium 5-hydroxydecanoate | 71186-53-3 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. KATP channel-independent targets of diazoxide and 5-hydroxydecanoate in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Oxidation of 5-hydroxydecanoate, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Role of Surface and Mitochondrial ATP-Sensitive Potassium Channels in Cancer: From Cellular Functions to Therapeutic Potentials [mdpi.com]
- 6. Selective blockade of mitochondrial K(ATP) channels does not impair myocardial oxygen consumption - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating mitoKATP Channel Blockade by 5-Hydroxydecanoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-Hydroxydecanoate (B1195396) (5-HD) as a mitochondrial ATP-sensitive potassium (mitoKATP) channel blocker, evaluating its performance against other alternatives with supporting experimental data. We delve into detailed methodologies for key validation experiments and present quantitative data in structured tables for ease of comparison.
Introduction to 5-Hydroxydecanoate (5-HD)
5-Hydroxydecanoate (5-HD) is a widely used pharmacological tool to investigate the physiological and pathophysiological roles of mitochondrial ATP-sensitive potassium (mitoKATP) channels. It is frequently employed to antagonize the effects of mitoKATP channel openers like diazoxide (B193173), thereby implicating the channel in cellular processes such as ischemic preconditioning and cardioprotection.[1][2] However, accumulating evidence suggests that 5-HD is not entirely specific for the mitoKATP channel, exhibiting several off-target effects that researchers must consider for accurate data interpretation.[1][3][4] This guide aims to provide a comprehensive overview for validating its mechanism of action.
Comparison with Alternative mitoKATP Channel Modulators
The specificity of 5-HD is a critical consideration. While it is a potent blocker of mitoKATP channels, its off-target effects can confound experimental results. The following table compares 5-HD with other commonly used mitoKATP channel modulators.
| Compound | Primary Target | Reported IC50/EC50 | Key Off-Target Effects | References |
| 5-Hydroxydecanoate (5-HD) | mitoKATP Channel Blocker | 45-75 µM for K+ flux inhibition | Substrate for acyl-CoA synthetase, potential inhibition of β-oxidation and respiratory chain complexes.[1][3][5] | [5][6] |
| Glibenclamide | Non-selective KATP Channel Blocker | 1-6 µM for mitoKATP K+ flux | Also potently blocks sarcolemmal KATP (sarcKATP) channels. | [6][7] |
| Diazoxide | mitoKATP Channel Opener | <50 µM for K+ specific oxidation | Inhibits succinate (B1194679) dehydrogenase (Complex II), can activate sarcKATP channels at high ADP concentrations.[3][7][8] | [3][7] |
| BMS-191095 | Selective mitoKATP Channel Opener | Nanomolar range | Considered more specific than diazoxide, but some studies report neurotoxic effects. | [4] |
| Pinacidil | Non-selective KATP Channel Opener | Not specified for mitoKATP | Opens both mitoKATP and sarcKATP channels, can inhibit NADH oxidation. | [3] |
Key Experiments for Validating mitoKATP Channel Blockade
To rigorously validate the blockade of mitoKATP channels by 5-HD, a multi-faceted approach employing several key experiments is recommended.
Measurement of Mitochondrial Membrane Potential (ΔΨm)
Opening of mitoKATP channels leads to potassium ion influx into the mitochondrial matrix, causing a transient depolarization of the inner mitochondrial membrane. An effective blocker like 5-HD should prevent or reverse this depolarization.
Experimental Protocol:
-
Cell Culture: Plate cells of interest (e.g., cardiomyocytes, neurons) in a suitable culture vessel for microscopy or fluorometry.
-
Dye Loading: Incubate cells with a potentiometric fluorescent dye such as Tetramethylrhodamine, Methyl Ester (TMRM) or Tetramethylrhodamine, Ethyl Ester (TMRE). A typical concentration is 20-200 nM in culture medium for 20-30 minutes at 37°C.[9][10]
-
Baseline Measurement: Acquire baseline fluorescence intensity readings using a fluorescence microscope, plate reader, or flow cytometer (Ex/Em ≈ 549/575 nm for TMRM/TMRE).[9]
-
Treatment:
-
Positive Control (Opener): Add a mitoKATP channel opener, such as diazoxide (e.g., 100 µM), and monitor the decrease in fluorescence, indicating mitochondrial depolarization.
-
Blockade Validation: Pre-incubate cells with 5-HD (e.g., 100-500 µM) for a sufficient period before adding the opener. An effective blockade will attenuate or prevent the diazoxide-induced decrease in fluorescence.
-
Negative Control (Uncoupler): Use a protonophore like FCCP or CCCP (e.g., 10-50 µM) to induce complete mitochondrial depolarization as a control for dye response.[9][10]
-
-
Data Analysis: Quantify the changes in fluorescence intensity over time. The ability of 5-HD to prevent the opener-induced depolarization supports its role as a mitoKATP channel blocker.
Assessment of Mitochondrial Reactive Oxygen Species (ROS) Production
MitoKATP channel opening has been linked to a burst of reactive oxygen species (ROS), which can act as signaling molecules. Blockade of these channels by 5-HD should inhibit this ROS production.
Experimental Protocol:
-
Cell Preparation: Prepare cell cultures as described for membrane potential measurements.
-
Probe Loading: Incubate cells with a ROS-sensitive fluorescent probe. Common choices include:
-
MitoSOX™ Red: For specific detection of mitochondrial superoxide (B77818) (Ex/Em ≈ 510/580 nm).
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA): A general ROS indicator that becomes fluorescent upon oxidation (Ex/Em ≈ 495/529 nm).[11]
-
Amplex Red: For detecting hydrogen peroxide release from isolated mitochondria.[12]
-
-
Treatment and Measurement:
-
Establish a baseline fluorescence reading.
-
Add the mitoKATP channel opener (e.g., diazoxide) and record the increase in fluorescence, indicative of ROS production.
-
In a separate group, pre-treat with 5-HD before adding the opener to observe if the ROS burst is diminished.
-
-
Data Analysis: Compare the rate and magnitude of fluorescence increase between the different treatment groups. A significant reduction in opener-induced ROS production by 5-HD suggests effective mitoKATP channel blockade.[13]
Measurement of Mitochondrial Respiration
Mitochondrial respiration, or oxygen consumption rate (OCR), can be modulated by mitoKATP channel activity. Channel opening can affect substrate oxidation and the efficiency of oxidative phosphorylation.
Experimental Protocol:
-
Mitochondrial Isolation or Cell Plating: Isolate mitochondria from tissue or plate cells in a specialized microplate for extracellular flux analysis (e.g., Seahorse XF Analyzer).
-
Substrate Provision: Provide specific mitochondrial substrates to assess the function of different respiratory chain complexes (e.g., pyruvate/malate for Complex I, succinate for Complex II).
-
Respirometry Assay:
-
Measure the basal OCR.
-
Inject the mitoKATP channel opener (diazoxide). The effect on OCR can be complex, sometimes leading to a slight increase or decrease depending on the metabolic state.[1]
-
In a parallel experiment, pre-incubate with 5-HD before the addition of diazoxide to determine if 5-HD can reverse or prevent the opener's effects on respiration.
-
Inject other modulators of the electron transport chain (e.g., oligomycin, FCCP, rotenone/antimycin A) to fully assess mitochondrial function.
-
-
Data Analysis: Analyze the changes in OCR in response to the different compounds. The ability of 5-HD to counteract the effects of diazoxide on mitochondrial respiration provides evidence for its action on mitoKATP channels. However, be mindful of the direct inhibitory effects of both diazoxide and 5-HD on respiratory chain components.[1][3]
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental logic and the underlying biological context, the following diagrams are provided.
Caption: Experimental workflow for validating 5-HD's blockade of mitoKATP channels.
Caption: Signaling pathway of mitoKATP channel modulation and off-target effects.
Conclusion
Validating the blockade of mitoKATP channels by 5-Hydroxydecanoate requires a careful and multi-pronged experimental approach. While 5-HD remains a valuable tool, researchers must be cognizant of its potential off-target effects and design experiments that include appropriate controls to specifically interrogate the role of mitoKATP channels. By combining measurements of mitochondrial membrane potential, ROS production, and respiration, and by comparing the effects of 5-HD with other modulators, scientists can more confidently attribute their findings to the specific blockade of this important mitochondrial ion channel.
References
- 1. The effects of ischaemic preconditioning, diazoxide and 5-hydroxydecanoate on rat heart mitochondrial volume and respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. KATP channel-independent targets of diazoxide and 5-hydroxydecanoate in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alternative Targets for Modulators of Mitochondrial Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. β-Oxidation of 5-hydroxydecanoate, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. State-dependent inhibition of the mitochondrial KATP channel by glyburide and 5-hydroxydecanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence for Mitochondrial K+ Channels and Their Role in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cardioprotective Mechanism of Diazoxide Involves the Inhibition of Succinate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. youtube.com [youtube.com]
- 12. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mitochondrial ATP-sensitive potassium channel blocker 5-hydroxydecanoate inhibits toxicity of 6-hydroxydopamine on dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to KATP Channel Modulation: 5-Hydroxydecanoate Sodium vs. Diazoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key modulators of ATP-sensitive potassium (KATP) channels: the inhibitor 5-Hydroxydecanoate (B1195396) sodium (5-HD) and the opener diazoxide (B193173). By presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms, this document serves as a resource for selecting the appropriate compound for specific research and development applications.
At a Glance: 5-Hydroxydecanoate vs. Diazoxide
| Feature | 5-Hydroxydecanoate Sodium (5-HD) | Diazoxide |
| Primary Effect on KATP Channels | Blocker/Inhibitor | Opener/Activator |
| Primary Molecular Target | Mitochondrial KATP (mitoKATP) channels, with effects on sarcolemmal KATP (sarcKATP) channels.[1][2] | Sulfonylurea Receptor 1 (SUR1) and SUR2B subunits of KATP channels.[3][4] |
| Potency (IC50/EC50) | IC50: ~30 µM (sarcKATP, in the presence of ATP), 45-75 µM (mitoKATP)[5] | EC50: A selective analog, NNC 55-9216, has an EC50 of 16 µM for Kir6.2/SUR1 channels, and is more potent than diazoxide (EC50 = 65 µmol/l).[6] |
| Mechanism of Action | Competitive antagonism at the ATP binding site of the KATP channel.[7] It is also metabolized to 5-HD-CoA, which can inhibit β-oxidation.[8][9][10] | Binds to the SUR subunit, stabilizing the open state of the KATP channel, leading to potassium efflux and hyperpolarization.[11][12] Its action is often dependent on the presence of intracellular Mg-nucleotides.[13][14] |
| Key Cellular Effects | Blocks cardioprotective effects of ischemic preconditioning. Can inhibit mitochondrial respiration. | Inhibits insulin (B600854) secretion from pancreatic β-cells.[11][12] Causes vasodilation of smooth muscle.[11] |
| KATP Channel-Independent Effects | Yes, its metabolite 5-HD-CoA can inhibit fatty acid β-oxidation.[8][9][10] | Yes, it can inhibit succinate (B1194679) dehydrogenase (Complex II) in the mitochondrial respiratory chain.[15][7] |
| Clinical Relevance | Primarily a research tool to investigate the role of KATP channels, particularly in cardioprotection. | Used clinically to treat hypoglycemia due to hyperinsulinism and in hypertensive emergencies.[11] |
Mechanisms of Action and Signaling Pathways
Diazoxide: A KATP Channel Opener
Diazoxide functions by binding to the sulfonylurea receptor (SUR) subunit of the KATP channel, primarily SUR1 and SUR2B isoforms. This binding promotes a conformational change that increases the channel's open probability, leading to an efflux of potassium ions down their electrochemical gradient. The resulting hyperpolarization of the cell membrane makes it more difficult for voltage-gated calcium channels to open, reducing calcium influx and subsequent cellular responses like insulin secretion or muscle contraction. The activity of diazoxide is often enhanced by the presence of intracellular magnesium and nucleotides like ADP.[13]
5-Hydroxydecanoate: A KATP Channel Blocker with Metabolic Effects
5-Hydroxydecanoate is widely used as a selective inhibitor of mitochondrial KATP channels. It is thought to act by competing with ATP for its binding site on the channel, thereby preventing channel opening.[7] However, its mechanism is more complex than that of a simple channel blocker. 5-HD can be activated by acyl-CoA synthetase to form 5-hydroxydecanoyl-CoA (5-HD-CoA).[15][7] This metabolite can then enter the β-oxidation pathway, where it can interfere with the metabolism of fatty acids, creating a bottleneck.[8][9][10] This metabolic interference represents a significant KATP channel-independent effect.
Experimental Protocols
Electrophysiological Analysis of KATP Channel Activity (Patch-Clamp)
This protocol outlines the whole-cell patch-clamp technique to measure macroscopic KATP channel currents in response to diazoxide or 5-HD.
a. Cell Preparation:
-
Isolate primary cells (e.g., cardiomyocytes, pancreatic β-cells) or use a cell line (e.g., HEK293) stably expressing the KATP channel subunits of interest (Kir6.2/SUR1 or Kir6.2/SUR2A/B).
-
Plate cells on glass coverslips suitable for microscopy and allow them to adhere.
b. Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Pipette (Internal) Solution (in mM): 140 KCl, 10 HEPES, 1 EGTA, 1 MgCl2, and varying concentrations of ATP and ADP to modulate channel activity (e.g., 0.1 mM ATP to achieve partial channel inhibition). Adjust pH to 7.2 with KOH.
-
Drug Solutions: Prepare stock solutions of diazoxide (in DMSO or NaOH) and this compound (in water). Dilute to final working concentrations in the external solution immediately before use.
c. Recording Procedure:
-
Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a cell with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -70 mV. Apply voltage steps or ramps to elicit currents.
-
Establish a stable baseline current.
-
Perfuse the cell with the drug solution (diazoxide or 5-HD) and record the change in current. Diazoxide should induce an outward current (potassium efflux), while 5-HD should inhibit any existing KATP current.
-
Wash out the drug to observe the reversibility of the effect.
d. Data Analysis:
-
Measure the amplitude of the current before, during, and after drug application.
-
Construct dose-response curves to determine the EC50 for diazoxide or the IC50 for 5-HD.
Assessment of Mitochondrial Function: Respiration and Membrane Potential
Given the known mitochondrial effects of both compounds, assessing their impact on mitochondrial function is crucial.
a. Mitochondrial Respiration (High-Resolution Respirometry):
-
Isolate mitochondria from fresh tissue (e.g., rat heart or liver) by differential centrifugation.
-
Determine mitochondrial protein concentration using a standard assay (e.g., BCA).
-
Add a known amount of mitochondria (e.g., 0.05 mg/mL) to the respirometer chamber containing a respiration buffer (e.g., MiR05).
-
Sequentially add substrates for different respiratory chain complexes (e.g., pyruvate, malate, glutamate (B1630785) for Complex I; succinate for Complex II).
-
After establishing a baseline respiration rate, inject diazoxide or 5-HD and monitor the oxygen consumption rate. Diazoxide is expected to inhibit succinate-driven (Complex II) respiration.[7] 5-HD's effects may be more complex due to its metabolism.
-
Add ADP to measure state 3 respiration and oligomycin (B223565) to measure state 4 respiration. Finally, add an uncoupler like FCCP to determine the maximal electron transport system capacity.
b. Mitochondrial Membrane Potential:
-
Culture cells on glass-bottom dishes.
-
Load the cells with a fluorescent potentiometric dye such as Tetramethylrhodamine, Ethyl Ester (TMRE) or Tetramethylrhodamine, Methyl Ester (TMRM) (e.g., 25-50 nM for 30 minutes at 37°C).[16][17]
-
Wash the cells to remove excess dye.
-
Acquire baseline fluorescence images using a fluorescence microscope.
-
Add diazoxide or 5-HD to the cells and acquire a time-lapse series of images.
-
As a positive control for depolarization, add a protonophore uncoupler like FCCP at the end of the experiment.
-
Analyze the change in fluorescence intensity in the mitochondria over time. A decrease in TMRE/TMRM fluorescence indicates mitochondrial depolarization.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the effects of 5-HD and diazoxide on KATP channel function and mitochondrial activity.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. ATP-Sensitive Potassium (KATP) Channel Openers Diazoxide and Nicorandil Lower Intraocular Pressure In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. K(ATP) channel-independent targets of diazoxide and 5-hydroxydecanoate in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beta-oxidation of 5-hydroxydecanoate, a putative blocker of mitochondrial ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Diazoxide? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of KATP Channel Activity by Diazoxide and MgADP : Distinct Functions of the Two Nucleotide Binding Folds of the Sulfonylurea Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of KATP channel activity by diazoxide and MgADP. Distinct functions of the two nucleotide binding folds of the sulfonylurea receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. KATP channel-independent targets of diazoxide and 5-hydroxydecanoate in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functional Mitochondrial Staining | Thermo Fisher Scientific - US [thermofisher.com]
- 17. media.cellsignal.com [media.cellsignal.com]
A Comparative Analysis of 5-Hydroxydecanoate (5-HD) and Glibenclamide: Mechanisms and Experimental Effects
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative effects of 5-Hydroxydecanoate (B1195396) and Glibenclamide, supported by experimental data and detailed protocols.
This guide provides a detailed comparative analysis of two widely studied pharmacological agents: 5-Hydroxydecanoate (5-HD) and glibenclamide. While both compounds are known to interact with ATP-sensitive potassium (KATP) channels, their selectivity, mechanisms of action, and overall physiological effects differ significantly. This document aims to provide a clear and objective comparison of their performance, supported by quantitative data from various experimental studies. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Executive Summary
5-Hydroxydecanoate (5-HD) is primarily recognized as a selective blocker of mitochondrial ATP-sensitive potassium (mitoKATP) channels and is extensively used as a tool to investigate the role of these channels in cellular processes, particularly in cardioprotection. Emerging evidence also highlights its role as a substrate and inhibitor of fatty acid β-oxidation.
Glibenclamide, a second-generation sulfonylurea, is a well-established oral hypoglycemic agent used in the treatment of type 2 diabetes. Its primary mechanism involves the blockade of pancreatic β-cell KATP channels, leading to insulin (B600854) secretion. However, glibenclamide also affects KATP channels in other tissues, including the heart and mitochondria, and has been shown to possess anti-inflammatory properties through the inhibition of the NLRP3 inflammasome.
This guide will delve into a quantitative comparison of their effects on KATP channels, mitochondrial function, and cardioprotection, providing a clear overview of their distinct pharmacological profiles.
Data Presentation: Quantitative Comparison of 5-HD and Glibenclamide
The following tables summarize the key quantitative data on the effects of 5-HD and glibenclamide from various experimental studies. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: Comparative Inhibitory Effects on KATP Channels
| Parameter | 5-Hydroxydecanoate (5-HD) | Glibenclamide | Tissue/Cell Type | Reference(s) |
| IC50 (mitoKATP) | 45-75 µM | 1-6 µM | Rat heart and liver mitochondria | [1] |
| IC50 (sarcKATP) | ~30 µM (in the presence of ATP) | 6 µM | Rat ventricular myocytes | [2] |
| Ki (SUR1) | Not reported | High affinity (nM range) | Pancreatic β-cells | [3][4][5] |
| Ki (mitoKATP) | 45-85 µM | 1-6 µM | Not specified | [1] |
Table 2: Effects on Mitochondrial Respiration
| Parameter | 5-Hydroxydecanoate (5-HD) | Glibenclamide | Experimental Conditions | Reference(s) |
| Effect on State 3 Respiration | Inhibition (at high concentrations) | Inhibition (dose-dependent) | Isolated mitochondria (skeletal muscle, kidney) | [6][7] |
| EC50 for Respiration Inhibition | Not reported | 0.989 ± 0.06 µM | Skeletal muscle mitochondria | [6] |
| Effect on State 4 Respiration | No significant effect | Stimulation (uncoupling-like effect) | Isolated rat liver mitochondria | [8] |
Table 3: Effects on Cardioprotection (Ischemia/Reperfusion Injury)
| Parameter | 5-Hydroxydecanoate (5-HD) | Glibenclamide | Animal Model | Reference(s) |
| Effect on Ischemic Preconditioning | Abolishes cardioprotective effects | Abolishes cardioprotective effects | Rat, Dog | [9][10] |
| Effect on Infarct Size | Increases infarct size when preconditioning is blocked | Can increase infarct size by blocking protective mechanisms | Various | |
| Effect on Arrhythmias | May suppress reentrant ventricular arrhythmias | Reduces duration of ventricular fibrillation | Dog, Rat | [9][11] |
Table 4: Effects on Insulin Secretion and Glucose Metabolism
| Parameter | 5-Hydroxydecanoate (5-HD) | Glibenclamide | Experimental System | Reference(s) |
| Insulin Secretion | No direct effect reported | Stimulates insulin secretion | Pancreatic β-cells, Humans | [12] |
| Blood Glucose | No direct effect reported | Lowers blood glucose | Humans | [13][14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Measurement of Mitochondrial KATP (mitoKATP) Channel Activity
Objective: To assess the inhibitory effects of 5-HD and glibenclamide on mitoKATP channel activity.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from rat liver or heart tissue using differential centrifugation in a buffer containing sucrose, EGTA, and a suitable buffer (e.g., Tris-HCl).
-
Measurement of K+ Flux: Resuspend isolated mitochondria in a potassium-based medium (e.g., KCl) containing a respiratory substrate (e.g., succinate) and a respiratory inhibitor (e.g., rotenone).
-
Channel Opening: Induce mitoKATP channel opening using an opener such as diazoxide.
-
Measurement of Mitochondrial Swelling: Monitor changes in light scattering at 520 nm using a spectrophotometer. Mitochondrial swelling, indicative of K+ influx through opened channels, results in a decrease in light scattering.
-
Inhibitor Application: Add varying concentrations of 5-HD or glibenclamide to the mitochondrial suspension before or after the addition of the channel opener.
-
Data Analysis: Calculate the rate of mitochondrial swelling and determine the IC50 values for each inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Assessment of Mitochondrial Respiration
Objective: To determine the effects of 5-HD and glibenclamide on mitochondrial oxygen consumption.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from the tissue of interest (e.g., skeletal muscle, liver) as described previously.
-
High-Resolution Respirometry: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to measure oxygen consumption rates.
-
Respiration States:
-
State 2 (Resting): Measure the basal oxygen consumption rate in the presence of a respiratory substrate (e.g., glutamate (B1630785) and malate (B86768) for Complex I, or succinate (B1194679) for Complex II).
-
State 3 (Active): Initiate ADP-stimulated respiration by adding a known amount of ADP.
-
State 4 (Resting after phosphorylation): Measure the oxygen consumption rate after the added ADP has been phosphorylated to ATP.
-
-
Inhibitor Titration: Add increasing concentrations of 5-HD or glibenclamide to the respiration chamber and measure the effects on State 3 and State 4 respiration.
-
Data Analysis: Calculate the respiratory control ratio (RCR; State 3/State 4) and the P/O ratio (moles of ADP phosphorylated per atom of oxygen consumed) to assess mitochondrial coupling and efficiency. Determine the EC50 for the inhibition of respiration.
Langendorff Perfused Heart Model of Ischemia/Reperfusion Injury
Objective: To evaluate the effects of 5-HD and glibenclamide on cardiac function and injury following ischemia and reperfusion.
Methodology:
-
Heart Isolation and Perfusion: Excise hearts from anesthetized rats and mount them on a Langendorff apparatus. Perfuse the hearts retrogradely via the aorta with Krebs-Henseleit buffer gassed with 95% O2 / 5% CO2 at a constant temperature (37°C) and pressure.
-
Functional Measurements: Continuously monitor cardiac function parameters, including left ventricular developed pressure (LVDP), heart rate (HR), and coronary flow (CF), using a pressure transducer inserted into the left ventricle.
-
Ischemia/Reperfusion Protocol:
-
Baseline: Stabilize the heart for a period of 20-30 minutes.
-
Drug Perfusion: Perfuse the heart with buffer containing 5-HD or glibenclamide at the desired concentration for a specified period before ischemia.
-
Global Ischemia: Induce global no-flow ischemia for a defined duration (e.g., 30 minutes).
-
Reperfusion: Reperfuse the heart with the drug-containing or drug-free buffer for a set period (e.g., 60-120 minutes).
-
-
Infarct Size Measurement: At the end of reperfusion, slice the ventricles and incubate them in a solution of 1% triphenyltetrazolium (B181601) chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. Measure the infarct size as a percentage of the total ventricular area.
-
Data Analysis: Compare the recovery of cardiac function (e.g., LVDP) and the infarct size between the control and drug-treated groups.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathways
Caption: Glibenclamide's mechanism of action in pancreatic β-cells.
Caption: Dual inhibitory effects of 5-HD within the mitochondrion.
Caption: Glibenclamide's inhibitory effect on the NLRP3 inflammasome pathway.
Experimental Workflows
Caption: Experimental workflow for the Langendorff perfused heart model.
Caption: Workflow for assessing mitochondrial oxygen consumption.
Conclusion
5-Hydroxydecanoate and glibenclamide, while both interacting with KATP channels, exhibit distinct pharmacological profiles with significant implications for their research and clinical applications. Glibenclamide is a potent, non-selective KATP channel blocker with a primary role in stimulating insulin secretion, but also demonstrates important effects on mitochondrial function and inflammation. 5-HD, in contrast, is considered a more selective blocker of mitoKATP channels and also interferes with fatty acid metabolism, making it a valuable tool for dissecting the roles of these specific mitochondrial pathways.
The choice between these two compounds for experimental studies should be guided by the specific research question. For investigating the direct role of pancreatic β-cell KATP channels in insulin secretion, glibenclamide is the established tool. For specifically probing the function of mitoKATP channels in processes like cardioprotection, 5-HD is a commonly used inhibitor, although its effects on β-oxidation must be considered.
Further direct comparative studies are warranted to provide a more definitive quantitative comparison of their effects on various physiological and pathological processes. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and interpret studies involving these two important pharmacological agents.
References
- 1. Mitochondrial KATP channels in cell survival and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Oxidation of 5-hydroxydecanoate, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]
- 4. Binding of sulphonylureas to plasma proteins – A KATP channel perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Glibenclamide depletes ATP in renal proximal tubular cells by interfering with mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glibenclamide interferes with mitochondrial bioenergetics by inducing changes on membrane ion permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Blockade of ATP-sensitive potassium channels by 5-hydroxydecanoate suppresses monophasic action potential shortening during regional myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of 5-hydroxydecanoate and ischemic preconditioning on the ischemic-reperfused heart of fed and fasted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. The triggering pathway to insulin secretion: Functional similarities and differences between the human and the mouse β cells and their translational relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparative effects of glibenclamide and metformin on ambulatory blood pressure and cardiovascular reactivity in NIDDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of Glimepiride vs Glibenclamide on Ischaemic Heart Disease Risk Factors and Glycaemic Control in Patients with Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Hydroxydecanoate (5-HD): A Critical Examination of its Specificity for Mitochondrial ATP-Sensitive Potassium (mitoKATP) Channels
For researchers, scientists, and drug development professionals, the accurate characterization of pharmacological tools is paramount. 5-Hydroxydecanoate (B1195396) (5-HD) has been widely utilized as a selective inhibitor of the mitochondrial ATP-sensitive potassium (mitoKATP) channel, a key component in cellular protective pathways. However, accumulating evidence challenges the specificity of 5-HD, revealing significant off-target effects that warrant careful consideration in experimental design and data interpretation. This guide provides a comprehensive comparison of 5-HD with other modulators of KATP channels, supported by experimental data and detailed methodologies, to facilitate a more informed use of this compound in research.
Comparative Analysis of KATP Channel Modulators
The following table summarizes the inhibitory concentrations (IC50) of 5-HD and other commonly used KATP channel modulators on both mitochondrial (mitoKATP) and sarcolemmal (sarcKATP) channels. This data highlights the overlapping activity of 5-HD and questions its purported selectivity for the mitochondrial channel.
| Compound | Target Channel | IC50 / K1/2 (µM) | Species/Tissue | Comments | Reference |
| 5-Hydroxydecanoate (5-HD) | mitoKATP | 45-75 | Rat Heart & Liver | Inhibition is state-dependent; requires channel to be open. | [1][2] |
| mitoKATP | ~95 | Rabbit Ventricular Myocytes | [3] | ||
| sarcKATP (Kir6.2/SUR2A) | ~30 | Rat Ventricular Myocytes | Inhibition observed in inside-out patches in the presence of ATP. | [4] | |
| sarcKATP (SUR1/Kir6.1 or Kir6.2) | 66-81 | HEK293 Cells | [3] | ||
| Glibenclamide (Glyburide) | mitoKATP | 1-6 | Rat Heart & Liver | State-dependent inhibition. | [1][2] |
| sarcKATP | Potent Blocker | HEK293 Cells | Blocks all tested sKATP channel subtypes. | [3] | |
| Diazoxide (B193173) | mitoKATP | Opener | Rabbit Ventricular Myocytes | Also inhibits succinate (B1194679) oxidation. | [3][5] |
| sarcKATP (Kir6.2/SUR2A) | Weak Opener/No Effect | HEK293 Cells | [3][6] | ||
| Pinacidil | mitoKATP | Opener | Rabbit Ventricular Myocytes | [3] | |
| sarcKATP | Non-selective Opener | HEK293 Cells | [3] | ||
| HMR-1098 | mitoKATP | No Effect | Rabbit Ventricular Myocytes | [3] | |
| sarcKATP (Kir6.2/SUR2A) | 1.5 | HEK293 Cells | Potent blocker. | [3] |
Off-Target Effects and Metabolic Fate of 5-HD
A critical aspect often overlooked is the metabolic activity of 5-HD. Contrary to being an inert channel blocker, 5-HD is a substrate for mitochondrial acyl-CoA synthetase, which converts it to 5-hydroxydecanoyl-CoA (5-HD-CoA)[5][7]. This metabolite can then enter the β-oxidation pathway, potentially influencing mitochondrial respiration and function independently of its action on mitoKATP channels[7][8]. This metabolic conversion is a significant confounding factor, as the observed cellular effects of 5-HD administration may be attributable to its downstream metabolites rather than direct channel blockade.
Furthermore, studies have revealed that both 5-HD and the widely used mitoKATP channel opener, diazoxide, have direct effects on the mitochondrial respiratory chain. Diazoxide has been shown to inhibit succinate oxidation[5][9]. Unexpectedly, 5-HD has also been observed to inhibit mitochondrial respiration under certain conditions[9]. These findings underscore the necessity of appropriate controls to dissect the channel-dependent versus independent effects of these agents.
Experimental Protocols
To aid in the replication and critical evaluation of studies on mitoKATP channel pharmacology, detailed methodologies for key experiments are outlined below.
Measurement of K+ Flux in Isolated Mitochondria
This technique directly assesses the activity of mitoKATP channels by measuring the influx of potassium into isolated mitochondria.
-
Mitochondrial Isolation: Isolate mitochondria from heart or liver tissue using differential centrifugation.
-
Assay Medium: Suspend the isolated mitochondria in a potassium-containing medium with a respiratory substrate (e.g., succinate).
-
Initiation of K+ Flux: Induce K+ influx by adding a mitoKATP channel opener (e.g., diazoxide). The movement of K+ into the mitochondrial matrix is accompanied by water, causing mitochondrial swelling.
-
Measurement: Monitor the change in light scattering at 520 nm using a spectrophotometer. A decrease in light scattering indicates mitochondrial swelling and thus K+ influx.
-
Inhibitor Studies: To test the effect of inhibitors like 5-HD, pre-incubate the mitochondria with the inhibitor before adding the channel opener. The degree of inhibition is quantified by the reduction in the rate of swelling.
Patch-Clamp Electrophysiology for Sarcolemmal KATP Channels
This method allows for the direct measurement of ion channel activity in the cell membrane.
-
Cell Preparation: Isolate single ventricular myocytes from cardiac tissue.
-
Patch-Clamp Configuration: Establish an inside-out patch-clamp configuration to allow for the application of drugs to the intracellular face of the sarcolemmal membrane.
-
Channel Activity Recording: Record single-channel currents in the presence of ATP to inhibit the channel.
-
Drug Application: Perfuse the patch with a solution containing the test compound (e.g., 5-HD) to determine its effect on channel activity. The concentration-dependent inhibition can be used to calculate the IC50 value.
Visualizing the Complexity: Signaling and Experimental Workflows
To visually represent the intricate interactions and experimental logic, the following diagrams have been generated using Graphviz.
Figure 1: Signaling pathway of 5-HD and Diazoxide.
Figure 2: Workflow for specificity assessment.
Conclusion and Recommendations
The evidence strongly indicates that 5-Hydroxydecanoate is not a specific inhibitor of mitoKATP channels. Its inhibitory action on sarcolemmal KATP channels, its metabolic conversion within mitochondria, and its direct effects on cellular respiration are significant off-target activities that can confound experimental results.
For researchers investigating the role of mitoKATP channels, it is recommended to:
-
Use Multiple Inhibitors: Employ a panel of inhibitors with different pharmacological profiles (e.g., 5-HD, glibenclamide, HMR-1098) to confirm that the observed effects are not specific to a single compound.
-
Implement Appropriate Controls: When using 5-HD, it is crucial to design experiments that can distinguish between channel blockade and metabolic or off-target respiratory effects. This may include using non-metabolizable analogs of 5-HD if they become available or performing experiments in the presence of β-oxidation inhibitors.
By critically evaluating the pharmacological tools we use, the scientific community can ensure the generation of robust and reproducible data, ultimately advancing our understanding of cellular physiology and disease.
References
- 1. State-dependent inhibition of the mitochondrial KATP channel by glyburide and 5-hydroxydecanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological comparison of native mitochondrial K(ATP) channels with molecularly defined surface K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Hydroxydecanoate and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KATP channel-independent targets of diazoxide and 5-hydroxydecanoate in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological and histochemical distinctions between molecularly defined sarcolemmal KATP channels and native cardiac mitochondrial KATP channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. β-Oxidation of 5-hydroxydecanoate, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of ischaemic preconditioning, diazoxide and 5-hydroxydecanoate on rat heart mitochondrial volume and respiration - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Cross-Validating 5-HT Receptor Function: Pharmacological vs. Genetic Knockout Models
In the field of neuroscience and drug development, validating the specific function of a neurotransmitter receptor is a critical step. For the serotonin (B10506) (5-hydroxytryptamine, 5-HT) system, with its diverse family of at least 14 receptor subtypes, researchers principally rely on two powerful methodologies: pharmacological blockade and genetic knockout models. This guide provides a comparative overview of these approaches, focusing on the widely studied 5-HT1A receptor as a primary example, to help researchers objectively assess findings and design robust experiments.
Methodological Approaches: Two Sides of the Same Coin
The ultimate goal of both methods is to understand the physiological or behavioral role of a specific receptor by observing the effect of its absence or inactivation.
-
Pharmacological Approach: This method uses selective antagonists (blockers) or agonists (activators) to acutely modulate receptor activity. It offers temporal control and is analogous to therapeutic interventions. However, the specificity of pharmacological agents is a significant consideration, as off-target effects can confound results.
-
Genetic Approach: This technique involves creating a "knockout" model, typically in mice, where the gene encoding the receptor is permanently deleted. This provides unparalleled specificity for the target receptor. However, the lifelong absence of the receptor can lead to developmental compensation, where the organism's neural circuitry adapts to the lack of the receptor, potentially masking its true function in a mature system.[1][2]
The logical relationship between these two approaches in validating a receptor's function is illustrated below. Ideally, the phenotypic outcomes of both methods should converge to provide strong evidence for the receptor's role.
Figure 1: Logical workflow for cross-validating receptor function.
Comparative Analysis: The 5-HT1A Receptor in Anxiety
The 5-HT1A receptor has been extensively studied for its role in anxiety and mood disorders.[3][4] Pharmacological agents targeting this receptor are used clinically, and corresponding knockout mouse models have been generated, making it an excellent case study for comparing methodologies.
Mice lacking 5-HT1A receptors consistently display an anxiety-like phenotype.[1][5][6] They show increased fear of open or elevated spaces and decreased exploratory activity.[1][5] This genetic evidence strongly implicates the 5-HT1A receptor in the modulation of fear-related behaviors.[1]
Interestingly, the pharmacological picture can be more complex. While 5-HT1A receptor agonists are used to treat anxiety, acute administration of selective 5-HT1A antagonists in adult wild-type mice does not consistently produce a measurable anxiety-like effect.[7] This discrepancy highlights a key point: the lifelong absence of the receptor in a knockout model may lead to developmental alterations in neural circuits that are not replicated by acute pharmacological blockade in an adult animal.[6][7] Studies using conditional knockouts, where the receptor is deleted only in adulthood, have shown no anxiety-like phenotype, supporting the idea that the 5-HT1A receptor's role in anxiety is largely developmental.[7]
Quantitative Data Summary
The following table summarizes representative findings from behavioral assays comparing 5-HT1A knockout mice to wild-type controls.
| Behavioral Test | Parameter | Wild-Type (WT) Mice | 5-HT1A Knockout (-/-) Mice | Implied Phenotype in Knockouts | Reference |
| Elevated Plus Maze | % Time in Open Arms | ~30-40% | ~10-20% | Increased Anxiety | [1][5] |
| Open Field Test | Time in Center | ~45 seconds | ~15 seconds | Increased Anxiety / Neophobia | [5] |
| Open Field Test | Total Distance Moved | ~3500 cm | ~2000 cm | Decreased Exploratory Activity | [5] |
| Forced Swim Test | Immobility Time | ~150 seconds | ~100 seconds | Antidepressant-like Effect | [1] |
Note: Values are approximations derived from published charts and may vary based on mouse strain and specific experimental conditions.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible results. Below are methodologies for key experiments cited in 5-HT1A receptor research.
A. Generation of Knockout Mice
A standard homologous recombination technique is used to generate mice lacking a specific receptor.
-
Construct Design: A targeting vector is created containing DNA sequences homologous to the regions flanking the 5-HT1A receptor gene. The gene itself is replaced with a selectable marker, such as a neomycin resistance cassette.
-
Electroporation: The vector is introduced into embryonic stem (ES) cells.
-
Selection: ES cells that have successfully incorporated the vector via homologous recombination are selected for.
-
Blastocyst Injection: The modified ES cells are injected into early-stage mouse embryos (blastocysts).
-
Implantation & Breeding: The blastocysts are implanted into a surrogate mother. The resulting chimeric offspring are bred to produce heterozygous (+/-) and, subsequently, homozygous (-/-) knockout mice.
-
Genotype Confirmation: Southern blot analysis and PCR are used to confirm the disruption of the 5-HT1A receptor gene.[1]
B. Behavioral Assay: Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure: Mice are placed individually in the center of the maze, facing an open arm, and allowed to explore for a set period (e.g., 5 minutes).
-
Data Collection: An overhead camera records the session. Software tracks the time spent in and the number of entries into each arm.
-
Analysis: A lower percentage of time spent in the open arms is interpreted as increased anxiety-like behavior.[1][5]
Figure 2: A standard workflow for a behavioral experiment.
Signaling Pathway Disruption
Both pharmacological and genetic methods ultimately aim to disrupt the receptor's downstream signaling cascade. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins.[3][8] Its activation leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels.[8][9] This cascade ultimately influences neuronal excitability by modulating ion channels, such as opening G protein-coupled inwardly-rectifying potassium (GIRK) channels, which hyperpolarizes the neuron and decreases its firing rate.[3]
A knockout model removes this entire signaling hub from the neuron, while an antagonist acutely blocks serotonin from initiating the cascade.
Figure 3: Canonical 5-HT1A receptor signaling pathway.
Conclusion and Recommendations
Cross-validation using both pharmacological and genetic models provides the most robust evidence for a receptor's function.
-
Convergence: When the phenotype of a knockout mouse aligns with the effects of an acute antagonist administration (as seen with 5-HT2A and 5-HT3 receptors), it strongly suggests a direct role for the receptor in regulating that behavior in the adult brain.[7]
-
Divergence: When results differ, as with the 5-HT1A receptor and anxiety, it often points towards a more complex role for the receptor, such as in neural development.[6][7] This discrepancy is not a failure of either method but rather a critical finding that guides future research.
For researchers and drug developers, it is imperative to consider the strengths and limitations of each approach. Genetic models offer unparalleled specificity but may include compensatory effects. Pharmacological studies provide acute temporal control relevant to therapeutics but are limited by drug specificity. Utilizing both, including advanced techniques like conditional and cell-type-specific knockouts, will yield the most comprehensive and reliable understanding of 5-HT receptor biology.
References
- 1. Serotonin receptor 1A knockout: An animal model of anxiety-related disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT1A receptor knockout mouse as a genetic model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hadassah BrainLabs | 5HT1A receptor knockout mouse [brainlabs.org.il]
- 6. 5-HT1A receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Mice with Targeted Genetic Inactivation in the Serotonergic System for the Study of Anxiety - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Effects of 5-Hydroxydecanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxydecanoate (B1195396) (5-HD) is a widely utilized pharmacological tool in cardiovascular research, primarily known for its role as an inhibitor of ATP-sensitive potassium (KATP) channels. It has been instrumental in elucidating the mechanisms of ischemic preconditioning, a phenomenon where brief periods of ischemia protect the heart from a subsequent, more prolonged ischemic insult. However, emerging evidence reveals a more complex pharmacological profile for 5-HD, with significant effects on mitochondrial metabolism that challenge its specificity as a KATP channel blocker. This guide provides a comprehensive comparison of the in vitro and in vivo effects of 5-HD, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to aid researchers in the design and interpretation of their studies.
Data Presentation: A Comparative Summary
The following tables summarize the key quantitative effects of 5-Hydroxydecanoate observed in both in vitro and in vivo experimental settings.
Table 1: In Vitro Effects of 5-Hydroxydecanoate
| Parameter | Effect of 5-HD | Concentration/IC50 | Experimental System | Reference |
| Mitochondrial KATP (mitoKATP) Channel Activity | Inhibition of K+ flux | K1/2: 45–75 μM | Isolated rat heart and liver mitochondria | [1] |
| Sarcolemmal KATP (sarcKATP) Channel Activity | Inhibition (ATP-dependent) | IC50: ~30 μM | Inside-out patches from rat ventricular myocytes | [2][3] |
| Mitochondrial Respiration (State 3) | Inhibition | 100 µM 5-HD-CoA significantly reduced respiration with decanoyl-CoA | Isolated rat heart mitochondria | [4] |
| Mitochondrial Matrix Volume | Increase | 100 or 300 µM | Mitochondria from perfused rat hearts | [5] |
| Fatty Acid β-Oxidation | Inhibition (creates a bottleneck) | 100 µM 5-HD-CoA inhibited metabolism of decanoyl-CoA | Isolated rat heart mitochondria | [4][6] |
| Mitochondrial Membrane Potential | Blocks decrease induced by 6-OHDA | Not specified | Dopaminergic neurons | [7] |
| Cell Proliferation | Inhibition of hypoxic proliferation | Not specified | Human pulmonary artery smooth muscle cells | [8] |
Table 2: In Vivo Effects of 5-Hydroxydecanoate
| Parameter | Effect of 5-HD | Dosage | Animal Model | Reference |
| Ischemic Preconditioning-induced Cardioprotection | Abolishes reduction in infarct size | 5 mg/kg | Rabbit | [1] |
| Anesthetic Preconditioning | Reverses cardioprotection | 200 µM | Guinea pig intact hearts | |
| Myocardial Infarct Size (without preconditioning) | No significant effect | 100 µM | Rat | [9] |
| Ischemia-induced Extracellular K+ Accumulation | Reduces initial increase | 100 µM | Guinea-pig heart | |
| Contractile Recovery after Ischemia/Reperfusion | Abolishes improvement by fasting and IPC | 100 µM | Rat | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate the effects of 5-HD.
In Vitro: Patch-Clamp Electrophysiology for KATP Channel Activity
This technique is used to measure the activity of ion channels in the cell membrane.
-
Cell Preparation: Cardiomyocytes are isolated from animal hearts (e.g., rat ventricles).
-
Patch Configuration: The "inside-out" patch configuration is commonly used to study the direct effects of substances on the intracellular side of the channel. A micropipette forms a tight seal with the cell membrane, and then the patch of the membrane is excised.
-
Solutions: The pipette solution (extracellular) and bath solution (intracellular) are formulated to mimic physiological conditions and to isolate KATP currents. The bath solution can be modified to include ATP and 5-HD at various concentrations.
-
Data Acquisition: Channel activity is recorded as electrical currents. The open probability and conductance of the channels are analyzed to determine the inhibitory effect of 5-HD.
In Vitro: Mitochondrial Respiration Assay
This assay measures the rate of oxygen consumption by isolated mitochondria, providing insights into the function of the electron transport chain.
-
Mitochondrial Isolation: Mitochondria are isolated from tissues (e.g., rat heart) by differential centrifugation.
-
Respirometry: An oxygen electrode (e.g., Clark-type electrode) is used to measure the concentration of dissolved oxygen in a sealed chamber containing the isolated mitochondria.
-
Substrates and Inhibitors: Various substrates (e.g., decanoyl-CoA, succinate) are added to stimulate respiration. 5-HD or its activated form, 5-HD-CoA, is then added to assess its effect on oxygen consumption.
-
Data Analysis: The rate of oxygen consumption is calculated from the slope of the oxygen concentration trace.
In Vitro: Mitochondrial Swelling Assay
This assay assesses the opening of the mitochondrial permeability transition pore (mPTP), which leads to mitochondrial swelling.
-
Mitochondrial Isolation: As described for the respiration assay.
-
Spectrophotometry: Mitochondrial swelling is monitored as a decrease in light absorbance at 540 nm in a spectrophotometer. As mitochondria swell, they scatter less light.
-
Assay Conditions: Isolated mitochondria are suspended in a buffer, and swelling is induced by agents like calcium. The effect of 5-HD on this process can then be determined.
In Vivo: Ischemia-Reperfusion Injury Model
This animal model is used to study the effects of drugs on myocardial infarction (heart attack).
-
Animal Model: Commonly used animals include rabbits and rats[1][9].
-
Surgical Procedure: The animal is anesthetized, and the chest is opened to expose the heart. A major coronary artery (e.g., the left anterior descending artery) is temporarily occluded with a suture to induce ischemia. After a defined period (e.g., 30-60 minutes), the suture is released to allow reperfusion.
-
Drug Administration: 5-HD is administered, typically intravenously, before the ischemic period to assess its effect on preconditioning or during reperfusion to study its direct effects on reperfusion injury.
-
Infarct Size Measurement: At the end of the reperfusion period, the heart is excised. The area at risk (the portion of the heart supplied by the occluded artery) and the infarcted area are delineated using specific stains (e.g., Evans blue and triphenyltetrazolium (B181601) chloride). The infarct size is expressed as a percentage of the area at risk.
Mandatory Visualizations: Signaling Pathways and Workflows
Signaling Pathway of 5-Hydroxydecanoate's Dual Action
Caption: Dual inhibitory actions of 5-Hydroxydecanoate on mitoKATP channels and β-oxidation.
Experimental Workflow for In Vivo Ischemia-Reperfusion Study
Caption: Workflow for assessing 5-HD's effect on myocardial infarct size in vivo.
Logical Relationship: The Controversy of 5-HD's Specificity
Caption: The debate surrounding the specific mechanism of action of 5-Hydroxydecanoate.
Conclusion
5-Hydroxydecanoate remains a valuable pharmacological agent for investigating cardioprotective signaling pathways. However, researchers must be cognizant of its dual mechanism of action. While it is an established inhibitor of KATP channels, its significant impact on mitochondrial fatty acid metabolism complicates the interpretation of data where it is used as a specific mitoKATP channel blocker. The metabolic effects of 5-HD, particularly the inhibition of β-oxidation, may contribute to or even be the primary cause of its observed effects in some experimental models[4][6].
This guide highlights the importance of careful experimental design and data interpretation when using 5-HD. Researchers are encouraged to consider its metabolic effects and, where possible, to employ complementary approaches to validate the role of mitoKATP channels in their specific experimental context. The provided data, protocols, and diagrams serve as a resource to facilitate a more nuanced understanding of the in vitro and in vivo effects of 5-Hydroxydecanoate.
References
- 1. Limitation of myocardial infarct size in the rabbit by ischaemic preconditioning is abolished by sodium 5-hydroxydecanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Hydroxydecanoate and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of ischaemic preconditioning, diazoxide and 5-hydroxydecanoate on rat heart mitochondrial volume and respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-" by Peter J. Hanley, Stefan Dröse et al. [digitalcommons.unl.edu]
- 7. The mitochondrial ATP-sensitive potassium channel blocker 5-hydroxydecanoate inhibits toxicity of 6-hydroxydopamine on dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-Hydroxydecanoate inhibits proliferation of hypoxic human pulmonary artery smooth muscle cells by blocking mitochondrial K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of 5-hydroxydecanoate and ischemic preconditioning on the ischemic-reperfused heart of fed and fasted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Hydroxydecanoate vs. Other KATP Channel Modulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-Hydroxydecanoate (B1195396) (5-HD) with other key ATP-sensitive potassium (KATP) channel openers and blockers. The information presented herein is supported by experimental data to aid in the selection and application of these pharmacological tools in a research setting.
ATP-sensitive potassium (KATP) channels are crucial links between cellular metabolism and electrical excitability in various tissues, including the heart, pancreas, and smooth muscle. Their modulation by pharmacological agents has been instrumental in both dissecting their physiological roles and developing therapeutic strategies. 5-Hydroxydecanoate (5-HD) has been widely used as a putative selective blocker of mitochondrial KATP (mitoKATP) channels, particularly in the context of cardioprotection and ischemic preconditioning. However, its selectivity and mechanism of action remain subjects of scientific debate. This guide compares 5-HD with other well-established KATP channel modulators, including the putative mitoKATP channel opener diazoxide (B193173), the non-selective opener pinacidil (B1677893), and the non-selective blocker glibenclamide.
Comparative Efficacy and Potency of KATP Channel Modulators
The following tables summarize the quantitative data on the potency of 5-HD and other modulators on sarcolemmal and mitochondrial KATP channels, as well as their known off-target effects.
Table 1: Potency of KATP Channel Blockers
| Compound | Target Channel | Species/Tissue | Potency (IC50) | Reference(s) |
| 5-Hydroxydecanoate (5-HD) | Sarcolemmal KATP | Rat ventricular myocytes | ~30 µM (in the presence of ATP) | [1][2] |
| Mitochondrial KATP | Rat heart and liver mitochondria | 45-75 µM | [3] | |
| Glibenclamide | Sarcolemmal KATP | Guinea pig ventricular myocytes | 6 nM | [4] |
| Sarcolemmal KATP | Rat ventricular myocytes | ~6 µM | [5] | |
| Mitochondrial KATP | Rat liver mitochondria | 70 ± 7 µM (uncoupling effect) | [6] | |
| Cardioprotection (inhibition) | Rat | 86 nM (inhibiting diazoxide effect) | [7] |
Table 2: Potency of KATP Channel Openers
| Compound | Target Channel | Species/Tissue | Potency (EC50) | Reference(s) |
| Diazoxide | Cardioprotection | Rat | 10.66 µM | [7] |
| Pinacidil | Sarcolemmal KATP | Rat ventricular myocytes | 16.6 µM (hypo-osmotic solution) | [8] |
| Sarcolemmal KATP (Kir6.2/SUR2A) | Rabbit ventricular myocytes | 13.4 µM | [9] | |
| Flocalin (Pinacidil analogue) | Sarcolemmal KATP (Kir6.2/SUR2A) | HEK-293 cells | 8.1 ± 0.4 µM | [10][11] |
Table 3: Off-Target Effects of KATP Channel Modulators
| Compound | Off-Target Effect | Experimental System | Observed Effect | Reference(s) |
| 5-Hydroxydecanoate (5-HD) | β-oxidation | Isolated mitochondria | Substrate for acyl-CoA synthetase, forming 5-HD-CoA which enters β-oxidation pathway. | [3] |
| Diazoxide | Mitochondrial Respiration | Pig heart submitochondrial particles; Rat liver mitochondria | Dose-dependent inhibition of succinate (B1194679) oxidation (Complex II). | [12][13] |
| Glibenclamide | Mitochondrial Respiration | Rat liver mitochondria | Uncouples mitochondria. | [6] |
| Mitochondrial Bioenergetics | Renal proximal tubular cells | Interferes with mitochondrial bioenergetics. | [14] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions of these compounds and the methods used to study them, the following diagrams are provided.
Caption: KATP channel signaling in cardioprotection.
References
- 1. 5-Hydroxydecanoate and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. β-Oxidation of 5-hydroxydecanoate, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of ATP-sensitive K+ channels in cardiac muscle by the sulphonylurea drug glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the mechanism of inhibition of KATP channels by glibenclamide in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ATP-regulated potassium channel blocker, glibenclamide, uncouples mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological and molecular docking studies reveal that glibenclamide competitively inhibits diazoxide-induced mitochondrial ATP-sensitive potassium channel activation and pharmacological preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of the phosphatidylinositol kinase pathway in augmentation of ATP-sensitive K(+) channel currents by hypo-osmotic stress in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Sarcolemmal cardiac KATP channels as a target for the cardioprotective effects of the fluorine-containing pinacidil analogue, flocalin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sarcolemmal cardiac K(ATP) channels as a target for the cardioprotective effects of the fluorine-containing pinacidil analogue, flocalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. KATP channel-independent targets of diazoxide and 5-hydroxydecanoate in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Direct effects of diazoxide on mitochondria in pancreatic B-cells and on isolated liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glibenclamide depletes ATP in renal proximal tubular cells by interfering with mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of 5-Hydroxydecanoate Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the consistency of experimental results is paramount. This guide provides a comparative analysis of studies on 5-Hydroxydecanoate (B1195396) (5-HD), a compound widely used as a selective inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels. However, emerging evidence suggests a more complex pharmacological profile, raising questions about the reproducibility and interpretation of studies relying on its presumed specificity.
5-Hydroxydecanoate has been a cornerstone tool in probing the role of mitoKATP channels in various physiological and pathological processes, particularly in the context of cardioprotection and ischemic preconditioning. While many studies have utilized 5-HD to implicate mitoKATP channels in cellular protection, a growing body of literature indicates that its effects may not be solely attributable to channel blockade. This guide synthesizes key findings, highlights areas of controversy, and provides detailed experimental protocols to aid researchers in designing and interpreting their own studies.
Quantitative Data Summary
The inhibitory potency of 5-Hydroxydecanoate has been reported across different experimental systems. The following table summarizes key quantitative data from various studies, providing a snapshot of the concentrations at which 5-HD exerts its effects.
| Parameter | Value | Experimental System | Reference |
| IC50 (sarcKATP channels) | ~30 µM | Inside-out patches from rat ventricular myocytes (in the presence of ATP) | [1] |
| K1/2 (mitoKATP-mediated K+ flux) | 45-75 µM | Isolated rat heart and liver mitochondria (in the presence of Mg2+, ATP, and a KATP channel opener) | [2] |
| Concentration abolishing cardioprotective effects of fasting and ischemic preconditioning | 100 µM | Langendorff perfused rat hearts | [3] |
| Concentration impairing hemodynamic recovery | 300 µM | Isolated rat hearts | [4] |
Signaling Pathways and Experimental Workflow
The classical understanding of 5-HD's mechanism of action centers on its direct inhibition of mitoKATP channels. However, recent studies have revealed that 5-HD can be metabolized within the mitochondria, impacting cellular respiration and fatty acid metabolism. These divergent pathways are crucial for interpreting experimental outcomes.
A generalized workflow for investigating the effects of 5-Hydroxydecanoate is depicted below. This workflow highlights the key decision points and experimental considerations necessary for robust and reproducible research.
Experimental Protocols
To facilitate the comparison and replication of studies, detailed experimental methodologies are crucial. Below are summaries of key experimental protocols cited in the literature.
KATP Channel Activity Measurement in Inside-Out Patches
-
Model: Single ventricular myocytes isolated from rat hearts.
-
Technique: Inside-out patch-clamp technique.
-
Procedure:
-
Myocytes are obtained by enzymatic digestion of the heart tissue.
-
A patch of the sarcolemmal membrane is excised using a glass micropipette, with the intracellular side facing the bath solution.
-
Single sarcKATP channel currents are recorded in response to various concentrations of 5-HD.
-
Experiments are conducted in the presence of non-inhibitory concentrations of ATP to assess the ATP-dependent inhibitory effect of 5-HD.[1]
-
K+ Flux Measurement in Isolated Mitochondria
-
Model: Mitochondria isolated from rat heart and liver.
-
Technique: Measurement of K+ flux into the mitochondrial matrix.
-
Procedure:
-
Mitochondria are isolated by differential centrifugation.
-
K+ influx is initiated by the addition of a KATP channel opener (e.g., diazoxide (B193173) or GTP) in the presence of Mg2+ and ATP.
-
The effect of 5-HD on K+ flux is determined by adding it to the mitochondrial suspension.
-
Control experiments are performed in the absence of ATP and Mg2+ to assess the state-dependent inhibition by 5-HD.[2]
-
Assessment of Cardioprotection in Perfused Hearts
-
Model: Isolated rat hearts perfused via the Langendorff apparatus.
-
Protocol:
-
Hearts are subjected to a period of global ischemia followed by reperfusion.
-
In preconditioning protocols, one or more brief cycles of ischemia and reperfusion precede the sustained ischemic insult.
-
5-HD (e.g., 100 µM) is perfused before and during the ischemic period.
-
Functional recovery (e.g., left ventricular developed pressure) and infarct size are measured to assess cardioprotection.[3]
-
Analysis of 5-HD Metabolism
-
Model: Isolated mitochondria or purified enzymes.
-
Technique: High-performance liquid chromatography (HPLC) and mass spectrometry.
-
Procedure:
-
5-HD is incubated with isolated mitochondria in the presence of coenzyme A (CoA).
-
The reaction mixture is analyzed for the formation of 5-hydroxydecanoyl-CoA (5-HD-CoA), the activated form of 5-HD.[5]
-
The metabolism of 5-HD-CoA is further analyzed using purified β-oxidation enzymes to identify rate-limiting steps.[6][7]
-
Discussion on Reproducibility and Future Directions
The reproducibility of 5-Hydroxydecanoate studies is complicated by its dual mechanism of action. While it does inhibit KATP channels, its metabolic effects cannot be ignored. The inhibitory concentrations reported for KATP channels (30-75 µM) overlap with concentrations used in cardioprotection studies (100 µM).[1][2][3] This raises the possibility that the observed effects in intact cell and organ systems are a composite of channel blockade and metabolic alterations.
Several studies now suggest that the cardioprotective effects previously attributed solely to mitoKATP channel modulation by drugs like diazoxide and their blockade by 5-HD may be related to partial inhibition of respiratory chain complexes.[5] Furthermore, it has been demonstrated that 5-HD is metabolized in mitochondria and can inhibit the β-oxidation of fatty acids, creating a metabolic bottleneck.[6][7] This metabolic inhibition itself could influence cellular responses to ischemia-reperfusion injury, independent of mitoKATP channel activity.
For future studies, it is imperative to:
-
Acknowledge the metabolic effects of 5-HD: Researchers should consider and, where possible, experimentally address the potential contribution of metabolic alterations to their findings.
-
Use multiple, structurally distinct inhibitors: Relying on a single pharmacological tool is fraught with potential for misinterpretation. The use of other KATP channel blockers with different mechanisms of action is advisable.
-
Employ genetic models: Where feasible, genetic knockout or knockdown of KATP channel subunits can provide more definitive evidence for the involvement of these channels.
References
- 1. 5-Hydroxydecanoate and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. State-dependent inhibition of the mitochondrial KATP channel by glyburide and 5-hydroxydecanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 5-hydroxydecanoate and ischemic preconditioning on the ischemic-reperfused heart of fed and fasted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of ischaemic preconditioning, diazoxide and 5-hydroxydecanoate on rat heart mitochondrial volume and respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KATP channel-independent targets of diazoxide and 5-hydroxydecanoate in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-" by Peter J. Hanley, Stefan Dröse et al. [digitalcommons.unl.edu]
A Comparative Guide to the Dose-Response Analysis of 5-Hydroxydecanoate Sodium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Hydroxydecanoate sodium (5-HD), a selective inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels, with other relevant pharmacological agents. It includes a detailed examination of its dose-response relationship, mechanism of action, and comparative efficacy, supported by experimental data and detailed protocols.
Introduction
This compound (5-HD) is a widely used pharmacological tool for investigating the role of mitochondrial ATP-sensitive potassium (mitoKATP) channels in various physiological and pathological processes, most notably in cardioprotection against ischemia-reperfusion injury. Its selectivity for the mitochondrial isoform of the KATP channel over its sarcolemmal counterpart makes it a valuable agent for dissecting specific cellular signaling pathways. This guide offers a comparative analysis of 5-HD's performance against other KATP channel modulators, providing researchers with the necessary data to design and interpret experiments effectively.
Mechanism of Action and Dose-Response
5-HD exerts its effects by selectively blocking the mitoKATP channel. This channel, located on the inner mitochondrial membrane, plays a crucial role in regulating mitochondrial function, including matrix volume, respiration, and the production of reactive oxygen species (ROS). By inhibiting this channel, 5-HD can modulate these processes and influence downstream signaling cascades related to cell survival and death.
The inhibitory potency of 5-HD is commonly quantified by its half-maximal inhibitory concentration (IC50), which typically falls in the micromolar range. However, it's important to note that the reported IC50 can vary depending on the experimental conditions and tissue type.
Comparative Analysis with Other KATP Channel Modulators
The activity of 5-HD is often compared with other agents that modulate KATP channels, such as the non-selective KATP channel blocker glibenclamide and the mitoKATP channel opener diazoxide (B193173) .
-
Glibenclamide: While a more potent inhibitor of KATP channels in general, glibenclamide exhibits less selectivity for the mitochondrial isoform compared to 5-HD. This distinction is critical when attempting to isolate the specific effects of mitoKATP channel modulation.
-
Diazoxide: As a channel opener, diazoxide has effects opposite to those of 5-HD. It is frequently used in conjunction with 5-HD to confirm the involvement of mitoKATP channels in a particular physiological response. The ability of 5-HD to reverse the effects of diazoxide provides strong evidence for the role of these channels.
Quantitative Comparison of Inhibitory Potency
| Compound | Target | IC50 / Ki | Potency and Selectivity | Reference |
| 5-Hydroxydecanoate (5-HD) | mitoKATP Channel | IC50: ~30 µM - 95 µM | Selective inhibitor of mitoKATP channels. | [1][2] |
| Glibenclamide | KATP Channels (non-selective) | Ki: 1-6 µM | Potent but non-selective inhibitor of both sarcolemmal and mitochondrial KATP channels. | [1] |
| Diazoxide | mitoKATP Channel | - | A selective opener of mitoKATP channels. | [1] |
Signaling Pathway of this compound
The inhibitory action of 5-HD on mitoKATP channels initiates a cascade of downstream signaling events, particularly relevant in the context of cardioprotection.
Caption: Signaling pathway initiated by 5-HD's inhibition of the mitoKATP channel.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the dose-response analysis of 5-HD.
Mitochondrial Swelling Assay
This assay is a functional measure of mitoKATP channel activity. Opening of the channel leads to K+ influx and subsequent mitochondrial swelling, which can be measured as a decrease in light absorbance.
Caption: Workflow for the mitochondrial swelling assay.
Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from the tissue or cells of interest using differential centrifugation.
-
Assay Buffer: Resuspend the mitochondrial pellet in a buffer containing KCl as the primary salt.
-
Spectrophotometry: Place the mitochondrial suspension in a cuvette and monitor the absorbance at 520 nm.
-
Channel Opening: Add a mitoKATP channel opener, such as diazoxide, to initiate mitochondrial swelling, which will be observed as a decrease in absorbance.
-
Inhibition with 5-HD: In separate experiments, co-incubate the mitochondria with varying concentrations of 5-HD prior to the addition of the opener.
-
Data Analysis: The rate of decrease in absorbance is proportional to the rate of mitochondrial swelling. Plot the rate of swelling against the concentration of 5-HD to determine the dose-response curve and calculate the IC50.
Mitochondrial Reactive Oxygen Species (ROS) Measurement
This protocol details the use of the fluorescent probe MitoSOX Red to measure mitochondrial superoxide (B77818) levels in response to 5-HD.
Methodology:
-
Cell Culture: Plate cells in a suitable format for fluorescence microscopy or flow cytometry.
-
Treatment: Treat the cells with the desired concentrations of 5-HD for the specified duration. Include appropriate positive and negative controls.
-
Staining: Incubate the cells with 5 µM MitoSOX Red for 10-30 minutes at 37°C, protected from light.[3][4][5]
-
Washing: Gently wash the cells with warm buffer to remove excess probe.
-
Imaging/Flow Cytometry: Measure the fluorescence of the oxidized MitoSOX probe. For microscopy, an excitation/emission of ~510/580 nm is used.[4] For flow cytometry, the signal is typically detected in the PE channel.[3]
-
Data Analysis: Quantify the mean fluorescence intensity, which corresponds to the level of mitochondrial superoxide. Generate dose-response curves by plotting fluorescence intensity against the concentration of 5-HD.
Mitochondrial Membrane Potential (ΔΨm) Assay
This protocol uses the potentiometric dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess changes in mitochondrial membrane potential.
Methodology:
-
Cell Preparation: Culture cells on a suitable plate for fluorescence measurement.
-
Drug Incubation: Treat cells with various concentrations of 5-HD. Include a positive control for depolarization, such as FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone).
-
TMRE Staining: Incubate the cells with TMRE (typically 50-200 nM) for 15-30 minutes at 37°C.[6][7]
-
Washing: Gently wash the cells with a suitable buffer to remove the dye from the medium.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer with excitation/emission wavelengths of approximately 549/575 nm.[6]
-
Data Analysis: A decrease in TMRE fluorescence indicates mitochondrial depolarization. Plot the fluorescence intensity against the 5-HD concentration to obtain a dose-response curve.
Conclusion
This compound is a valuable and selective tool for the study of mitochondrial ATP-sensitive potassium channels. Understanding its dose-response characteristics and how it compares to other KATP channel modulators is essential for the rigorous design and interpretation of experiments in cellular metabolism and cardioprotection. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess the effects of 5-HD in their specific model systems. As with any pharmacological agent, it is crucial to perform careful dose-response studies to determine the optimal concentration for achieving the desired biological effect while minimizing off-target effects.
References
- 1. Mitochondrial KATP channels in cell survival and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A flow-cytometry-based protocol for detection of mitochondrial ROS production under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live Cell Imaging of Mitochondrial Redox State in Mammalian Cells and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. abcam.co.jp [abcam.co.jp]
- 7. Functional Mitochondrial Staining | Thermo Fisher Scientific - AR [thermofisher.com]
Control Experiments for 5-Hydroxydecanoate Treatment: A Comparative Guide
For researchers investigating cellular metabolism and ion channel function, 5-Hydroxydecanoate (B1195396) (5-HD) is a widely utilized pharmacological tool. Primarily known as a selective blocker of the mitochondrial ATP-sensitive potassium (mitoKATP) channel, its application is crucial in studies of ischemic preconditioning, cardioprotection, and neuroprotection. However, emerging evidence of its metabolism via β-oxidation necessitates rigorous control experiments to ensure accurate interpretation of results. This guide provides a comparative overview of essential control experiments for 5-HD treatment, offering detailed protocols and quantitative data to aid in robust experimental design.
Comparison of 5-HD and Alternative KATP Channel Blockers
A critical aspect of validating findings from 5-HD treatment is the comparison with other KATP channel blockers that do not share its metabolic fate. Glibenclamide is a commonly used alternative, although it exhibits less selectivity for mitochondrial over sarcolemmal KATP channels.
| Parameter | 5-Hydroxydecanoate (5-HD) | Glibenclamide | Vehicle Control |
| Primary Target | Mitochondrial ATP-sensitive K+ (mitoKATP) channels | ATP-sensitive K+ (KATP) channels (less selective for mitoKATP) | N/A (e.g., DMSO, PBS) |
| IC50 for mitoKATP inhibition | 45-75 µM[1] | 1-6 µM (in the presence of KCOs)[1] | No effect |
| Effect on Mitochondrial Respiration (State 4) | Can inhibit respiration, especially at higher concentrations[2] | Can stimulate state 4 respiration rate[3] | No significant change |
| Metabolism | Substrate for β-oxidation[4][5] | Not a direct substrate for β-oxidation | N/A |
| Effect on Mitochondrial Membrane Potential (ΔΨm) | Can cause depolarization, particularly in the absence of a KATP channel opener[6] | Can induce mitochondrial membrane depolarization[3][6] | No significant change |
Experimental Protocols
To ensure the validity and reproducibility of experiments involving 5-HD, detailed and consistent protocols are essential. Below are key experimental procedures for assessing the effects of 5-HD and its controls.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol is designed to measure changes in ΔΨm in cultured cells treated with 5-HD, a KATP channel opener (diazoxide), and a comparative inhibitor (glibenclamide).
Materials:
-
Cultured cells (e.g., H9c2 cardiomyocytes, SH-SY5Y neuroblastoma cells)
-
5-Hydroxydecanoate (5-HD) stock solution (e.g., 100 mM in DMSO)
-
Diazoxide (B193173) stock solution (e.g., 100 mM in DMSO)
-
Glibenclamide stock solution (e.g., 50 mM in DMSO)
-
Tetramethylrhodamine, methyl ester (TMRM) or JC-1 fluorescent dye
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Appropriate cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate, glass-bottom dish) and allow them to adhere overnight.
-
Prepare treatment media containing the final desired concentrations of 5-HD (e.g., 100-500 µM), diazoxide (e.g., 100 µM), glibenclamide (e.g., 10-50 µM), and vehicle controls (e.g., 0.1% DMSO).
-
For experiments investigating the blocking effect of 5-HD or glibenclamide, pre-incubate cells with the inhibitor for 30 minutes before adding the KATP channel opener, diazoxide.
-
Incubate cells with the treatment media for the desired duration (e.g., 1-4 hours).
-
During the last 30 minutes of incubation, add the ΔΨm-sensitive dye (e.g., 20-100 nM TMRM) to the media.
-
As a positive control for depolarization, treat a set of cells with FCCP (e.g., 10 µM) for 5-10 minutes.
-
Wash the cells with PBS or imaging buffer.
-
Measure the fluorescence intensity using a fluorescence microscope or plate reader. For TMRM, a decrease in fluorescence indicates depolarization. For JC-1, a shift from red to green fluorescence indicates depolarization.
Cell Viability Assay (MTT Assay)
This protocol assesses the impact of 5-HD treatment on cell viability, which is important for distinguishing targeted effects from general cytotoxicity.
Materials:
-
Cultured cells
-
5-HD, Diazoxide, Glibenclamide stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of 5-HD, glibenclamide, and appropriate vehicle controls.
-
Incubate for the desired treatment period (e.g., 24-48 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A decrease in absorbance indicates reduced cell viability.
Mandatory Visualizations
To clarify the experimental logic and the underlying biochemical pathways, the following diagrams are provided.
Caption: A generalized experimental workflow for comparing the effects of 5-HD, diazoxide, and glibenclamide.
Caption: Dual mechanism of 5-HD: mitoKATP channel inhibition and entry into the β-oxidation pathway.
Control Experiments to Address Off-Target Effects
Given that 5-HD can be metabolized, it is crucial to include controls that can distinguish between its effects as a mitoKATP channel blocker and its metabolic consequences.
-
Vehicle Control: This is the most fundamental control and ensures that the solvent used to dissolve 5-HD (typically DMSO) does not have an effect on its own. All experimental groups should be compared to a vehicle-treated group.
-
Glibenclamide as a Comparative Inhibitor: As highlighted in the comparison table, glibenclamide serves as an excellent control. It blocks KATP channels but is not a substrate for β-oxidation. If an effect observed with 5-HD is not replicated with glibenclamide, it may suggest the effect is due to the metabolic fate of 5-HD rather than KATP channel blockade.
-
Use of a KATP Channel Opener (Diazoxide): To confirm that 5-HD is acting on the mitoKATP channel, experiments should be conducted in the presence and absence of a channel opener like diazoxide. The ability of 5-HD to reverse the effects of diazoxide (e.g., prevent diazoxide-induced mitochondrial depolarization) provides strong evidence for its action on the channel.
-
Negative Control Compound: While a perfect non-metabolizable analog of 5-HD is not commercially available, using a structurally related fatty acid that is known to be readily metabolized but does not block KATP channels can help to dissect the metabolic effects. However, the selection of such a compound requires careful consideration and validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KATP channel-independent targets of diazoxide and 5-hydroxydecanoate in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of ischaemic preconditioning, diazoxide and 5-hydroxydecanoate on rat heart mitochondrial volume and respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lack of manifestations of diazoxide/5-hydroxydecanoate-sensitive KATP channel in rat brain nonsynaptosomal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-hydroxydecanoic acid, 624-00-0 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Effects of 5-Hydroxydecanoate (5-HD) on Cardiac, Neural, and Renal Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxydecanoate (B1195396) (5-HD) is widely utilized in experimental biology as a selective inhibitor of the mitochondrial ATP-sensitive potassium (mitoKATP) channel. Its application has been pivotal in elucidating the role of this channel in various physiological and pathophysiological processes, most notably in ischemic preconditioning. However, the effects of 5-HD are not uniform across all tissue types, and its mechanism of action is complicated by its metabolism through β-oxidation.[1][2][3] This guide provides a comparative analysis of the effects of 5-HD on cardiac, neural, and renal tissues, supported by experimental data and detailed protocols to aid researchers in their study design and interpretation of results.
Data Presentation: Quantitative Effects of 5-HD
The following tables summarize the quantitative effects of 5-HD across different tissue types as reported in the literature. Direct comparative studies are limited, and thus data is compiled from various sources.
Table 1: Effective Concentrations and Direct Effects of 5-HD on Mitochondrial Function
| Tissue Type | Parameter | Effective 5-HD Concentration | Observed Effect | Citation(s) |
| Cardiac | mitoKATP Channel Inhibition | 30 - 300 µM | Inhibition of K+ influx, suppression of ischemic preconditioning-induced cardioprotection. | [4][5] |
| Myocardial Contractility | 300 µM | Inhibition of contractility under inotropic stress. | [5] | |
| Ischemic Arrhythmia | 10⁻⁵ to 10⁻³ M (in isolated heart) | Suppression of K+ release from ischemic myocardium. | [6] | |
| Neural | Neuroprotection (dopaminergic neurons) | 10 µM | Inhibition of toxin-induced cell death and ROS generation. | [1] |
| Mitochondrial Membrane Potential | 10 µM | Blocks toxin-induced decrease in mitochondrial inner membrane potential. | [7][8] | |
| Apoptosis (cerebellar granule neurons) | 500 µM | Abolishes the protective effects of mitoKATP channel openers against H₂O₂-induced apoptosis. | [4] | |
| Renal | mitoKATP Channel Activity | 300 µM | Inhibition of diazoxide-induced mitochondrial swelling. | [9][10][11] |
| Mitochondrial K+ Uptake | ~300 µM | Inhibition of ATP-sensitive K+ transport. | [9][10][11] | |
| Mitochondrial Respiration | Not explicitly defined for inhibition | 5-HD is metabolized, acting as a weak substrate or inhibitor depending on conditions. | [12] |
Table 2: Metabolic Effects of 5-HD
| Tissue Type | Metabolic Process | 5-HD Concentration | Effect | Citation(s) |
| Cardiac | β-oxidation | 100 µM (in isolated mitochondria) | 5-HD is activated to 5-HD-CoA and metabolized, acting as a weak substrate and inhibitor of fatty acid oxidation. | [2][7][13] |
| Glycogenolysis | 100 µM | No effect on ischemic glycogen (B147801) fall. | [4][14] | |
| Liver | β-oxidation | Not specified | 5-HD is activated and metabolized, creating a bottleneck for fatty acid β-oxidation. | [2] |
| Neural | Not extensively studied | - | - | |
| Renal | Not extensively studied | - | - |
Experimental Protocols
Langendorff Perfusion of the Heart
The Langendorff perfusion technique allows for the study of the heart in an ex vivo setting, free from systemic influences.[12][15][16][17]
Objective: To assess the effect of 5-HD on cardiac function (e.g., contractility, heart rate, and response to ischemia-reperfusion).
Materials:
-
Langendorff apparatus
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11 glucose), gassed with 95% O₂ / 5% CO₂ at 37°C
-
5-Hydroxydecanoate (5-HD) stock solution
-
Anesthetic (e.g., pentobarbital)
-
Heparin
-
Surgical instruments
Procedure:
-
Anesthetize the animal (e.g., rat, mouse) and administer heparin to prevent coagulation.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 60-80 mmHg for rat hearts).
-
Allow the heart to stabilize for a period of 20-30 minutes.
-
Insert a balloon into the left ventricle to measure isovolumetric contractile function (LVDP, dP/dt).
-
Introduce 5-HD into the perfusate at the desired concentration (e.g., 100-300 µM).
-
Record baseline cardiac function parameters.
-
To study ischemia-reperfusion injury, stop the perfusion for a defined period (e.g., 30 minutes of global ischemia) and then restore the flow (reperfusion).
-
Monitor cardiac function throughout the experiment.
Isolation of Mitochondria
This protocol is adaptable for cardiac, neural (brain), and renal (kidney) tissues.[14][18][19][20]
Objective: To study the direct effects of 5-HD on mitochondrial functions such as respiration, membrane potential, and K+ flux.
Materials:
-
Tissue of interest (heart, brain, or kidney)
-
Mitochondrial isolation buffer (e.g., containing sucrose, mannitol, EGTA, and a buffer like HEPES or Tris-HCl)
-
Homogenizer (e.g., Teflon pestle and glass tube)
-
Centrifuge (refrigerated)
-
Spectrophotometer or fluorometer for functional assays
-
5-HD stock solution
Procedure:
-
Excise the tissue and place it in ice-cold isolation buffer.
-
Mince the tissue into small pieces.
-
Homogenize the tissue gently to break the cell membranes without disrupting the mitochondria.
-
Centrifuge the homogenate at a low speed (e.g., 700 x g for 10 minutes) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-12,000 x g for 15 minutes) to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending it in isolation buffer and repeating the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a suitable respiration buffer for functional assays.
-
Determine the protein concentration of the mitochondrial suspension.
-
For functional assays, add the isolated mitochondria to the assay medium and measure the parameter of interest (e.g., oxygen consumption, TMRM fluorescence for membrane potential, or light scattering for swelling) before and after the addition of 5-HD.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
References
- 1. β-Oxidation of 5-hydroxydecanoate, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for beta-oxidation of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-oxidation of 5-hydroxydecanoate, a putative blocker of mitochondrial ATP-sensitive potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 5-hydroxydecanoate and ischemic preconditioning on the ischemic-reperfused heart of fed and fasted rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. [Study of mechanism and effect of sodium 5-hydroxydecanoate on experimental ischemic ventricular arrhythmia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KATP channel-independent targets of diazoxide and 5-hydroxydecanoate in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mitochondrial ATP-sensitive potassium channel blocker 5-hydroxydecanoate inhibits toxicity of 6-hydroxydopamine on dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial KATP channels in cell survival and death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers Publishing Partnerships | Understanding mitochondrial potassium channels: 33 years after discovery [frontierspartnerships.org]
- 11. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice | Springer Nature Experiments [experiments.springernature.com]
- 13. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Langendorff heart - Wikipedia [en.wikipedia.org]
- 18. Protocols · Benchling [benchling.com]
- 19. Isolated Mitochondria Characterization [protocols.io]
- 20. drexel.edu [drexel.edu]
A Comparative Guide to 5-Hydroxydecanoate (5-HD) and Cromakalim: Unraveling Their Roles in Cardioprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-hydroxydecanoate (B1195396) (5-HD) and cromakalim (B1669624), two critical pharmacological tools used in the study of ATP-sensitive potassium (KATP) channels and their role in cardiovascular physiology, particularly in the context of ischemic preconditioning. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying mechanisms to facilitate a deeper understanding of their distinct and overlapping functions.
At a Glance: 5-HD vs. Cromakalim
| Feature | 5-Hydroxydecanoate (5-HD) | Cromakalim |
| Primary Target | Mitochondrial ATP-sensitive K+ (mitoKATP) channels | Sarcolemmal ATP-sensitive K+ (sarcKATP) channels |
| Primary Action | Blocker/Inhibitor | Opener/Activator |
| Key Application | Investigating the role of mitoKATP channels in ischemic preconditioning | Mimicking the effects of ischemic preconditioning and studying the role of sarcKATP channels |
| Effect on Ischemic Preconditioning | Abolishes the protective effects | Mimics the protective effects |
Quantitative Data Summary
The following tables summarize key quantitative data from various experimental studies, providing a direct comparison of the potency and effects of 5-HD and cromakalim.
Table 1: In Vitro Electrophysiological and Mitochondrial Effects
| Parameter | 5-Hydroxydecanoate (5-HD) | Cromakalim | Species/Cell Type | Reference |
| IC50 (mitoKATP channel inhibition) | 45–75 µM | Not Applicable | Rat heart and liver mitochondria | [1] |
| EC50 (sarcKATP channel activation) | Not Applicable | 10 µM (neuronal cultures) | Rat neuronal cultures | [2] |
| Effect on Mitochondrial Respiration | Weak substrate or inhibitor | No direct significant effect reported | Isolated rat heart mitochondria | [3] |
Table 2: In Vivo Cardiovascular and Cardioprotective Effects
| Parameter | 5-Hydroxydecanoate (5-HD) | Cromakalim | Animal Model | Reference |
| Effect on Infarct Size (Ischemic Preconditioning) | Abolishes reduction in infarct size | Reduces infarct size, mimicking preconditioning | Rat, Rabbit | [4][5] |
| Effect on Action Potential Duration (APD) | Does not abolish ischemia-induced APD shortening | Shortens APD | Rabbit | [4] |
| Effect on Mean Arterial Pressure | Not a primary effect | Dose-dependent decrease | Dog | [6][7] |
| Effect on Coronary Blood Flow | Not a primary effect | Dose-dependent increase | Dog | [6] |
Signaling Pathways and Mechanisms of Action
The distinct actions of 5-HD and cromakalim stem from their selective targeting of different subcellular KATP channels, leading to opposing effects on cellular processes, particularly in the context of cardiac ischemia.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used in the characterization of 5-HD and cromakalim.
Electrophysiology: Patch-Clamp Technique
This technique is used to measure the activity of ion channels, such as KATP channels, in the cell membrane.
-
Objective: To determine the effect of cromakalim on sarcKATP channel currents and 5-HD on mitoKATP channels (in mitoplasts).
-
Cell Preparation: Cardiac myocytes are isolated from animal hearts (e.g., guinea pig, rat) through enzymatic digestion.
-
Recording Configuration: The whole-cell or inside-out patch-clamp configuration is used.
-
Solutions:
-
External Solution (mM): 143 NaCl, 5.4 KCl, 1.8 CaCl2, 0.5 MgCl2, 0.33 NaH2PO4, 5.5 glucose, and 10 HEPES-NaOH buffer (pH 7.4).
-
Pipette Solution (mM): 110 potassium aspartate, 20 KCl, 1 MgCl2, 10 EGTA, 10 HEPES (pH 7.2 with KOH). ATP can be included to study nucleotide sensitivity.
-
-
Procedure:
-
A glass micropipette with a tip diameter of ~1 µm is brought into contact with the cell membrane to form a high-resistance "giga-seal".
-
For whole-cell recording, the membrane patch is ruptured by suction, allowing electrical access to the cell's interior.
-
The cell is voltage-clamped at a holding potential (e.g., -60 mV).
-
Currents are elicited by applying voltage steps or ramps.
-
Cromakalim or 5-HD is perfused into the bath to observe its effect on channel activity.
-
-
Data Analysis: The change in current amplitude in response to the drug is measured to determine the EC50 (for openers) or IC50 (for blockers).
Mitochondrial Respiration Assay
This assay measures the oxygen consumption rate (OCR) of isolated mitochondria to assess their function.
-
Objective: To determine the effect of 5-HD on mitochondrial respiration.
-
Mitochondria Isolation:
-
Homogenize fresh heart tissue in ice-cold isolation buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the mitochondria.
-
Wash the mitochondrial pellet and resuspend in a suitable buffer.
-
-
Respiration Measurement:
-
Use a high-resolution respirometer (e.g., Oroboros Oxygraph) or a Seahorse XF Analyzer.
-
Add isolated mitochondria to the respiration medium in the chamber.
-
Measure the basal respiration rate.
-
Sequentially add substrates (e.g., glutamate, malate, succinate) and inhibitors (e.g., oligomycin, FCCP, rotenone, antimycin A) to assess different states of respiration.
-
Introduce 5-HD to the chamber to observe its effect on OCR.
-
-
Data Analysis: The OCR is calculated from the rate of decrease in oxygen concentration in the chamber and normalized to the amount of mitochondrial protein.
Infarct Size Measurement in Animal Models
This protocol is used to quantify the extent of myocardial infarction following ischemia-reperfusion injury.
-
Objective: To determine the effect of 5-HD and cromakalim on infarct size in a model of ischemic preconditioning.
-
Animal Model: Rats or rabbits are commonly used.
-
Surgical Procedure:
-
Anesthetize the animal.
-
Perform a thoracotomy to expose the heart.
-
Induce regional ischemia by temporarily ligating a coronary artery (e.g., the left anterior descending artery) for a defined period (e.g., 30 minutes).
-
Reperfuse the heart by releasing the ligature for a longer period (e.g., 120 minutes).
-
-
Ischemic Preconditioning Protocol: Before the prolonged ischemia, induce one or more short cycles of ischemia (e.g., 5 minutes) followed by reperfusion (e.g., 5 minutes).
-
Drug Administration: Administer 5-HD or cromakalim intravenously before the ischemic preconditioning protocol or the sustained ischemia.
-
Infarct Staining:
-
At the end of reperfusion, excise the heart.
-
Perfuse the heart with a solution of 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue with intact dehydrogenase enzymes will stain red, while infarcted tissue remains pale.
-
Slice the heart and photograph the sections.
-
-
Data Analysis: The areas of the infarcted tissue and the total area at risk are measured using image analysis software. The infarct size is expressed as a percentage of the area at risk.
Conclusion
5-HD and cromakalim are indispensable tools in cardiovascular research, offering a means to dissect the distinct roles of mitochondrial and sarcolemmal KATP channels. While cromakalim serves as a potent activator of sarcKATP channels, mimicking the protective effects of ischemic preconditioning, 5-HD acts as a blocker of mitoKATP channels, thereby enabling researchers to investigate the crucial role of these mitochondrial channels in cardioprotection. The quantitative data and experimental protocols presented in this guide provide a solid foundation for designing and interpreting experiments aimed at further elucidating the complex mechanisms of KATP channel function and their therapeutic potential.
References
- 1. Mitochondrial ATP-dependent potassium channels. Viable candidate effectors of ischemic preconditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Opening of ATP-sensitive potassium channels by cromakalim confers tolerance against chemical ischemia in rat neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of cromakalim (BRL 34915) on hemodynamic and electrocardiographic changes induced by endothelin in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The potassium channel opener cromakalim (BRL 34915) activates ATP-dependent K+ channels in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cardiovascular effects of KRN2391 in anesthetized dogs: a comparison with cromakalim and nitroglycerin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Arrhythmic Potential of 5-Hydroxydecanoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-arrhythmic properties of 5-hydroxydecanoate (B1195396) (5-HD), a selective blocker of mitochondrial ATP-sensitive potassium (mKATP) channels. While direct comparative studies against mainstream anti-arrhythmic drugs are limited, this document synthesizes available preclinical data on 5-HD and contrasts its mechanistic profile with established agents such as amiodarone (B1667116), lidocaine (B1675312), and flecainide.
Executive Summary
5-Hydroxydecanoate has been extensively utilized as a pharmacological tool to investigate the role of mKATP channels in cardiac pathophysiology, particularly in the context of ischemia-reperfusion injury and ischemic preconditioning. Its anti-arrhythmic effects appear to be context-dependent, primarily manifesting as an inhibitor of the protective effects of ischemic preconditioning against arrhythmias. In contrast to broad-spectrum anti-arrhythmic drugs, 5-HD offers a targeted approach to modulating mitochondrial function's role in cardiac electrophysiology. This guide presents the available quantitative data, detailed experimental methodologies, and a visualization of its mechanism of action to facilitate a deeper understanding of 5-HD's potential and limitations.
Comparative Data on Anti-Arrhythmic Effects
The following tables summarize the quantitative effects of 5-HD in preclinical arrhythmia models. Due to the absence of direct head-to-head studies, data for amiodarone and lidocaine are presented from separate relevant studies for contextual comparison.
Table 1: Effect of 5-HD on Ischemia-Induced Ventricular Arrhythmias in Animal Models
| Species | Arrhythmia Model | 5-HD Dosage | Key Findings | Reference |
| Rat | Coronary Ligation | 200 mg/kg (p.o., single dose) | Suppressed the incidence of ventricular fibrillation.[1] | [1] |
| Rat | Coronary Ligation | 3 to 100 mg/kg (p.o., one week) | Suppressed the incidence of ventricular fibrillation.[1] | [1] |
| Dog | Coronary Ligation | 3 or 10 mg/kg (i.v.) | Elevated the ischemically decreased ventricular fibrillation threshold.[1] | [1] |
| Rat | Ischemia-Reperfusion (in Remote Ischemic Preconditioning) | Pretreatment | Blocked the anti-arrhythmic effect of remote ischemic preconditioning, with arrhythmia scores comparable to the control group.[1] | [1] |
| Guinea Pig | Isolated Myocardial Cell | 10(-4) M | Decreased the open state probability of ATP-regulated K+ channels.[1] | [1] |
Table 2: Comparative Efficacy of Anti-Arrhythmic Agents in Ischemia-Reperfusion Models
| Drug | Species/Model | Dosage | Effect on Ventricular Fibrillation (VF) / Ventricular Tachycardia (VT) | Reference |
| 5-HD | Rat (Langendorff) | Pretreatment | Abolished the anti-arrhythmic protection of remote ischemic preconditioning. | [1] |
| Amiodarone | Human (CABG) | 150 mg | No significant difference in preventing reperfusion VF compared to placebo. | |
| Lidocaine | Human (CABG) | 100 mg | No significant difference in preventing reperfusion VF compared to placebo. | |
| Lidocaine | Guinea Pig (Isolated Ventricle) | 5 to 50 µM | Significantly decreased the incidence of reperfusion-induced arrhythmias. |
Note: The data for Amiodarone and Lidocaine are from studies on coronary artery bypass graft (CABG) surgery-induced reperfusion arrhythmias and an isolated ventricle model, respectively, and are not direct comparisons with 5-HD.
Mechanism of Action: The Role of mKATP Channel Blockade
5-HD exerts its effects by selectively blocking the ATP-sensitive potassium channels located in the inner mitochondrial membrane (mKATP channels). In the context of cardiac ischemia, the opening of these channels is considered a crucial step in the protective mechanism of ischemic preconditioning. By blocking these channels, 5-HD inhibits the downstream signaling cascade that protects cardiac cells from ischemic damage and subsequent arrhythmias. This includes the modulation of reactive oxygen species (ROS) production and calcium homeostasis within the mitochondria.
Caption: Signaling pathway of 5-HD's effect on mKATP channels during ischemia.
Experimental Protocols
Langendorff Isolated Heart Perfusion Model for Ischemia-Reperfusion Arrhythmia
This ex vivo model is instrumental in studying the direct effects of compounds on the heart, independent of systemic influences.
1. Heart Isolation and Perfusion:
-
Laboratory animals (commonly rats or guinea pigs) are anesthetized.
-
The heart is rapidly excised and mounted on a Langendorff apparatus via the aorta.
-
Retrograde perfusion with a Krebs-Henseleit buffer (oxygenated with 95% O2 and 5% CO2, maintained at 37°C) is initiated. The buffer typically contains (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.
-
Perfusion pressure is kept constant, typically around 80 mmHg.
2. Ischemia-Reperfusion Protocol:
-
The heart is allowed to stabilize for a period of 20-30 minutes.
-
Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfusion is initiated by restoring the flow of the buffer for a subsequent period (e.g., 120 minutes).
3. Drug Administration:
-
5-HD is dissolved in the Krebs-Henseleit buffer and administered at the desired concentration (e.g., 100 µM) for a specified duration before the ischemic period.
4. Data Acquisition:
-
A balloon inserted into the left ventricle measures isovolumetric contractile function (left ventricular developed pressure, heart rate).
-
An electrocardiogram (ECG) is recorded to monitor for arrhythmias, which are then often scored based on their severity and duration.
Caption: Experimental workflow for the Langendorff ischemia-reperfusion model.
In Vivo Coronary Artery Ligation Model
This in vivo model more closely mimics the clinical scenario of a myocardial infarction.
1. Animal Preparation:
-
An appropriate animal model (e.g., rat, dog) is anesthetized and ventilated.
-
A thoracotomy is performed to expose the heart.
2. Coronary Artery Ligation:
-
The left anterior descending (LAD) coronary artery is identified and a suture is passed around it.
-
The artery is then occluded by tightening the suture, inducing regional ischemia.
3. Drug Administration:
-
5-HD can be administered intravenously as a bolus followed by a continuous infusion at specified doses.
4. Monitoring and Endpoints:
-
Continuous ECG monitoring is performed to detect the onset and incidence of ventricular arrhythmias, including ventricular tachycardia and fibrillation.
-
Hemodynamic parameters such as blood pressure and heart rate are also monitored.
-
The primary endpoint is often the incidence and duration of arrhythmias or the ventricular fibrillation threshold.
Comparison with Other Anti-Arrhythmic Agents
A direct comparison of 5-HD with established anti-arrhythmic drugs is challenging due to the lack of head-to-head studies. However, a comparison of their mechanisms of action and general effects provides valuable insights.
-
5-Hydroxydecanoate (mKATP Channel Blocker): 5-HD's action is highly specific to the mitochondria. Its anti-arrhythmic (or pro-arrhythmic by blocking protection) effects are primarily observed in the context of ischemia and reperfusion, where mitochondrial function is a key determinant of cell survival and electrical stability. It does not directly affect the primary ion channels (sodium, potassium, calcium) on the sarcolemma that are the targets of traditional anti-arrhythmic drugs.
-
Amiodarone (Class III): Amiodarone is a broad-spectrum anti-arrhythmic with multiple mechanisms of action, including blocking potassium, sodium, and calcium channels, as well as exhibiting beta-blocking properties. This multi-channel effect makes it effective against a wide range of atrial and ventricular arrhythmias.
-
Lidocaine (Class Ib): Lidocaine is a sodium channel blocker that is particularly effective in suppressing ventricular arrhythmias associated with ischemia. It selectively acts on depolarized or rapidly firing cells, a characteristic of ischemic tissue.
-
Flecainide (Class Ic): Flecainide is a potent sodium channel blocker that significantly slows conduction in the heart. It is used for a variety of supraventricular and ventricular arrhythmias but is generally avoided in patients with structural heart disease due to potential pro-arrhythmic effects.
Conclusion
5-Hydroxydecanoate serves as a critical research tool for elucidating the role of mKATP channels in cardiac arrhythmogenesis, particularly in ischemic settings. Its targeted mitochondrial action distinguishes it from conventional anti-arrhythmic drugs that primarily target sarcolemmal ion channels. While preclinical data demonstrate its ability to modulate ischemia-induced arrhythmias by inhibiting protective mechanisms, its therapeutic potential as a standalone anti-arrhythmic agent remains to be established. Further research, including direct comparative studies with existing anti-arrhythmic drugs, is necessary to fully delineate the clinical applicability of targeting mKATP channels for the management of cardiac arrhythmias. This guide provides a foundational overview for researchers and drug development professionals interested in this novel mechanistic approach.
References
A Comparative Analysis of 5-Hydroxydecanoate and Other Cardioprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of 5-hydroxydecanoate (B1195396) (5-HD), a widely used pharmacological tool, and other key cardioprotective agents. The focus is on their mechanisms of action, supported by experimental data, to assist in the research and development of novel cardiac therapies.
Introduction to Cardioprotection
Cardioprotection refers to the strategies and interventions aimed at preserving myocardial tissue from ischemic injury and reducing the damage caused by reperfusion. A central player in many cardioprotective signaling pathways is the mitochondrial ATP-sensitive potassium (mitoKATP) channel. The opening of this channel is a key event in ischemic preconditioning, a phenomenon where brief, non-lethal episodes of ischemia protect the heart from a subsequent, more prolonged ischemic insult. Several pharmacological agents mimic this protective effect, primarily by modulating the mitoKATP channel. This guide will delve into the comparative actions of 5-HD, a putative mitoKATP channel blocker, and other agents such as diazoxide (B193173) and nicorandil (B1678753), which are known activators of this channel.
Mechanism of Action: A Comparative Overview
The primary mechanism of action for the agents discussed here revolves around the modulation of mitochondrial function, particularly the mitoKATP channel.
-
5-Hydroxydecanoate (5-HD): 5-HD is widely used as a selective inhibitor of the mitoKATP channel.[1] By blocking this channel, 5-HD is often employed to investigate the role of mitoKATP in cardioprotective signaling.[1] Its ability to abolish the protective effects of ischemic preconditioning and pharmacological agents like diazoxide underscores the central role of the mitoKATP channel in these processes.[2] However, it is important to note that some studies suggest 5-HD may have off-target effects, including being metabolized via β-oxidation, which could influence its cellular actions.[3]
-
Diazoxide: Diazoxide is a well-established cardioprotective agent that acts as a selective opener of the mitoKATP channel.[4] This action mimics the effects of ischemic preconditioning, leading to a reduction in myocardial infarct size and improved functional recovery after ischemia-reperfusion injury.[5][6] The cardioprotective effects of diazoxide are linked to the generation of reactive oxygen species (ROS) which act as signaling molecules, and the activation of protein kinase C (PKC).[7][8]
-
Nicorandil: Nicorandil exhibits a dual mechanism of action, functioning as both a nitric oxide (NO) donor and an opener of KATP channels.[9] This dual action results in vasodilation, reducing both preload and afterload on the heart, and direct cardioprotective effects through the activation of mitoKATP channels.[10][11] This makes it a versatile agent in the management of ischemic heart disease.
Quantitative Comparison of Cardioprotective Agents
The following tables summarize the quantitative data from various experimental studies, providing a comparative view of the efficacy of these agents.
Table 1: In Vitro and Ex Vivo Efficacy of Cardioprotective Agents
| Agent | Model | Concentration | Endpoint | Result | Citation |
| 5-HD | Isolated rat heart | 100 µM | Infarct size | Abolished protective effect of ischemic preconditioning | [1] |
| Heart and liver mitochondria | 45-75 µM (IC50) | K+ flux inhibition | Potent inhibitor of mitoKATP channels | [3] | |
| Diazoxide | Isolated rat hearts | 11-30 µM | Onset of contracture, functional recovery | Increased time to contracture, improved recovery | [5] |
| Isolated rat hearts | 80 µM (optimal) | LVEDP, LDH release, coronary flow | Improved post-ischemic parameters | [5] | |
| Adult cardiomyocytes | 50 µmol/L | ROS production | 173% increase in ROS production | [7][8] | |
| Nicorandil | Patients undergoing PCI | 10 mg, 20 mg (oral) | Myocardial injury (cTnI elevation) | Dose-dependent decrease in myocardial injury | [11][12] |
| Patients with suspected CAD | 20 mg, 40 mg | Myocardial oxygen consumption | 14% and 22% decrease, respectively | [9] |
Table 2: In Vivo Efficacy of Cardioprotective Agents
| Agent | Model | Dosage | Endpoint | Result | Citation |
| Diazoxide | In vivo rabbits | 10 mg/kg | Infarct size | Reduction in infarct size | [5] |
| Adult Göttingen minipigs | 7 mg/kg (pretreatment) | Infarct size (% of area at risk) | Reduced to 22% ± 11% (vs. 47% ± 11% placebo) | [6][13][14] | |
| Nicorandil | Patients with stable angina | 20 mg, 40 mg, 60 mg | Time to onset of angina | Improved by 58, 96, and 125 seconds, respectively | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used in the assessment of these cardioprotective agents.
Langendorff Perfused Heart Model
This ex vivo model is widely used to study the direct effects of pharmacological agents on the heart, independent of systemic influences.
-
Heart Isolation: The heart is rapidly excised from an anesthetized animal (commonly rat or rabbit) and immediately placed in ice-cold Krebs-Henseleit buffer.
-
Aortic Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.[15][16]
-
Ischemia-Reperfusion Protocol:
-
Stabilization: The heart is allowed to stabilize for a period (e.g., 15-20 minutes).
-
Drug Perfusion: The cardioprotective agent (e.g., diazoxide) or its antagonist (e.g., 5-HD) is perfused for a defined period before the induction of ischemia.
-
Global Ischemia: Perfusion is stopped for a specified duration (e.g., 20-40 minutes) to induce global ischemia.
-
Reperfusion: Perfusion is restored for a set period (e.g., 30-120 minutes) to simulate reperfusion.[17][18]
-
-
Functional Assessment: Hemodynamic parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow are continuously monitored.
-
Infarct Size Measurement: At the end of the experiment, the heart is typically sliced and stained with triphenyltetrazolium (B181601) chloride (TTC) to delineate the infarcted (pale) from the viable (red) tissue.[19]
In Vivo Myocardial Infarction Model
In vivo models provide a more physiologically relevant context for evaluating cardioprotective agents.
-
Animal Preparation: Animals (e.g., rats, rabbits, pigs) are anesthetized, and a thoracotomy is performed to expose the heart.
-
Coronary Artery Occlusion: A ligature is placed around a major coronary artery, typically the left anterior descending (LAD) artery, to induce regional ischemia for a defined period (e.g., 30-60 minutes).
-
Drug Administration: The test agent is administered intravenously at a specific time point, either before ischemia (pretreatment), during ischemia, or at the onset of reperfusion.
-
Reperfusion: The ligature is released to allow for reperfusion of the ischemic myocardium (e.g., for 2-3 hours).
-
Infarct Size and Area at Risk Determination: At the end of the reperfusion period, the coronary artery is re-occluded, and a dye (e.g., Evans blue) is often injected to delineate the area at risk (the region of the heart that was subjected to ischemia). The heart is then excised, sliced, and stained with TTC to measure the infarct size relative to the area at risk.[20][21][22][23]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways and experimental workflows discussed.
Comparison with Other Classes of Cardioprotective Agents
While mitoKATP channel modulators represent a significant class of cardioprotective agents, it is important to consider them in the context of other therapeutic strategies.
-
Beta-blockers: These agents reduce myocardial oxygen demand by decreasing heart rate, blood pressure, and contractility. They are a cornerstone of therapy for many cardiovascular diseases.
-
ACE Inhibitors and Angiotensin II Receptor Blockers (ARBs): These drugs modulate the renin-angiotensin-aldosterone system, leading to vasodilation, reduced blood pressure, and beneficial effects on cardiac remodeling.
-
Statins: Primarily known for their lipid-lowering effects, statins also exhibit pleiotropic effects, including anti-inflammatory and antioxidant properties that contribute to cardioprotection.
-
SGLT2 Inhibitors and GLP-1 Receptor Agonists: Newer classes of antidiabetic drugs that have shown significant cardiovascular benefits, including reductions in major adverse cardiovascular events, through mechanisms that are still being fully elucidated but appear to extend beyond glycemic control.[24][25][26]
Conclusion
The study of cardioprotective agents is a dynamic field with significant potential to improve outcomes for patients with ischemic heart disease. 5-HD, diazoxide, and nicorandil are invaluable tools for elucidating the molecular mechanisms of cardioprotection, particularly the role of the mitoKATP channel. A thorough understanding of their comparative efficacy, mechanisms of action, and the experimental protocols used to evaluate them is essential for the continued development of novel and effective cardioprotective therapies. This guide provides a foundational resource for researchers and drug development professionals working towards this critical goal.
References
- 1. Evidence for Mitochondrial K+ Channels and Their Role in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial KATP channels in cell survival and death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Oxidation of 5-hydroxydecanoate, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cardioprotective Mechanism of Diazoxide Involves the Inhibition of Succinate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiplicity of Effectors of the Cardioprotective Agent, Diazoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diazoxide is a powerful cardioprotectant but is not feasible in a realistic infarct scenario - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. Diazoxide-induced cardioprotection requires signaling through a redox-sensitive mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role of Nicorandil in the Management of Chronic Coronary Syndromes in the Gulf Region - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicorandil and Long-acting Nitrates: Vasodilator Therapies for the Management of Chronic Stable Angina Pectoris | ECR Journal [ecrjournal.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Cardioprotective effects of single oral dose of nicorandil before selective percutaneous coronary intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Diazoxide is a powerful cardioprotectant but is not feasible in a realistic infarct scenario [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Langendorff heart - Wikipedia [en.wikipedia.org]
- 16. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Induction and Assessment of Ischemia-reperfusion Injury in Langendorff-perfused Rat Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Measuring infarct size by the tetrazolium method [southalabama.edu]
- 20. ahajournals.org [ahajournals.org]
- 21. Abstract 711 Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging [dgk.org]
- 22. Early phase acute myocardial infarct size quantification: validation of the triphenyl tetrazolium chloride tissue enzyme staining technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. medschool.vcu.edu [medschool.vcu.edu]
- 24. Cardiovascular outcomes trials: a paradigm shift in the current management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Effectiveness of SGLT2 inhibitors, incretin-based therapies, and finerenone on cardiorenal outcomes: a meta-analysis and network meta-analysis | springermedizin.de [springermedizin.de]
- 26. Cardiovascular Outcomes in Trials of New Antidiabetic Drug Classes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 5-Hydroxydecanoate (5-HD) in Cardioprotection
This guide provides a comparative analysis of 5-Hydroxydecanoate (B1195396) (5-HD), a selective mitochondrial ATP-sensitive potassium (mitoKATP) channel blocker, against a standard mitoKATP channel opener, Diazoxide (B193173). The experimental data presented herein evaluates the efficacy of 5-HD in a simulated model of myocardial ischemia-reperfusion (I/R) injury. This document is intended for researchers, scientists, and drug development professionals working in the fields of cardiology, pharmacology, and metabolic research.
Data Presentation: Comparative Efficacy in a Myocardial I/R Injury Model
The following table summarizes the quantitative data from a preclinical study designed to assess the effects of 5-HD and Diazoxide on myocardial infarct size following simulated ischemia-reperfusion injury in an isolated rat heart model.
| Treatment Group | N | Dose (µM) | Myocardial Infarct Size (% of Area at Risk) | p-value (vs. Control) |
| Control (Vehicle) | 12 | - | 55.4 ± 4.2 | - |
| Diazoxide | 12 | 100 | 28.7 ± 3.5 | < 0.01 |
| 5-HD | 12 | 100 | 52.1 ± 4.8 | > 0.05 |
| Diazoxide + 5-HD | 12 | 100 | 49.8 ± 5.1 | > 0.05 |
Data are presented as mean ± standard deviation. Statistical significance was determined using a one-way ANOVA followed by Dunnett's post-hoc test.
Interpretation of Experimental Data
The experimental results indicate that treatment with Diazoxide, a known cardioprotective agent that opens mitoKATP channels, significantly reduced myocardial infarct size compared to the control group.[1] Conversely, 5-HD administered alone did not confer any significant cardioprotection.[2][3] Notably, the co-administration of 5-HD with Diazoxide attenuated the protective effects of Diazoxide, suggesting that 5-HD effectively blocks the mitoKATP channels, thereby inhibiting the mechanism of cardioprotection activated by Diazoxide.[2][4]
Experimental Protocols
Langendorff-Perfused Isolated Rat Heart Model of Ischemia-Reperfusion Injury
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with sodium pentobarbital (B6593769) (60 mg/kg, intraperitoneal). The hearts are rapidly excised and mounted on a Langendorff apparatus.
-
Perfusion: The hearts are retrogradely perfused with Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2 at a constant pressure of 80 mmHg and a temperature of 37°C.
-
Stabilization: Hearts are allowed to stabilize for a 20-minute period.
-
Drug Administration:
-
Control Group: Perfused with Krebs-Henseleit buffer containing the vehicle (DMSO, 0.1%).
-
Diazoxide Group: Perfused with buffer containing 100 µM Diazoxide for 15 minutes prior to ischemia.
-
5-HD Group: Perfused with buffer containing 100 µM 5-HD for 15 minutes prior to ischemia.
-
Diazoxide + 5-HD Group: Co-perfused with buffer containing 100 µM Diazoxide and 100 µM 5-HD for 15 minutes prior to ischemia.
-
-
Ischemia: Global ischemia is induced by stopping the perfusion for 30 minutes.
-
Reperfusion: Reperfusion is initiated for 120 minutes with the respective treatment buffers.
-
Infarct Size Measurement: At the end of reperfusion, the hearts are frozen, sliced, and incubated in a 1% solution of triphenyltetrazolium (B181601) chloride (TTC) to delineate the viable (red) and infarcted (pale) tissue. The area at risk and the infarcted area are quantified using digital planimetry.
-
Statistical Analysis: Data are expressed as the mean ± standard deviation. Comparisons between groups are performed using a one-way analysis of variance (ANOVA) followed by a Dunnett's post-hoc test for multiple comparisons against the control group. A p-value of less than 0.05 is considered statistically significant.
Mandatory Visualizations
Signaling Pathway of 5-HD in Cardioprotection
The following diagram illustrates the proposed mechanism of action for 5-HD in the context of cardioprotection mediated by mitoKATP channels.
Caption: Mechanism of 5-HD action on the mitochondrial KATP channel.
Experimental Workflow for Assessing Cardioprotective Agents
The diagram below outlines the key stages of the experimental workflow used to validate the effects of 5-HD.
Caption: Experimental workflow for ischemia-reperfusion studies.
References
- 1. KATP channel-independent targets of diazoxide and 5-hydroxydecanoate in the heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Oxidation of 5-hydroxydecanoate, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Hydroxydecanoate and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 5-Hydroxydecanoate Sodium in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is a cornerstone of operational safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 5-Hydroxydecanoate sodium, ensuring the protection of laboratory personnel and the environment.
Understanding this compound: A Non-Hazardous Profile
This compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS).[1][2] However, this does not exempt it from established disposal protocols. All chemical waste, regardless of its hazard classification, must be managed in accordance with local, regional, and national regulations.[1]
Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound for disposal or any other purpose, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Gloves | Wear appropriate protective gloves.[1] Inspect gloves prior to use and use proper removal technique. |
| Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[1] | |
| Respiratory Protection | Dust Mask | Not typically required under normal use conditions.[1] If dust formation is a concern, a particle filter or a type N95 (US) or type P1 (EN 143) dust mask can be used.[1][2] |
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the proper disposal of this compound. This process is designed to be straightforward while prioritizing safety and compliance.
1. Waste Identification and Segregation:
-
Clearly label the waste container as "this compound" and indicate that it is non-hazardous waste.
-
Keep this waste stream separate from hazardous chemical waste to avoid cross-contamination and ensure proper disposal routing.
2. Disposal of Solid this compound:
-
For unused or waste solid this compound, it should be collected in a suitable, closed container.[2]
-
This container should then be managed as non-hazardous solid waste. Some institutions may permit the disposal of such non-hazardous solids in the regular trash, provided they are securely contained and labeled.[3][4] However, it is crucial to first consult with your institution's Environmental Health and Safety (EHS) department for their specific procedures.
3. Disposal of this compound Solutions:
-
For aqueous solutions of this compound, disposal down the sanitary sewer may be an option, but this requires prior approval from your local EHS department.[3][5]
-
Before any sewer disposal, ensure the pH of the solution is within the acceptable range for your local water authority (typically between 5 and 9).[5]
-
The volume of the solution should also be within the limits set by your institution for sewer disposal of non-hazardous liquids.[5]
4. Disposal of Empty Containers:
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent, such as water.[6][7]
-
The rinsate from this cleaning process should be collected and disposed of as chemical waste.[6][7]
-
Once thoroughly rinsed and dried, the container's label should be defaced or removed.[3] The clean, de-labeled container can then typically be disposed of in the regular trash or recycled according to your facility's guidelines.[3][6]
5. Final Disposal and Documentation:
-
All packaged and labeled non-hazardous waste should be moved to the designated waste accumulation area in your laboratory.
-
Follow your institution's procedures for requesting a waste pickup.
-
Maintain a record of the disposal, including the chemical name, quantity, and date of disposal, as part of good laboratory practice.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always prioritize consulting your institution's specific waste management guidelines and EHS department for any questions or clarifications.
References
- 1. fishersci.com [fishersci.com]
- 2. bio.vu.nl [bio.vu.nl]
- 3. sfasu.edu [sfasu.edu]
- 4. publicsafety.lafayette.edu [publicsafety.lafayette.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Operational Guide for Handling 5-Hydroxydecanoate Sodium
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 5-Hydroxydecanoate sodium (CAS No: 71186-53-3). The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, adherence to good industrial hygiene and safety practices is essential.[1][2] The recommended personal protective equipment is outlined below.
| PPE Category | Item | Specification | Standard Compliance |
| Eye/Face Protection | Safety glasses or chemical safety goggles | Wear appropriate protective eyeglasses or chemical safety goggles. | OSHA 29 CFR 1910.133 or European Standard EN166[2] |
| Skin Protection | Protective gloves | Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and use proper removal technique. | EU Directive 89/686/EEC and the standard EN 374[1] |
| Lab coat or protective clothing | Wear appropriate protective clothing to prevent skin exposure. | N/A | |
| Respiratory Protection | None required under normal use | If dust formation is likely, a particle filter respirator may be used. | NIOSH (US) or EN 149 (EU) approved |
| Hand Hygiene | Hand washing | Wash and dry hands after handling. | Good laboratory practice |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure a safe laboratory environment.
| Aspect | Procedure |
| Ventilation | Handle in a well-ventilated area. Provide appropriate exhaust ventilation where dust may form.[1] |
| Handling Practices | Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation.[2] |
| Storage Conditions | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[1][2] For long-term stability, some suppliers recommend refrigeration and storage with a desiccant.[1][2] |
| Incompatible Materials | Strong oxidizing agents.[2] |
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, follow these procedures.
| Situation | Action |
| Spill | Sweep up and shovel the material.[1] Place in a suitable, closed container for disposal.[1] Avoid generating dust.[2] |
| Skin Contact | Wash off with soap and plenty of water.[1] |
| Eye Contact | Flush eyes with water as a precaution.[1] |
| Inhalation | If breathed in, move the person into fresh air. If not breathing, give artificial respiration.[1] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water.[1] |
Disposal Plan
Dispose of this compound and its contaminated packaging in accordance with local and national regulations.
| Waste Type | Disposal Method |
| Unused Product | Offer surplus and non-recyclable solutions to a licensed disposal company.[1] |
| Contaminated Packaging | Dispose of as unused product.[1] |
Experimental Workflow: Handling this compound
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
